molecular formula C4H9NO2 B138653 4-Aminotetrahydrofuran-3-ol CAS No. 144870-96-2

4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653
CAS No.: 144870-96-2
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminotetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440608
Record name 4-Aminotetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144870-96-2, 330975-13-8
Record name 4-Aminotetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminotetrahydrofuran-3-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminotetrahydrofuran-3-ol and its stereoisomers represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of this scaffold, including a detailed lookup of CAS numbers for its various stereoisomers, its crucial role as a building block in the synthesis of complex pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors and potentially other antiviral and CNS-active compounds. The guide will delve into the stereoselective synthesis strategies, analytical characterization, and safety considerations essential for laboratory and process development applications.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydrofuran moiety is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] The introduction of amino and hydroxyl functionalities at the 3- and 4-positions creates a chiral, rigid, and functionally versatile scaffold known as this compound. This arrangement of polar groups in a defined three-dimensional space allows for specific and potent interactions with biological targets, making it a "privileged scaffold" in drug design. Its ability to serve as a surrogate for other cyclic systems and to introduce desirable physicochemical properties has led to its incorporation into a range of therapeutic candidates.

Chemical Identity and Stereoisomerism: A Comprehensive CAS Number Lookup

The precise stereochemistry of this compound is critical to its biological activity. The presence of two chiral centers at the C3 and C4 positions gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The cis and trans nomenclature is also commonly used to describe the relative orientation of the amino and hydroxyl groups. A definitive identification of each stereoisomer is crucial for research, development, and regulatory purposes.

StereoisomerRelative StereochemistryCAS NumberAdditional CAS Numbers
This compound (racemic mixture)Mixture of all stereoisomers144870-96-2[2]
cis-4-Aminotetrahydrofuran-3-ol (racemic)cis535936-61-9[3]
(3S,4S)-4-Aminotetrahydrofuran-3-olcis214629-29-5[4]535936-61-9[5]
(3R,4R)-4-Aminotetrahydrofuran-3-olcisNot explicitly found, but rel-(3R,4R) is associated with 535936-61-9[3]
trans-4-Aminotetrahydrofuran-3-ol (racemic)transNot explicitly found
(3S,4R)-4-Aminotetrahydrofuran-3-oltransNot explicitly found
(3R,4S)-4-Aminotetrahydrofuran-3-oltrans190792-70-2[6]

Synthesis Strategies: Accessing Stereochemical Diversity

The synthesis of enantiomerically pure this compound isomers is a key challenge and an area of active research. The primary strategies employed involve either chiral pool synthesis, starting from readily available chiral precursors, or asymmetric synthesis, which introduces chirality during the reaction sequence.[5]

Chiral Pool Synthesis

A common approach utilizes enantiopure starting materials where the stereochemistry is already established. For example, derivatives of tartaric acid or carbohydrates can be elaborated through a series of stereocontrolled reactions to yield the desired aminotetrahydrofuranol.[7] This strategy often provides a reliable and scalable route to specific stereoisomers.

Asymmetric Synthesis

Asymmetric synthesis methodologies, such as catalytic asymmetric dihydroxylation or aminohydroxylation of a suitable unsaturated precursor, can be employed to introduce the chiral centers with high enantioselectivity.[8] These methods offer flexibility in accessing different stereoisomers by changing the chiral catalyst or reagents.

A generalized workflow for the synthesis of a chiral aminotetrahydrofuranol is depicted below:

G Start Achiral/Prochiral Starting Material Asymmetric_Reaction Asymmetric Catalysis Start->Asymmetric_Reaction Chiral_Intermediate Chiral Intermediate (e.g., epoxide, diol) Asymmetric_Reaction->Chiral_Intermediate Cyclization Intramolecular Cyclization Chiral_Intermediate->Cyclization Final_Product Enantiopure This compound Cyclization->Final_Product

Caption: Generalized workflow for asymmetric synthesis.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in a number of investigational drug candidates, primarily due to its ability to form specific hydrogen bond interactions with protein targets and its favorable physicochemical properties.

Janus Kinase (JAK) Inhibitors

A significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[11] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.[12] The this compound moiety can be incorporated into the inhibitor structure to occupy a specific binding pocket of the JAK enzyme, leading to potent and selective inhibition.

The general interaction of a JAK inhibitor with the enzyme's active site is illustrated below:

G cluster_JAK JAK-STAT Signaling Pathway JAK_Inhibitor JAK Inhibitor (with aminotetrahydrofuranol) JAK_Enzyme JAK Enzyme Active Site JAK_Inhibitor->JAK_Enzyme Binding Hinge_Binding Hinge Region Binding JAK_Enzyme->Hinge_Binding Specificity_Pocket Specificity Pocket Interaction JAK_Enzyme->Specificity_Pocket ATP_Binding ATP Binding Site JAK_Enzyme->ATP_Binding

Sources

An In-depth Technical Guide to the Stereoisomers of 4-Aminotetrahydrofuran-3-ol: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of 4-aminotetrahydrofuran-3-ol, a critical building block in modern medicinal chemistry. For researchers and drug development professionals, understanding the nuances of stereoisomerism is not merely an academic exercise; it is fundamental to designing safe and efficacious therapeutics. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to profoundly different pharmacological and toxicological profiles. This document delves into the core principles of identifying, separating, and characterizing the four stereoisomers of this scaffold, offering field-proven insights and methodologies. Its structure makes it a valuable component for creating compounds with targeted biological activities, thereby advancing drug discovery and development.[1]

The Foundational Importance of Stereochemistry: The Case of this compound

The this compound core contains two stereogenic centers at the C3 and C4 positions. According to the 2^n rule, where 'n' is the number of chiral centers, this gives rise to a total of four possible stereoisomers.[2] These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.

These are not trivial distinctions. The precise spatial orientation of the hydroxyl (-OH) and amino (-NH2) groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors. Therefore, the isolation and biological evaluation of each individual stereoisomer are imperative in drug development.

The four stereoisomers are:

  • (3R,4R)-4-aminotetrahydrofuran-3-ol

  • (3S,4S)-4-aminotetrahydrofuran-3-ol

  • (3R,4S)-4-aminotetrahydrofuran-3-ol

  • (3S,4R)-4-aminotetrahydrofuran-3-ol

The (3S,4S) and (3R,4R) isomers have a cis relationship between the amino and hydroxyl groups, while the (3R,4S) and (3S,4R) isomers have a trans relationship.[3][4]

G cluster_cis cis Diastereomers cluster_trans trans Diastereomers cis_SS (3S,4S) cis_RR (3R,4R) cis_SS->cis_RR Enantiomers trans_SR (3S,4R) cis_SS->trans_SR Diastereomers trans_RS (3R,4S) cis_SS->trans_RS cis_RR->trans_SR cis_RR->trans_RS Diastereomers trans_SR->trans_RS Enantiomers

Caption: Stereoisomeric relationships of this compound.
Property (3S,4S)-isomer (3R,4R)-isomer (3R,4S)-isomer (3S,4R)-isomer
Synonym cis-4-amino-tetrahydro-3-furanol[3]Enantiomer of (3S,4S)trans-4-Amino-tetrahydro-furan-3-ol[4]Enantiomer of (3R,4S)
CAS Number 214629-29-5[3]Not explicitly listed190792-70-2[4]Not explicitly listed
Molecular Formula C₄H₉NO₂[5]C₄H₉NO₂C₄H₉NO₂[4]C₄H₉NO₂
Molecular Weight 103.12 g/mol [5]103.12 g/mol 103.12 g/mol [4]103.12 g/mol

Chiral Separation: The Core Experimental Challenge

While synthetic strategies can produce mixtures of these isomers, the crucial step for drug development is their separation.[6][7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[8]

Causality of Chiral Recognition

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including those with polar functional groups like amines and alcohols.[9] The separation mechanism on these phases is a multi-modal process involving:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Polar groups on the analyte and CSP interact.

  • Inclusion: The analyte can fit into chiral grooves or cavities within the polysaccharide structure. The difference in how each enantiomer "fits" is often the primary driver of separation.

Workflow for Chiral Method Development

A systematic approach is essential for efficient method development. The process is not random but a logical progression from broad screening to fine optimization. This ensures a robust and reproducible separation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation A Prepare Racemic Standard Solution B Screen Multiple CSPs (e.g., Cellulose, Amylose) A->B C Test Different Mobile Phase Modes (NP, RP, PO) B->C D Select Best CSP & Mobile Phase C->D E Fine-tune Modifier Concentration & Flow Rate D->E F Assess Resolution (Rs > 1.5), Tailing, and Repeatability E->F

Caption: Systematic workflow for chiral HPLC method development.

A Self-Validating Protocol for Chiral Separation

This protocol describes a robust method for separating the enantiomers of a diastereomeric pair of this compound. The inclusion of a system suitability test makes the protocol self-validating, ensuring that the chromatographic system is performing adequately before analyzing samples.

Objective: To achieve baseline separation (Resolution Rs > 1.5) of a pair of this compound enantiomers.

Parameter Value / Description
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Normal Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (due to lack of a strong chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the diastereomeric racemate in 1 mL of mobile phase.
Step-by-Step Methodology
  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column by flowing the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the prepared standard solution.

    • Causality: This step is crucial to verify the system's fitness for purpose. It ensures that the column, mobile phase, and instrument are all working in concert to produce a reliable separation.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomeric peaks must be greater than 1.5. The tailing factor for each peak should be between 0.8 and 1.5.

  • Sample Analysis: Once the SST criteria are met, proceed with injecting the unknown samples.

  • Data Processing: Integrate the peaks to determine the retention time and peak area for each enantiomer. The enantiomeric excess (%ee) can be calculated if required.

Spectroscopic Characterization to Confirm Structure

Once separated, it is essential to confirm the relative and absolute stereochemistry of the isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative configuration (cis vs. trans).

Distinguishing Diastereomers with ¹H NMR

The spatial relationship between the protons on C3 and C4 is different for cis and trans isomers, resulting in distinct spin-spin coupling constants (J-values).

  • For trans isomers: The H3 and H4 protons are typically diaxial or diequatorial in the most stable ring conformation, leading to a larger coupling constant (typically ³J_H,H = 5-10 Hz).

  • For cis isomers: The H3 and H4 protons have an axial-equatorial relationship, resulting in a smaller coupling constant (typically ³J_H,H = 2-5 Hz).

Furthermore, the chemical shifts of the ring protons will differ between diastereomers due to the different magnetic environments created by the substituents.

Parameter Expected Observation for trans-isomer Expected Observation for cis-isomer
³J (H3-H4) Larger value (e.g., ~7 Hz)Smaller value (e.g., ~3 Hz)
Chemical Shifts (δ) Unique set of chemical shifts for all protons.A different, unique set of chemical shifts compared to the trans-isomer.
¹³C Chemical Shifts Unique set of carbon resonances.[10]Different set of carbon resonances from the trans-isomer.

Note: Absolute configuration (R vs. S) cannot be determined by standard NMR and requires techniques like X-ray crystallography of a suitable derivative or comparison to an enantiopure standard of known configuration.

Conclusion

The successful integration of this compound stereoisomers into drug candidates hinges on the meticulous separation and characterization of each isomer. The methodologies outlined in this guide, from systematic chiral HPLC method development to spectroscopic confirmation, provide a robust framework for researchers in the pharmaceutical industry. By understanding the causality behind these analytical techniques—why a particular column is chosen, how separation occurs, and what spectroscopic features to look for—scientists can confidently advance their drug discovery programs, ensuring that the desired stereoisomer is carried forward for further development.

References

  • MySkinRecipes. This compound.
  • ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • OpenOChem Learn. HNMR Practice 1.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • Waters Corporation. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • ResearchGate.
  • National Center for Biotechnology Information (PMC). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][5]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction.
  • ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF.
  • Save My Exams. ¹³C NMR Spectroscopy.

Sources

An In-Depth Technical Guide to cis-4-Aminotetrahydro-3-furanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) moiety, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its ability to form hydrogen bonds, coupled with its favorable metabolic stability and three-dimensional character, makes it an attractive component in the design of novel therapeutics. Among the vast landscape of substituted THFs, cis-4-aminotetrahydro-3-furanol has emerged as a particularly valuable chiral building block. Its vicinal amino and hydroxyl groups, locked in a specific stereochemical arrangement, provide a rigid framework that can mimic the structural features of natural ligands, such as monosaccharides and amino acids, making it a powerful tool for modulating biological targets with high specificity.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of cis-4-aminotetrahydro-3-furanol, offering insights for its effective utilization in drug discovery programs.

Part 1: Unraveling the Chemical Architecture of cis-4-Aminotetrahydro-3-furanol

The precise three-dimensional arrangement of atoms in cis-4-aminotetrahydro-3-furanol is fundamental to its utility. The "cis" designation indicates that the amino and hydroxyl substituents reside on the same face of the tetrahydrofuran ring. This stereochemical relationship is critical for its interaction with biological macromolecules.

Stereochemistry and Nomenclature

The unambiguous description of cis-4-aminotetrahydro-3-furanol requires stereochemical descriptors. The most common enantiomer discussed in the literature and available from suppliers is the (3S,4S)-isomer.

  • IUPAC Name: (3S,4S)-4-aminooxolan-3-ol[4][5][6]

  • CAS Number: 214629-29-5 (for the (3S,4S)-isomer)[4][6]

  • Synonyms: cis-4-aminotetrahydro-3-furanol, (3S,4S)-4-Aminotetrahydrofuran-3-ol[6][7]

The molecule possesses two chiral centers at the C3 and C4 positions of the furanose ring. The cis-configuration of the amino and hydroxyl groups creates a specific spatial orientation that is often crucial for achieving desired biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cis-4-aminotetrahydro-3-furanol is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₄H₉NO₂[4][8]
Molecular Weight 103.12 g/mol [4][8]
Appearance Typically a liquid or low-melting solid[4]
Boiling Point Approx. 232 °C[4]
Density Approx. 1.222 g/cm³[4]
Flash Point Approx. 94 °C[4]

These properties indicate a relatively polar molecule with a high boiling point, consistent with the presence of hydrogen-bonding amino and hydroxyl groups.

Part 2: The Synthetic Blueprint: Accessing cis-4-Aminotetrahydro-3-furanol

The stereocontrolled synthesis of cis-4-aminotetrahydro-3-furanol is a key challenge that has been addressed through various asymmetric strategies. While a definitive, publicly available, step-by-step protocol for this specific molecule is not widespread, a plausible and scientifically sound approach can be devised based on established methodologies for the synthesis of substituted aminotetrahydrofurans. A common strategy involves the diastereoselective functionalization of a suitable tetrahydrofuran precursor.

Proposed Stereoselective Synthetic Workflow

The following proposed synthesis illustrates a logical pathway to obtain the (3S,4S) enantiomer, leveraging a chiral auxiliary-guided approach.

Synthetic_Workflow cluster_0 Starting Material to Intermediate cluster_1 Asymmetric Induction cluster_2 Stereoselective Reduction & Cyclization cluster_3 Final Deprotection Start Commercially Available Furan Intermediate1 α,β-Unsaturated Lactone Start->Intermediate1 Oxidation & Rearrangement Intermediate2 Chiral Adduct Intermediate1->Intermediate2 Michael Addition of Chiral Amine Intermediate3 Acyclic Precursor Intermediate2->Intermediate3 Diastereoselective Reduction Intermediate4 Protected cis-Aminofuranol Intermediate3->Intermediate4 Intramolecular Cyclization Final_Product cis-4-Aminotetrahydro-3-furanol ((3S,4S)-isomer) Intermediate4->Final_Product Deprotection Analytical_Workflow Start Synthesized cis-4-Aminotetrahydro-3-furanol NMR ¹H and ¹³C NMR Spectroscopy (Structure Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS IR FT-IR Spectroscopy (Functional Group Analysis) Start->IR Purity Chromatographic Purity (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity Final Qualified Building Block Purity->Final

Sources

An In-Depth Technical Guide to 4-Aminotetrahydrofuran-3-ol: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for the development of selective and potent therapeutics. 4-Aminotetrahydrofuran-3-ol, a chiral heterocyclic compound, has emerged as a significant building block, providing a rigid and stereochemically defined platform for the synthesis of a diverse array of biologically active molecules. Its inherent chirality and the presence of vicinal amino and hydroxyl groups make it a valuable synthon, particularly in the design of antiviral agents and other complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, stereoselective synthesis, and applications in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. It is crucial to recognize that this compound exists as multiple stereoisomers, each with distinct spatial arrangements of the amine and hydroxyl groups, which significantly influences their biological activity and synthetic utility.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name 4-aminooxolan-3-ol
CAS Numbers Varies by stereoisomer
(3S,4S)-isomer214629-29-5[1]
(3S,4R)-isomer153610-14-1
trans-isomer190792-70-2
cis-isomer535936-61-9

The Significance of Stereochemistry

The tetrahydrofuran ring of this compound contains two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis isomers have the amino and hydroxyl groups on the same face of the ring ((3R,4R) and (3S,4S)), while the trans isomers have them on opposite faces ((3R,4S) and (3S,4R)). This stereochemical diversity is a key asset in drug design, as the specific orientation of the functional groups dictates the molecule's ability to interact with biological targets such as enzymes and receptors. The precise spatial arrangement is critical for achieving high binding affinity and selectivity.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure stereoisomers of this compound is a critical aspect of its application. Chiral pool synthesis, which utilizes readily available, enantiopure starting materials, is a common and effective approach.

Synthesis from Chiral Pool Precursors: The D-Mannitol and D-Glucose Pathways

Natural carbohydrates such as D-mannitol and D-glucose are excellent starting points for the synthesis of various stereoisomers of this compound due to their inherent chirality.

A general synthetic strategy commencing from D-mannitol involves a series of protection, activation, and cyclization steps to construct the desired tetrahydrofuran ring with the correct stereochemistry. A key step often involves the formation of a dianhydro derivative, which can then be opened regioselectively to install the amino and hydroxyl functionalities.[2]

Conceptual Workflow: Synthesis from D-Mannitol

A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B Acetonide Protection C Protection of 3,4-diols B->C D Selective Deprotection & Activation C->D E Intramolecular Cyclization D->E F Introduction of Amino Group E->F e.g., Azide introduction & reduction G Final Deprotection F->G H (3S,4S)-4-Aminotetrahydrofuran-3-ol G->H

Caption: A generalized workflow for the synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol from D-mannitol.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound and its derivatives rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of the molecule.

  • ¹H NMR: The proton NMR spectrum will typically show complex multiplets in the aliphatic region corresponding to the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of the protons at C3 and C4 are particularly diagnostic for determining the cis or trans relationship of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the carbon atoms of the tetrahydrofuran ring. The chemical shifts of C3 and C4 are influenced by the attached hydroxyl and amino groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 103. Common fragmentation pathways would likely involve the loss of water (M-18), the amino group (M-16), or cleavage of the tetrahydrofuran ring. Analyzing these fragmentation patterns can help in the structural confirmation of derivatives.[3]

Applications in Drug Discovery

The rigid, chiral scaffold of this compound makes it a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4]

Antiviral Agents

A significant application of this compound derivatives is in the development of antiviral drugs. The tetrahydrofuran moiety can mimic the ribose sugar in nucleosides, and the amino and hydroxyl groups provide handles for further functionalization to create potent and selective inhibitors of viral enzymes. For instance, derivatives of this scaffold have been explored as potential inhibitors of viral polymerases and proteases. The synthesis of 4'-substituted carbocyclic nucleoside analogs, which have shown anti-HIV and anti-HCV activity, often utilizes chiral building blocks with similar structural features.[5]

Experimental Protocol: A Representative Synthetic Step (Conceptual)

Objective: Introduction of an amino group via azide intermediate.

  • Activation of Hydroxyl Group: Dissolve the protected 3-hydroxytetrahydrofuran precursor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0 °C. Add a suitable activating agent (e.g., triflic anhydride or a sulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Azide Displacement: To the reaction mixture, add a source of azide (e.g., sodium azide) and a phase-transfer catalyst if necessary. Allow the reaction to warm to room temperature and stir until the activated hydroxyl group is completely displaced by the azide, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude azide intermediate by flash column chromatography.

  • Reduction to Amine: Dissolve the purified azide in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Monitor the reaction by TLC for the disappearance of the azide.

  • Final Isolation: Once the reduction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude aminotetrahydrofuran-3-ol derivative, which can be further purified if necessary.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile chiral building block in the field of drug discovery. Its stereochemically defined structure provides a robust platform for the synthesis of complex and biologically active molecules. The continued development of efficient and stereoselective synthetic routes to its various isomers will undoubtedly fuel its application in the design of next-generation therapeutics. As our understanding of disease pathways becomes more nuanced, the ability to precisely control the three-dimensional architecture of small molecule drugs will be increasingly critical, ensuring a prominent role for scaffolds like this compound in the future of medicinal chemistry.

References

  • Wiley-VCH. (2007).
  • ResearchGate.
  • † 1H-NMR and 13C-NMR Spectra.
  • BenchChem. (2025). The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design.
  • PubMed Central. (2021).
  • Wikipedia. List of antiviral drugs.
  • Chemistry LibreTexts. (2023).
  • PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2.
  • MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.
  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • ResearchGate. Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities.
  • ResearchGate. (PDF)
  • Interpret
  • PubMed Central. (2021). A review: Mechanism of action of antiviral drugs.
  • Chemguide.
  • SciSpace. (2017).
  • PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ResearchGate. (2025).
  • Longdom Publishing. Stereoselective Total Synthesis of (-)
  • YouTube. (2020).
  • MDPI. (2022).
  • ResearchGate. (2025). Synthesis of a symmetric tetrakis-epoxide from a 3,4-D-mannitol bridged o,o-cyclophane.
  • Short Summary of 1H-NMR Interpret
  • ResearchGate.
  • ResearchGate. (2025). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.
  • ResearchGate. (2025). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition.
  • PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
  • RSC Publishing. Synthesis of (3R,4R)

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry. Understanding the NMR, IR, and Mass Spectrometry data is crucial for confirming the molecular structure, assessing purity, and guiding the synthesis of novel derivatives for drug discovery. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data.

Molecular Structure and its Spectroscopic Implications

This compound (C₄H₉NO₂) is a saturated heterocyclic compound with a molecular weight of 103.12 g/mol and an exact mass of 103.063328530 Da.[1][2] The molecule contains a tetrahydrofuran ring, a primary amine group (-NH₂), and a secondary alcohol group (-OH). The presence of two stereocenters at positions 3 and 4 gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The cis and trans relationship between the amino and hydroxyl groups significantly influences the spectroscopic properties of each diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Instrumental Parameters:

  • Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient for routine analysis.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring and the exchangeable protons of the amine and hydroxyl groups. The exact chemical shifts and coupling patterns will vary depending on the stereoisomer and the solvent used.

Expected ¹H NMR Data (in D₂O):

Proton AssignmentMultiplicityApproximate Chemical Shift (ppm)
H-3 (CH-OH)m~4.0 - 4.5
H-4 (CH-NH₂)m~3.5 - 4.0
H-2, H-5 (CH₂)m~3.5 - 4.2

Note: In D₂O, the signals for the -OH and -NH₂ protons will be absent due to deuterium exchange.

Interpretation:

  • The protons on the carbons bearing the hydroxyl (C-3) and amino (C-4) groups are expected to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

  • The protons on the other two carbons of the tetrahydrofuran ring (C-2 and C-5) will also be in a similar region, influenced by the ring oxygen.

  • The coupling patterns (multiplicities) of these signals will provide information about the connectivity and stereochemical relationships between the protons. For example, the coupling constants between H-3 and H-4 can help distinguish between cis and trans isomers.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentApproximate Chemical Shift (ppm)
C-3 (CH-OH)~70 - 80
C-4 (CH-NH₂)~50 - 60
C-2, C-5 (CH₂)~65 - 75

Interpretation:

  • The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-4) will be the most downfield.

  • The carbons adjacent to the ring oxygen (C-2 and C-5) will also be deshielded.

  • The relative positions of the signals can be influenced by the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the types of bonds and thus the functional groups present.

Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3400 - 3250 (medium)N-H stretchPrimary Amine
2960 - 2850 (strong)C-H stretchAlkane
1650 - 1580 (medium)N-H bendPrimary Amine
1150 - 1050 (strong)C-O stretchEther and Alcohol

Interpretation:

  • The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

  • The N-H stretching of the primary amine typically appears as a doublet in this region.

  • The strong C-H stretching bands below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.

  • The N-H bending vibration provides further evidence for the primary amine.

  • The strong absorption in the fingerprint region (below 1500 cm⁻¹) due to C-O stretching is characteristic of the tetrahydrofuran ring and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio. A detector then records the abundance of each ion.

Experimental Protocol for Mass Spectrometry

Ionization Method:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

Mass Analyzer:

  • Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide accurate mass measurements.

Sample Introduction:

  • The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Mass Spectral Data and Interpretation

Expected Mass Spectrum (ESI+):

m/zIon
104.0710[M+H]⁺

Interpretation:

  • The most prominent peak in the positive ion ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 104.0710. This confirms the molecular weight of the compound.

  • Further fragmentation of the molecular ion can occur, providing structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O) or ammonia (NH₃).

Data Summary and Visualization

The following table summarizes the key spectroscopic data for this compound.

TechniqueKey DataInterpretation
¹H NMR Signals in the 3.5-4.5 ppm range with specific coupling patterns.Confirms the presence of protons on the tetrahydrofuran ring and their connectivity.
¹³C NMR Signals around 50-80 ppm.Indicates the presence of four unique sp³ carbons, with those attached to O and N being the most deshielded.
IR Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretch (<3000 cm⁻¹), and strong C-O stretch (~1100 cm⁻¹).Confirms the presence of hydroxyl, primary amine, and ether functional groups.
MS (ESI+) [M+H]⁺ peak at m/z ~104.0710.Confirms the molecular weight of the compound.

Molecular Structure of this compound

Sources

Solubility of 4-Aminotetrahydrofuran-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Aminotetrahydrofuran-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted heterocyclic compound of growing interest in medicinal chemistry and drug development. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to systematically assess its solubility profile.

Introduction to this compound

This compound is a saturated heterocyclic compound containing a tetrahydrofuran ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group.[1][2][3] The presence of these functional groups, along with the ether linkage within the tetrahydrofuran ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and stereochemical complexity. The molecule exists as different stereoisomers, such as cis and trans diastereomers, which can influence its physical properties, including solubility.[2][3] Understanding the solubility of this compound is crucial for its application in areas such as the synthesis of pharmaceutical intermediates.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₉NO₂[1]

  • Molecular Weight: 103.12 g/mol [1]

  • Functional Groups: Primary amine, secondary alcohol, ether

  • Stereochemistry: Contains two chiral centers, leading to the possibility of four stereoisomers.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, its solubility in various organic solvents will be dictated by a balance of the following intermolecular interactions:

  • Hydrogen Bonding: The presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (a hydrogen bond donor and acceptor) allows for strong hydrogen bonding interactions.[5]

  • Dipole-Dipole Interactions: The ether oxygen and the polar C-N and C-O bonds contribute to a significant molecular dipole moment, leading to dipole-dipole interactions.

  • Van der Waals Forces: These are present in all molecules and will contribute to the overall solubility.

Predicted Solubility in Different Classes of Organic Solvents

Based on its molecular structure, we can predict the solubility of this compound in various solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of this compound, it is expected to have high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation.[6][7][8] this compound is expected to have moderate to high solubility in these solvents, particularly in DMSO which is a strong hydrogen bond acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, it is expected to have low solubility in nonpolar solvents.

The following table summarizes the predicted solubility and the primary intermolecular forces at play.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar ProticMethanol, Ethanol, WaterHighHydrogen Bonding, Dipole-Dipole
Polar AproticDMSO, Acetonitrile, THFModerate to HighDipole-Dipole, Hydrogen Bonding (with solvent as acceptor)
NonpolarHexane, TolueneLowVan der Waals Forces

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9]

General Experimental Workflow

The workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain pure This compound add_excess Add excess compound to solvent prep_compound->add_excess prep_solvent Select and prepare organic solvent prep_solvent->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h) add_excess->equilibrate separate Separate solid and liquid (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in the supernatant (e.g., HPLC) separate->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Sources

An In-depth Technical Guide to the Aminotetrahydrofuranol Core: Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the aminotetrahydrofuranol structural motif, a significant scaffold in modern medicinal chemistry. We will delve into the stereoselective synthetic strategies for its construction and explore its applications in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture.

Introduction: The Aminotetrahydrofuranol Scaffold - A Privileged Structure in Drug Discovery

The aminotetrahydrofuranol core is characterized by a tetrahydrofuran ring substituted with both an amino and a hydroxyl group. While not defined by a singular "discovery" event, this structural motif has emerged as a privileged scaffold in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Its significance lies in the precise three-dimensional arrangement of its functional groups—the cyclic ether, the amino group, and the hydroxyl group—which allows for multifaceted interactions with biological targets such as enzymes and receptors.[1][2] The stereochemistry of these functional groups is often critical for biological activity, making the development of stereoselective synthetic routes a key focus of chemical research.[1]

The tetrahydrofuran ring, a common substructure in numerous natural products, provides a stable and conformationally defined backbone.[3][4] The addition of amino and hydroxyl groups introduces hydrogen bond donors and acceptors, as well as sites for further chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. These features make aminotetrahydrofuranol-containing compounds promising candidates for a range of therapeutic areas, including antiviral and anticancer agents, and as enzyme inhibitors.[3][5][]

Historical Context: Foundational Synthetic Pillars

The journey to construct the aminotetrahydrofuranol core is built upon decades of research in two fundamental areas of organic synthesis: the formation of the tetrahydrofuran ring and the stereoselective synthesis of chiral amino alcohols.

The Tetrahydrofuran Ring: A Staple of Organic Synthesis

The synthesis of the parent tetrahydrofuran (THF) has a long history, with early industrial methods including the acid-catalyzed dehydration of 1,4-butanediol and the catalytic hydrogenation of furan.[7][8][9][10] While these methods are effective for producing the solvent, the synthesis of substituted tetrahydrofurans, particularly with high stereocontrol, has been a more complex challenge. Over the years, a multitude of methods have been developed, including:

  • Intramolecular SN2 Reactions: Classical approaches often involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.[3]

  • Additions to Epoxides: The intramolecular addition of an alcohol to an epoxide is a powerful and frequently used method for constructing the tetrahydrofuran ring in complex molecules.[3]

  • Electrophilic Cyclization: The use of electrophiles to induce the cyclization of unsaturated alcohols has also proven to be a valuable strategy.[11]

  • Modern Catalytic Methods: More recently, transition metal-catalyzed reactions, such as those involving palladium or platinum, have enabled highly stereoselective syntheses of substituted tetrahydrofurans from readily available starting materials.[12]

Chiral Amino Alcohols: Essential Building Blocks

Chiral amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the backbone of numerous drugs.[1][13] The development of methods for their enantioselective synthesis has been a major focus of research. Key strategies include:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural α-amino acids, which are chemically transformed into the desired amino alcohol.[1]

  • Asymmetric Reduction of α-Amino Ketones: The stereoselective reduction of a ketone adjacent to an amino group is a common and effective method for creating chiral 1,2-amino alcohols.[2][14]

  • Asymmetric Aminohydroxylation of Olefins: This powerful transformation introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[1]

  • Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a green and highly selective route to chiral amino alcohols.[13]

Stereoselective Synthetic Strategies for the Aminotetrahydrofuranol Core

The construction of the aminotetrahydrofuranol scaffold with precise control over its multiple stereocenters is a significant synthetic challenge. The following sections detail key strategies that have been successfully employed.

Convergent Approaches: Combining Key Fragments

A common strategy involves the synthesis of separate tetrahydrofuran and amino alcohol precursors, which are then coupled. This approach allows for a modular synthesis where the stereochemistry of each fragment can be independently controlled.

Experimental Protocol: Representative Ring Opening of an Epoxide with an Amine

This protocol describes a general procedure for the synthesis of a trans-aminotetrahydrofuranol derivative from a tetrahydrofuran epoxide and an amine.

  • Reaction Setup: To a solution of the tetrahydrofuran epoxide (1.0 equivalent) in a suitable solvent such as isopropanol, add the desired amine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminotetrahydrofuranol.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the stereoselective synthesis of cyclic systems. In the context of aminotetrahydrofuranols, this can involve the cyclization of an acyclic precursor containing all the necessary functional groups.

Diagram of Intramolecular Cyclization

G Acyclic_Precursor Acyclic Precursor (with Amino, Hydroxyl, and Leaving Group) Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Aminotetrahydrofuranol Aminotetrahydrofuranol Core Cyclization->Aminotetrahydrofuranol

Caption: Intramolecular cyclization workflow.

Experimental Protocol: Acid-Catalyzed Cyclization of an Amino Diol

This protocol outlines a general procedure for the synthesis of an aminotetrahydrofuranol via the acid-catalyzed cyclization of an amino diol.

  • Reaction Setup: Dissolve the amino diol precursor (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid) or a Lewis acid (e.g., SnCl₄) to the solution.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The aminotetrahydrofuranol scaffold is a key component in a variety of biologically active molecules, demonstrating its versatility in medicinal chemistry.

Antiviral Agents

Many antiviral drugs are nucleoside analogs, and the aminotetrahydrofuranol core can serve as a carbocyclic mimic of the ribose sugar.[15] This substitution can lead to increased metabolic stability and improved pharmacokinetic properties. The development of broad-spectrum antiviral agents is a major goal in drug discovery, and natural products often provide promising starting points for lead development.[5][16][17]

Table 1: Comparison of Antiviral Activity

Compound IDVirus TargetIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
Compound A HIV-10.5>100>200
Compound B Influenza A2.1>50>23.8
Compound C HCV1.8>100>55.6

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibitors

The specific arrangement of functional groups in aminotetrahydrofuranols makes them well-suited to act as enzyme inhibitors.[18] They can mimic the transition state of an enzymatic reaction or the natural substrate, leading to potent and selective inhibition.

  • Glycosidase Inhibitors: The aminotetrahydrofuranol core can mimic the structure of sugars, making it a suitable scaffold for the design of glycosidase inhibitors.[19][20][21][22] These inhibitors have potential applications in the treatment of diabetes, viral infections, and cancer.[20][23]

  • Kinase Inhibitors: The amino and hydroxyl groups can form key hydrogen bonding interactions with the active site of kinases, which are important targets in cancer therapy.[24]

  • Protease Inhibitors: Aminotetrahydrofuranol-containing molecules can be designed to target the active site of proteases, which are crucial enzymes in many disease processes, including viral replication and cancer progression.[25]

Diagram of Enzyme Inhibition

G Enzyme Enzyme Active Site Binding Binding Enzyme->Binding Inhibitor Aminotetrahydrofuranol Inhibitor Inhibitor->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition

Caption: Mechanism of enzyme inhibition.

Conclusion and Future Perspectives

The aminotetrahydrofuranol core represents a valuable and versatile scaffold in medicinal chemistry. The continued development of novel stereoselective synthetic methods will undoubtedly expand the accessible chemical space and facilitate the synthesis of increasingly complex and potent therapeutic agents. As our understanding of the molecular basis of disease deepens, the rational design of aminotetrahydrofuranol-based compounds targeting specific biological pathways will continue to be a fruitful area of research, with the potential to deliver the next generation of innovative medicines.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.).
  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]
  • Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.[Link]
  • Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. (n.d.).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.[Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024).
  • Tost, M., & Kazmaier, U. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.
  • 5 production methods of THF. (2019). LookChem.[Link]
  • Tetrahydrofuran - Wikipedia. (n.d.). Wikipedia.[Link]
  • Tetrahydrofuran - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]
  • Antiviral drug discovery: broad-spectrum drugs
  • Medicinal chemistry of aminocyclitols. (n.d.). PubMed.[Link]
  • Newly Emerging Strategies in Antiviral Drug Discovery. (2022).
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.[Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.).
  • Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. (n.d.). PubMed.[Link]
  • Antiviral Drug Discovery. (n.d.). MDPI.[Link]
  • Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. (2021).
  • enzyme inhibitors. (2020). YouTube.[Link]
  • Novel Imino Sugar α-glucosidase Inhibitors as Antiviral Compounds. (2013). PubMed.[Link]
  • Antiviral drug discovery: preparing for the next pandemic. (n.d.). Infection Learning Hub.[Link]
  • [Development of Novel Biologically Active Compounds Based on Synthetic Organic Chemistry]. (n.d.). PubMed.[Link]
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central.[Link]
  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (n.d.). MDPI.[Link]
  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. (n.d.). MDPI.[Link]
  • Antiviral Drugs Mechanisms of Action, Anim
  • Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate medi
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). YouTube.[Link]
  • An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complic
  • Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies. (2013). PubMed.[Link]
  • Biologically active amino alcohols. (2020).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.[Link]
  • Total Synthesis of Streptothricin F with Brandon Miller. (2024). YouTube.[Link]
  • Educational Resources. (n.d.). Drug Hunter.[Link]

Sources

The Tetrahydrofuran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of a Five-Membered Ring

The tetrahydrofuran (THF) moiety, a simple five-membered cyclic ether, is a recurring and vital structural motif within a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique stereochemical and electronic properties, which allow it to serve as a versatile scaffold for creating structurally diverse and potent therapeutic agents. The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a wide range of clinical applications, underscoring the significance of this heterocyclic system in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of the diverse biological activities of substituted tetrahydrofurans, details key experimental workflows for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential.

A Spectrum of Biological Activities: From Anticancer to Antiviral

The substitution pattern around the tetrahydrofuran ring dictates its interaction with biological targets, leading to a broad spectrum of pharmacological effects.[5]

Anticancer Activity: The Potency of Annonaceous Acetogenins

A prominent class of natural products containing the THF moiety is the Annonaceous acetogenins.[7][8][9][10] These compounds, isolated from plants of the Annonaceae family, exhibit potent cytotoxic and antitumor activities.[8][9]

  • Mechanism of Action: Annonaceous acetogenins are powerful inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[11] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands.[11] Some acetogenins also act as DNA topoisomerase I poisons and can induce cell cycle arrest.[11]

  • Structure-Activity Relationship (SAR): The number and relative stereochemistry of the THF rings, as well as the length of the aliphatic chain, are crucial for their cytotoxic potency. Studies have shown that adjacent bis-THF acetogenins, such as bullatacin, often exhibit higher antitumor activity compared to those with a single THF ring or non-adjacent bis-THF rings.[7]

CompoundNumber of THF RingsKey Biological FindingReference
BullatacinAdjacent bis-THFPotent cytotoxicity against MDR human mammary adenocarcinoma cells.[8][8]
Annosquamin Bmono-THFSignificant tumor growth reduction in H22 hepatoma models.[7][7]
Squamostatin-Abis-THFIdentified as a major acetogenin with anti-tumor activity.[9][9]
Antiviral Activity: Targeting HIV-1 Protease

The tetrahydrofuran scaffold is a key component in several highly successful HIV-1 protease inhibitors.[12][13] The cyclic ether oxygen can form crucial hydrogen bonds within the enzyme's active site, mimicking the interactions of a peptide carbonyl.[13]

  • Darunavir: This FDA-approved drug incorporates a bis-THF moiety that has been instrumental in its high potency and broad-spectrum activity against multidrug-resistant HIV-1 variants.[12] The bis-THF ligand is designed to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the protease.[12]

  • GRL-0519: This novel inhibitor features a tris-tetrahydrofuran (tris-THF) group at the P2 position, which allows it to fit snugly into the S2 binding pocket of the protease.[14][15] This structural modification enhances its antiviral activity against drug-resistant viral strains.[14]

Neuroprotective Effects: Lignans and Beyond

Certain substituted tetrahydrofurans, particularly neolignans, have demonstrated significant neuroprotective properties.[16]

  • Mechanism of Action: These compounds can protect neurons from cytotoxicity induced by factors like amyloid-beta peptides and MPP+, which are implicated in neurodegenerative diseases.[16] Some tetrahydrofuran derivatives also exhibit neurotrophic effects, promoting neuronal survival and neurite outgrowth.[16] Tetrahydrofolate (THF), a crucial biological molecule, has been shown to alleviate the inhibitory effect of oxidative stress on neural stem cell proliferation through the PTEN/Akt/mTOR pathway.[17]

Antifungal and Antimicrobial Activities

The tetrahydrofuran nucleus is also found in compounds with notable antifungal and antimicrobial properties.

  • (-)-Virgatusin: This tetra-substituted tetrahydrofuran lignan has shown significant antifungal activity, particularly against Colletotrichum lagenarium.[18][19] Structure-activity relationship studies have indicated that the methoxy groups and the 3,4-methylenedioxyphenyl group are essential for its high antifungal efficacy.[18][19]

  • General Antimicrobial Potential: The diverse substitution patterns achievable on the THF ring allow for the development of compounds with broad-spectrum antibacterial activity.[20][21] The toxic effects of tetrahydrofuran on microbial communities in wastewater treatment have also been studied, indicating its potent bioactivity.[22]

Key Experimental Workflows for Biological Activity Assessment

The evaluation of the biological activity of novel substituted tetrahydrofurans requires a systematic approach using a cascade of in vitro and in vivo assays.[23][24]

General Workflow for In Vitro Evaluation

The initial assessment of a compound's biological potential typically begins with in vitro assays to determine its potency, efficacy, and mechanism of action.[23]

In Vitro Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & SAR cluster_2 Phase 3: Selectivity & Mechanism Compound Synthesis Compound Synthesis Primary Assay Primary Biochemical/ Cellular Assay (e.g., Cytotoxicity, Enzyme Inhibition) Compound Synthesis->Primary Assay Test Compound Dose-Response Dose-Response Curve (IC50 / EC50 Determination) Primary Assay->Dose-Response Active 'Hits' SAR Structure-Activity Relationship (SAR) Analysis Dose-Response->SAR MoA Mechanism of Action (MoA) Studies SAR->MoA Optimized Leads Selectivity Selectivity Profiling (vs. Related Targets) Selectivity->MoA

Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This widely used colorimetric assay assesses cell viability and is a primary screening tool for anticancer compounds.[9] It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted tetrahydrofuran compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is crucial. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of the substituted tetrahydrofuran compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validation: The growth control must show turbidity, indicating that the microorganism can grow in the test conditions. The sterility control should remain clear.

Visualization of a Key Signaling Pathway

The neuroprotective effects of tetrahydrofolate (THF) involve the modulation of the PTEN/Akt/mTOR signaling pathway. Oxidative stress can inhibit this pathway, leading to reduced cell proliferation. THF can counteract this effect.

PTEN_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates PTEN PTEN PTEN->Akt Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes OxidativeStress Oxidative Stress (e.g., H2O2) THF Tetrahydrofolate (THF) THF->PTEN Inhibits

Caption: THF promotes cell proliferation under oxidative stress by inhibiting PTEN.

Synthesis and Future Perspectives

The development of efficient and stereoselective synthetic methods is crucial for accessing novel substituted tetrahydrofurans.[26][27][28][29][30] Recent advances in catalysis, including photoredox and organocatalysis, have expanded the toolbox for constructing this important heterocyclic core.[29]

The future of research into substituted tetrahydrofurans is promising. The inherent "drug-likeness" of the THF scaffold ensures its continued exploration in various therapeutic areas. Challenges remain in achieving highly selective syntheses for complex poly-substituted THF systems and in fully understanding the toxicological profiles of some natural product classes, such as the acetogenins.[7] However, the proven success of THF-containing drugs provides a strong impetus for continued investigation into the vast chemical space and biological potential of this remarkable scaffold.

Conclusion

Substituted tetrahydrofurans represent a privileged class of compounds with a rich history in natural product chemistry and a bright future in drug discovery. Their diverse and potent biological activities, spanning from anticancer to neuroprotective effects, are a testament to their versatility as a core structural motif. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, will continue to unlock new therapeutic opportunities and drive the development of next-generation medicines.

References

  • Yuan, S. Q., et al. (n.d.). Antitumor activity and toxicity relationship of annonaceous acetogenins. PubMed.
  • Nassar, Z. D., et al. (2015). Annonaceous Acetogenins as a new anticancer agent. Der Pharma Chemica.
  • Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • Chen, Y., et al. (2012). Anti-tumor activity of Annona squamosa seeds extract containing annonaceous acetogenin compounds. PubMed.
  • Li, G. Q., et al. (2007). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed.
  • Periyasamy, G., et al. (2022). Annonaceous acetogenins: A computational study into their antitumor activity in multidrug resistant enzymes. ResearchGate.
  • Yamauchi, S. (2023). Syntheses and structure–activity relationship of lignans to develop novel pesticides. Journal of Pesticide Science.
  • Suhail, T. P., et al. (2024). A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. Indian Journal of Pharmaceutical Education and Research.
  • Yamauchi, S. (2023). Syntheses and structure–activity relationship of lignans to develop novel pesticides. J-Stage.
  • Chen, J., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
  • (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate.
  • Akiyama, K., et al. (2007). Antifungal Activity of Tetra-Substituted Tetrahydrofuran Lignan, (−)-Virgatusin, and Its Structure-Activity Relationship. Taylor & Francis Online.
  • Dougall, I. C., & Unitt, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery.
  • Akiyama, K., et al. (2007). Antifungal activity of tetra-substituted tetrahydrofuran lignan, (-)-virgatusin, and its structure-activity relationship. PubMed.
  • Peng, Y. (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing.
  • Ghosh, A. K., et al. (2025). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH.
  • (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate.
  • (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • (n.d.). Natural products and bioactive molecules containing tetrahydrofuran moiety. ResearchGate.
  • Unitt, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Biftu, T., et al. (1986). Conformation and activity of tetrahydrofuran lignans and analogs as specific platelet-activating-factor antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Zhang, H., et al. (2013). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. NIH.
  • Phillips, A. J. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Miller, J. F. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • (n.d.). Structures of selected drugs containing THF ring. ResearchGate.
  • (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Dias, M. I., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity.
  • (2013). Novel P2 Tris-Tetrahydrofuran Group in Antiviral. Amanote Research.
  • (n.d.). Tetrahydrofuran. Wikipedia.
  • Cheaha, D., et al. (2007). Neuropharmacological profile of tetrahydrofuran in mice. PubMed.
  • Park, H., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC - NIH.
  • Wang, Y., et al. (2022). Tetrahydrofolate Alleviates the Inhibitory Effect of Oxidative Stress on Neural Stem Cell Proliferation through PTEN/Akt/mTOR Pathway. PMC.
  • Kim, H. Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.
  • Davis, R., et al. (2024). Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting. MDPI.
  • (2025). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate.
  • Yao, Y. L., et al. (2011). The effect of tetrahydrofuran on the enzymatic activity and microbial community in activated sludge from a sequencing batch reactor. PubMed.

Sources

4-Aminotetrahydrofuran-3-ol: A Guide to Its Stereoselective Synthesis and Application as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] When substituted with vicinal amino and hydroxyl groups, as in 4-aminotetrahydrofuran-3-ol, it becomes a potent chiral building block for creating complex, three-dimensional molecules. The precise spatial arrangement of these functional groups is paramount to biological activity, making stereocontrolled synthesis a critical challenge. This guide provides an in-depth analysis of the primary strategies for synthesizing specific stereoisomers of this compound, including chiral pool synthesis, asymmetric synthesis, and enzymatic resolution. Furthermore, it explores the application of this scaffold in drug development, with a particular focus on its role in the design of next-generation kinase inhibitors.

Introduction to this compound: A Scaffold of Interest

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural feature in a multitude of FDA-approved drugs and biologically active natural products.[1] Its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor make it an attractive isostere for other cyclic systems in drug design. The addition of an amino group and a hydroxyl group on adjacent carbons (a 1,2-amino alcohol) introduces two stereocenters and provides crucial functional handles for derivatization, enabling the exploration of chemical space in drug discovery programs.

The Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the amino and hydroxyl groups defines them as cis (on the same face of the ring) or trans (on opposite faces).

  • (3S,4S)- and (3R,4R)-4-Aminotetrahydrofuran-3-ol: These are enantiomers with a cis relationship between the functional groups.

  • (3S,4R)- and (3R,4S)-4-Aminotetrahydrofuran-3-ol: These are enantiomers with a trans relationship between the functional groups.

The absolute configuration of these stereoisomers dictates their interaction with chiral biological targets like enzymes and receptors, making stereochemically pure compounds essential for developing selective therapeutics.

Physicochemical Properties

The fundamental properties of this compound make it a desirable starting point for fragment-based drug discovery and lead optimization.

PropertyValueSource
Molecular FormulaC₄H₉NO₂[2]
Molecular Weight103.12 g/mol [2]
XLogP3-1.6[2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors3[2]

Stereoselective Synthesis Strategies

The primary challenge in synthesizing this compound is the precise control over the stereochemistry at both the C3 and C4 positions. Three principal strategies are employed by synthetic chemists to achieve this: leveraging pre-existing chirality, creating it catalytically, or separating stereoisomers from a racemic mixture.

Chiral Pool Synthesis

Causality: The "chiral pool" approach is an efficient strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products like sugars or amino acids as starting materials.[3][4] This method transfers the inherent chirality of the starting material to the target molecule, circumventing the need for a resolution step or a complex asymmetric catalyst. For a molecule like this compound, natural precursors such as D-mannitol or L-tartaric acid are ideal starting points as they already contain the required oxygenated stereocenters.[3]

G A L-(+)-Tartaric Acid (Chiral Pool) B Protection & Reduction (e.g., Acetonide, LiAlH₄) A->B Set core scaffold C Diol Intermediate B->C D Selective Tosylation (Primary -OH) C->D Differentiate hydroxyls E Intramolecular Cyclization (Williamson Ether Synthesis) D->E Form THF ring F Chiral Tetrahydrofuran Diol E->F G Epoxidation/ Ring Opening Strategy F->G Install C3/C4 functionality H Introduction of Amine (e.g., Azide, then Reduction) G->H Stereospecific amination I (3R,4R)-4-Aminotetrahydrofuran-3-ol H->I

Conceptual workflow for chiral pool synthesis.
  • Protect and Reduce: Commercially available L-(+)-tartaric acid is first converted to its corresponding acetonide-protected diester. This is followed by reduction of the ester groups, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield a protected 1,4-diol.

  • Form the THF Ring: One of the primary hydroxyl groups is selectively activated, for example, by tosylation. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis, forming the core tetrahydrofuran ring with the remaining hydroxyl groups correctly oriented.

  • Introduce Amino Functionality: The vicinal diol on the furan ring is then chemically manipulated. A common route involves converting one hydroxyl group into a good leaving group (e.g., mesylate or tosylate). Nucleophilic substitution with sodium azide, followed by reduction (e.g., hydrogenation with Pd/C or Staudinger reaction), introduces the amine with inversion of stereochemistry, yielding the desired trans amino alcohol. For a cis product, a strategy involving epoxidation followed by regioselective ring-opening would be employed.

Asymmetric Synthesis

Causality: Asymmetric synthesis creates chirality from achiral or racemic starting materials using a chiral catalyst or auxiliary.[5] This approach offers great flexibility in accessing all possible stereoisomers of the target molecule by simply changing the enantiomer of the catalyst. For this compound, a key strategy is the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, which sets the two adjacent stereocenters in a controlled manner.[6][7]

G cluster_0 Asymmetric Synthesis A α,β-Unsaturated Ester (e.g., Butenolide derivative) C Diastereoselective Conjugate Addition A->C B Chiral Lithium Amide (e.g., (S)-N-benzyl-N-α-methylbenzylamide) B->C Controls stereochemistry D Chiral Adduct C->D E Reduction & Cyclization D->E F Deprotection E->F G Enantiopure This compound derivative F->G G A Racemic This compound ((R,S)-Mixture) C Selective Acylation (Kinetic Resolution) A->C B Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) B->C D (R)-Esterified Product C->D E (S)-Unreacted Amino Alcohol C->E F Separation (Chromatography) D->F E->F G Hydrolysis of Ester F->G:w I Pure (S)-Amino Alcohol F->I:w H Pure (R)-Amino Alcohol G->H G A (3S,4S)-4-Aminotetrahydrofuran-3-ol (Chiral Building Block) C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., Pyrrolo[2,3-b]pyrimidine) B->C Hinge-binding element D Coupled Intermediate C->D Amine attacks chloro-heterocycle E Further Functionalization (e.g., Suzuki Coupling) D->E SAR exploration F Final JAK Inhibitor E->F

Sources

Introduction: The Ubiquitous Tetrahydrofuran Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tetrahydrofuran Derivatives

The tetrahydrofuran (THF) ring is a privileged five-membered cyclic ether that serves as a fundamental structural motif in a vast landscape of biologically active molecules and pharmaceuticals.[1][2] Its prevalence is remarkable, appearing in complex natural products like polyether antibiotics, annonaceous acetogenins, and lignans, where the specific stereochemistry of substituents on the THF ring is often pivotal to biological function.[1][3] In the realm of drug discovery, numerous FDA-approved drugs, such as the antiviral Darunavir and the antihypertensive Terazosin, incorporate the THF nucleus, highlighting its importance as a pharmacophore.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core synthetic strategies for constructing substituted tetrahydrofurans. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, stereochemical control, and practical applications of each major pathway, offering field-proven insights to inform experimental design and execution.

Nucleophilic Cyclization: The Foundational Approach

The most direct and conceptually straightforward route to the THF ring involves the intramolecular cyclization of an acyclic precursor. These methods rely on a tethered nucleophile (typically a hydroxyl group) attacking an electrophilic carbon center.

Intramolecular Williamson Ether Synthesis (Sₙ2 Cyclization)

This classical and highly reliable method involves the intramolecular Sₙ2 reaction of a γ-hydroxy alkyl halide or sulfonate.[1][3] The reaction is typically promoted by a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.[6]

Causality and Stereochemical Control: The power of this method lies in its predictability. The reaction proceeds via a backside attack, leading to a complete inversion of configuration at the carbon atom bearing the leaving group.[1] Consequently, the stereochemistry of the final product is directly dictated by the predefined stereocenters in the acyclic precursor. This makes it an excellent choice when the starting material with the desired stereochemistry is readily available.

Williamson_Ether_Synthesis sub γ-Hydroxy Alkyl Halide alkoxide Alkoxide Intermediate sub->alkoxide -H⁺ base Base (e.g., NaH) ts Sₙ2 Transition State alkoxide->ts Intramolecular Backside Attack product Tetrahydrofuran Derivative ts->product Inversion of Stereochemistry byproduct NaX + H₂ ts->byproduct

Caption: Mechanism of Intramolecular Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Tetrahydrofuran from 4-iodobutane-1-ol [7]

  • Materials: 4-iodobutane-1-ol, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF) as solvent.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-iodobutane-1-ol in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting cyclic ether by distillation.

Intramolecular Addition of Alcohols to Epoxides

First described by Kishi in 1978, the intramolecular cyclization of a γ,δ-epoxy alcohol is a powerful method for constructing hydroxylated tetrahydrofurans.[3] This reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the regioselectivity of the ring-opening (i.e., 5-exo vs. 6-endo cyclization).

Causality and Regioselectivity: Under basic conditions, the reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the less sterically hindered carbon of the epoxide, favoring the 5-exo cyclization pathway to yield a THF ring. Under acidic conditions, the epoxide is first protonated, and the subsequent nucleophilic attack occurs at the carbon best able to stabilize a partial positive charge, which can sometimes lead to mixtures of products.

Cycloaddition Reactions: Convergent and Stereoselective

Cycloaddition reactions offer a highly efficient means of constructing the THF ring, often creating multiple stereocenters in a single, convergent step.

[3+2] Cycloadditions

These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered THF ring. A common and powerful variant involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde, which generates a carbonyl ylide in situ.[3] This reactive intermediate is then trapped by an activated alkene to furnish the tetrahydrofuran product.[3]

Another important [3+2] annulation strategy uses activated cyclopropanes as the three-atom component, which react with aldehydes in the presence of a Lewis acid catalyst.[3][8] This method can be rendered highly enantioselective through the use of chiral ligands.[8][9]

Three_Plus_Two_Cycloaddition cluster_carbonyl_ylide Carbonyl Ylide Pathway cluster_cyclopropane Cyclopropane Pathway diazo α-Diazo Compound ylide Carbonyl Ylide (1,3-Dipole) diazo->ylide aldehyde1 Aldehyde aldehyde1->ylide catalyst1 Rh₂(OAc)₄ catalyst1->ylide cat. product1 Substituted Tetrahydrofuran ylide->product1 alkene Alkene (Dipolarophile) alkene->product1 cyclopropane Donor-Acceptor Cyclopropane intermediate Zwitterionic Intermediate cyclopropane->intermediate aldehyde2 Aldehyde aldehyde2->intermediate catalyst2 Chiral Lewis Acid (e.g., (pybox)MgI₂) catalyst2->intermediate cat. product2 Enantioenriched Tetrahydrofuran intermediate->product2 Ring Closure

Caption: Key [3+2] cycloaddition strategies for THF synthesis.

Causality and Experimental Choices: The choice of catalyst is critical in these reactions. For instance, dirhodium(II) acetate (Rh₂(OAc)₄) is highly effective for generating carbonyl ylides from diazo compounds.[3] In the asymmetric cycloaddition of cyclopropanes, chiral pyridine-oxazoline (pybox) ligands complexed with magnesium iodide have proven effective in achieving high enantioselectivity.[8][9] The diastereoselectivity of these reactions is often controlled by the geometry of the transition state, which can be influenced by the steric and electronic properties of the substrates and catalyst.[10][11]

Prins Cyclization: An Acid-Catalyzed Cascade

The Prins cyclization is an acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol. The reaction proceeds via the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene nucleophile.[12][13] This initial cyclization generates a carbocationic intermediate that can be trapped by a nucleophile or undergo rearrangement, leading to a variety of substituted cyclic ethers.[3][14]

Mechanism and Control:

  • Activation: A Brønsted or Lewis acid activates the aldehyde carbonyl group.

  • Oxocarbenium Formation: The homoallylic alcohol adds to the activated carbonyl, and subsequent loss of water generates a key oxocarbenium ion intermediate.

  • Cyclization: The tethered alkene attacks the oxocarbenium ion in a 5-endo or 6-exo fashion. While 6-exo is often favored for tetrahydropyran (THP) synthesis, specific substrate geometries or reaction conditions can favor the 5-endo closure to yield THF derivatives.[14][15]

  • Termination: The resulting carbocation is trapped by a nucleophile (e.g., water, halide) to give the final product.

The stereochemical outcome is often dictated by a chair-like transition state where substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.[15]

Ring-Closing Metathesis (RCM): A Modern Powerhouse

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of carbo- and heterocycles, including dihydrofurans, which can be subsequently reduced to tetrahydrofurans.[16] The reaction utilizes well-defined ruthenium catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond by cyclizing a diene precursor.[16][17]

Causality and Application: RCM is particularly valuable for synthesizing complex macrocycles and medium-sized rings that are challenging to form via traditional cyclization methods.[18][19] Its exceptional functional group tolerance allows for its application late in a synthetic sequence. The choice of catalyst is crucial; second- and third-generation Grubbs catalysts offer higher reactivity and stability, enabling the cyclization of more sterically hindered or electron-deficient dienes.

Experimental Protocol: RCM for Dihydrofuran Synthesis [16]

  • Materials: Acyclic diene ether precursor, Grubbs 2nd Generation catalyst, anhydrous and degassed solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve the diene substrate in the anhydrous, degassed solvent under an inert atmosphere.

    • Add the Grubbs catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding a phosphine scavenger (e.g., triphenylphosphine) or by bubbling air through the solution to decompose the catalyst.

    • Concentrate the reaction mixture and purify the product by flash column chromatography.

    • The resulting dihydrofuran can be hydrogenated using a catalyst like Pd/C to afford the saturated tetrahydrofuran derivative.

Rearrangement and Oxidative Pathways

Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction where a sulfoxide, in the presence of an activating agent like acetic anhydride, rearranges to an α-acyloxy thioether.[20] A modern variant of this reaction allows for the rapid, metal-free conversion of 2,5-dihydrothiophenes into highly substituted furans, which can then be reduced to the corresponding THF derivatives.[21][22] The key transformation involves selective S-chlorination of a 1,3-diene precursor to generate an oxidized intermediate that undergoes a spontaneous Pummerer-type rearrangement.[21]

Oxidative Cyclization of Dienes

The oxidative cyclization of 1,5-dienes provides a direct route to hydroxylated tetrahydrofuran derivatives.[3] While classical methods often require stoichiometric amounts of strong oxidants like KMnO₄ or OsO₄, recent efforts have focused on developing catalytic versions of these transformations to improve the sustainability and efficiency of the process.[3]

Comparative Summary of Synthesis Pathways

Synthesis Method Key Reagents/Catalysts Typical Yield Stereocontrol Key Advantages Limitations
Intramolecular Williamson Ether Synthesis Strong base (e.g., NaH)Moderate to High[1]Substrate-controlled (inversion)High predictability, reliable for simple systems.Requires pre-functionalized substrate with a good leaving group.
[3+2] Cycloaddition (Carbonyl Ylide) Rh₂(OAc)₄, Diazo compoundGood to Excellent[3]Good to ExcellentHigh convergence, rapid complexity generation.Requires handling of potentially unstable diazo compounds.
[3+2] Cycloaddition (Cyclopropane) Chiral Lewis Acid (e.g., (pybox)MgI₂)Good to Excellent[8]Excellent (Asymmetric)Access to highly enantioenriched products.Limited to activated donor-acceptor cyclopropanes.[3]
Prins Cyclization Brønsted or Lewis Acid (e.g., SnCl₄)Good[3]Good to ExcellentForms C-C and C-O bonds simultaneously.Can be prone to side reactions like rearrangements.[14]
Ring-Closing Metathesis (RCM) Grubbs or Hoveyda-Grubbs CatalystsGood to Excellent[16]N/A (forms alkene)Excellent functional group tolerance, good for large rings.[16]Requires diene precursor; expensive catalysts.
Pummerer-Type Rearrangement N-Chlorosuccinimide (NCS)Good[21]N/A (forms furan)Metal-free, rapid access to substituted systems.Requires subsequent reduction step to access THF.

Conclusion

The synthesis of tetrahydrofuran derivatives is a mature yet continuously evolving field in organic chemistry. The choice of synthetic strategy is a multifactorial decision, balancing the need for stereochemical precision, functional group compatibility, and overall efficiency. Classical methods like the intramolecular Williamson ether synthesis remain robust for well-defined systems, while modern catalytic approaches, including asymmetric cycloadditions and ring-closing metathesis, provide unparalleled access to complex and enantioenriched THF cores. This guide serves as a foundational resource, empowering researchers to navigate these methodologies and select the optimal pathway to accelerate their research and development objectives.

References

  • The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide. Benchchem.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Stereoselective Formation of Tetrahydrofuran Rings via [3 + 2] Annulation: Total Synthesis of Plakortone L.
  • Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. PubMed.
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH.
  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. PMC.
  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Synthesis of THF using [3 + 2] cycloaddition.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic. PDF Free Download.
  • A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. RSC Publishing.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in N
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - PubMed Central.
  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society.
  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene met
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Semantic Scholar.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.
  • 5 production methods of THF. Shenyang East Chemical Science-Tech Co.,Ltd.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
  • A Comparative Guide to the Synthesis of Tetrahydrofuran (THF). Benchchem.
  • Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd..
  • Methods for producing tetrahydrofuran.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • Cycloaddition reactions for antiviral compounds. PMC - PubMed Central.
  • Pummerer rearrangement. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Pummerer Rearrangement. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Pummerer Rearrangement. YouTube.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Preparation and cycloaddition reactions of some αβ-unsaturated dithioesters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

IUPAC nomenclature for substituted furanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Furanols

Authored for Researchers, Scientists, and Drug Development Professionals

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. Furanols, hydroxylated derivatives of the five-membered aromatic heterocycle furan, represent a core scaffold in numerous natural products, pharmaceuticals, and industrial chemicals. Their diverse substitution patterns necessitate a rigorous and systematic approach to nomenclature. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming substituted furanols. We will deconstruct the systematic process, from identifying the parent hydride and principal functional groups to assigning locants and stereochemical descriptors. Through detailed explanations, worked examples, and logical workflows, this document serves as an authoritative reference for professionals navigating the complexities of organic nomenclature.

The Furanol Scaffold: Foundational Principles

Furan is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom.[1] The term "furanol" indicates the presence of a hydroxyl (–OH) functional group, which is designated as the principal characteristic group, imparting the "-ol" suffix to the name.

Numbering the Furan Ring

The systematic numbering of the furan ring is the invariable starting point for naming any derivative. According to IUPAC conventions for heterocycles, the heteroatom is assigned the lowest possible locant, which is position 1.[2] Numbering then proceeds sequentially around the ring.

The causality behind this rule is to provide a consistent frame of reference for all furan derivatives. By assigning the oxygen atom as locant 1, any ambiguity in the placement of substituents is eliminated.

Caption: IUPAC numbering convention for the furan ring.

There are two primary isomers of furanol, determined by the position of the hydroxyl group:

  • Furan-2-ol

  • Furan-3-ol

It is critical for researchers to recognize that these structures exist in equilibrium with their tautomeric keto forms (furanones), a topic that influences their reactivity but falls outside the primary scope of this nomenclature guide.

Naming Substituted Furanols: A Systematic Workflow

The naming of a substituted furanol follows a hierarchical set of rules designed to produce a single, unambiguous name.[3] The process can be conceptualized as a logical workflow.

The Core Protocol for Nomenclature Determination
  • Identify the Parent Hydride: Recognize the core structure as a furan ring.

  • Identify the Principal Functional Group: If the hydroxyl group is the highest-priority functional group present, the parent name will end in "-ol".[4][5]

  • Number the Ring: Assign locant 1 to the oxygen atom. Number the ring to give the principal functional group (the -OH) the lowest possible locant.

  • Identify and Name Substituents: All other attached groups are treated as substituents and are named using prefixes (e.g., methyl, bromo, nitro).

  • Assign Locants to Substituents: Continue numbering the ring from the principal group to give the substituents the lowest possible locant set.

  • Alphabetize Substituents: Arrange the substituent prefixes in alphabetical order, ignoring multiplying prefixes like "di-", "tri-", etc.

  • Assemble the Final Name: Combine the components in the order: (Substituent Locants)-(Substituent Prefixes)-(Parent Name)-(Principal Group Locant)-(Principal Group Suffix).

NomenclatureWorkflow decision decision process process start_end start_end start Start: Analyze Structure parent Identify Parent as Furanol start->parent check_priority Other functional groups present? parent->check_priority is_oh_highest Is -OH highest priority? check_priority->is_oh_highest Yes name_as_furanol Parent name is 'Furanol' check_priority->name_as_furanol No is_oh_highest->name_as_furanol Yes name_as_sub Name -OH as 'hydroxy' prefix Determine new parent name is_oh_highest->name_as_sub No number_ring Number ring giving principal group lowest locant name_as_furanol->number_ring name_as_sub->number_ring list_subs Identify & name substituents number_ring->list_subs alphabetize Alphabetize substituent prefixes list_subs->alphabetize assemble Assemble full name: Locants-Prefixes-Parent-Suffix alphabetize->assemble final_name Final IUPAC Name assemble->final_name

Caption: Decision workflow for naming substituted furan derivatives.

The Principle of Priority: Handling Polyfunctional Compounds

In drug development and natural product chemistry, molecules often possess multiple functional groups. IUPAC establishes a clear order of precedence to determine which group defines the parent name and suffix.[6][7] The hydroxyl group of a furanol is of intermediate priority. If a higher-priority group, such as a carboxylic acid or an aldehyde, is present, the hydroxyl group is treated as a substituent and denoted by the prefix "hydroxy-".

The rationale for this hierarchical system is to create a consistent and logical framework that avoids ambiguity when multiple reactive centers are present in a molecule.

Table 1: Abridged IUPAC Priority of Common Functional Groups

Class of CompoundFormulaSuffix (as Principal Group)Prefix (as Substituent)
Carboxylic Acid–COOH-oic acidcarboxy-
Ester–COOR-oatealkoxycarbonyl-
Aldehyde–CHO-alformyl- or oxo-
Ketone>C=O-oneoxo-
Alcohol (Furanol) –OH -ol hydroxy-
Amine–NH₂-amineamino-
Alkene>C=C<-ene-
Alkyne-C≡C--yne-

This table is a simplified representation. For a comprehensive list, consult the IUPAC Blue Book.[3]

Case Study: From Furanol to Hydroxyfurancarboxylic Acid

Consider a furan ring with both a hydroxyl and a carboxylic acid group.

  • Incorrect Approach: Naming it as a substituted furanol.

  • Correct Approach: The carboxylic acid group has higher priority than the hydroxyl group.[7][8] Therefore, the compound is named as a derivative of furancarboxylic acid. The hydroxyl group becomes a "hydroxy" substituent.

Example Structure: A hydroxyl group at C5 and a carboxylic acid at C2. Correct Name: 5-hydroxyfuran-2-carboxylic acid.

Worked Examples: Application of the Nomenclature Protocol

To solidify these principles, we will analyze the nomenclature of several substituted furanols.

Table 2: Step-by-Step Nomenclature of Substituted Furanols

StructureStep-by-Step AnalysisFinal IUPAC Name
5-methylfuran-2-ol1. Parent: Furanol (-OH is highest priority).2. Numbering: -OH is at C2 (furan-2-ol).3. Substituent: A methyl group at C5.4. Assembly: 5-methyl + furan-2-ol.5-Methylfuran-2-ol
4-bromo-5-methylfuran-3-ol1. Parent: Furanol (-OH is highest priority).2. Numbering: -OH is at C3 (furan-3-ol).3. Substituents: A bromo group at C4, a methyl group at C5.4. Alphabetize: bromo comes before methyl.5. Assembly: 4-bromo-5-methyl + furan-3-ol.4-Bromo-5-methylfuran-3-ol
4-hydroxy-5-methylfuran-2(5H)-one1. Priority: The aldehyde (-CHO) outranks the alcohol (-OH).2. Parent: Furan-2-carbaldehyde.3. Numbering: -CHO is at C2. The -OH is at C5.4. Substituent: The -OH is named "hydroxy".5. Assembly: 5-hydroxy + furan-2-carbaldehyde.5-Hydroxyfuran-2-carbaldehyde

Note: Placeholder images are used. In a real document, these would be chemical structure drawings.

Conclusion

A mastery of IUPAC nomenclature is not merely an academic exercise; it is a prerequisite for precise communication in the fields of chemical research and drug development. This guide has outlined the authoritative, step-by-step methodology for naming substituted furanols. By understanding the foundational principles of ring numbering, the hierarchical system of functional group priority, and the systematic assembly of the chemical name, scientists can ensure their work is documented and communicated with the highest degree of accuracy and integrity. Adherence to these standards is essential for database integrity, patent applications, and regulatory submissions, forming the linguistic bedrock of modern chemistry.

References

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
  • Wikipedia. (n.d.). Furan.
  • Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. SlideShare. [Link]
  • Course Content. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from a university course content page.[2]
  • International Union of Pure and Applied Chemistry. (1998). Fused Ring and Bridged Fused Ring Nomenclature: FR-5.3 Peripheral Numbering. Advanced Chemistry Development. [Link]
  • LibreTexts Chemistry. (n.d.). Heterocyclic Chemistry.
  • Advanced Chemistry Development. (n.d.). Table 25 Heterocyclic substituent groups and cations.
  • LibreTexts Chemistry. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
  • Advanced Chemistry Development. (n.d.). Rule B-3. Fused Heterocyclic Systems.
  • International Union of Pure and Applied Chemistry. (2013). Chapter P-7 Radicals, Ions, and Related Species.
  • International Union of Pure and Applied Chemistry. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. [Link]
  • StudySmarter. (2023).
  • University of Wisconsin-Platteville. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
  • International Union of Pure and Applied Chemistry. (2013). Chapter P-1: General Principles, Rules, and Conventions.
  • Master Organic Chemistry. (2011).
  • Quora. (2018). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?[Link]
  • International Union of Pure and Applied Chemistry. (1998). FR-2.3 Priority order of component ring systems. Advanced Chemistry Development. [Link]
  • Scribd. (n.d.). IUPAC Name. [Link]
  • Course Hero. (n.d.). Structure: Molecular formula= C4H4O Nomenclature= 1-Oxole or Oxacyclopent-2,4-diene. [Link]
  • Quora. (2017). What are the IUPAC names of pyrrole, furan and pyridine?[Link]
  • Aditya Study. (n.d.). IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY. [Link]
  • Clark, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of California, Irvine. [Link]
  • International Union of Pure and Applied Chemistry. (2004).

Sources

A Technical Guide for Researchers: Sourcing and Qualification of (3S,4S)-4-Aminotetrahydrofuran-3-ol for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a pivotal chiral building block in modern medicinal chemistry. Its rigid tetrahydrofuran scaffold, combined with the specific cis stereochemical orientation of its amino and hydroxyl groups, provides a valuable platform for synthesizing complex and biologically active molecules.[1] The precise spatial arrangement of these functional groups is critical for molecular recognition and binding affinity in drug targets, making this reagent indispensable in the development of novel therapeutics.

Part 1: Critical Quality Attributes of (3S,4S)-4-Aminotetrahydrofuran-3-ol

Before engaging with suppliers, it is crucial to understand the key quality attributes of the target molecule. These parameters form the basis of your technical evaluation and acceptance criteria.

1.1 Stereochemical Integrity: The most critical attribute is the compound's stereochemical purity. The designation "(3S,4S)" defines the absolute configuration at the two chiral centers.[1] The presence of other stereoisomers, such as the trans diastereomers ((3S,4R) or (3R,4S)) or the (3R,4R) enantiomer, can lead to inseparable impurities in later steps, altered biological activity, and compromised intellectual property. Verification of stereochemical purity is non-negotiable.

1.2 Chemical Purity: Beyond stereoisomers, chemical purity must be assessed. Impurities can arise from the synthetic route, which often starts from chiral pool materials like D-mannitol, and may include residual starting materials, reagents, or side-reaction products.[1] A purity level of ≥97% is a common minimum standard, with many suppliers offering ≥98%.[2][3]

1.3 Documentation and Traceability: Reliable suppliers must provide comprehensive documentation for each batch.

  • Certificate of Analysis (CoA): This is a batch-specific document that provides quantitative results for key quality control tests. A thorough CoA should specify the test methods used (e.g., NMR, HPLC) and the measured purity.

  • Safety Data Sheet (SDS): This document outlines the potential hazards, safe handling procedures, storage conditions, and emergency measures related to the compound. Standard practice recommends storage at refrigerator temperatures (e.g., 4°C), protected from light.[3]

Part 2: The Supplier Qualification Workflow

A systematic approach to supplier selection mitigates risks associated with poor quality, supply chain disruptions, and regulatory hurdles. The following workflow provides a robust framework for qualifying potential vendors.

G A Step 1: Initial Screening (Marketplaces & Databases) B Step 2: Request for Information (RFI) (Quote, Lead Time, CoA, SDS) A->B Identify Potential Suppliers C Step 3: Technical Evaluation (Assess CoA, Purity, Methods) B->C Gather Documentation D Step 4: In-House Verification (Optional) (QC sample via NMR, Chiral HPLC) C->D Meets Initial Specs? F Rejected C->F Fails Specs E Step 5: Final Supplier Selection (Quality, Scale, Service) D->E Passes QC D->F Fails QC

Caption: A workflow for qualifying commercial chemical suppliers.

Workflow Explained:

  • Step 1: Initial Screening: Begin by identifying potential suppliers through online chemical marketplaces and databases such as ChemicalBook, PubChem, and major distributor websites.[2][4]

  • Step 2: Request for Information (RFI): Contact a shortlist of suppliers to request a quote, current lead times, and, most importantly, a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

  • Step 3: Technical Evaluation: This is the most critical stage. Scrutinize the CoA to ensure the purity meets your requirements (typically >97%). Verify that the analytical methods used for characterization are appropriate, with an emphasis on chiral analysis.

  • Step 4: In-House Verification (Optional but Recommended): For critical projects, request a small sample for in-house quality control testing. This provides the highest level of assurance by independently verifying the supplier's claims.

  • Step 5: Final Selection: Make a final decision based on a holistic assessment of technical quality, cost, lead time, the supplier's ability to scale up production, and the quality of their customer and technical support.

Part 3: Major Commercial Suppliers and Comparative Data

A number of chemical suppliers list (3S,4S)-4-Aminotetrahydrofuran-3-ol in their catalogs. While availability and specifications are subject to change, the following table summarizes representative offerings from established vendors in the fine chemical space.

Supplier NameCAS NumberRepresentative PurityAvailable Quantities
ChemScene 214629-29-5≥98%Milligrams to grams.[3]
Aladdin Scientific 535936-61-997%Grams; bulk package.[2]
Amadis Chemical 535936-61-997%Milligrams, grams, kilograms.[2]
J & W PharmLab 535936-61-996%Milligrams to grams.[2]
Advanced ChemBlocks 535936-61-9Not specifiedMilligrams.[2]
Suzhou ARTK Medchem 535936-61-998%Kilogram scale.[2]

Note: This table is for illustrative purposes. Researchers should always contact suppliers directly for current, batch-specific information.

Part 4: Protocol for In-House Quality Verification

Verifying the quality of a received lot is a cornerstone of good scientific practice. The following protocols outline standard methods for confirming the identity and stereochemical purity of (3S,4S)-4-Aminotetrahydrofuran-3-ol.

4.1 Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify the presence of major impurities.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: The spectrum should be consistent with the structure of (3S,4S)-4-Aminotetrahydrofuran-3-ol, showing characteristic signals for the protons on the tetrahydrofuran ring. Pay close attention to the integration of signals to quantify any obvious impurities.

4.2 Stereochemical Purity via Chiral HPLC

  • Objective: To determine the enantiomeric and/or diastereomeric excess of the sample. This is the definitive test for stereochemical integrity.

  • Methodology:

    • System: An HPLC system equipped with a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating chiral amines and alcohols.[5]

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

    • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Analysis: Inject the sample and monitor the elution profile. A stereochemically pure sample should exhibit a single major peak. To confirm the method's validity, a racemic or diastereomeric mixture standard should be run, if available, to establish the retention times of the other isomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the desired enantiomer and any detected enantiomeric impurity.

Conclusion

The procurement of (3S,4S)-4-Aminotetrahydrofuran-3-ol is a critical control point in any research or drug development program that utilizes it. A superficial, price-driven approach to sourcing can introduce significant scientific and financial risk. By implementing a rigorous supplier qualification workflow grounded in technical evaluation—from scrutinizing the Certificate of Analysis to performing independent in-house verification—researchers can ensure the stereochemical and chemical purity of this vital building block. This diligence safeguards the integrity of experimental data, enhances reproducibility, and ultimately accelerates the path toward discovery.

References

  • LookChem. cis-4-amino-tetrahydrofuran-3-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10942358, (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • Wikipedia. Chiral analysis.

Sources

Safety and handling guidelines for 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Aminotetrahydrofuran-3-ol

Section 1: Chemical Identification and Properties

This compound is a substituted heterocyclic compound incorporating both an amine and an alcohol functional group.[1][2] Its structure presents a unique combination of chemical properties that necessitate careful handling. It is primarily used as a building block in medicinal chemistry and drug development.[3][4] Understanding its fundamental properties is the first step in establishing a safe laboratory workflow.

The compound exists as different stereoisomers, such as cis and trans, which may have slightly different physical properties but should be handled with the same safety precautions unless specific data indicates otherwise.[1][5]

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for risk assessment, particularly when planning reactions and considering storage conditions.

PropertyValueSource
Molecular Formula C₄H₉NO₂[1][2][5]
Molecular Weight 103.12 g/mol [1][2][5]
IUPAC Name 4-aminooxolan-3-ol[1]
CAS Number 144870-96-2 (unspecified stereochemistry)[1]
Appearance Off-white to light yellow solid[4][6]
Boiling Point ~232°C (Predicted)[6]
Flash Point ~94°C (Predicted)[6]
pKa ~14.12 (Predicted)[6]
Storage Temperature 2-8°C, protect from light[3][4][6]

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Classification

The compound is classified with the following hazards based on available data.[4][5][6]

Hazard ClassGHS CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin Corrosion/IrritationH315Causes skin irritation[6][7]
Skin SensitizationH317May cause an allergic skin reaction[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[6][7]
Inferred and Potential Hazards

Peroxide Formation: The tetrahydrofuran (THF) moiety is a significant structural alert. Ethers like THF are known to form potentially explosive peroxides upon exposure to air and light, especially after prolonged storage.[8][9] Although the presence of an amine can inhibit autoxidation to some extent, it is critical to assume that this compound is a potential peroxide former.[8] Containers should be dated upon receipt and opening, and stored under an inert atmosphere (e.g., nitrogen or argon) away from light.[8][10]

Amine-Related Hazards: Aliphatic amines can be corrosive and toxic.[11] They can cause severe irritation or chemical burns to the skin, eyes, and respiratory tract.[12] The amine group imparts a basic character, increasing the risk of corrosive injury upon contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][13] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[7]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[13]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that cause severe eye irritation.[8][14]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential sensitization.[13][15] Gloves must be inspected before use and disposed of properly after handling.
Body Protection Flame-resistant lab coat, fully buttoned.Protects skin from accidental splashes.[8][13]
Footwear Full-length pants and closed-toed shoes.Prevents exposure to spills on the lower body and feet.[8]
Respiratory Protection Not typically required if work is performed in a fume hood. A respirator with an organic vapor cartridge may be necessary for spill cleanup or in case of ventilation failure.[9][13]Provides a final line of defense against inhalation hazards.[8]

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is the most effective way to mitigate the risks associated with this compound.

General Handling Workflow

The following diagram illustrates the standard workflow for handling the compound in a laboratory setting.

A Receive & Inspect Chemical B Date Container (Received & Opened) A->B C Store in Designated Area (2-8°C, Inert Atmosphere, Dark) B->C D Conduct Pre-Use Risk Assessment C->D E Don Appropriate PPE D->E F Work in Chemical Fume Hood E->F G Transfer/Weigh for Experiment F->G H Perform Reaction G->H I Quench & Decontaminate Glassware H->I J Segregate & Label Waste I->J K Dispose of Waste via EHS J->K

Caption: Standard laboratory workflow for this compound.

Handling Protocol
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.[11][16]

  • Preparation: Ensure all necessary PPE, spill cleanup materials, and emergency equipment are readily available.

  • Inert Atmosphere: When handling, especially after the container has been opened, maintain an inert atmosphere to minimize air exposure and peroxide formation.[8]

  • Avoid Contamination: Use clean, designated spatulas and glassware. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[17]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][18] Do not eat, drink, or smoke in the laboratory.[7][9]

  • Transport: When moving the chemical, use a secondary container to prevent spills.[18]

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent the formation of hazardous byproducts.

  • Temperature: Store in a refrigerator at the recommended temperature of 2-8°C.[3][6]

  • Atmosphere: Store under an inert gas like nitrogen or argon.[8] Ensure the container is tightly sealed.[9]

  • Light: Protect from light to prevent degradation and peroxide formation.[3]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[11]

  • Labeling: The storage location should be clearly labeled with hazard warnings, including "Irritant" and "Potential Peroxide Former".[8]

Section 5: Emergency Procedures

A well-rehearsed emergency plan is essential for responding effectively to accidents.

Emergency Response Decision Tree

Start Incident Occurs (Spill or Exposure) IsLifeThreatening Is the situation an immediate threat to life? Start->IsLifeThreatening AssessExposure Assess Exposure Type Start->AssessExposure Evacuate Evacuate Area Call Emergency Services IsLifeThreatening->Evacuate Yes AssessSpill Assess Spill Size IsLifeThreatening->AssessSpill No LargeSpill Large Spill (>100 mL) or Ventilation Failure AssessSpill->LargeSpill SmallSpill Small Spill (<100 mL) Contained in Hood AssessSpill->SmallSpill LargeSpill->Evacuate Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Report Report Incident to Supervisor & Seek Medical Attention Cleanup->Report SkinEye Skin or Eye Contact AssessExposure->SkinEye Inhalation Inhalation AssessExposure->Inhalation FirstAidSkin Follow First Aid Protocol (Flush for 15 min) SkinEye->FirstAidSkin FirstAidInhale Move to Fresh Air Inhalation->FirstAidInhale FirstAidSkin->Report FirstAidInhale->Report

Caption: Decision tree for responding to spills and exposures.

Spill Cleanup Protocol (Small Spills)
  • Alert Personnel: Alert others in the immediate area.[19]

  • Ensure Safety: Ensure the spill is contained within a fume hood and that you are wearing appropriate PPE, including double gloves and eye/face protection.[19]

  • Absorb: Cover the spill with a compatible absorbent material such as vermiculite or cat litter. Do not use paper towels, as they can be reactive.[19]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[19][20]

  • Decontaminate: Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.[20]

  • Report: Report the spill to the laboratory supervisor and Environmental Health & Safety (EHS).[19]

First Aid Measures

Immediate and appropriate first aid is critical to minimizing injury.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[19]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[21] If irritation or pain persists, seek medical attention.[11][21]

  • Inhalation: Move the affected person to fresh air at once.[12][21] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting.[18][20] Rinse the mouth with water and seek immediate medical attention.[15][18]

Section 6: Waste Disposal

Chemical waste must be handled and disposed of according to institutional and regulatory guidelines.

Disposal Protocol
  • Neutralization (if required by procedure): Due to the amine functional group, waste streams may be basic. Neutralization should only be performed by trained personnel as part of a defined experimental quenching procedure.[13]

  • Segregation: All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.[20] Empty containers may retain residue and should be treated as hazardous.[8]

  • Labeling: The waste container must be clearly labeled with its full chemical contents.[20] Affix a hazardous waste tag as soon as the first drop of waste is added.[20]

  • Storage: Store the sealed waste container in a designated secondary containment area until collection by EHS.[20]

  • Disposal: Contact your institution's EHS office to arrange for pickup and proper disposal.[19]

Section 7: References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 9, 2026, from

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved January 9, 2026, from

  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved January 9, 2026, from

  • PubChem. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved January 9, 2026, from

  • Apollo Scientific. (2023). cis-4-Aminotetrahydro-3-furanol hydrochloride Safety Data Sheet. Retrieved January 9, 2026, from

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved January 9, 2026, from

  • PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved January 9, 2026, from

  • Benchchem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Retrieved January 9, 2026, from

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved January 9, 2026, from

  • Environmental Health & Safety, UCLA. (n.d.). Furan. Retrieved January 9, 2026, from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved January 9, 2026, from

  • ChemScene. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. Retrieved January 9, 2026, from

  • Advanced ChemBlocks. (n.d.). (3S,4R)-4-Aminotetrahydrofuran-3-ol. Retrieved January 9, 2026, from

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved January 9, 2026, from

  • ChemicalBook. (n.d.). (3S,4S)-4-AMinotetrahydro-3-furanol. Retrieved January 9, 2026, from

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved January 9, 2026, from

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved January 9, 2026, from

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved January 9, 2026, from

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved January 9, 2026, from

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved January 9, 2026, from

  • ChemicalBook. (2025). (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. Retrieved January 9, 2026, from _

  • Echemi. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride Safety Data Sheets. Retrieved January 9, 2026, from

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOTETRAHYDROFURAN-3-CARBOXYLIC ACID. Retrieved January 9, 2026, from

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Thermochemical Data in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the journey of a molecule from a promising candidate to a market-approved therapeutic is both arduous and scientifically demanding. A significant aspect of this journey lies in the meticulous characterization of the molecule's fundamental physicochemical properties. Among these, thermochemical properties are of paramount importance, governing aspects of a drug's stability, manufacturing process, and ultimately, its safety and efficacy.

This guide provides an in-depth exploration of the thermochemical properties of 4-Aminotetrahydrofuran-3-ol, a heterocyclic compound of growing interest in medicinal chemistry.[1][2][3] Its structure, featuring a substituted tetrahydrofuran ring, is a scaffold found in numerous bioactive molecules and approved drugs.[2] A thorough understanding of its thermochemical behavior is therefore not merely an academic exercise, but a critical step in unlocking its full therapeutic potential.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the key thermochemical parameters of this compound. In the absence of extensive published data for this specific molecule, this guide will focus on the established experimental and computational methodologies that are industry standards for such characterization. We will delve into the "how" and, more importantly, the "why" behind these techniques, offering a practical roadmap for generating the crucial data needed for informed drug development decisions.

The Molecular Profile of this compound

This compound is a chiral molecule with the chemical formula C₄H₉NO₂.[4][5][6] Its structure consists of a five-membered tetrahydrofuran ring substituted with an amino group and a hydroxyl group. The relative stereochemistry of these substituents gives rise to different isomers, such as the cis and trans forms.[4][5]

PropertyValueSource
Molecular FormulaC₄H₉NO₂[4][5][6]
Molecular Weight103.12 g/mol [4][5][6]
IUPAC Name4-aminooxolan-3-ol[6]
Stereoisomers(3S,4S), (3R,4R), (3S,4R), (3R,4S)[4][5][7]

The presence of both a primary amine and a hydroxyl group, coupled with the stereochemical complexity, makes this compound a versatile building block in medicinal chemistry.[2] These functional groups provide handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially unique biological activities.[2]

The Significance of Thermochemical Properties in a Pharmaceutical Context

Thermochemical data are the bedrock upon which safe and robust pharmaceutical manufacturing processes are built. For a molecule like this compound, understanding its thermal behavior is crucial for several reasons:

  • Polymorph Screening and Selection: Different crystalline forms (polymorphs) of a drug can have different stabilities, dissolution rates, and bioavailability. Differential Scanning Calorimetry (DSC) is a key technique in identifying and characterizing these polymorphs.

  • Stability and Shelf-life Prediction: The thermal stability of a drug substance is a critical determinant of its shelf-life. Thermogravimetric Analysis (TGA) can provide insights into the temperature at which the compound begins to decompose.

  • Process Safety and Hazard Assessment: Manufacturing processes often involve heating and cooling steps. A thorough understanding of a compound's thermal decomposition profile, including the potential for exothermic events, is essential for preventing runaway reactions and ensuring process safety.[8]

  • Computational Modeling and Drug Design: Accurate experimental thermochemical data, such as the enthalpy of formation, is vital for validating and parameterizing computational models used in drug design and discovery.[9]

Experimental Determination of Thermochemical Properties

The following sections outline the key experimental techniques for characterizing the thermochemical properties of this compound. The protocols provided are generalized best practices and should be adapted based on the specific instrumentation and sample characteristics.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion, and for identifying solid-state transitions.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Accurately weigh 1-5 mg of This compound P2 Hermetically seal in an aluminum pan P1->P2 A1 Place sample and reference pans in the DSC cell P2->A1 A2 Equilibrate at a low temperature (e.g., 25°C) A1->A2 A3 Ramp temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point A2->A3 A4 Record heat flow vs. temperature A3->A4 D1 Identify endothermic peaks (melting, solid-solid transitions) A4->D1 D2 Determine onset temperature (melting point) D1->D2 D3 Integrate peak area to calculate enthalpy of fusion (ΔHfus) D1->D3 D4 Assess peak shape for purity D1->D4

Caption: A typical workflow for DSC analysis.

  • Melting Point: The onset temperature of the sharp endothermic peak is taken as the melting point. A narrow melting range is indicative of high purity.[8]

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to transition the substance from a solid to a liquid.

  • Polymorphism: The presence of multiple endothermic or exothermic events before the final melting peak can indicate the presence of different polymorphs or the occurrence of a phase transition.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation P1 Accurately weigh 5-10 mg of This compound into a TGA pan A1 Place the pan in the TGA furnace P1->A1 A2 Purge with an inert gas (e.g., N₂) A1->A2 A3 Ramp temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) A2->A3 A4 Record mass vs. temperature A3->A4 D1 Identify the onset temperature of mass loss (decomposition temperature) A4->D1 D2 Determine the percentage of mass loss at different stages D1->D2 D3 Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates D2->D3

Caption: A typical workflow for TGA analysis.

  • Decomposition Temperature: The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

  • Decomposition Profile: The TGA curve can reveal if the decomposition occurs in a single step or multiple steps, providing clues about the decomposition mechanism.

  • Residue Analysis: The amount of residue remaining at the end of the experiment can provide information about the elemental composition.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_calculation Calculation P1 Press a pellet of a known mass of This compound P2 Place the pellet in the sample holder P1->P2 P3 Attach a fuse wire P2->P3 C1 Seal the sample in the bomb P3->C1 C2 Pressurize with excess pure oxygen C1->C2 C3 Immerse the bomb in a known volume of water in the calorimeter C2->C3 C4 Ignite the sample C3->C4 C5 Record the temperature change of the water C4->C5 D1 Calculate the heat released from the temperature change and the heat capacity of the calorimeter C5->D1 D2 Correct for the heat of combustion of the fuse wire D1->D2 D3 Determine the enthalpy of combustion (ΔcH°) D2->D3 D4 Use Hess's Law and known enthalpies of formation of CO₂, H₂O, and N₂ to calculate the enthalpy of formation (ΔfH°) of the sample D3->D4

Caption: A workflow for determining the enthalpy of formation using bomb calorimetry.

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states.[10] It is a critical parameter for a wide range of chemical and engineering calculations, including reaction energetics and process design.

Computational Determination of Thermochemical Properties

In parallel with experimental measurements, computational quantum chemistry offers a powerful and increasingly accurate means of predicting thermochemical properties.[9][11] These methods are particularly valuable for screening large numbers of candidate molecules and for understanding the properties of compounds that are difficult to synthesize or handle.

Quantum Chemical Methods

High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation of molecules like this compound.

Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_isodesmic Isodesmic Reaction Scheme S1 Build the 3D structure of This compound S2 Choose a computational method and basis set (e.g., B3LYP/6-31G(d)) S1->S2 C1 Perform a geometry optimization to find the lowest energy conformation S2->C1 C2 Perform a frequency calculation to obtain zero-point vibrational energy (ZPVE) and thermal corrections C1->C2 C3 Calculate the total electronic energy C2->C3 I1 Design a balanced isodesmic reaction involving This compound and well-characterized smaller molecules C3->I1 I2 Calculate the energies of all species in the isodesmic reaction I1->I2 I3 Calculate the reaction enthalpy I2->I3 I4 Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species to derive the enthalpy of formation of This compound I3->I4

Caption: A workflow for the computational determination of the enthalpy of formation.

A significant challenge in computational thermochemistry is the accurate calculation of absolute energies. Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of such a reaction, errors in the computed energies tend to cancel out, leading to a much more accurate prediction of the enthalpy of formation for the target molecule.[9]

Summary and Future Outlook

The thermochemical properties of this compound are critical to its successful development as a pharmaceutical agent. This guide has outlined the key experimental and computational methodologies for determining these properties. A combination of DSC, TGA, and bomb calorimetry, supported by high-level quantum chemical calculations, will provide the necessary data to ensure the safe, effective, and robust development of drugs derived from this promising molecular scaffold.

As the pharmaceutical industry continues to embrace Quality by Design (QbD) principles, the importance of a deep understanding of the fundamental physicochemical properties of drug candidates cannot be overstated. The systematic approach to thermochemical characterization detailed in this guide will empower researchers to make data-driven decisions, accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Int. J. Mol. Sci., 24(7), 6190. [Link]
  • Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
  • Parks, G. S., Huffman, H. M., & Barmore, M. (1931). Thermal Data on Organic Compounds. XI. The Heat Capacities, Entropies and Free Energies of Ten Compounds Containing Oxygen or Nitrogen. Journal of the American Chemical Society, 53(7), 2733-2741.
  • Pilcher, G., & Skinner, H. A. (1966). Heats of Combustion of Organic Compounds of Nitrogen. Transactions of the Faraday Society, 62, 1982-1988.
  • Sahu, P. K. (2022). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 8(1), 1-10.
  • Roux, M. V., Temprado, M., & Chickos, J. S. (2008). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds. The Journal of Physical Chemistry B, 111(49), 13745-13751.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942358, (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • Dixon, D. A., & Feller, D. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A, 110(46), 12714-12723.
  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359-430.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10486809, this compound.
  • Good, W. D. (1972). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.
  • Wikipedia. (n.d.). Standard enthalpy of formation.

Sources

Methodological & Application

Topic: Stereoselective Synthesis of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-aminotetrahydrofuran-3-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals and central nervous system drugs.[1][2] The precise spatial arrangement of the vicinal amino and hydroxyl groups is critical for biological activity, making stereoselective synthesis an essential challenge. This guide provides an in-depth analysis of proven strategies for controlling the stereochemistry at the C3 and C4 positions of the tetrahydrofuran ring. We present two detailed protocols: a bio-catalytic approach starting from the chiral pool of carbohydrates and a substrate-controlled diastereoselective approach. The underlying principles of stereocontrol, detailed experimental procedures, and troubleshooting advice are provided to empower researchers in this field.

Strategic Overview: Accessing Stereochemical Diversity

The synthesis of this compound requires the controlled formation of two adjacent stereocenters. The two primary strategies to achieve this are fundamentally different in their approach to sourcing chirality.

  • Chiral Pool Synthesis: This strategy leverages the inherent, pre-existing stereochemistry of abundant and inexpensive natural products, most notably carbohydrates.[3] By starting with a molecule like D-xylose or L-arabinose, the absolute stereochemistry of certain centers is already defined, simplifying the synthetic challenge to the diastereoselective introduction of new functional groups.

  • Asymmetric Synthesis from Achiral Precursors: This approach builds the chiral centers from non-chiral starting materials using chiral catalysts or auxiliaries. While often requiring more intricate catalyst systems, this strategy offers greater flexibility and access to all possible stereoisomers, both natural and unnatural.

The choice between these pathways depends on the desired final stereoisomer, scalability, and available resources.

G cluster_0 Synthetic Approaches Start Target: this compound (Specific Stereoisomer) ChiralPool Chiral Pool Synthesis Start->ChiralPool Leverage natural chirality Asymmetric Asymmetric Synthesis Start->Asymmetric Create chirality Carbs Starting Material: Carbohydrates (e.g., D-Xylose) ChiralPool->Carbs Achiral Starting Material: Achiral Olefins (e.g., Dihydrofuran) Asymmetric->Achiral Method1 Method: Biocatalytic Amination Carbs->Method1 Method2 Method: Directed Epoxidation & Regioselective Opening Achiral->Method2

Figure 1. Decision workflow for the stereoselective synthesis of this compound.

Protocol I: Biocatalytic Amination of a Sugar-Derived Aldehyde

This protocol exemplifies a chiral pool approach, utilizing a transaminase (TAm) enzyme to perform a highly stereoselective amination on a tetrahydrofuran aldehyde derived from a common sugar.[3] This green chemistry approach offers high selectivity under mild conditions.

Scientific Rationale

The strategy hinges on two key transformations:

  • Acid-catalyzed cyclization/dehydration of a pentose sugar (e.g., D-xylose) to form a chiral hydroxymethyl-tetrahydrofuran-aldehyde. The stereocenters of the starting sugar dictate the stereochemistry of the resulting aldehyde.

  • Stereoselective transamination of the aldehyde. Transaminases are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like an amino acid or a chiral amine) to a carbonyl acceptor. The enzyme's chiral active site precisely controls the facial addition of the amine to the aldehyde, resulting in a single stereoisomer of the product. The choice of an (R)- or (S)-selective TAm, paired with a suitable amine donor, provides access to different product stereoisomers.

G cluster_step1 Step 1: Chemical Conversion cluster_step2 Step 2: Biocatalytic Amination Start D-Xylose Intermediate THF Aldehyde Intermediate Start->Intermediate Forms chiral core Product (3S,4R)-4-Amino- tetrahydrofuran-3-ol Intermediate->Product Stereoselective C-N bond formation S1_Cond Acid Catalyst (e.g., H2SO4) Dehydration/Cyclization S2_Enz Transaminase (TAm) + Amine Donor (e.g., (S)-MBA) Phosphate Buffer, 45°C

Figure 2. Workflow for the biocatalytic synthesis from D-xylose.

Experimental Protocol

Part A: Synthesis of the Tetrahydrofuran Aldehyde Precursor This is based on established carbohydrate dehydration methodologies.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve D-xylose (10.0 g) in a dilute aqueous solution of sulfuric acid (0.5 M, 100 mL).

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting material.

  • Neutralization & Extraction: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with dichloromethane (DCM, 3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often carried forward without further purification, but can be purified by flash chromatography if necessary.

Part B: Transaminase-Mediated Amination [3]

  • Buffer Preparation: Prepare a potassium phosphate buffer (50 mM, pH 8.0).

  • Reaction Mixture: In a temperature-controlled shaker vial, combine the following:

    • Potassium phosphate buffer (10 mL).

    • Crude THF aldehyde from Part A (10 mM final concentration).

    • (S)-α-methylbenzylamine ((S)-MBA) as the amine donor (20 mM final concentration).

    • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM final concentration).

    • Clarified cell lysate or purified transaminase enzyme (e.g., from Chromobacterium violaceum (Cv-TAm) or Rhodococcus erythropolis (Rh-TAm)).

  • Incubation: Seal the vial and incubate at 45 °C with shaking (approx. 400 rpm) for 24 hours.

  • Workup: Centrifuge the reaction mixture to pellet the enzyme/cell debris. Extract the supernatant with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the resulting aminool by flash column chromatography on silica gel to yield the desired product.

Data Summary
ParameterExpected Outcome
Chemical Yield 70-90% (for amination step)
Diastereoselectivity >95% d.r.
Enantioselectivity >99% e.e.
Stereochemistry Dependent on TAm and amine donor choice

Protocol II: Diastereoselective Epoxidation and Azide Opening

This protocol outlines a classic asymmetric synthesis approach starting from an achiral precursor, 2,5-dihydrofuran. Stereocontrol is achieved through a substrate-directed epoxidation followed by a regioselective ring-opening.

Scientific Rationale
  • Allylic Alcohol Formation: The synthesis begins by creating an allylic alcohol from 2,5-dihydrofuran via singlet oxygen ene reaction or other established methods.

  • Directed Epoxidation: The hydroxyl group of the allylic alcohol directs the epoxidation to one face of the double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will coordinate to the hydroxyl group, delivering the oxidant to the syn face, resulting in a syn-epoxy alcohol with high diastereoselectivity.

  • Regioselective Epoxide Opening: The epoxy alcohol is then opened with an azide nucleophile (e.g., sodium azide, NaN₃). The reaction conditions can be tuned to favor attack at either the C3 or C4 position. Lewis or Brønsted acid catalysis typically promotes attack at the more substituted C4 position (Payne rearrangement conditions) or the C3 position depending on the substrate and conditions. This step establishes the anti relationship between the hydroxyl and the newly introduced azide group.

  • Reduction: The azide is finally reduced to the primary amine using a standard reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine (Staudinger reduction).

G cluster_key Key Stereocontrol Steps Start 2,5-Dihydrofuran AllylOH Tetrahydrofuran-3-ol (Allylic Alcohol) Start->AllylOH 1. NBS, H₂O 2. Base EpoxyOH syn-Epoxy Alcohol AllylOH->EpoxyOH m-CPBA (Directed Epoxidation) AzidoOH trans-Azido Alcohol EpoxyOH->AzidoOH NaN₃, NH₄Cl (Regioselective Opening) Final trans-4-Amino- tetrahydrofuran-3-ol AzidoOH->Final H₂, Pd/C (Azide Reduction)

Figure 3. Synthetic pathway involving substrate-directed epoxidation.

Experimental Protocol

Part A: Synthesis of Tetrahydrofuran-3-ol (Allylic Alcohol)

  • Bromohydrin Formation: To a stirred solution of 2,5-dihydrofuran (5.0 g) in a 1:1 mixture of DMSO and water (100 mL) at 0 °C, add N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below 10 °C. Stir for 2 hours.

  • Cyclization: Add potassium hydroxide (KOH) pellets slowly until the pH is >12. Stir at room temperature overnight.

  • Extraction & Purification: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by distillation or column chromatography to yield tetrahydrofuran-3-ol.

Part B: Diastereoselective Epoxidation

  • Reaction Setup: Dissolve the allylic alcohol from Part A (1.0 g) in DCM (20 mL) and cool to 0 °C.

  • Oxidant Addition: Add m-CPBA (approx. 1.2 equivalents) portion-wise. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude epoxy alcohol, which is often used directly in the next step.

Part C: Azide Opening and Reduction

  • Epoxide Opening: Dissolve the crude epoxy alcohol in a 4:1 mixture of methanol and water (25 mL). Add sodium azide (NaN₃, 2.0 eq.) and ammonium chloride (NH₄Cl, 1.5 eq.). Heat the mixture to reflux (approx. 70 °C) for 12-18 hours.

  • Workup: Cool the reaction and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Dry the combined organic layers and concentrate.

  • Azide Reduction: Dissolve the crude azido alcohol in methanol (20 mL). Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol% loading). Stir the suspension under a hydrogen atmosphere (balloon pressure is sufficient) for 8 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to obtain the final trans-4-aminotetrahydrofuran-3-ol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in amination (Protocol I) - Inactive enzyme.- Incorrect pH or temperature.- Aldehyde substrate degradation.- Use fresh enzyme lysate or verify activity.- Re-check buffer pH and incubator temperature.- Use the crude aldehyde immediately after preparation.
Poor diastereoselectivity in epoxidation (Protocol II) - Water present in the reaction mixture.- Reaction temperature too high.- Ensure all glassware and solvents are anhydrous.- Maintain the reaction temperature at 0 °C or lower.
Mixture of regioisomers in epoxide opening (Protocol II) - Incorrect catalyst or solvent system.- For C4 attack, consider using a Lewis acid catalyst like Ti(OiPr)₄ with an azide source like TMSN₃.- For C3 attack, basic conditions might be required.
Incomplete azide reduction - Inactive Pd/C catalyst.- Insufficient hydrogen pressure.- Use fresh catalyst.- Ensure the system is properly flushed with hydrogen. Consider using a Parr shaker for higher pressure if needed.

References

  • This compound Applic
  • Aminopolyols from carbohydrates: the amination of sugars and sugar-derived tetrahydrofurans with transaminases.
  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. National Institutes of Health (NIH). [Link]
  • trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link]
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem. [Link]
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]
  • This compound Thai Language Page. MySkinRecipes. [Link]

Sources

Protecting group strategies for 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protecting Group Strategies for 4-Aminotetrahydrofuran-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of this compound

This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of antiviral and antibacterial agents.[1] Its structure, featuring a vicinal amino alcohol on a tetrahydrofuran scaffold, presents a unique synthetic challenge.[2][3][4] The presence of two nucleophilic centers—a primary amine and a secondary alcohol—necessitates a well-designed protecting group strategy to achieve chemoselectivity in subsequent transformations. Without protection, reagents intended for one functional group can react indiscriminately with the other, leading to a mixture of products and low yields.

This guide provides a detailed overview of orthogonal protecting group strategies tailored for this compound. We will explore selective protection of the amine and hydroxyl groups individually, as well as simultaneous protection methods. The core principle emphasized is orthogonality , a strategy that allows for the selective removal of one protecting group in the presence of another, enabling precise, stepwise modifications of the molecule.[5][6][7]

The Strategic Imperative: Why Protect?

The primary amine of this compound is generally more nucleophilic than the secondary alcohol. This inherent reactivity difference can be exploited for selective N-protection. However, for reactions requiring manipulation of the amine (e.g., reductive amination) or activation of the alcohol (e.g., oxidation, etherification), a robust protection strategy is not merely advantageous but essential. The ideal protecting group should be easy to install in high yield, stable to the planned reaction conditions, and removable selectively under mild conditions that do not affect other parts of the molecule.[8][9]

Figure 1: Core protection strategies for the this compound scaffold.

PART 1: Selective N-Protection Strategies

Protecting the amine is often the first step in a multi-step synthesis. Carbamates are the most common choice due to their stability and well-established deprotection methods.

A. tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[10] It is, however, readily cleaved under acidic conditions.[11][12][13]

Rationale: The use of Di-tert-butyl dicarbonate (Boc₂O) allows for the mild and selective protection of the more nucleophilic amine over the hydroxyl group. A base is used to neutralize the proton released from the amine during the reaction.[14]

Protocol 1: N-Boc Protection

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection (Acidolysis)

  • Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 equiv) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., aqueous NaHCO₃) and extracted to yield the free amine.[15]

B. Carbobenzyloxy (Cbz or Z) Group

The Cbz group is orthogonal to the Boc group. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.[16] This orthogonality is crucial for complex syntheses requiring multiple, distinct deprotection steps.[5]

Rationale: Benzyl chloroformate (Cbz-Cl) reacts readily with the amine under mildly basic conditions (Schotten-Baumann conditions) to form a stable carbamate.[16]

Protocol 3: N-Cbz Protection

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)

  • Dissolve the N-Cbz protected compound (1.0 equiv) in methanol (MeOH) or ethanol (EtOH).

  • Carefully add Palladium on carbon (10% Pd/C, ~10 mol% Pd).

  • Stir the suspension under an atmosphere of hydrogen gas (H₂, typically 1 atm via a balloon, or up to 50 psi in a pressure vessel for more stubborn substrates).[17][18]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Ensure the filter cake is kept wet.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[16][17]

PART 2: Selective O-Protection with Silyl Ethers

Once the amine is protected (e.g., as N-Boc), the hydroxyl group can be selectively protected. Silyl ethers are ideal for this purpose as they are introduced under mild basic conditions and are orthogonal to many other protecting groups.[9][19]

A. tert-Butyldimethylsilyl (TBS/TBDMS) Group

The TBS group is robust and offers good stability towards a wide range of non-acidic and non-fluoride-containing reagents.[20] Its steric bulk allows for selective protection of less-hindered alcohols.

Rationale: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). A weak, non-nucleophilic base like imidazole is used both to catalyze the reaction and to scavenge the HCl byproduct.[19][21]

Protocol 5: O-TBS Protection

  • Ensure the starting material (e.g., N-Boc-4-aminotetrahydrofuran-3-ol) is anhydrous.

  • Dissolve the substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole salts.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 6: O-TBS Deprotection (Fluoride-mediated)

  • Dissolve the O-TBS protected compound (1.0 equiv) in anhydrous THF.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv).

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.[21][22]

PART 3: Simultaneous N,O-Protection via Cyclic Derivatives

For many applications, protecting both the amine and hydroxyl groups in a single step is highly efficient. The 1,2-amino alcohol motif readily forms cyclic derivatives like oxazolidinones.[23]

A. Oxazolidinone Formation

This strategy rigidly locks the N-O bond, providing robust protection for both functionalities.

Rationale: Reagents like phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) react with both the amine and the alcohol to form a five-membered cyclic carbamate, known as an oxazolidinone.[24][25]

Protocol 7: Oxazolidinone Formation with CDI

  • Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.

  • Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours. The reaction can be gently heated to drive it to completion.

  • Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture.

  • Redissolve the residue in ethyl acetate and wash with dilute HCl (to remove unreacted imidazole) and then with brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the oxazolidinone.

PART 4: Orthogonal Strategy Workflow and Data Summary

The choice of protecting groups is dictated by the overall synthetic plan. The following diagram illustrates a decision-making process for an orthogonal protection scheme.

Orthogonal_Workflow start Start with N-Boc, O-TBS Protected Intermediate acid Acidic Conditions (e.g., TFA, DCM) start->acid Deprotect N fluoride Fluoride Source (e.g., TBAF, THF) start->fluoride Deprotect O product_A Free Amine, Protected Alcohol (O-TBS) acid->product_A product_B Free Alcohol, Protected Amine (N-Boc) fluoride->product_B

Figure 2: Orthogonal deprotection of a dual-protected this compound derivative.

The stability of each protecting group under various conditions is summarized below, allowing for strategic planning.

Protecting GroupAbbreviationStable To (Orthogonal To)Labile To (Deprotection)
tert-ButoxycarbonylBocH₂/Pd-C, Mild Base, NucleophilesStrong Acid (TFA, HCl)[10][15][26]
CarbobenzyloxyCbzAcid, BaseCatalytic Hydrogenation (H₂/Pd-C)[17][27]
tert-ButyldimethylsilylTBSMild Acid/Base, H₂/Pd-C, OrganometallicsStrong Acid, Fluoride Ion (TBAF)[22][28]
Oxazolidinone-Most conditions except strong hydrolysisStrong Acidic or Basic Hydrolysis (often harsh)

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the rational application of protecting group chemistry. By understanding the principles of orthogonality and the specific chemical tolerances of groups like Boc, Cbz, and TBS, researchers can design synthetic routes that allow for precise and high-yielding transformations. The choice between sequential, selective protection and simultaneous, cyclic protection should be guided by the overall synthetic strategy, considering the nature of the subsequent reaction steps. Careful planning at this stage prevents unwanted side reactions, simplifies purification, and ultimately accelerates the drug discovery and development process.

References

  • Technical Support Center: Optimiz
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Kocienski, P. J. Protecting Groups.
  • Protecting group. Wikipedia.
  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
  • Protecting Groups and Orthogonal Protection Str
  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Protecting Groups. K. C. Nicolaou, Lecture Notes.
  • Deprotection: The Concept of Orthogonal Sets. Kocienski, P. J. Protecting Groups.
  • Chemoselective Boc deprotection in the presence of other protecting groups. Benchchem.
  • Silyl ether. Wikipedia.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Protecting Agents. TCI Chemicals.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem, NIH.
  • Boc Deprotection Mechanism. YouTube.
  • This compound. MySkinRecipes.
  • Process for preparing enantiomerically enriched amino-alcohols.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • BOC Protection and Deprotection. J&K Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Silylethers. Chemistry LibreTexts.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem, NIH.
  • This compound. PubChem, NIH.
  • (3R,4S)-4-Amino-tetrahydrofuran-3-ol. Sigma-Aldrich.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.

Sources

Application Notes & Protocols: Strategic Derivatization of the Amine Moiety in 4-Aminotetrahydrofuran-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Aminotetrahydrofuran-3-ol Scaffold

This compound is a valuable heterocyclic building block in medicinal chemistry.[1][2] Its constrained, polar structure, featuring a primary amine and a secondary alcohol, provides a rigid scaffold that can be strategically elaborated to explore chemical space in drug discovery programs.[3] The presence of two distinct functional groups allows for selective modifications, but it is the primary amine that often serves as the principal handle for diversification. Derivatizing this amine group can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity by altering interactions with biological targets.[4][5]

This guide provides an in-depth exploration of key strategies for the derivatization of the amine group in this compound, complete with detailed, field-tested protocols. The methodologies discussed—acylation, sulfonylation, and reductive amination—are foundational reactions that enable the synthesis of diverse compound libraries for screening and lead optimization.

Core Derivatization Strategies: A Mechanistic Overview

The nucleophilic nature of the primary amine in this compound is the cornerstone of its reactivity. The choice of derivatization strategy depends on the desired functional group and the overall synthetic plan.

Acylation: Synthesis of Amides

The formation of an amide bond is one of the most common and reliable reactions in medicinal chemistry.[6] Acylation of this compound with acyl chlorides or acid anhydrides provides a robust method to introduce a wide array of substituents.[][8] The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor, influencing molecular recognition.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competitive reactions with the acylating agent.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.[]

cluster_acylation Acylation Workflow A Dissolve this compound and Base (e.g., TEA) in DCM B Cool to 0 °C A->B C Add Acyl Chloride (dropwise) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the acylation of this compound.

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a prominent functional group in a vast number of marketed drugs and are considered bioisosteres of amides.[9][10] They offer different geometric and electronic properties compared to amides, including an additional hydrogen bond acceptor and improved hydrolytic stability.[10] The reaction of this compound with a sulfonyl chloride in the presence of a base is the most direct route to these derivatives.[4][5]

Causality of Experimental Choices:

  • Reagents: The reaction between a primary amine and a sulfonyl chloride is a classic and effective method for sulfonamide synthesis.[4]

  • Base: Pyridine is often used as both a base and a solvent, as it effectively scavenges the generated HCl and can catalyze the reaction. Alternatively, TEA in DCM is also a common choice.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an excellent tool to monitor the consumption of the starting amine, which is typically more polar than the resulting sulfonamide.

Amine This compound (Nucleophile) Product Sulfonamide Derivative Amine->Product SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->Product Base Base (e.g., Pyridine) -HCl Product->Base

Caption: Reaction scheme for the synthesis of sulfonamides.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[11][12] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction.[13]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone significantly, but it is highly effective at reducing the intermediate iminium ion.[11][14] It is also less toxic than its counterpart, sodium cyanoborohydride.

  • pH: The reaction is typically carried out under weakly acidic conditions (pH 5-6). A small amount of acetic acid is often added to catalyze the formation of the imine intermediate.[15]

  • Solvent: Dichloroethane (DCE) or methanol are common solvents that are compatible with both the imine formation and the reduction step.

cluster_reductive_amination Reductive Amination Logic Start Amine + Aldehyde/Ketone Imine Imine/Iminium Ion (Intermediate) Start->Imine Product Secondary Amine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Imine Reduces Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Start Catalyzes

Caption: Logical flow of a reductive amination reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-((3R,4S)-3-hydroxytetrahydrofuran-4-yl)acetamide (Acylation)

Materials:

  • (3R,4S)-4-Aminotetrahydrofuran-3-ol (1.0 eq, e.g., 103 mg, 1.0 mmol)

  • Triethylamine (TEA) (1.5 eq, 209 µL, 1.5 mmol)

  • Acetyl chloride (1.1 eq, 78 µL, 1.1 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.

  • Add triethylamine and stir the solution until all solids dissolve.

  • Cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of N-((3R,4S)-3-hydroxytetrahydrofuran-4-yl)benzenesulfonamide (Sulfonylation)

Materials:

  • (3R,4S)-4-Aminotetrahydrofuran-3-ol (1.0 eq, e.g., 103 mg, 1.0 mmol)

  • Pyridine (3.0 eq, 242 µL, 3.0 mmol)

  • Benzenesulfonyl chloride (1.1 eq, 141 µL, 1.1 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Add pyridine to the solution and stir.

  • Cool the mixture to 0 °C.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by LC-MS or TLC.

  • Dilute the reaction mixture with 20 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol 3: Synthesis of N-benzyl- (3R,4S)-3-hydroxytetrahydrofuran-4-amine (Reductive Amination)

Materials:

  • (3R,4S)-4-Aminotetrahydrofuran-3-ol (1.0 eq, e.g., 103 mg, 1.0 mmol)

  • Benzaldehyde (1.0 eq, 102 µL, 1.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Glacial acetic acid (2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound, benzaldehyde, and DCE in a round-bottom flask.

  • Add 2 drops of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion. The mixture may effervesce slightly.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired secondary amine.

Data Summary and Comparison

Derivatization MethodKey ReagentsTypical YieldKey Features & Considerations
Acylation Acyl Chloride / Anhydride, Base70-95%Forms stable amide bond. Reaction is generally fast and high-yielding.[16]
Sulfonylation Sulfonyl Chloride, Base60-90%Produces sulfonamides, important amide bioisosteres.[9] Reaction may require longer times.
Reductive Amination Aldehyde/Ketone, Reducing Agent (STAB)50-85%Highly versatile for introducing diverse alkyl/aryl groups.[14] Sensitive to reaction pH.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • This compound. MySkinRecipes.
  • Reductive amin
  • trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem.
  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamide derivatives: Synthesis and applications.
  • Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Synthesis of Amides. Chemistry LibreTexts.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Acyl
  • Reductive Amin
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • A green chemistry perspective on catalytic amide bond form
  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
  • Synthesis and Reactions of Amides. YouTube.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
  • This compound. MySkinRecipes.
  • Amide synthesis by acyl
  • Comparative Analysis of Derivatization Reagents for C
  • Cu(CH3CN)4OTf catalyzed acetylation of polyols.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. ChemScene.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Synthesis of chiral tetrahydrofuran derivatives.
  • Characterization of Three Novel 4-Methylaminorex Deriv

Sources

Application Note: Strategic Derivatization of 4-Aminotetrahydrofuran-3-ol at the Hydroxyl Center

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: 4-Aminotetrahydrofuran-3-ol is a pivotal chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological properties such as solubility and target binding.[1] Its structure features both a primary amine and a secondary hydroxyl group, presenting a significant challenge in chemoselective synthesis.[2] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the selective modification of the hydroxyl group. We will address the critical prerequisite of amine protection and subsequently detail key transformations of the hydroxyl moiety, including esterification, etherification, oxidation, and activation for nucleophilic substitution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific drug development applications.

The Chemoselectivity Challenge: Hydroxyl vs. Amino Reactivity

The core synthetic challenge in manipulating this compound lies in the differential nucleophilicity of its two functional groups. The primary amino group is significantly more nucleophilic and basic than the secondary hydroxyl group. Consequently, in competitive reactions with electrophiles (e.g., acyl chlorides, alkyl halides), the amine will react preferentially, leading to N-acylation or N-alkylation.

To achieve selective modification at the hydroxyl position, the highly reactive amino group must first be "masked" or "protected." This strategy involves converting the amine into a less reactive functional group, typically an amide or carbamate, which can endure the reaction conditions required for hydroxyl modification and be cleanly removed later.[3]

G start This compound (Bifunctional) protect Step 1: Protect Amino Group (e.g., Boc, Cbz) start->protect Chemoselective Strategy react_oh Step 2: React Hydroxyl Group (Esterification, Etherification, etc.) protect->react_oh Unmasked OH Available deprotect Step 3: Deprotect Amino Group (e.g., TFA, H2/Pd-C) react_oh->deprotect Desired O-modification Complete product Selectively O-Functionalized Product deprotect->product Final Compound

Sources

Application Notes and Protocols: The Strategic Use of 4-Aminotetrahydrofuran-3-ol in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the emphasis on generating compound libraries with enhanced three-dimensional (3D) character is a paramount strategy for identifying novel, potent, and selective therapeutics.[1][2] Saturated heterocyclic scaffolds have garnered significant attention as they offer a departure from the predominantly flat, aromatic structures that have historically populated screening collections.[1][2] These non-planar frameworks provide improved aqueous solubility, introduce chiral centers for nuanced biological interactions, and can lead to metabolites with lower toxicity.[1] Among the diverse array of available scaffolds, 4-aminotetrahydrofuran-3-ol emerges as a particularly valuable building block for the construction of drug discovery libraries. Its inherent structural and functional features provide a versatile platform for generating a wide range of molecular architectures with favorable drug-like properties.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in the design and synthesis of small molecule libraries. We will delve into the core attributes of this scaffold, provide detailed protocols for its derivatization, and present a workflow for library construction, all grounded in established scientific principles.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a scaffold is rooted in its distinct physicochemical properties and the strategic placement of its functional groups. These characteristics allow for facile and diverse chemical modifications, leading to libraries of compounds with a high degree of structural and stereochemical complexity.

Key Physicochemical Properties:

PropertyValueSignificance in Drug Discovery
Molecular Weight 103.12 g/mol [4][5][6]Low molecular weight provides an excellent starting point for library synthesis, allowing for the addition of various substituents without exceeding typical "rule of five" guidelines.
XLogP3 -1.6[4][5][6]The negative LogP value indicates high hydrophilicity, which can contribute to improved aqueous solubility of the final compounds, a crucial parameter for bioavailability.
Hydrogen Bond Donors 3The presence of amine and hydroxyl groups allows for multiple hydrogen bond interactions with biological targets, potentially increasing binding affinity and specificity.
Hydrogen Bond Acceptors 3The oxygen atom in the furan ring and the hydroxyl group can act as hydrogen bond acceptors, further enhancing the potential for target engagement.
Rotatable Bonds 1The limited number of rotatable bonds provides a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty upon binding.

The this compound scaffold presents two primary points for chemical diversification: the primary amine and the secondary alcohol. This dual functionality enables the exploration of a broad chemical space through a variety of well-established chemical transformations.

scaffold This compound Core amine Primary Amine (-NH2) (Nucleophilic Site) scaffold->amine Amidation Reductive Amination Sulfonylation hydroxyl Secondary Alcohol (-OH) (Nucleophilic/Esterification Site) scaffold->hydroxyl Esterification Etherification Mitsunobu Reaction ether Ring Ether (-O-) (Influences Solubility & Conformation) scaffold->ether

Figure 1. Key functionalization points of the this compound scaffold.

Application in Drug Discovery Library Synthesis

The true power of the this compound scaffold lies in its ability to serve as a versatile starting material for the creation of diverse and sp³-rich compound libraries.[7] The orthogonal reactivity of the amine and hydroxyl groups allows for selective and sequential modifications, leading to a vast array of potential derivatives.

Workflow for Library Synthesis

A general workflow for constructing a discovery library based on the this compound scaffold can be conceptualized as a multi-step process involving initial scaffold modification followed by diversification.

cluster_0 Scaffold Preparation cluster_1 Diversification Step 1 cluster_2 Diversification Step 2 cluster_3 Final Library start This compound protect Selective Protection (e.g., Boc-protection of amine) start->protect derivatize_oh Derivatization of -OH (Esterification, Etherification) protect->derivatize_oh deprotect Deprotection of Amine derivatize_oh->deprotect derivatize_nh2 Derivatization of -NH2 (Amidation, Reductive Amination) deprotect->derivatize_nh2 library Diverse Compound Library derivatize_nh2->library

Figure 2. General workflow for library synthesis using the this compound scaffold.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key chemical transformations used to derivatize the this compound scaffold. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: N-Boc Protection of this compound

Rationale: Selective protection of the more reactive amine group is often the first step in a synthetic sequence to allow for the modification of the hydroxyl group. Di-tert-butyl dicarbonate (Boc₂O) is a common and effective protecting group for amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to the N-Boc Protected Scaffold

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the coupling of a carboxylic acid to the deprotected amine of the scaffold.

Materials:

  • N-Boc-4-aminotetrahydrofuran-3-ol (from Protocol 1)

  • Desired carboxylic acid (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • First, deprotect the N-Boc protected intermediate by treating it with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. After deprotection is complete (monitored by TLC or LC-MS), neutralize the resulting amine salt.

  • Dissolve the deprotected amine (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add the coupling reagent (PyBOP or HATU, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with saturated aqueous LiCl solution (3x) to remove DMF.

  • Wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination

Rationale: Reductive amination is a versatile method for forming C-N bonds and introducing a wide range of substituents to the amine group.

Materials:

  • Deprotected this compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous NaHCO₃ solution

  • DCM

Procedure:

  • Dissolve the deprotected amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or MeOH.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its inherent drug-like properties and the presence of two readily functionalizable groups make it an ideal starting point for the construction of diverse and three-dimensional compound libraries. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the chemical space accessible from this scaffold. As the demand for novel chemical matter continues to grow, the intelligent application of such privileged scaffolds will be crucial in the discovery of the next generation of therapeutics.

References

  • Creative Diagnostics. (n.d.). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • Genotek Biochem. (n.d.). Scaffolds & Compound Libraries.
  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery.
  • ResearchGate. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry.
  • Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach.
  • ResearchGate. (n.d.). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (n.d.). Role of Heterocycles in Drug Discovery: An Overview.
  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • National Center for Biotechnology Information. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”.
  • protocols.io. (2024). BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid.

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) motif is a ubiquitous structural element in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans is of paramount importance to the fields of organic synthesis and drug development. This document provides a comprehensive guide to the palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes, a powerful strategy for the construction of the THF ring system. This approach allows for the simultaneous formation of a C-O and a C-C bond, often with excellent control over stereochemistry.[1][3] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and limitations of the methodology.

Introduction: The Strategic Importance of Tetrahydrofuran Synthesis

Substituted tetrahydrofurans are core structural components of numerous natural products, including polyether antibiotics, annonaceous acetogenins, and lignans.[2] Their prevalence in medicinally important molecules has driven significant research into synthetic methodologies for their stereocontrolled preparation.[4] Among the various strategies, transition metal-catalyzed reactions have emerged as particularly effective.

Palladium catalysis, in particular, offers a versatile platform for the cyclization of unsaturated alcohols. These transformations can be broadly categorized into two main mechanistic classes: Wacker-type oxidative cyclizations and non-Wacker-type carboetherification reactions. While Wacker-type processes, which involve the nucleophilic attack of the hydroxyl group on a palladium-activated alkene, have been extensively studied, this application note will focus on a distinct and highly stereoselective pathway involving the reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[3][4] This latter approach is notable for its ability to construct complex substituted tetrahydrofurans with high diastereoselectivity.[5][6]

Mechanistic Insights: A Departure from the Wacker-Type Pathway

The palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl or vinyl bromide proceeds through a catalytic cycle that is distinct from the classical Wacker-type mechanism.[1][3] The reaction is initiated by the oxidative addition of the aryl/vinyl bromide to a Pd(0) complex, generating an ArPd(II)X species. A crucial step involves the deprotonation of the γ-hydroxy alkene by a strong base, typically sodium tert-butoxide (NaOtBu), to form an alkoxide. This alkoxide then displaces the halide on the palladium center to generate a key Pd(Ar)(OR) intermediate.[6]

From this intermediate, the reaction proceeds via an unprecedented intramolecular insertion of the olefin into the Pd-O bond, a process often referred to as carboetherification.[1][3][7] This migratory insertion step is responsible for the formation of the new C-C bond. The final step of the catalytic cycle is a C-O bond-forming reductive elimination from the resulting alkylpalladium intermediate, which furnishes the tetrahydrofuran product and regenerates the active Pd(0) catalyst. This mechanistic pathway is supported by detailed studies and explains the high stereoselectivity observed in these reactions.[3]

Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)(L_n)-OR ArPdX->ArPdOR Ligand Exchange (R-OH, Base) CyclizedPd Cyclized Alkyl-Pd(II) Intermediate ArPdOR->CyclizedPd Intramolecular Carboetherification Product Tetrahydrofuran Product CyclizedPd->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Proposed catalytic cycle for the palladium-catalyzed synthesis of tetrahydrofurans.

Key Parameters Influencing the Reaction

The success and stereochemical outcome of the palladium-catalyzed synthesis of tetrahydrofurans are highly dependent on several key reaction parameters. Careful optimization of these factors is crucial for achieving high yields and diastereoselectivities.

Palladium Source and Ligands

The choice of the palladium precursor and the phosphine ligand is critical. A common and effective catalyst system consists of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a triarylphosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃).[2][7] The steric and electronic properties of the phosphine ligand can significantly influence the rate of reductive elimination and suppress side reactions like β-hydride elimination.[2][8] For instance, the use of bulky, electron-rich phosphine ligands can facilitate the desired C-O bond formation.[8]

Base

A strong, non-nucleophilic base is essential for the deprotonation of the γ-hydroxy alkene to form the reactive alkoxide intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[3][6] The use of a sufficiently strong base is a key modification that directs the reaction towards the desired tetrahydrofuran formation instead of Heck-type products.[6]

Substrate Structure and Stereoselectivity

The substitution pattern of the γ-hydroxy alkene substrate has a profound impact on the diastereoselectivity of the cyclization.

  • 1-Substituted γ-Hydroxy Alkenes: These substrates typically yield trans-2,5-disubstituted tetrahydrofurans with excellent diastereoselectivity (often >20:1). The steric bulk of the substituent at the 1-position can affect the chemical yield but generally does not impact the high diastereoselectivity.[6]

  • 3-Substituted γ-Hydroxy Alkenes: Reactions with these substrates also proceed with high diastereoselectivity, affording trans-2,3-disubstituted tetrahydrofurans.[3]

  • Internal Alkenes: The use of γ-hydroxy internal alkenes can lead to the formation of 2,1'-disubstituted tetrahydrofurans. While acyclic internal alkenes may give moderate diastereoselectivities (3-5:1), cyclic internal alkenes can provide fused bicyclic and spirocyclic tetrahydrofurans with excellent diastereoselectivity (>20:1).[7]

Experimental Protocols

The following protocols are provided as a general guideline for researchers. Optimization may be necessary for specific substrates.

General Procedure for Palladium-Catalyzed Tetrahydrofuran Synthesis

This procedure is adapted from established literature methods.[7]

Experimental Workflow cluster_workflow Experimental Workflow Start Reagent Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reaction Reaction at Elevated Temperature Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 2: General experimental workflow for the synthesis of tetrahydrofurans.

Materials:

  • Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl or vinyl bromide

  • γ-Hydroxy alkene

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.005 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 4 mol%), and NaOtBu (1.0 mmol, 2.0 equiv).

  • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the aryl or vinyl bromide (1.0 mmol, 2.0 equiv) and the γ-hydroxy alkene (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (4 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Representative Data

The following table summarizes typical results for the palladium-catalyzed synthesis of various substituted tetrahydrofurans.

Entryγ-Hydroxy Alkene SubstrateAryl BromideProductYield (%)Diastereomeric Ratio (dr)
11-Phenyl-4-penten-1-ol2-Bromonaphthalenetrans-2-(Naphthalen-2-ylmethyl)-5-phenyltetrahydrofuran85>20:1
2(E)-1-Phenyl-4-hexen-1-olBromobenzenetrans-2-(Phenylmethyl)-5-((E)-prop-1-en-1-yl)tetrahydrofuran78>20:1
34-Penten-1-ol4-Bromoanisole2-((4-Methoxyphenyl)methyl)tetrahydrofuran76N/A
4(1R,2S)-2-(Prop-2-en-1-yl)cyclohexan-1-olBromobenzeneFused bicyclic tetrahydrofuran82>20:1

Data compiled from representative literature reports.[5][6][7]

Scope and Limitations

This methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both the γ-hydroxy alkene and the aryl/vinyl bromide.[2] Functional groups such as ethers, esters, nitriles, and acetals are generally well-tolerated.[2] The reaction is effective for the synthesis of 2,3-, 2,4-, and 2,5-disubstituted tetrahydrofurans, as well as more complex spirocyclic and fused bicyclic systems.[2][5]

However, certain limitations exist. For instance, γ-hydroxy alkenes with substitution at the 2-position may lead to lower diastereoselectivities.[6] Additionally, some substrates may be prone to side reactions, such as Heck-type product formation, particularly if the reaction conditions are not carefully optimized.[3]

Conclusion

The palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl/vinyl bromides is a robust and highly stereoselective method for the construction of this important heterocyclic motif. The reaction proceeds through a unique carboetherification mechanism, which is distinct from the classical Wacker-type cyclization. The operational simplicity, broad substrate scope, and excellent stereocontrol make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. Careful consideration of the palladium catalyst, ligand, base, and substrate structure is essential for achieving optimal results.

References

  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 71(8), 3099–3107. [Link]
  • Wolfe, J. P., & Hay, M. B. (2002). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 124(49), 14840–14841. [Link]
  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PMC, NIH Public Access. [Link]
  • Wolfe, J. P., & Hay, M. B. (2003). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 125(8), 2280–2289. [Link]
  • Hay, M. B., & Wolfe, J. P. (2007). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes.
  • Wolfe, J. P. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH Public Access. [Link]
  • Li, Y., Wang, Y., Liu, Y., & Xia, C. (2014).
  • Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2006). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. SciSpace. [Link]
  • Trost, B. M., & Shen, H. C. (2001). Highly Stereospecific Cyclizations of Homoallylic Silanols. ChemRxiv. [Link]
  • Bellotti, P., Huang, H.-M., & Glorius, F. (2020).
  • Wang, D., & Engle, K. M. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. [Link]
  • Wang, D., & Engle, K. M. (2020). Controlling Cyclization Pathways in Palladium(II)
  • Wang, D., & Engle, K. M. (2020). Controlling cyclization pathways in palladium(ii)
  • Flores, I. (2021). Kinetic Study and Development of Ligand-Accelerated Clip Reactions and Synthesis of a Tetrahydrofuran Analog of FR901464. D-Scholarship@Pitt. [Link]
  • McDonald, R. I., & Stahl, S. S. (2020).
  • Zhang, Q., et al. (2018). Pd-catalyzed alkoxylation of homoallylic alcohol.
  • Reiter, M., et al. (2007). Palladium-Catalyzed Oxidative Cyclizations: Synthesis of Dihydropyranones and Furanones. The Journal of Organic Chemistry. [Link]
  • Denmark, S. E. (n.d.).
  • Romo, D., & Harrison, S. T. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. PMC, NIH Public Access. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Developing Ligands for Palladium(II)
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
  • Yang, D., et al. (2005). Aerobic oxidative cyclization under Pd(II) catalysis: a regioselective approach to heterocycles. PubMed. [Link]
  • Fache, F., et al. (2007). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2: High Intramolecular Selectivity. Organic Chemistry Portal. [Link]

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 4-aminotetrahydrofuran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for a wide range of biologically active molecules, including antiviral and chemotherapeutic agents.[1] The functionalization of its primary amino group via N-alkylation is a critical step in drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, solubility, and metabolic stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the two primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. We offer in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the rational selection of the appropriate synthetic strategy.

Introduction to N-Alkylation Strategies

N-alkylation of primary amines is a cornerstone transformation in organic synthesis. For a substrate like this compound, which contains both a nucleophilic amine and a hydroxyl group, selecting a selective and efficient alkylation method is paramount. The two most prevalent strategies are direct nucleophilic substitution and reductive amination.

  • Direct Alkylation: This classic method involves the reaction of the amine as a nucleophile with an alkyl halide in an SN2 reaction.[2] While straightforward, it is often plagued by a lack of selectivity, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[3][4]

  • Reductive Amination: This is often the preferred method for controlled, selective mono-alkylation.[5] The process involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.[6] This one-pot procedure avoids the issue of over-alkylation and is compatible with a wide range of functional groups.[7]

Mechanistic Overview

The choice between direct alkylation and reductive amination depends on the desired outcome and the nature of the alkylating agent. The fundamental mechanisms are distinct and offer different levels of control over the reaction.

N-Alkylation_Mechanisms cluster_A A) Direct Alkylation (Su20992) cluster_B B) Reductive Amination A_start This compound A_reagent + Alkyl Halide (R-X) A_intermediate Secondary Amine Product (N-Alkyl) A_reagent->A_intermediate Su20992 Attack + Base (-HX) A_side_reagent + R-X A_side_product Tertiary Amine & Quaternary Salt (Over-alkylation) A_side_reagent->A_side_product Further Su20992 Attack B_start This compound B_reagent + Aldehyde/Ketone (R-CHO / Ru2082CO) B_intermediate Iminium Ion Intermediate B_reagent->B_intermediate Condensation (-Hu2082O) B_reducer + Reducing Agent (e.g., NaBH(OAc)u2083) B_product Secondary Amine Product (Controlled Mono-alkylation) B_reducer->B_product Reduction

Caption: Comparative mechanisms of N-alkylation.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is suitable when a simple alkyl group (e.g., methyl, ethyl, benzyl) is being introduced and potential over-alkylation can be managed, for instance, by using the amine as the limiting reagent for exhaustive alkylation to a quaternary salt.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

  • Temperature: The reaction is often started at 0 °C to control the initial exothermic reaction upon adding the alkyl halide, and then allowed to warm to room temperature to drive the reaction to completion.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in an anhydrous solvent (e.g., DCM or THF).

  • Cooling: Cool the stirred solution in an ice bath to 0 °C.

  • Reagent Addition: Add the alkyl halide (1.1 equiv.), either neat or as a solution in the same solvent, dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[8]

Protocol 2: Reductive Amination (Preferred Method)

This is the superior method for achieving selective mono-N-alkylation and is compatible with a broader range of substrates, including complex aldehydes and ketones.[5][6]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards the carbonyl starting material than other hydrides like NaBH₄, allowing the iminium ion to form before reduction occurs.[5] It also does not require strict pH control, unlike sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are compatible with STAB and effectively dissolve the reactants.[9]

  • One-Pot Procedure: The reaction is typically performed in a single pot where the amine, carbonyl, and reducing agent are combined, making it highly efficient.[6]

Reductive_Amination_Workflow start Start: This compound, Aldehyde/Ketone, Solvent dissolve 1. Dissolve Reactants in Anhydrous Solvent (e.g., DCE) start->dissolve stir 2. Stir for 30-60 min (Iminium Ion Formation) dissolve->stir add_stab 3. Add NaBH(OAc)u2083 Portion-wise at 0 °C to RT stir->add_stab monitor 4. Monitor by TLC / LC-MS (2-12 hours) add_stab->monitor quench 5. Quench Reaction (e.g., sat. aq. NaHCOu2083) monitor->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End: Pure N-Alkylated Product characterize->end

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology
  • Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane, DCE), add the aldehyde or ketone (1.0-1.2 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate. For less reactive ketones, adding a mild acid catalyst like acetic acid (0.1 equiv) can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 20-30 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired N-alkylated product.

Comparative Analysis of N-Alkylation Methods

The selection of a synthetic route should be based on a clear understanding of the strengths and weaknesses of each method.

FeatureDirect Alkylation (with Alkyl Halides)Reductive Amination (with Carbonyls)
Selectivity Low. Prone to over-alkylation, yielding mixtures of secondary, tertiary, and quaternary products.[3][4]High. Excellent for selective mono-alkylation.[5]
Substrate Scope Generally limited to reactive alkyl halides (methyl, allyl, benzyl).Very broad. Compatible with a vast range of aldehydes and ketones.[6]
Reagents Alkyl halide, non-nucleophilic base.Aldehyde/ketone, mild reducing agent (e.g., NaBH(OAc)₃).
Byproducts Halide salts. Over-alkylated amines.Water, borate salts.
Common Issues Difficult to control, purification can be challenging due to product mixtures.[2]Sterically hindered ketones may react slowly; potential for aldehyde/ketone reduction with less selective hydrides.
Ideal For Exhaustive alkylation; when the secondary amine product is significantly less reactive than the primary.Controlled synthesis of secondary amines from primary amines.

Analytical Characterization

Confirming the identity and purity of the final N-alkylated this compound is essential. The following techniques are standard for characterization.

Analytical TechniqueExpected Observation for Successful N-Alkylation
¹H NMR Disappearance of the primary amine (-NH₂) protons. Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the proton on the carbon bearing the nitrogen (C4-H).
¹³C NMR Appearance of new carbon signals corresponding to the new alkyl group. A shift in the resonance of the carbon attached to the nitrogen (C4).
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated mass of the N-alkylated product.
FT-IR Disappearance of the primary N-H scissoring band (~1600 cm⁻¹) and appearance of a secondary N-H bending band (~1500 cm⁻¹). The N-H stretch region (~3300-3500 cm⁻¹) will change from two bands (primary) to one (secondary).

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • Boruwa, J., et al. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 8(10), 889-891.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Wikipedia. (n.d.). Amine alkylation.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
  • Sorrell, T. N. (2002). Organic Chemistry. University Science Books.
  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329–337.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Tararov, V. I., et al. (2016). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health.
  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro.
  • Wolfe, J. P., & Pacey, S. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Aminotetrahydrofuran-3-ol

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its constrained, stereochemically defined structure, featuring a hydrophilic tetrahydrofuran (THF) core functionalized with both an amino and a hydroxyl group, makes it an exceptionally versatile synthon. The cis and trans diastereomers, available in their enantiomerically pure forms, provide a scaffold to explore three-dimensional chemical space, which is critical for optimizing interactions with biological targets.[3][4] This guide details proven synthetic strategies for transforming this valuable intermediate into high-value, bioactive heterocyclic compounds, focusing on the synthesis of oxazolidinones and fused furanopyrimidines.

The inherent functionality of this compound—a 1,2-amino alcohol—is the key to its synthetic utility. This arrangement is a classical precursor for the formation of five-membered heterocycles and can act as a bidentate nucleophile in cyclization and condensation reactions. Its THF backbone often imparts improved pharmacokinetic properties, such as aqueous solubility, to the final bioactive molecule.

G cluster_start Core Building Block cluster_pathways Synthetic Pathways cluster_products Bioactive Heterocycles A This compound (Chiral 1,2-Amino Alcohol) B Carbonylative Cyclization A->B  Strategy 1 C Condensation & Annulation A->C  Strategy 2 D Oxazolidinone Core (e.g., Antibacterials) B->D E Fused Furanopyrimidines (e.g., Antifolates, Kinase Inhibitors) C->E

Caption: Synthetic utility of this compound.

Strategy 1: Synthesis of Fused Oxazolidinones as Antibacterial Agents

The oxazolidinone ring is a critical pharmacophore in modern antibiotics, most notably Linezolid.[5] These agents act by inhibiting the initiation of bacterial protein synthesis, a novel mechanism that provides efficacy against multidrug-resistant Gram-positive pathogens.[5] The 1,2-amino alcohol functionality of this compound is perfectly suited for the construction of the core oxazolidinone ring via carbonylative cyclization.

Causality Behind Experimental Choices

The choice of carbonylating agent is critical for safety and efficiency. While historically phosgene was used, reagents like N,N'-Carbonyldiimidazole (CDI) or triphosgene are much safer alternatives that achieve the same transformation.[5] CDI is particularly advantageous as its byproducts (imidazole and CO2) are volatile and easily removed. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the activating agent. The stereochemistry of the starting material is retained in the product, making this a powerful method for generating stereochemically pure drug candidates.

Experimental Protocol: Synthesis of a Tetrahydrofuran-Fused Oxazolidinone Core

This protocol describes the cyclization of (3R,4S)-4-aminotetrahydrofuran-3-ol to form the corresponding fused oxazolidinone.

Materials:

  • (3R,4S)-4-Aminotetrahydrofuran-3-ol

  • N,N'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3R,4S)-4-aminotetrahydrofuran-3-ol (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-20 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure oxazolidinone product.

G start Dissolve Amino Alcohol in Anhydrous DCM step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add CDI (1.1 eq, portion-wise) step1->step2 step3 Warm to RT Stir 16-20h step2->step3 step4 TLC Monitoring step3->step4 step4->step3 Incomplete step5 Aqueous Workup (H₂O, NaHCO₃, Brine) step4->step5 Complete step6 Dry & Concentrate step5->step6 step7 Purify (Silica Gel Chromatography) step6->step7 end Pure Fused Oxazolidinone step7->end

Sources

Application Notes & Protocols: 4-Aminotetrahydrofuran-3-ol as a Versatile Precursor for Nootropic Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminotetrahydrofuran-3-ol Scaffold

In the landscape of cognitive enhancer development, the synthesis of novel molecular entities with improved efficacy and safety profiles is a paramount objective. The racetam class of nootropics, characterized by a 2-oxopyrrolidine nucleus, represents a foundational pillar in this field.[1] Within this domain, hydroxylated derivatives such as Oxiracetam have garnered significant attention for their potent effects on memory, learning, and logical processing.[2] The strategic precursor for creating analogues of these valuable compounds is this compound.

This aminofuran derivative is a highly valuable building block for several key reasons. Its stereochemistry and bifunctional nature—possessing both a primary amine and a secondary alcohol—provide the essential reactive handles for constructing the hydroxylated pyrrolidinone core that defines this subclass of nootropics. The tetrahydrofuran ring itself serves as a bioisostere for the pyrrolidine ring, offering a scaffold that can be manipulated to fine-tune pharmacological properties. This guide provides an in-depth exploration of this compound, detailing its properties, its application in a robust synthetic protocol for generating nootropic agents, and the mechanistic underpinnings of the resulting compounds.

Section 1: The Precursor - A Profile of this compound

This compound (C₄H₉NO₂) is a chiral molecule existing as distinct stereoisomers, primarily the cis and trans diastereomers.[3][4] The relative orientation of the amino and hydroxyl groups is critical as it dictates the stereochemical outcome of subsequent cyclization reactions.

PropertyValueSource
Molecular Formula C₄H₉NO₂[5]
Molecular Weight 103.12 g/mol [5]
IUPAC Name 4-aminooxolan-3-ol[5]
Stereoisomers (3S,4S), (3R,4R), (3R,4S), (3S,4R)[3][4]

The strategic value of this precursor lies in its inherent functionality. The primary amine serves as the nucleophile for N-alkylation, while the hydroxyl group is perfectly positioned to act as the nucleophile in a subsequent intramolecular cyclization (lactamization) to form the desired 5-hydroxy-pyrrolidin-2-one ring system, the core of oxiracetam-like compounds.

Section 2: Synthesis of Hydroxylated Pyrrolidinone Nootropics

The conversion of this compound into a nootropic agent of the oxiracetam class involves a two-step sequence: N-alkylation with an appropriate 2-haloacetamide, followed by an intramolecular cyclization to form the γ-lactam ring. This section provides a generalized, yet detailed, protocol for this transformation.

Overall Synthetic Workflow

The process begins with the selection of the appropriate stereoisomer of the precursor, proceeds through a carefully controlled N-alkylation and cyclization, and concludes with purification and rigorous analytical characterization of the final nootropic compound.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis Precursor This compound (Precursor) Reaction Step 1: N-Alkylation Step 2: Intramolecular Cyclization Precursor->Reaction Base, Solvent Reagent 2-Chloroacetamide (Alkylating Agent) Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure Nootropic Agent (e.g., Oxiracetam Analogue) Purification->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis Validation Validated Compound Analysis->Validation

General workflow for synthesizing nootropic agents.
Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial. Its role is to deprotonate the primary amine, increasing its nucleophilicity for the attack on the 2-chloroacetamide without competing in the reaction itself.

  • Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents can dissolve the reactants and stabilize charged intermediates formed during the SN2 reaction without interfering with the reaction through hydrogen bonding.

  • Thermal Cyclization: Heating the reaction mixture after the initial N-alkylation provides the necessary activation energy for the intramolecular cyclization (lactamization). This step is often the rate-limiting step and is critical for forming the stable five-membered pyrrolidinone ring.[6]

Detailed Experimental Protocol

This protocol describes a general method for synthesizing a 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide derivative.

Materials and Reagents:

ReagentMolar Eq.Purpose
This compound1.0Precursor
2-Chloroacetamide1.1Alkylating Agent
Potassium Carbonate (K₂CO₃)2.5Base
Acetonitrile (CH₃CN)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add powdered anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 3: Mechanism of Action of Derived Nootropic Agents

Nootropics derived from this scaffold, exemplified by Oxiracetam, exert their cognitive-enhancing effects through a multifaceted mechanism of action that primarily involves the modulation of key neurotransmitter systems.[7] They do not act as direct receptor agonists but rather as positive allosteric modulators, enhancing the efficiency of existing neural pathways.[7][8]

Key Mechanistic Pillars:

  • Cholinergic System Enhancement: These agents increase the utilization and release of acetylcholine in the brain, a neurotransmitter critical for memory formation and consolidation.[7][8] Studies have shown that the presence of Oxiracetam can significantly increase acetylcholine utilization.[8]

  • Glutamatergic Modulation: They act as positive allosteric modulators of AMPA receptors, a class of glutamate receptors.[2][7] This modulation enhances synaptic plasticity by promoting long-term potentiation (LTP), the molecular basis for learning and memory.[8]

  • Improved Brain Metabolism: Some evidence suggests these compounds can increase the synthesis of ATP, the primary cellular energy currency.[7][9] This ensures neurons have sufficient energy for efficient signaling and cognitive processing.[7]

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Cognitive Outcome Nootropic Oxiracetam Analogue ACh Acetylcholine (ACh) System Nootropic->ACh modulates Glu Glutamate (Glu) System (AMPA-R) Nootropic->Glu modulates ATP ↑ Brain Energy (ATP Synthesis) Nootropic->ATP promotes Neurotransmission ↑ Neuronal Communication ACh->Neurotransmission improves LTP ↑ Synaptic Plasticity (Long-Term Potentiation) Glu->LTP enhances ATP->Neurotransmission Cognition Cognitive Enhancement (Memory, Learning) LTP->Cognition Neurotransmission->Cognition

Sources

Application Note: Strategies for the Asymmetric Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2,3,4-trisubstituted tetrahydrofuran (THF) motif is a cornerstone in a multitude of biologically active natural products and pharmaceuticals, including notable compounds like the antifungal metabolite aureonitol and the anti-influenza agent musanahol.[1][2] The precise stereochemical arrangement of the three contiguous chiral centers on the THF core is often critical for biological function, making the development of robust and highly stereoselective synthetic methods a significant goal in organic chemistry.[2]

This guide provides an in-depth overview of modern, field-proven strategies for the asymmetric construction of these valuable heterocyclic scaffolds. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic rationale behind each method, offering detailed protocols and comparative data to inform experimental design. The methodologies discussed herein are selected for their efficiency, stereocontrol, and applicability in complex molecule synthesis.

Strategy 1: Organocatalytic Asymmetric Double Michael Addition

This powerful strategy leverages tandem iminium-enamine catalysis to construct the tetrahydrofuran ring and install multiple stereocenters in a single, highly controlled cascade reaction.[3] The process involves the reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.

Principle and Mechanism: The catalytic cycle is initiated by the formation of a chiral iminium ion from the reaction of the enal with the secondary amine catalyst. This activation lowers the LUMO of the enal, facilitating the first Michael addition by the hydroxyl group of the γ-hydroxyenone. This is followed by an intramolecular Michael addition, where the enamine formed from the initial adduct attacks the newly formed aldehyde. This elegant cascade ensures high levels of diastereo- and enantioselectivity, dictated by the chiral environment of the catalyst.[3]

Experimental Workflow: Organocatalytic Cascade

sub γ-Hydroxy-α,β-enone + α,β-Unsaturated Aldehyde reac Reaction Setup (Inert atmosphere, specified temp.) sub->reac cat Chiral Amine Catalyst (e.g., Diarylprolinol Silyl Ether) + Acid Co-catalyst cat->reac sol Reaction Solvent (e.g., Dichloromethane) sol->reac work Aqueous Workup (e.g., Quench with sat. NH4Cl) reac->work Reaction Completion ext Extraction (e.g., with CH2Cl2) work->ext pur Purification (Silica Gel Chromatography) ext->pur prod Enantioenriched 2,3,4-Trisubstituted Tetrahydrofuran pur->prod char Characterization (NMR, HPLC, etc.) prod->char

Caption: General workflow for the organocatalytic synthesis of trisubstituted THFs.

Detailed Protocol: Organocatalytic Synthesis of a 2,3,4-Trisubstituted THF

This protocol is adapted from the work of Mondal, Balha, and Pan (2018) for the synthesis of 2,3,4-trisubstituted tetrahydrofurans.[3]

Materials:

  • (E)-4-hydroxy-4-phenylbut-2-en-1-one (1.0 equiv)

  • (E)-cinnamaldehyde (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 0.2 equiv)

  • Benzoic acid (Co-catalyst, 0.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (E)-4-hydroxy-4-phenylbut-2-en-1-one (0.1 mmol, 1.0 equiv), the catalyst (0.02 mmol, 0.2 equiv), and benzoic acid (0.02 mmol, 0.2 equiv).

  • Dissolve the mixture in anhydrous DCM (1.0 mL).

  • Add (E)-cinnamaldehyde (0.12 mmol, 1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the desired 2,3,4-trisubstituted tetrahydrofuran product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data
EntryEnal Substituent (R)Yield (%)d.r.ee (%)
1Phenyl95>20:199
24-Chlorophenyl90>20:199
32-Naphthyl92>20:198
42-Furyl85>20:197
Data synthesized from Mondal et al. This method consistently produces high yields and excellent stereoselectivities for a range of aromatic and heteroaromatic aldehydes.[3]

Strategy 2: Chiral-Pool Synthesis via NBS-Mediated Cyclization

This approach utilizes a readily available chiral starting material, such as D-mannitol, to establish the initial stereochemistry.[1][2] A series of well-established transformations are then used to build a precursor that undergoes a diastereoselective N-Bromosuccinimide (NBS)-mediated cyclization to form the tetrahydrofuran ring. This method provides excellent control over the absolute stereochemistry of the final product.

Principle and Mechanism: The key step is the electrophilic cyclization of a chiral homoallylic alcohol. NBS acts as a source of electrophilic bromine (Br⁺), which reacts with the alkene to form a cyclic bromonium ion intermediate. The pendant hydroxyl group then attacks this intermediate in an intramolecular fashion. The stereochemistry of the starting material dictates the facial selectivity of the initial bromonium ion formation and the subsequent intramolecular attack, leading to a highly controlled formation of the trisubstituted THF core.[1][4]

Key Transformation: NBS-Mediated Cycloetherification

sub Chiral Homoallylic Alcohol Precursor intermediate Bromonium Ion Intermediate sub->intermediate Electrophilic Attack reagent NBS (N-Bromosuccinimide) reagent->intermediate product 2,3,4-Trisubstituted Tetrahydrofuran intermediate->product Intramolecular Nucleophilic Attack

Caption: Key steps in the NBS-mediated cyclization for THF synthesis.

Detailed Protocol: NBS-Mediated Cyclization of a Chiral Alcohol

This protocol is adapted from the stereoselective construction of a THF core by Panchgalle et al. (2021), originating from D-mannitol.[1][2][4]

Materials:

  • Chiral homoallylic alcohol precursor (e.g., derived from D-mannitol) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the chiral homoallylic alcohol (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add NBS (0.6 mmol, 1.2 equiv) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess bromine.

  • Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure 2,3,4-trisubstituted tetrahydrofuran.

  • Confirm the structure and stereochemistry using NMR (including NOESY experiments) and compare with literature data.[4]

Strategy 3: Tandem Thermal Cope Rearrangement and Oxy-Michael Addition

This innovative method relies on a thermally induced cascade reaction of specifically designed 1,5-dienes bearing a tert-butyl carbonate group.[5][6][7] The reaction proceeds through a Cope rearrangement, followed by in-situ deprotection and a subsequent intramolecular oxy-Michael addition to diastereoselectively form the THF scaffold.

Principle and Mechanism: The process is initiated by a thermal Cope rearrangement of the 1,5-diene. This is followed by the thermal deprotection of the tert-butyl carbonate (Boc) group, which liberates a free hydroxyl group. This newly formed nucleophile is perfectly positioned to undergo a rapid intramolecular oxy-Michael addition to the electron-deficient alkene, thereby closing the ring to form the tetrahydrofuran product. The diastereoselectivity is controlled by the stereochemistry of the alkene and the transition state of the cyclization.[5][6]

Reaction Cascade: Thermal Synthesis of THFs

sub 1,5-Diene with t-Butyl Carbonate step1 Thermal Cope Rearrangement sub->step1 Heat (e.g., 200 °C) step2 Thermal Boc Deprotection step1->step2 step3 Intramolecular Oxy-Michael Addition step2->step3 prod Diastereomerically Enriched 2,3,4-Trisubstituted THF step3->prod

Caption: Sequential steps in the thermal synthesis of trisubstituted THFs.

Detailed Protocol: Thermal Tandem Reaction

This protocol is based on the work of Emmetiere and Grenning (2020).[5][6][7]

Materials:

  • 3,3-dicyano-1,5-diene bearing a tert-butyl carbonate (1.0 equiv)

  • Toluene, anhydrous

  • Thick-walled sealed reaction tube

Procedure:

  • Place the 1,5-diene substrate (0.1 mmol, 1.0 equiv) in a thick-walled reaction tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (1.0 mL) to dissolve the substrate.

  • Seal the tube tightly with a Teflon screw cap.

  • Heat the reaction mixture in an oil bath at the specified temperature (e.g., 175-200 °C) for the required time (typically several hours).

  • After cooling to room temperature, carefully open the reaction tube.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude material directly by silica gel column chromatography to isolate the 2,3,4-trisubstituted tetrahydrofuran product.

  • Analyze the product by NMR to determine the yield and diastereomeric ratio.

Comparative Data for Thermal Synthesis
Substrate TypeTemperature (°C)Yield (%)d.r.
Malononitrile-diene1757010:1
Malonate-diene20041 (combined)8:1
The reactivity and yield are sensitive to the electron-withdrawing groups on the diene. Malononitrile substrates are generally more reactive than their malonate counterparts.[6]

Summary and Outlook

The asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans can be achieved through a variety of powerful and stereoselective methods.

  • Organocatalysis offers a highly efficient and enantioselective route that builds complexity rapidly in a single step.

  • Chiral-pool synthesis provides a reliable method for obtaining products with a known absolute configuration derived from natural sources.

  • Thermal tandem reactions represent a unique and creative approach for diastereoselective synthesis through a controlled cascade of reactions.

The choice of method will depend on the specific target molecule, desired stereoisomer, and the availability of starting materials. The continued development of novel catalytic systems, such as dual catalysis and photoredox catalysis, promises to further expand the toolkit for accessing these vital heterocyclic structures with even greater efficiency and precision.[8][9][10]

References

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.
  • Emmetiere, F., & Grenning, A. J. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842–847.
  • Couto, I., et al. Diastereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans via Cyclofunctionalization Reactions. Evidence of Stereoelectronic Effects. The Journal of Organic Chemistry.
  • Hoveyda, A. H., et al. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122-3.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Panchgalle, S. P., et al. (2021). Stereoselective construction of 2,3,4-trisubstituted tetrahydrofuran core using NBS mediated cyclization. Synthetic Communications, 55(14).
  • Panchgalle, S. P., et al. (2021). Stereoselective construction of 2,3,4-trisubstituted tetrahydrofuran core using NBS mediated cyclization. Taylor & Francis Online.
  • Emmetiere, F., & Grenning, A. J. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. ACS Publications.
  • Wang, Z., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry.
  • Emmetiere, F., & Grenning, A. J. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates. PubMed.
  • Panchgalle, S. P., et al. (2021). Stereoselective construction of 2,3,4-trisubstituted tetrahydrofuran core using NBS mediated cyclization. Taylor & Francis Online.
  • Wang, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
  • Wang, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. PMC.

Sources

Application and Protocol Guide: Quantitative Analysis of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminotetrahydrofuran-3-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its precise quantification in reaction mixtures, process streams, and final products is critical for ensuring reaction efficiency, product purity, and overall quality control in drug development and manufacturing. The inherent polarity and structural features of this compound, containing both a primary amine and a secondary alcohol functional group, present unique challenges for chromatographic analysis.[1][2][3] This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

The choice between these methods will depend on the available instrumentation, the required sensitivity, and the sample matrix. The GC-MS method is a cost-effective and widely available technique, but it requires a derivatization step to improve the volatility and chromatographic behavior of the analyte. The HILIC-LC-MS/MS method offers high sensitivity and selectivity and allows for the direct analysis of the polar analyte without derivatization, making it particularly suitable for complex matrices and low-level quantification.[4][5][6]

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₄H₉NO₂[1]
Molecular Weight103.12 g/mol [1]
XLogP3-1.6[1]
Boiling PointNot available (likely decomposes)
pKa (amine)~9-10 (estimated)
pKa (alcohol)~16-18 (estimated)

The highly polar nature, indicated by the negative XLogP3 value, makes it poorly retained on traditional reversed-phase HPLC columns and non-volatile for direct GC analysis.[1]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale and Approach

Direct GC analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and strong adsorption to the GC system.[7][8] Derivatization is a crucial step to convert the polar amine and hydroxyl groups into less polar, more volatile, and thermally stable derivatives.[8][9][10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for derivatizing both amines and alcohols.[9] This method describes the quantification of this compound after derivatization with BSTFA.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent_Evap Solvent Evaporation (if necessary) Sample->Solvent_Evap Derivatization Derivatization with BSTFA + 1% TMCS Solvent_Evap->Derivatization Reaction Heating at 70°C for 30 min Derivatization->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Internal Standard (IS) solution (e.g., 1,4-Bis(trimethylsilyl)benzene in Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If the sample is in a solid form, dissolve a known amount in methanol. If it is in a liquid matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate after basification) to isolate the analyte.[11]

3. Derivatization Procedure:

  • Transfer 100 µL of the standard solution or sample extract into a reaction vial.

  • Add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue and vortex briefly.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[8]

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined by analyzing the derivatized standard. Expect ions corresponding to the di-TMS derivative.
Method Validation Parameters (Typical)
ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method 2: Quantification by HILIC-LC-MS/MS

Rationale and Approach

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for the separation of highly polar compounds that are not well-retained by reversed-phase chromatography.[12][13][14] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[14][15] This allows for the retention and separation of polar analytes like this compound. Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, making it a powerful tool for quantifying the analyte directly in complex matrices without derivatization.[4][5]

Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration through 0.22 µm filter Dilution->Filtration LC_Injection LC Injection Filtration->LC_Injection HILIC_Separation HILIC Separation (e.g., Amide column) LC_Injection->HILIC_Separation MSMS_Detection MS/MS Detection (MRM mode) HILIC_Separation->MSMS_Detection Quantification Quantification using Isotope-Labeled IS MSMS_Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the HILIC-LC-MS/MS analysis of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Isotopically labeled this compound (e.g., d4-labeled) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Methanol (LC-MS grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards in a suitable diluent (e.g., 90:10 acetonitrile:water) to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL). Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Spike with the internal standard. Centrifuge or filter through a 0.22 µm syringe filter before injection.

3. HILIC-LC-MS/MS Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions: The specific MRM transitions (precursor ion -> product ion) must be optimized by infusing a standard solution of this compound and its labeled internal standard into the mass spectrometer.

  • Expected Precursor Ion [M+H]⁺: m/z 104.1

  • Example MRM Transitions:

    • Quantifier: 104.1 -> m/z (optimized fragment 1)

    • Qualifier: 104.1 -> m/z (optimized fragment 2)

    • Internal Standard: (e.g., d4-labeled) 108.1 -> m/z (corresponding fragment)

Method Validation Parameters (Typical)
ParameterExpected Range
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Chiral Separation Considerations

This compound possesses two chiral centers, leading to the existence of stereoisomers.[1][3] For applications where the quantification of individual enantiomers or diastereomers is required, chiral chromatography is necessary. This can be achieved using either chiral GC or chiral HPLC columns.[16][17][18]

  • Chiral HPLC: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of small molecules with amine and hydroxyl groups.[16][19]

  • Chiral GC: After derivatization, the resulting derivatives can be separated on a chiral GC column (e.g., based on cyclodextrin derivatives).

Method development for chiral separations requires screening of different chiral stationary phases and mobile phases/temperature programs to achieve baseline resolution of the stereoisomers.[20]

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation. The GC-MS method with silylation is a well-established technique for volatile analysis, while the HILIC-LC-MS/MS method offers superior sensitivity and direct analysis for this polar compound. Both methods can be validated according to ICH guidelines to ensure data quality and regulatory compliance.

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. J Sep Sci. 2011 Aug;34(15):1823-33.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Hydrophilic interaction chrom
  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem.
  • Derivatization for Gas Chrom
  • This compound. PubChem.
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. ChemScene.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023 Aug 22;28(17):6207.
  • Analytical Methods.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • This compound. Sigma-Aldrich.
  • Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods. 2021 Mar 8;10(3):575.
  • High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • 3-Hydroxytetrahydrofuran. Wikipedia.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. 2011;68(5):709-15.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality. 2025 Feb;37(2):e23485.
  • Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Food Science & Nutrition. 2019; 7(10): 3325–3333.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. 2020;49(12):3947-3977.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals (Basel). 2023 Oct 22;16(10):1478.
  • Triple-quadrupole LC-MS-MS for quantitative determination of nitrofuran metabolites in complex food matrixes.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. Current Pharmaceutical Analysis. 2024;20(1):1-1.
  • Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review.
  • Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent.
  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Molecules. 2022 May 23;27(10):3316.
  • Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran).
  • GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules. 2023;28(12):4848.
  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.

Sources

Application Notes & Protocols: Strategic Incorporation of 4-Aminotetrahydrofuran-3-ol in Solid-Phase Organic Synthesis for Novel Peptidomimetic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Discovery

The quest for novel therapeutics often involves a molecular balancing act: designing molecules with high affinity and specificity for a biological target while maintaining favorable pharmacokinetic properties. Linear peptides, despite their inherent bioactivity, are frequently hampered by metabolic instability and poor cell permeability. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a compelling solution by retaining biological activity in a more drug-like format.[1][2] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive shape, thereby reducing the entropic penalty of binding and enhancing selectivity.

The 4-Aminotetrahydrofuran-3-ol scaffold is an exemplary building block for this purpose. Its rigid, five-membered ring structure pre-organizes appended functionalities into well-defined spatial orientations, mimicking the turns and loops of natural peptides.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in solid-phase organic synthesis (SPOS) to generate diverse libraries of novel, constrained peptidomimetics.

Mechanistic Insights: The Chemistry of a Privileged Scaffold

The utility of this compound in solid-phase peptide synthesis (SPPS) hinges on the orthogonal protection of its two functional groups: the primary amine and the secondary alcohol. Standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is ideally suited for this purpose.[5]

  • Orthogonal Protection: Before incorporation into a solid-phase synthesis workflow, the this compound building block must be appropriately protected.

    • The amino group is protected with the base-labile Fmoc group, which is stable to the acidic conditions used for final cleavage but readily removed by piperidine treatment during each synthesis cycle.[6][7]

    • The hydroxyl group is typically protected with an acid-labile group, such as a tert-butyl (tBu) ether. This group is stable throughout the synthesis cycles (including Fmoc removal) but is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[8]

This dual-protection strategy ensures that the amine is available for peptide bond formation at the desired step, while the hydroxyl group remains inert until the final deprotection, where it can contribute to the final molecule's polarity and hydrogen-bonding capacity.

G cluster_0 Building Block Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Cleavage & Deprotection A This compound C N-Fmoc Protected Intermediate A->C Amine Protection B Fmoc-Cl or Fmoc-OSu E N-Fmoc, O-tBu Protected Building Block C->E Hydroxyl Protection D Isobutylene / H+ F Resin-Bound Peptide Chain (Free Amine) I Coupled Product on Resin F->I Peptide Bond Formation G Protected Building Block (E) H Coupling Reagents (e.g., HCTU, DIPEA) K Fmoc Deprotection I->K Fmoc Removal J 20% Piperidine in DMF K->F Next Cycle L Final Resin-Bound Peptidomimetic N Final Product in Solution L->N Cleavage & Side-Chain Deprotection M TFA Cleavage Cocktail (e.g., TFA/TIS/H2O)

Figure 1: Workflow for incorporating the protected this compound building block into a solid-phase synthesis protocol.

Application Protocol: Solid-Phase Synthesis of a Tetrahydrofuran-Containing Peptidomimetic Library

This section details a representative protocol for the manual solid-phase synthesis of a small peptidomimetic library incorporating an N-Fmoc, O-tBu protected this compound building block. The synthesis is performed on a Rink Amide resin to yield C-terminal amides upon cleavage.

Materials and Reagents
ReagentSupplierPurpose
Rink Amide AM Resin (100-200 mesh)e.g., Bachem, MerckSolid support for peptide amides
Fmoc-L-Amino AcidsVariousStandard peptide building blocks
Fmoc-(O-tBu)-4-amino-tetrahydrofuran-3-ol Custom SynthesisConstrained scaffold building block
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)VariousCoupling (activating) agent
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reaction
PiperidineVariousFmoc deprotection agent
N,N-Dimethylformamide (DMF)VariousPrimary synthesis solvent
Dichloromethane (DCM)VariousResin washing solvent
Trifluoroacetic Acid (TFA)VariousCleavage and deprotection agent
Triisopropylsilane (TIS)VariousCation scavenger for cleavage
Diethyl Ether (cold)VariousPeptide precipitation
Step 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place 100 mg of Rink Amide AM resin (substitution ~0.7 mmol/g) in a fritted syringe reactor. Swell the resin in DMF (2-3 mL) for 1 hour with occasional agitation.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 2 mL portion of 20% piperidine in DMF for 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove residual piperidine.

  • First Coupling (e.g., Fmoc-Ala-OH):

    • In a separate vial, pre-activate the first amino acid. Dissolve Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL). A small sample of beads can be taken for a Kaiser test to confirm complete coupling (beads should remain colorless).

Step 2: Incorporation of the this compound Scaffold
  • Fmoc Deprotection: Perform the deprotection of the resin-bound alanine as described in Step 1.2, followed by the washing protocol in Step 1.3.

  • Scaffold Coupling:

    • Pre-activate the protected scaffold: Dissolve Fmoc-(O-tBu)-4-amino-tetrahydrofuran-3-ol (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

    • Add the activated solution to the deprotected resin. Agitate for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Washing and Confirmation: Wash the resin as per Step 1.5. Perform a Kaiser test to ensure the reaction has gone to completion.

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA1 Couple Fmoc-AA1-OH (HCTU/DIPEA) Wash1->CoupleAA1 Wash2 Wash (DMF, DCM) CoupleAA1->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 CoupleScaffold Couple Protected Scaffold (HCTU/DIPEA) Wash3->CoupleScaffold Wash4 Wash (DMF, DCM) CoupleScaffold->Wash4 Elongate Repeat Deprotection & Coupling for AA3... Wash4->Elongate Cleave Cleave & Deprotect (TFA/TIS/H2O) Elongate->Cleave Product Purified Peptidomimetic Cleave->Product

Figure 2: Step-by-step experimental workflow for the solid-phase synthesis of a peptidomimetic containing the tetrahydrofuran scaffold.
Step 3: Chain Elongation and Final Cleavage
  • Elongation: Continue the synthesis by repeating the deprotection (Step 1.2), washing (Step 1.3), and coupling (Step 1.4) cycles for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 1.2) followed by a thorough wash with DMF and DCM.

  • Resin Drying: Wash the final peptide-resin with methanol (3 x 2 mL) and dry it under a high vacuum for at least 4 hours.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

    • Add 2 mL of the cleavage cocktail to the dry resin in the syringe reactor. Agitate gently for 2-3 hours at room temperature.

    • Drain the solution into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation and Purification:

    • Add the TFA solution dropwise to a 50 mL tube containing 10 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Quantitative Analysis: Expected Yields and Purity

The efficiency of solid-phase synthesis can be monitored at various stages. The following table provides expected outcomes for a typical synthesis of a short (e.g., 5-mer) peptidomimetic incorporating the tetrahydrofuran scaffold.

ParameterMethodExpected Outcome
Resin Loading Fmoc cleavage UV quantitation0.5 - 0.8 mmol/g (for Rink Amide AM)
Coupling Efficiency Kaiser Test (qualitative)Colorless beads (negative result) after each coupling
Crude Product Yield Gravimetric analysis after precipitation60 - 85% (based on initial resin loading)
Final Purity RP-HPLC (at 220 nm)>70% (crude), >95% (after purification)
Identity Confirmation LC-MS (ESI)Observed mass matches calculated [M+H]⁺

Conclusion and Outlook

The this compound scaffold is a powerful tool for introducing conformational rigidity into peptide-based molecules, making it highly valuable for the construction of peptidomimetic libraries in drug discovery. The protocols outlined here, based on standard and robust Fmoc-SPPS chemistry, demonstrate a straightforward and efficient pathway for incorporating this building block.[9][10][11] By systematically varying the amino acids flanking the tetrahydrofuran core, researchers can rapidly generate diverse libraries of spatially defined molecules. This approach facilitates the exploration of structure-activity relationships and accelerates the identification of potent and selective modulators of biological targets, such as protein-protein interactions.[11][12] The continued development and application of such constrained scaffolds will undoubtedly fuel the next generation of peptide-inspired therapeutics.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300–2317.
  • Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449.
  • Tailhades, J., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 115-118. Referenced in Request PDF.
  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101.
  • eScholarship, University of California. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Roman, G. (2006). An efficient approach for solid-phase synthesis of peptidomimetics based on 4-imidazolidinones. Referenced in Request PDF.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ScholarWorks@Dongguk University. (2021). Solid-phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
  • Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2167.
  • Aapptec. (n.d.). Synthesis Notes.
  • Albericio, F., et al. (2003). ChemInform Abstract: Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. Referenced in ResearchGate.
  • ResearchGate. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
  • Reddy, G. S., et al. (2017). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry, 15(32), 6794-6802.
  • Miranda, L. P., & Mezo, A. R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Somfai, P. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal.
  • Tailhades, J., et al. (2011). Solid phase peptide synthesis of peptide alcohols. Google Patents.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2145-2173.
  • O'Doherty, I., et al. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 20(1), 15-30.

Sources

Application Notes & Protocols: Synthesis of Triple Uptake Inhibitor Analogs Using Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Furan-Based Triple Uptake Inhibitors

The development of effective antidepressants has been a cornerstone of medicinal chemistry for decades. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown success, a significant portion of patients with major depressive disorder (MDD) do not achieve full remission.[1] This has led to the hypothesis that simultaneously modulating all three major monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—could offer a broader spectrum of efficacy and a faster onset of action.[2][3][4] This class of compounds, known as triple uptake inhibitors (TUIs) or SNDRIs, aims to enhance neurotransmission in all three systems, addressing a wider range of depressive symptoms, including anhedonia, which is closely linked to dopaminergic pathways.[2][5]

The furan nucleus, a five-membered aromatic heterocycle, serves as a versatile and valuable scaffold in drug design.[6] Its unique electronic properties and ability to engage in various chemical interactions make it a compelling bioisosteric replacement for more common phenyl rings.[7][8][9][10] In the context of CNS drug design, replacing a phenyl group with a furan ring can alter a compound's metabolic stability, polarity, and receptor binding profile, offering a strategic tool for lead optimization.[6][7][8] This guide provides a detailed overview of the synthetic strategies and protocols for creating novel TUI analogs centered around a furan core.

Mechanism of Action: A Synaptic Overview

Triple uptake inhibitors exert their therapeutic effect by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This concurrent inhibition prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing downstream signaling.

G cluster_0 Presynaptic Neuron cluster_1 cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron Presynaptic V1 DA DA Dopamine V2 NE NE Norepinephrine V3 5-HT HT Serotonin DAT DAT NET NET SERT SERT Synapse DA->DAT R1 DA Receptor DA->R1 NE->NET R2 NE Receptor NE->R2 HT->SERT R3 5-HT Receptor HT->R3 Postsynaptic TUI Furan-Based TUI Analog TUI->DAT Inhibits TUI->NET Inhibits TUI->SERT Inhibits G cluster_0 Target Target TUI Analog (Aryl-Furan-Piperazine) D1 C-N Bond (Buchwald-Hartwig) Inter Aryl-Furan Intermediate D1->Inter Disconnect Piperazine Piperazine Moiety D1->Piperazine Disconnect D2 C-C Bond (Suzuki Coupling) Furan Functionalized Furan Core (e.g., Halofuran) D2->Furan Disconnect Aryl Aryl Boronic Acid D2->Aryl Disconnect

Caption: General Retrosynthetic Strategy for Furan-Based TUIs.

Key Synthetic Protocols

The following protocols outline the core reactions required to assemble the target TUI analogs. These methods are robust and amenable to library synthesis.

Protocol 1: Synthesis of the Furan Core (e.g., 2-Bromo-5-aryl-furan)

This protocol details a Suzuki coupling to install the desired aryl group onto a commercially available dihalofuran.

Principle: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. It is a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance.

Materials:

  • 2,5-Dibromofuran

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 2,5-dibromofuran (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water to create a 4:1 solvent mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-bromo-5-aryl-furan intermediate.

Scientist's Notes:

  • Causality: The use of a phosphine ligand like PPh₃ is crucial to stabilize the Pd(0) active catalyst and facilitate the oxidative addition and reductive elimination steps. The aqueous base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.

  • Self-Validation: Monitor the disappearance of the dibromofuran starting material by TLC. The product should be a new, less polar spot. Confirm the structure of the purified product by ¹H NMR and Mass Spectrometry.

Protocol 2: C-N Cross-Coupling to Install the Amine Moiety

This protocol uses a Buchwald-Hartwig amination to couple the aryl-furan intermediate with piperazine. [11][12] Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, forming a carbon-nitrogen bond. [11][13]It is a highly versatile reaction that has largely replaced harsher classical methods like the Ullmann condensation for this transformation. [11][14] Materials:

  • 2-Bromo-5-aryl-furan (from Protocol 1)

  • Piperazine (or a desired derivative, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-5-aryl-furan intermediate (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction tube.

  • Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

  • After cooling, quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound using flash column chromatography (silica gel, eluting with a dichloromethane/methanol gradient, often with 1% triethylamine to prevent streaking) or by preparative HPLC.

Scientist's Notes:

  • Expertise: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. [15]Bulky, electron-rich phosphine ligands like XPhos are highly effective for coupling with both aryl bromides and chlorides, promoting the reductive elimination step which is often rate-limiting. [15]* Trustworthiness: The use of a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate its coordination to the palladium center. The reaction must be performed under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst is sensitive to oxygen and moisture.

Structure-Activity Relationship (SAR) Data

The modular synthesis allows for systematic modifications to probe the structure-activity relationship. The following table presents hypothetical data for a series of furan-based TUI analogs, illustrating how changes in substitution can impact transporter binding affinity.

Compound IDFuran Position 5 (R¹)Piperazine Position 4 (R²)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
FB-TUI-01 4-FluorophenylH12598150
FB-TUI-02 3,4-DichlorophenylH455562
FB-TUI-03 4-MethoxyphenylH210180250
FB-TUI-04 3,4-DichlorophenylMethyl526075
FB-TUI-05 3,4-DichlorophenylPhenyl384955

Data is hypothetical and for illustrative purposes only.

Analysis of SAR:

  • Aryl Substitution (R¹): Electron-withdrawing groups on the aryl ring at the furan 5-position (e.g., dichloro substitution in FB-TUI-02 ) appear to enhance binding affinity across all three transporters compared to the fluoro-substituted analog (FB-TUI-01 ). Conversely, an electron-donating group (methoxy in FB-TUI-03 ) reduces potency.

  • Piperazine Substitution (R²): Small alkyl or aryl substitutions on the distal nitrogen of the piperazine are generally well-tolerated and may slightly modulate the binding profile, as seen by comparing FB-TUI-02 , FB-TUI-04 , and FB-TUI-05 .

Conclusion

The furan scaffold provides a synthetically accessible and pharmacologically relevant core for the development of novel triple uptake inhibitors. The modular synthetic routes, centered around powerful cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations, enable the efficient exploration of chemical space. By systematically varying the substituents on the furan and amine moieties, researchers can fine-tune the potency and selectivity of these analogs, paving the way for the discovery of next-generation antidepressants with potentially improved efficacy and faster onset of action.

References

  • Jain, P., & Paidi, K. R. (2021). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
  • Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
  • Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. JPET, 318(2), 639-647. [Link]
  • Sharma, P., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
  • Donohoe, T. J., et al. (2008). An expedient route to substituted furans via olefin cross-metathesis. Proceedings of the National Academy of Sciences, 105(44), 16833-16836. [Link]
  • Stahl, S. M., et al. (2013). Triple reuptake inhibitors (TRIs): do they promise us a rose garden?
  • Marks, D. M., et al. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology, 6(4), 338-343. [Link]
  • Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [Link]
  • Koch, M. A., et al. (2005). Compound library development guided by protein structure similarity clustering and natural product structure. Proceedings of the National Academy of Sciences, 102(48), 17272-17277. [Link]
  • Li, G., et al. (2017). Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. The Journal of Organic Chemistry, 82(20), 10920-10927. [Link]
  • Li, G., et al. (2017). Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. The Journal of Organic Chemistry, 82(20), 10920-10927. [Link]
  • Vitale, P. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3415. [Link]
  • Chintakunta, V. K., et al. (2014). Development of Pharmacophore Model and Asymmetric Synthesis of Novel Tetrahydrofuran Derivatives Enroute to Triple Uptake Inhibitors As Anti-Depressant Agents. ScienceOpen. [Link]
  • Li, G., et al. (2017). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. The Journal of Organic Chemistry, 82(20), 10920-10927. [Link]
  • ResearchGate. (2017). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. [Link]
  • Wikipedia. (2024).
  • ResearchGate. (2019).
  • Sen, S., et al. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 4(3), 1238-1245. [Link]
  • ResearchGate. (2014). Synthetic route for the preparation of 1-{[3-(furan-2-yl)
  • ResearchGate. (2013). Chemistry and Therapeutic Aspect of Furan: A Short Review. [Link]
  • Burnell, R. H., & Aplin, R. T. (1965). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society (Resumed), 309-312. [Link]
  • American Journal of Bioscience and Clinical Integrity. (2024). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
  • ResearchGate. (2023). Different schematic routes to synthesize benzofurans. [Link]
  • Cambridge MedChem Consulting. (2023).
  • Wikipedia. (2024).
  • National Institutes of Health. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ACS Publications. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(6), 1199–1202. [Link]
  • Chemistry LibreTexts. (2023).
  • PRISM BioLab. (2023).
  • RSC Publishing. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(96), 94254-94285. [Link]
  • Organic Chemistry Portal. (2024). Piperazine synthesis. [Link]
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
  • El-Sayed, M. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
  • ResearchGate. (2019). Route for the synthesis of compounds. [Link]
  • Singh, P., et al. (2021). Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. Bioorganic & Medicinal Chemistry, 42, 116245. [Link]
  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]
  • Chem-Space. (2023). Bioisosteric Replacements. [Link]
  • Slideshare. (2021). Heterocyclic compounds - Furan. [Link]
  • MDPI. (2017). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Aminotetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As a vicinal amino alcohol, this compound presents unique purification challenges due to its high polarity, potential for strong interaction with stationary phases, and sensitivity to certain conditions. This document will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My compound is streaking badly on a standard silica gel column and I'm getting poor separation. What's happening and how can I fix it?

Answer: This is a classic issue when purifying amines on silica gel.[1] The free silanol groups (Si-OH) on the surface of silica are acidic and can strongly interact with the basic amine group of your compound through ionic interactions.[1] This leads to tailing, streaking, and sometimes irreversible adsorption to the column, resulting in poor separation and low recovery.

Here are several strategies to mitigate this problem:

  • Neutralize the Silica: Before running your column, you can flush it with a solvent system containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide. A common practice is to use a mobile phase containing 0.5-2% Et3N. This deprotonates the acidic silanol groups, minimizing their interaction with your amine.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[2] Alternatively, amine-functionalized silica gel is commercially available and is specifically designed for the purification of amines, offering significantly improved peak shape and resolution.[1]

  • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) can be an excellent option.[3] In this case, you would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is protonated.

Question 2: I'm trying to crystallize my this compound, but it keeps oiling out or I get a very poor yield. What can I do?

Answer: "Oiling out" and low yields are common crystallization problems, especially with highly polar molecules that have strong hydrogen bonding capabilities.[4][5] Here's a systematic approach to troubleshoot this:

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] For a polar compound like this compound, you should explore polar solvents. If it's too soluble in a single solvent, a two-solvent system (a "good" solvent in which it is very soluble and a "poor" solvent in which it is insoluble) can be effective.[5] A common technique is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to the formation of an oil or very small crystals.[4][6] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow down the cooling process.

  • Scratching and Seeding: If crystals are slow to form, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution.[7] If you have a small amount of pure solid, you can "seed" the supersaturated solution with a tiny crystal to initiate crystallization.[6]

  • Purity Matters: Impurities can significantly inhibit crystallization or cause the compound to oil out.[4] It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica, before attempting crystallization.

Question 3: After my column, I'm struggling to remove all the solvent from my purified product. It remains a thick oil or gum. How can I effectively dry my compound?

Answer: The high polarity and hydrogen bonding capacity of this compound can lead to strong interactions with residual polar solvents like water or methanol. Here are some techniques to remove stubborn solvents:

  • High-Vacuum Drying: Ensure you are using a good high-vacuum pump (a Schlenk line or a high-vacuum manifold) and not just a rotary evaporator. Gentle heating (e.g., 30-40 °C) under high vacuum can help to drive off residual solvents.

  • Azeotropic Distillation: If you suspect water is the main culprit, you can dissolve your compound in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Then, remove the solvent on a rotary evaporator. Repeating this process a few times can effectively remove residual water.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or another suitable solvent with a relatively high freezing point, lyophilization can be a very effective method for obtaining a dry, fluffy powder.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities will depend on the synthetic route. Common syntheses may involve the reduction of a corresponding nitro or azido alcohol.[8] In such cases, potential impurities could include:

  • Unreacted starting material.

  • Partially reduced intermediates.

  • By-products from the reducing agent.

  • If protecting groups were used, you might have incompletely deprotected material or by-products from the deprotection step.

Q2: What is a good starting point for developing a flash chromatography method for this compound?

A2: A good starting point for a polar compound like this on normal phase silica would be a mobile phase of dichloromethane (DCM) and methanol (MeOH).[9] You can start with a gradient of 0% to 10% MeOH in DCM. To improve peak shape, add 1% triethylamine to the mobile phase.[9] Use Thin Layer Chromatography (TLC) to find the optimal solvent system before committing to a column.[10]

Q3: Can I use distillation to purify this compound?

A3: Due to its relatively low molecular weight, it might be possible to purify this compound by vacuum distillation. However, the presence of both hydroxyl and amine groups can lead to a high boiling point and potential for decomposition at elevated temperatures. Kugelrohr distillation under high vacuum would be a more gentle option to explore if chromatography and crystallization are not suitable.

Q4: How should I store the purified this compound?

A4: As an amine, it can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to ensure its long-term stability.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et3N)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates, solvent tank, and UV lamp

Procedure:

  • TLC Analysis:

    • Prepare a small amount of your crude material as a dilute solution in a suitable solvent (e.g., methanol).

    • Develop several TLC plates with different solvent systems. A good starting point is a mixture of DCM and MeOH. Try ratios like 95:5, 90:10, and 85:15 (DCM:MeOH), each with and without 1% Et3N.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like methanol.

    • Alternatively, for less soluble samples, you can adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness. This dry powder can then be carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin the elution process.

    • Collect fractions in a systematic manner (e.g., 10-20 mL per fraction).

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.

  • Analysis of Fractions:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots (e.g., using a UV lamp if applicable, or by staining with a suitable agent like potassium permanganate or ninhydrin for amines).

  • Combining and Concentrating Fractions:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator.

    • Further dry the purified compound under high vacuum.

Visualization of Workflows

Troubleshooting Workflow for Poor Chromatographic Separation

start Poor Separation / Streaking on Silica Column q1 Is the mobile phase basic? start->q1 add_base Add 0.5-2% Triethylamine or Ammonium Hydroxide to the eluent. q1->add_base No q2 Still poor separation? q1->q2 Yes check_again Re-evaluate separation with TLC. add_base->check_again success Problem Solved. check_again->success Improved check_again->q2 No Improvement change_sp Change Stationary Phase q2->change_sp alumina Try Alumina (neutral or basic). change_sp->alumina amine_silica Use Amine-Functionalized Silica. change_sp->amine_silica rev_phase Consider Reversed-Phase (C18) Chromatography. change_sp->rev_phase

Caption: Troubleshooting flowchart for poor chromatographic separation of amines.

General Purification Workflow

crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup conc Concentration workup->conc purification_choice Choose Purification Method conc->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Solid Product distillation Vacuum Distillation purification_choice->distillation Liquid, Thermally Stable pure_product Pure this compound chromatography->pure_product crystallization->pure_product distillation->pure_product analysis Purity Analysis (NMR, LC-MS, etc.) pure_product->analysis

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

Purification MethodTypical RecoveryPurity AchievableKey Considerations
Flash Chromatography (Normal Phase) 60-90%>98%Requires careful solvent selection and possible use of a basic modifier.
Flash Chromatography (Reversed Phase) 70-95%>99%Good for polar compounds; requires aqueous mobile phases.
Crystallization 50-85%>99.5%Highly dependent on solvent choice and purity of the crude material.
Vacuum Distillation 40-70%>97%Risk of thermal decomposition; best for thermally stable compounds.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
  • Scribd. (n.d.). Troubleshooting of Amine Regn.
  • Thalladi, V. R. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(3), 193-207.
  • Wikipedia. (n.d.). Crystallization.
  • University of California, Irvine. (n.d.). Crystallization.
  • García-Ruiz, J. M. (2015). Crystallization techniques for small molecules compounds: a review. ResearchGate.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1665.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Sorbent Technologies, Inc. (n.d.). Amino Flash.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • ResearchGate. (2016). 4-(1-Haloalkyl)-3-nitrotetrahydrofurans as versatile scaffolds for the synthesis of diversely functionalized tetrahydrofurans.

Sources

Technical Support Center: Separation of 4-Aminotetrahydrofuran-3-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the separation of cis- and trans-4-Aminotetrahydrofuran-3-ol isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common challenges in isomer separation.

Introduction: The Importance of Stereoisomeric Purity

4-Aminotetrahydrofuran-3-ol is a valuable chiral building block in medicinal chemistry. The spatial arrangement of its amino and hydroxyl groups around the tetrahydrofuran (THF) ring results in two diastereomers: cis and trans.[1][2] These isomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to isolate the desired isomer in high purity is critical for the development of safe and effective pharmaceuticals.

This guide addresses the three primary strategies for separating these isomers:

  • Flash and Preparative Chromatography

  • Diastereomeric Crystallization

  • Derivatization Followed by Separation

Chromatographic Separation

Chromatography is often the first method attempted for isomer separation due to its versatility and applicability at the research and development scale. The key is to exploit the subtle differences in polarity and steric hindrance between the cis and trans isomers to achieve differential retention on a stationary phase.

Frequently Asked Questions (Chromatography)

Q1: What are the recommended initial conditions for separating the isomers on a silica gel column?

For a standard flash chromatography setup using silica gel, the polarity difference between the cis and trans isomers is the primary driver of separation. The isomer where the polar amino and hydroxyl groups are on the same face (cis) may have a different net polarity and interaction profile with the silica surface compared to the trans isomer. A good starting point is a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Begin with a gradient elution from 100% DCM to 90:10 DCM/MeOH. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.1-1%) to the mobile phase is crucial to prevent peak tailing caused by the basic amine interacting with acidic silanol groups on the silica surface.

Q2: I'm using HPLC but my peaks are not resolving. What should I do?

Poor resolution in High-Performance Liquid Chromatography (HPLC) is a common issue. The solution involves systematically optimizing several parameters. Reversed-phase HPLC on a C18 column is a common technique, where THF can be used as a strong organic modifier in the mobile phase.[3]

Troubleshooting Guide: Chromatographic Separation

Issue 1: Poor or No Resolution Between cis and trans Isomer Peaks.

  • Causality: The mobile phase may not have the optimal polarity to differentiate between the isomers, or the stationary phase may not be providing sufficient selective interactions.

  • Solutions:

    • Modify the Mobile Phase: If using a normal phase (silica) system like DCM/MeOH, try switching to a solvent system with different selectivity, such as Ethyl Acetate/Hexanes with a basic modifier, or incorporating a small amount of a more polar solvent like isopropanol. In reversed-phase systems (e.g., C18 column with Acetonitrile/Water), adjusting the concentration of the organic modifier is the first step.[3]

    • Change the Stationary Phase: If silica gel is ineffective, consider using a diol- or cyano-bonded phase for normal-phase chromatography. For reversed-phase, switching to a phenyl-hexyl or a polar-embedded C18 column can alter the separation selectivity.

    • Adjust the Additive: Vary the concentration of the basic modifier (e.g., TEA) from 0.1% to 2%. Sometimes, a different base like diethylamine or pyridine can provide better peak shape and resolution.

Issue 2: Significant Peak Tailing for Both Isomers.

  • Causality: The basic amine of your compound is undergoing strong, non-ideal secondary interactions with acidic silanol groups on the surface of the silica gel. This leads to a slow, continuous elution of the analyte from these active sites, resulting in a tailed peak.

  • Solutions:

    • Increase Modifier Concentration: The most direct solution is to increase the concentration of the basic additive (TEA or NH₄OH) in your mobile phase. The additive acts as a competitive base, binding to the acidic silanol sites and masking them from your analyte.

    • Use End-Capped Columns (HPLC): For HPLC applications, ensure you are using a high-quality, end-capped stationary phase. End-capping treats the silica surface to reduce the number of free silanol groups.

    • Derivatize the Amine: If tailing remains a persistent issue, temporarily protecting the amine group (e.g., as a Boc-carbamate) can eliminate the problem. The protected, less polar compound is then separated, followed by a deprotection step.

Workflow for Optimizing Chromatographic Separation

// Nodes start [label="Start: Cis/Trans Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="1. TLC Analysis\n(e.g., 95:5 DCM/MeOH + 0.5% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sep [label="Separation Seen?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; flash_col [label="2. Run Flash Column\nwith Optimized Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="3. Analyze Fractions\n(TLC, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combine [label="4. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Separated Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_solvent [label="Adjust Solvent System\n(e.g., change polarity, add EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_phase [label="Consider Different\nStationary Phase (e.g., Diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> check_sep; check_sep -> flash_col [label="Yes"]; check_sep -> adjust_solvent [label="No"]; adjust_solvent -> tlc [label="Re-evaluate"]; adjust_solvent -> change_phase [style=dashed]; flash_col -> analyze; analyze -> combine; combine -> end; } } Caption: Workflow for Chromatographic Separation Optimization.

Protocol: Flash Column Chromatography Separation
  • Slurry Preparation: Dry-load the crude cis/trans mixture onto a small amount of silica gel (approx. 1-2x the mass of the crude material).

  • Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine). A typical loading capacity is 1g of crude material per 50-100g of silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent. Gradually increase the polarity by slowly adding the more polar solvent (e.g., Methanol with 0.5% TEA). A typical gradient might be:

    • 2 column volumes (CV) of 100% DCM.

    • Gradient from 0% to 5% MeOH in DCM over 10 CV.

    • Hold at 5% MeOH in DCM for 5 CV.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure isomers.

  • Confirmation: Combine the pure fractions of each isomer and confirm their identity and purity using ¹H NMR and NOESY experiments.[4]

Diastereomeric Crystallization

This classical resolution technique is highly effective for compounds like this compound, which contain both a basic amine and an acidic alcohol. The strategy involves reacting the racemic mixture of isomers with a single enantiomer of a chiral resolving agent to form two diastereomeric salts.[5] These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from solution.[6]

Frequently Asked Questions (Crystallization)

Q1: How do I select a suitable chiral resolving agent?

The choice of resolving agent is critical and often requires empirical screening. Since your target molecule has a basic amine, you should use a chiral acid as the resolving agent. Common and commercially available choices include:

  • (+)- or (-)-Tartaric acid

  • (+)- or (-)-Mandelic acid

  • (+)- or (-)-Camphorsulfonic acid[5]

The ideal agent will form a salt that has a significant solubility difference between the two diastereomers in a common solvent.

Q2: What is Crystallization-Induced Dynamic Resolution (CIDR)?

CIDR is an advanced technique that can theoretically provide a 100% yield of the desired isomer.[7] It combines the selective crystallization of one diastereomer with the in-situ equilibration (racemization) of the undesired diastereomer in the solution back to a mixture of both.[8][9] This constantly replenishes the desired diastereomer, allowing it to crystallize out, driving the equilibrium until all the material is converted to the desired solid form.

Troubleshooting Guide: Diastereomeric Crystallization

Issue 1: No crystals are forming from the solution.

  • Causality: The diastereomeric salt is too soluble in the chosen solvent, the solution is too dilute, or nucleation is inhibited.

  • Solutions:

    • Increase Concentration: Carefully remove solvent under reduced pressure to create a supersaturated solution.

    • Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to induce precipitation. For example, if your salt is dissolved in methanol, slowly add diethyl ether or heptane.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. Alternatively, add a "seed crystal" of the desired product if available.

    • Cooling: Slowly cool the solution. A slow cooling rate (e.g., over several hours in an insulated bath) generally produces larger, purer crystals.

Issue 2: An oil or amorphous solid precipitates instead of crystals.

  • Causality: The solution is too supersaturated, or the solvent is inappropriate, causing the product to "crash out" of solution too quickly for an ordered crystal lattice to form.

  • Solutions:

    • Re-dissolve and Recrystallize: Gently warm the mixture to re-dissolve the oil. Allow it to cool much more slowly.

    • Solvent Screening: The choice of solvent is paramount. Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile).[10] The goal is to find a solvent where the desired diastereomeric salt is sparingly soluble at room temperature but soluble when heated.

Issue 3: The recovered crystals have low diastereomeric excess (d.e.).

  • Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-crystallization.

  • Solutions:

    • Systematic Solvent Screening: This is the most important step. Create a table of solvents and test the crystallization of small batches in each to find the one that gives the highest selectivity.

    • Slow Cooling: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Employ a slow, controlled cooling process.

    • Recrystallization: A single crystallization may not be sufficient. Re-dissolving the enriched crystals and performing a second crystallization can significantly improve the diastereomeric excess.

Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve your cis/trans isomer mixture (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Tartaric acid, 0.5 eq) in the same solvent. Note: Using 0.5 eq of resolving agent ensures that only one of the isomers can form a salt, leaving the other in solution.

  • Mixing: Slowly add the resolving agent solution to the isomer solution with stirring.

  • Crystallization: Heat the combined solution until everything is dissolved. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Liberation of Free Base: Dissolve the crystalline salt in water and add a base (e.g., 1M NaOH solution) to deprotonate the amine and break the salt.

  • Extraction: Extract the free amine isomer into an organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Dry the organic layer, concentrate, and analyze the product by chiral HPLC or ¹H NMR to determine the diastereomeric excess.

Data Table: Common Resolving Agents & Solvents
Chiral Resolving AgentTypeTypical Solvents for Crystallization
(+)- or (-)-Tartaric AcidAcidicWater, Methanol, Ethanol, Isopropanol
(+)- or (-)-Dibenzoyltartaric AcidAcidicAcetone, Ethyl Acetate, Acetonitrile
(+)- or (-)-Mandelic AcidAcidicWater, Ethanol, Dichloromethane
(1R)-(-)-10-Camphorsulfonic acidAcidicEthanol, Isopropanol, Ethyl Acetate

Derivatization Prior to Separation

If direct separation proves difficult, a viable strategy is to chemically modify the isomers to exaggerate their physical differences. By reacting the amino or hydroxyl group, you create new diastereomers that may be more amenable to separation by standard chromatography.[11][12]

Frequently Asked Questions (Derivatization)

Q1: When should I choose derivatization over direct separation?

Consider derivatization when:

  • You have exhausted optimization of direct chromatographic and crystallization methods.

  • The isomers have very similar polarities and shapes, leading to persistent co-elution.

  • You need an analytical method to confirm the ratio of isomers, and the derivatized products are easier to resolve on HPLC or GC.[11]

Q2: What are some common derivatization strategies?

  • Boc-Protection: Reacting the amine with Di-tert-butyl dicarbonate (Boc₂O) creates the Boc-protected derivatives. This removes the basicity of the amine, often improving chromatographic behavior and altering polarity enough to achieve separation.

  • Amide or Ester Formation: Reacting the mixture with a chiral acid chloride or anhydride (to target the amine) or a chiral isocyanate (to target the alcohol) will form stable, covalently-bonded diastereomers. These can often be easily separated on standard silica gel.[12]

Decision Logic for Separation Strategy

// Nodes start [label="Start: Cis/Trans Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; is_scalable [label="Is Scalability Required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; try_cryst [label="Attempt Diastereomeric\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_chrom [label="Attempt Flash\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success_cryst [label="Successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success_chrom [label="Successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Consider Derivatization\n(e.g., Boc-protection)\nfollowed by Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Pure Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> is_scalable; is_scalable -> try_cryst [label="Yes (Process Scale)"]; is_scalable -> try_chrom [label="No (R&D Scale)"]; try_cryst -> success_cryst; try_chrom -> success_chrom; success_cryst -> end [label="Yes"]; success_cryst -> try_chrom [label="No"]; success_chrom -> end [label="Yes"]; success_chrom -> derivatize [label="No"]; derivatize -> try_chrom [label="Re-attempt"]; } } Caption: Decision Logic for Choosing a Separation Strategy.

References

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed.
  • Purification method of chromatographic-grade tetrahydrofuran. Google Patents.
  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International.
  • What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?. ResearchGate.
  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University.
  • Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. Journal of Organic Chemistry.
  • Separation of cis and trans isomers. Google Patents.
  • Chiral resolution. Wikipedia.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Separation and purification of cis and trans isomers. Google Patents.
  • Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme.
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
  • trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem.
  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. PubMed.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
  • Resolution of racemic amino acids. Google Patents.
  • Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. PMC - PubMed Central.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

Sources

Technical Support Center: Stereoselective Synthesis of Aminofuranols

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of aminofuranols. This guide is designed for professionals in chemical research and drug development. Aminofuranol scaffolds, particularly substituted tetrahydrofurans (THFs), are crucial motifs in bioactive compounds and lead-like molecules for drug discovery.[1][2] Achieving high yield and stereocontrol over multiple contiguous stereocenters is a common and significant challenge.

This document provides direct, field-tested advice to troubleshoot common experimental hurdles and answer frequently asked questions. Our goal is to explain the causality behind these phenomena and provide you with robust, self-validating protocols to improve your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of aminofuranols. We will diagnose potential causes and propose logical, step-by-step solutions.

Problem 1: Low Diastereoselectivity (Poor d.r.)

You've successfully synthesized your target aminofuranol, but the ratio of the desired diastereomer to others is unacceptably low.

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors controlling stereoselectivity, and how can I improve it?

A: Low diastereoselectivity is a frequent issue that typically points to insufficient energy differentiation between the diastereomeric transition states.[3] The key is to identify the variables that most effectively influence this energy gap.

Potential Causes & Recommended Actions:

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored diastereomers, leading to product mixtures.

    • Solution: Systematically lower the reaction temperature.[3][4] Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically enhance diastereoselectivity by favoring the thermodynamically more stable transition state. Monitor reaction times, as kinetics will be slower.

  • Suboptimal Catalyst or Reagent Choice: The catalyst, whether a metal complex, an organocatalyst, or a Lewis acid, is fundamental in organizing the transition state.

    • Solution: Screen a panel of catalysts. For instance, in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) for forming THF rings, the choice of the chiral ligand is paramount and can even be used to selectively generate cis or trans products.[5] For reductive cyclizations of diketones, different borane catalysts can offer varying levels of cis-selectivity.[6] Similarly, in reductive aminations, the choice of reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₄) can influence the outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can alter the geometry and stability of the transition state assembly.[4][7]

    • Solution: Conduct a solvent screen. Non-polar solvents often favor tighter, more organized transition states. Compare outcomes in solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, and diethyl ether. For reactions involving charged intermediates, more polar solvents may be necessary, but a systematic screen is still critical.

  • Steric and Electronic Factors: The inherent structure of your substrates may not provide a strong facial bias for the incoming nucleophile or for the cyclization event.

    • Solution: Modify the substrate if possible. Adding a bulky protecting group near the reacting center can enhance steric hindrance, forcing the reaction to proceed through a more selective pathway. For example, in the synthesis of β-amino esters, a bulky benzhydryl protecting group was used to achieve high diastereoselectivity (d.r. = >20:1).[8]

Below is a logical workflow to diagnose and resolve poor diastereoselectivity.

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature start->temp temp_screen Screen Lower Temperatures (0°C, -20°C, -78°C) temp->temp_screen Action catalyst Review Catalyst System (Lewis Acid, Ligand, etc.) temp_screen->catalyst No Improvement success High d.r. Achieved temp_screen->success Improvement catalyst_screen Screen Different Catalysts or Chiral Ligands catalyst->catalyst_screen Action solvent Evaluate Solvent catalyst_screen->solvent No Improvement catalyst_screen->success Improvement solvent_screen Screen Solvents of Varying Polarity solvent->solvent_screen Action substrate Consider Substrate Modifications solvent_screen->substrate No Improvement solvent_screen->success Improvement substrate_mod Introduce Bulky Protecting Groups substrate->substrate_mod Action substrate_mod->success Improvement fail Consult Further Literature or Expert substrate_mod->fail No Improvement

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low Overall Yield

Q: My reaction shows good selectivity, but the isolated yield of the final aminofuranol is consistently low. Where might I be losing my product?

A: Low yield in an otherwise selective reaction can be attributed to incomplete conversion, product decomposition, or mechanical losses during workup and purification.[9][10]

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the limiting reagent or catalyst.[9] Ensure all reagents and solvents are pure and anhydrous, as impurities can poison catalysts or interfere with the reaction.[7][10]

  • Product Decomposition: The desired aminofuranol may be unstable under the reaction or workup conditions.

    • Solution: If the product is acid-sensitive, avoid harsh acidic workups or silica gel chromatography.[9] Consider using a buffered aqueous solution for the quench. If the product is thermally labile, ensure all steps following the reaction (e.g., solvent removal) are performed at low temperatures.

  • Formation of Side Products: Competing reaction pathways can consume starting materials, reducing the yield of the desired product. A common side reaction in syntheses involving diketones is the formation of a furan intermediate, which may not proceed to the desired THF product under the same conditions.[6]

    • Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Understanding their structure can provide insight into the competing pathways. Adjusting reaction conditions, such as using a milder catalyst or changing the order of reagent addition, can suppress side reactions.[4]

  • Mechanical Losses: Significant amounts of product can be lost during extraction and purification.

    • Solution: During aqueous workup, perform multiple extractions (at least 3x) with the organic solvent. Thoroughly rinse all glassware, drying agents (e.g., MgSO₄), and filtration apparatus with the extraction solvent to recover adsorbed product.[9] When performing column chromatography, choose the column size and solvent system carefully to ensure good separation without excessive band broadening.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a metal-based catalyst and an organocatalyst for my aminofuranol synthesis?

A: The choice depends on the specific transformation, substrate scope, and desired outcome.

  • Metal-Based Catalysts (e.g., Pd, Rh, Cu, Fe) are often highly efficient and versatile.[5][11] For example, palladium catalysts are excellent for asymmetric allylic alkylation (AAA) reactions to form THF rings.[5] Rhodium(II) catalysts can be used for cyclization reactions involving diazo compounds to form furan rings.[11] Metal catalysts can, however, be sensitive to air and moisture, may require specific ligand synthesis, and residual metal in the final product can be a concern, especially in drug development.

  • Organocatalysis offers a powerful alternative, often using small, metal-free organic molecules inspired by enzymes.[12][13] Proline and its derivatives, for instance, are classic organocatalysts.[12] Bifunctional catalysts, such as those combining a tertiary amine with a thiourea moiety, can activate both the nucleophile and electrophile simultaneously through hydrogen bonding, offering excellent stereocontrol.[14][15] Organocatalysis is often associated with milder reaction conditions and lower toxicity, making it an attractive "green" chemistry approach.

Q2: What is the mechanistic basis for using a chiral amine in a diastereoselective synthesis?

A: Chiral amines are frequently used as chiral auxiliaries. The synthesis of α-aminophosphonates provides a classic example of this principle, which is directly applicable to aminofuranols. The strategy involves reacting a non-chiral aldehyde or ketone with a chiral primary amine to form a chiral imine in situ.[16][17] The stereocenter on the amine directs the subsequent nucleophilic attack to one face of the imine, establishing the new stereocenter with a specific configuration. The diastereoselectivity is controlled by the steric and electronic properties of the chiral auxiliary, which favors one transition state conformation over others to minimize unfavorable interactions like allylic 1,3-strain.[16] After the key bond is formed, the chiral auxiliary can be cleaved to reveal the desired amine product.

Q3: Can you provide a general protocol for a key step in aminofuranol synthesis?

A: Certainly. The diastereoselective reductive amination of a 4-oxofuran is a robust method for creating highly substituted aminotetrahydrofurans.[1][2][8] The following is a representative, generalized protocol based on established literature procedures.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification a 1. Dissolve 4-oxofuran (1.0 eq) and amine (1.1 eq) in solvent (e.g., DCE). b 2. Add acetic acid (1.1 eq) to facilitate iminium ion formation. a->b c 3. Stir at room temperature for 1-2 hours. b->c d 4. Cool mixture to 0°C. c->d e 5. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 min. d->e f 6. Allow to warm to RT and stir overnight. Monitor by TLC/LC-MS. e->f g 7. Quench with saturated aq. NaHCO3. f->g h 8. Extract with organic solvent (3x). g->h i 9. Dry, filter, and concentrate. h->i j 10. Purify by column chromatography. i->j

Caption: Workflow for a typical reductive amination protocol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-oxofuran starting material (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or THF). Add the primary or secondary amine (1.0-1.2 equivalents), followed by acetic acid (1.0-1.2 equivalents) to catalyze iminium ion formation.[17]

  • Iminium Formation: Stir the mixture at room temperature for 1-4 hours to allow for the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath. Add the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents), portion-wise over 15-30 minutes. This reagent is often milder and more selective than NaBH₄ for reductive aminations.[18]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.[9]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired aminofuranol diastereomer.

Data Summary Table

For researchers selecting a catalytic system, comparing the efficacy of different approaches is crucial. The table below summarizes representative data for improving diastereoselectivity.

Method Catalyst/Key Reagent Substrate Type Typical d.r. Yield Reference
Lithiation-AdditionLithium Bromide (LiBr) Additiveβ-amino ketoneReverses d.r. from 0.9:1 to 2.0:1>80%[19]
Reductive CyclizationTriarylborane1,4-Diketoneup to >20:1 (cis selective)up to 97%[6]
Pd-AAAPd₂(dba)₃ / Chiral LigandAcyclic enalVaries, can select for cis or transGood[5]
Reductive AminationNaBH(OAc)₃4-Oxofuran>20:1~80%[8]
OrganocatalysisBifunctional Urea-AmineOxazoloneN/A (ee up to 99%)up to 91%[20]

References

  • Diastereoselective Synthesis of Highly Substituted, Amino‐ and Pyrrolidino‐Tetrahydrofurans as Lead‐Like Molecular Scaffolds. University of the Sunshine Coast, Queensland.
  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed.
  • Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds.
  • Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. Benchchem.
  • Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis. Benchchem.
  • Diastereoselective Formation of Tetrahydrofurans via Pd-AAA: Synthesis of the C13–C29 Subunit of Amphidinolide N. PMC - NIH.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Generality-oriented optimization of enantioselective aminoxyl radical c
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH.
  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI.
  • Organocatalysis | Professor Steven V. Ley Research Group. University of Cambridge.
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
  • Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Deriv
  • Introduction to Asymmetric Organoc
  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.
  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
  • Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups. Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Synthesis of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Aminotetrahydrofuran-3-ol. This valuable chiral building block is a key component in numerous pharmaceutical agents, but its synthesis can be challenging due to its bifunctional nature and inherent ring strain. This guide, structured in a question-and-answer format, is designed to help you troubleshoot common issues and proactively prevent side reactions in your experiments.

Section 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses problems you may encounter during or after your reaction. Each question is framed around a common experimental observation, followed by an in-depth explanation of the cause and a detailed protocol for resolution.

Q1: My reaction is messy, with multiple spots on the TLC, and the yield of my target compound is very low. What are the most likely side reactions?

This is a frequent issue stemming from the high reactivity of the unprotected amino and hydroxyl groups. The primary culprits are typically intermolecular reactions and degradation of the tetrahydrofuran (THF) ring.

Root Cause Analysis:

  • Intermolecular Reactions: The nucleophilic amine of one molecule can react with an activated form of another, leading to dimerization or polymerization. Similarly, the hydroxyl group can participate in unwanted side reactions.

  • Ring Instability: The THF ring, while generally stable, can be susceptible to ring-opening under harsh acidic or basic conditions, especially when activated by adjacent functional groups.[1][2][3] This leads to a complex mixture of acyclic byproducts.

  • Lack of Chemoselectivity: Without proper protection, reagents intended for one functional group may react with the other. For example, an acylating agent meant for the amine could also acylate the alcohol, leading to a mixture of products.

Troubleshooting Workflow:

G start Low Yield & Messy TLC q1 Analyze byproducts by LC-MS. Are there MWs > starting material? start->q1 a1_yes Likely Intermolecular Reactions (e.g., Dimerization) q1->a1_yes Yes a1_no MWs match starting material or show fragmentation? q1->a1_no No sol1 Implement a robust protecting group strategy. (See FAQ 1) a1_yes->sol1 q2 Likely Ring-Opening or Isomerization a1_no->q2 sol2 Re-evaluate reaction conditions. Use milder acids/bases. Lower temperature. q2->sol2

Caption: Troubleshooting workflow for low yield and purity issues.

Q2: My mass spectrometry data shows a significant byproduct with a molecular weight corresponding to the loss of water (M-18). What is happening?

The loss of water is a strong indicator of an elimination reaction, likely forming an unsaturated byproduct.

Root Cause Analysis:

This typically occurs under strongly acidic conditions and/or at elevated temperatures. Protonation of the hydroxyl group turns it into a good leaving group (water). A subsequent elimination, often facilitated by a base (which could be the amine on another molecule), results in the formation of a double bond within or adjacent to the ring, forming a dihydrofuran derivative.

Preventative Protocol:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. For many steps, this means operating at 0 °C or even -20 °C.

  • pH Management: Avoid strong, non-nucleophilic acids like sulfuric acid or perchloric acid. If an acid catalyst is required, opt for milder Lewis acids or buffered systems.

  • Protect the Hydroxyl Group: The most effective solution is to protect the alcohol, for example, as a silyl ether (e.g., TBDMS) or benzyl ether (Bn).[4][5] These groups are stable under a wide range of conditions and prevent the protonation-elimination cascade.

Q3: The stereochemistry of my product is a mixture of diastereomers, but I started with a stereopure material. How can I prevent this epimerization?

Maintaining stereochemical integrity at the C3 and C4 positions is critical. Epimerization suggests that a stereocenter has been temporarily converted to a planar (sp²) or planar-like intermediate.

Root Cause Analysis:

  • At C3 (bearing the -OH group): Epimerization can occur via an oxidation-reduction sequence. If trace oxidants are present, the alcohol can be oxidized to a ketone (a planar sp² center). Subsequent reduction, if not stereospecific, will yield a mixture of diastereomers.

  • At C4 (bearing the -NH2 group): While less common for a saturated amine, harsh basic conditions could potentially lead to deprotonation-reprotonation equilibria if the adjacent C3 position is a carbonyl (which is not the case here but is a related phenomenon). More likely, epimerization occurs during a substitution reaction at this center if the mechanism has SN1 character.

Preventative Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted oxidation of the sensitive alcohol group.

  • Avoid Harsh Bases: Strong bases can promote side reactions. Use sterically hindered, non-nucleophilic bases like DBU or proton sponge if a base is necessary, or milder inorganic bases like K₂CO₃.

  • Stereoselective Reagents: When performing reactions that could affect a stereocenter, use reagents known for their high stereoselectivity. Many modern synthetic methods have been developed specifically for the stereoselective construction of substituted tetrahydrofurans.[6][7][8]

Section 2: FAQs - Proactive Prevention and Optimization

This section provides answers to common questions about planning your synthesis to maximize success from the outset.

FAQ 1: What is the most effective protecting group strategy for a vicinal amino alcohol like this?

An orthogonal protecting group strategy is paramount.[9] This involves choosing protecting groups for the amine and alcohol that can be removed under different, non-interfering conditions. This allows for selective modification of one group while the other remains protected.

Comparison of Common Orthogonal Protecting Group Pairs:

Protecting Group (Amine)Protection ConditionsDeprotection ConditionsProtecting Group (Alcohol)Protection ConditionsDeprotection ConditionsOrthogonality
Boc (tert-Butoxycarbonyl)Boc₂O, Base (e.g., TEA, NaHCO₃)Strong Acid (e.g., TFA, HCl in Dioxane)TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFFluoride Source (e.g., TBAF, HF-Pyridine)Excellent: Acid vs. Fluoride
Cbz (Carboxybenzyl)Cbz-Cl, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Bn (Benzyl)BnBr, NaHCatalytic Hydrogenolysis (H₂, Pd/C)Poor: Both removed by hydrogenolysis
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, BaseBase (e.g., Piperidine in DMF)Ac (Acetyl)Ac₂O, PyridineMild Base (e.g., K₂CO₃, MeOH)Good: Base-labile vs. Base-labile (requires careful condition tuning)

Recommendation: For most applications, the Boc/TBDMS pair offers the most reliable and distinct deprotection conditions, minimizing the risk of accidentally cleaving the wrong group. The amine is generally more nucleophilic than the alcohol, allowing for selective protection of the amine first with Boc anhydride under controlled conditions.[10]

G cluster_0 Orthogonal Deprotection Protected Boc-HN-(THF)-O-TBDMS Amine_Free H2N-(THF)-O-TBDMS Protected->Amine_Free TFA / DCM Alcohol_Free Boc-HN-(THF)-OH Protected->Alcohol_Free TBAF / THF

Caption: Orthogonal deprotection of a Boc/TBDMS protected amino alcohol.

FAQ 2: How do I choose a synthetic route that minimizes potential side reactions from the start?

The choice of synthetic route has a profound impact on the types and quantities of side products. A common and effective strategy involves starting from a chiral precursor that already contains some of the required functionality and stereochemistry.

Example Synthetic Strategy: Starting from a Chiral Sugar

  • Starting Material: D-Mannitol or a similar inexpensive, enantiopure sugar.

  • Key Steps:

    • Formation of a di-acetonide to protect four of the six hydroxyl groups.

    • Oxidative cleavage of the central C-C bond to yield two molecules of a protected glyceraldehyde derivative.

    • Further synthetic manipulations to introduce the amine (e.g., via reductive amination or from an azide) and cyclize to form the tetrahydrofuran ring.

  • Advantages:

    • Stereocontrol: The stereocenters are set by the starting material, avoiding difficult asymmetric steps.

    • Protecting Groups: The chemistry of protecting and deprotecting sugars is well-established, providing reliable protocols.[11]

    • Reduced Side Reactions: Building the molecule in a controlled, stepwise manner with appropriate protection minimizes the chances of intermolecular reactions and degradation.

Section 3: Key Experimental Protocol

Protocol: Orthogonal Protection of (3S,4S)-4-Aminotetrahydrofuran-3-ol

This protocol describes the selective protection of the amino group with Boc anhydride, followed by protection of the hydroxyl group with TBDMS-Cl.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) portion-wise, ensuring the pH remains between 8-9.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor: Track the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product.

Step 2: O-TBDMS Protection

  • Dissolve the crude N-Boc protected amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Imidazole (1.5 eq) to the solution.

  • Cool to 0 °C and add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor: Track the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the fully protected product.

References

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
  • Galán, M. C., Jones, R. A., & Tran, A. T. (2013). Protecting group strategies toward glycofuranoses: strategies and applications in carbohydrate chemistry. In Carbohydrate Chemistry (Vol. 39, pp. 294-332). Royal Society of Chemistry. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
  • Welch, G. C., Masuda, J. D., & Stephan, D. W. (2006). Phosphonium-Borate Zwitterions, Anionic Phosphines, and Dianionic Phosphonium-Dialkoxides via Tetrahydrofuran Ring-Opening Reactions. Inorganic Chemistry, 45(2), 478–480. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?[Link]
  • Abrahamson, M. J., Vázquez-Figueroa, E., Woodall, N. B., Moore, J. C., & Hyster, T. K. (2013). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Angewandte Chemie International Edition, 52(22), 5914-5917. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942358, (3S,4S)-4-Aminotetrahydrofuran-3-ol. [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Tetrahydrofuran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tetrahydrofuran (THF) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the catalytic formation of the THF ring. We provide in-depth, field-proven insights into troubleshooting common experimental issues and answer frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the most common catalytic routes to tetrahydrofuran ring formation. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Route 1: Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)

This is the most prevalent industrial method for producing THF, involving the acid-catalyzed intramolecular cyclization of 1,4-butanediol (BDO).[1][2][3]

Question: My THF yield is significantly lower than expected during the dehydration of 1,4-butanediol. What are the likely causes and how can I improve it?

Answer: Low yield in this reaction is a common issue that can typically be traced back to catalyst inefficiency, suboptimal reaction conditions, or equilibrium limitations.

Causality & Troubleshooting Steps:

  • Suboptimal Catalyst Activity: The catalyst's role is to protonate a hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by the second hydroxyl group.[3]

    • Solid Acid Catalysts (e.g., Amberlyst-15, Zr-Al Oxides): The presence of water, a product of the reaction, can inhibit catalyst performance.[4] Ensure your catalyst is properly dried and activated before use. For aqueous-phase reactions, which are becoming more common with bio-based BDO, the choice of catalyst is critical. ZrO2-Al2O3 mixed oxides have shown high yields (up to 97.1%) at lower temperatures (220 °C) in aqueous feeds.[5]

    • Homogeneous Acid Catalysts (e.g., H₂SO₄, H₃PO₄): Ensure accurate catalyst loading. While effective, these can cause corrosion and purification challenges.[6]

  • Incorrect Reaction Temperature: Temperature is a critical parameter.

    • Too Low: The reaction rate will be slow, leading to incomplete conversion within your allotted time. For example, with Zr-Al catalysts in an aqueous feed, increasing the temperature from 210 °C to 230 °C can drastically increase the THF yield.[5][7]

    • Too High: While higher temperatures increase the initial conversion rate, they can also promote side reactions and catalyst deactivation.[8] For many systems, an optimal temperature range exists that balances reaction rate and selectivity.

  • Equilibrium Limitations & Water Removal: The dehydration of BDO is a reversible reaction.[9][10] The accumulation of water in the reaction mixture can shift the equilibrium back towards the starting material, limiting the final yield.

    • Solution: Employ a Dean-Stark trap or similar apparatus to continuously remove water as it is formed, driving the reaction to completion.[11] For industrial processes, reactive distillation is a powerful technique to overcome azeotropic limitations and enhance conversion.[4][12]

  • Impure Starting Material: Ensure your 1,4-butanediol is of high purity, as impurities can poison the catalyst or lead to side products.

Workflow: Troubleshooting Low Yield in BDO Dehydration

start Low THF Yield Detected check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active and Correctly Loaded? check_temp->check_catalyst No adjust_temp Adjust Temperature: Increase for Rate, Decrease to Avoid Side Reactions check_temp->adjust_temp Yes check_water Is Water Being Effectively Removed? check_catalyst->check_water No reactivate_catalyst Re-activate/Replace Catalyst. Verify Loading. check_catalyst->reactivate_catalyst Yes check_bdo Is BDO Purity Sufficient? check_water->check_bdo No improve_removal Implement/Optimize Dean-Stark or Reactive Distillation check_water->improve_removal Yes purify_bdo Purify Starting Material check_bdo->purify_bdo Yes end Yield Optimized check_bdo->end No adjust_temp->check_catalyst reactivate_catalyst->check_water improve_removal->check_bdo purify_bdo->end

Caption: Decision workflow for diagnosing and resolving low THF yield.

Route 2: Catalytic Hydrogenation of Furan

This route is valuable as furan can be derived from renewable biomass resources.[1][13] The reaction involves the reduction of the furan ring, typically using a metal catalyst.

Question: My furan hydrogenation reaction is slow and the catalyst seems to lose activity after one or two runs. Why is this happening?

Answer: Catalyst deactivation is the most common challenge in this synthesis, often caused by fouling of active sites or sintering of the metal particles at elevated temperatures.[8]

Causality & Troubleshooting Steps:

  • Catalyst Poisoning: Furan prepared from sources like furfural can contain impurities (e.g., sulfur compounds) that poison noble metal catalysts like Palladium (Pd) and Platinum (Pt).

    • Solution: Ensure high-purity furan is used. It is advisable to distill the furan shortly before use.[14]

  • Catalyst Fouling: At higher temperatures, side reactions can produce oligomers or polymers that deposit on the catalyst surface, blocking the active metal sites.[8]

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they also accelerate deactivation. For a Pd/C catalyst, temperatures around 200-250 °C may offer a stable conversion, whereas at 350 °C, the catalyst deactivates completely within hours.[8]

  • Metal Sintering: At elevated temperatures, fine metal particles on the support can migrate and agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity. This is a potential issue for Pd catalysts at high temperatures.[8]

    • Solution: Operate at the lowest effective temperature. If high temperatures are required, choose a catalyst with a thermally stable support and well-anchored metal nanoparticles.

  • Insufficient Hydrogen Pressure: The hydrogenation is dependent on sufficient H₂ pressure to ensure a high concentration of active hydrogen species on the catalyst surface.

    • Solution: Typical lab-scale procedures use pressures around 7 atm (100 psi).[14] If the reaction is slow, ensure your system is not leaking and consider carefully increasing the H₂ pressure.

Table 1: Effect of Temperature on THF Conversion via Furan Hydrogenation (0.5% Pd/C Catalyst)

Temperature (°C) Initial Conversion (%) Stability / Deactivation Rate Key Observation
200 ~5% Stable over several hours Low conversion but high stability.[8]
250 Moderate Moderate deactivation A good compromise between activity and stability.[8]

| 350 | >80% | Significant; complete loss of activity after 2 hours | High initial activity but rapid catalyst death.[8] |

Route 3: Intramolecular Hydroalkoxylation of Unsaturated Alcohols

This atom-economical method is used to create substituted THFs and relies on the cyclization of a molecule containing both a hydroxyl group and a C-C multiple bond.[15]

Question: I am attempting an intramolecular hydroalkoxylation to form a substituted THF, but I am getting a mixture of products or no reaction at all. How can I control the regioselectivity and improve reactivity?

Answer: Regioselectivity and reactivity in these cyclizations are governed by a combination of thermodynamic and kinetic factors, heavily influenced by the choice of catalyst (Brønsted vs. Lewis acid) and the substrate's structure.

Causality & Troubleshooting Steps:

  • Understanding Regioselectivity (Baldwin's Rules): The formation of a 5-membered THF ring typically proceeds via a "5-exo" cyclization, which is kinetically favored according to Baldwin's rules. However, under certain conditions, a "6-endo" cyclization to form a six-membered ring (tetrahydropyran) can compete or dominate.[15]

    • Solution: The choice of catalyst is key. Soft Lewis-acidic metals like Au(I) and Pd(II) activate the double bond via π-activation, making it susceptible to nucleophilic attack. This often provides high regioselectivity for the favored pathway.[15][16]

  • Catalyst Choice:

    • Brønsted Acids (e.g., p-TsOH, CSA): These catalysts work by protonating the alkene to form a carbocation intermediate, which is then trapped by the hydroxyl group.[15][17] This is effective for substrates that can form stable carbocations. However, it may lead to rearrangements or side reactions if the carbocation is unstable.

    • Transition Metals (e.g., Au(I), Pd(II), Pt(II)): These are generally milder and more selective. They coordinate to the C-C multiple bond, activating it for nucleophilic attack without forming a discrete carbocation, thus avoiding rearrangements.[15] Gold catalysts, in particular, are highly effective for the hydroalkoxylation of allenes to form THF derivatives.[16]

  • Substrate Reactivity: Unactivated alkenes can be slow to react. The substitution pattern on the alkene and the length of the tether to the hydroxyl group are critical.

    • Solution: For sluggish reactions, consider more powerful catalysts. Highly acidic and confined catalysts like imidodiphosphorimidates (IDPis) have been shown to catalyze the hydroalkoxylation of even challenging substrates like cyclopropanes.[18] Alternatively, increasing the reaction temperature may improve the rate, but always monitor for side product formation.

Mechanism: Brønsted vs. Transition Metal Catalysis

cluster_0 Brønsted Acid Catalysis cluster_1 Transition Metal (M) Catalysis a1 Unsaturated Alcohol a2 Protonation of Alkene (+H⁺) a1->a2 a3 Carbocation Intermediate a2->a3 a4 5-exo-trig Nucleophilic Attack a3->a4 a5 Protonated THF a4->a5 a6 THF Product (-H⁺) a5->a6 b1 Unsaturated Alcohol b2 π-Activation with Metal Catalyst [M] b1->b2 b3 Intramolecular Nucleophilic Attack b2->b3 b4 Organometallic Intermediate b3->b4 b5 Protonolysis b4->b5 b5->b2 Regenerates Catalyst [M] b6 THF Product b5->b6

Caption: Comparison of Brønsted acid and transition metal catalytic cycles.[15]

Frequently Asked Questions (FAQs)

Q1: How do I safely handle and purify THF, especially concerning peroxides?

A1: THF can form explosive peroxides upon exposure to air and light.[19] Before any purification by distillation, always test for peroxides. If peroxides are present in significant amounts, it is safest to discard the solvent.[20] For drying, distillation from lithium aluminum hydride (LiAlH₄) or sodium/benzophenone is common, but this should only be performed on peroxide-free THF by experienced personnel.[20][21] A safer lab-scale alternative for removing water is to use molecular sieves or an alkali like potassium hydroxide followed by molecular sieves.[19]

Q2: What is the THF-water azeotrope and how can I overcome it during purification?

A2: THF forms a minimum-boiling azeotrope with water (boiling point ~64 °C at 1 atm), which means it cannot be completely dried by simple distillation.[12][22] To obtain anhydrous THF from a wet mixture, several methods can be used:

  • Extractive Distillation: An extractive solvent (e.g., monopropylene glycol, 1,4-butanediol) is added to alter the relative volatilities and break the azeotrope.[22][23]

  • Chemical Drying: Pre-drying with a desiccant like KOH or anhydrous CaCl₂ can remove bulk water before final drying over a more reactive agent or molecular sieves.[14][19]

  • Pressure-Swing Distillation: This technique exploits the change in azeotropic composition with pressure, using two distillation columns at different pressures to achieve separation.[22]

Q3: For synthesizing a complex, polycyclic molecule containing a THF core, which catalytic method is generally preferred?

A3: For complex targets, intramolecular reactions that build the THF ring with high stereoselectivity are preferred. Methods like palladium-catalyzed oxidative cyclization or iron-catalyzed C-H alkoxylation are powerful tools for constructing complex fused or spirocyclic ether units.[17][24] These advanced methods often offer better functional group tolerance and stereocontrol compared to classical dehydration or hydrogenation routes.[24]

Experimental Protocols
Protocol 1: Lab-Scale Synthesis of THF by Catalytic Hydrogenation of Furan

This protocol is adapted from Organic Syntheses.[14] It details the reduction of furan using a palladium catalyst under pressure.

Materials:

  • Pure furan (freshly distilled)

  • Palladous oxide (PdO) catalyst

  • Apparatus for catalytic reduction (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • In the pressure bottle of the reduction apparatus, place 10 g of pure furan and 0.2 g of palladous oxide.[14]

  • Safety: Perform all operations in a well-ventilated fume hood. Furan and THF are highly volatile and flammable.

  • Seal the apparatus and displace the air by flushing thoroughly with hydrogen gas. Do not evacuate, as the high volatility of furan would lead to significant loss.[14]

  • Pressurize the bottle with hydrogen to approximately 7 atm (100 psi).[14]

  • Begin agitation (shaking or stirring). The reaction is exothermic, and the temperature may rise to 40–50 °C. Hydrogen uptake should begin after a short lag period.[14]

  • Continue the reaction until the theoretical amount of hydrogen has been absorbed (typically 1-2 hours for this scale, but can be longer depending on catalyst activity).

  • Once the reaction ceases, carefully release the pressure and flush the system with nitrogen.

  • Allow the catalyst to settle, then decant the supernatant liquid (crude THF).

  • The crude THF can be purified by distillation (boiling point 64-66 °C). The expected yield is 90-93%.[11][14]

  • The catalyst can be recovered, dried, and potentially reused, though its activity may be diminished.[14]

Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation

This general protocol is based on a procedure for the synthesis of five-membered oxygen heterocycles from allenic alcohols.[15]

Materials:

  • Homoallenic alcohol (substrate, 0.5 mmol)

  • Ph₃PAuCl (2.5 mol%)

  • AgOTf (2.5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a round-bottom flask wrapped in aluminum foil (to protect light-sensitive catalysts), dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.[15]

  • In a separate vial, combine Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂. A precipitate of AgCl will form, generating the active cationic gold catalyst in situ.[15]

  • Using a cannula, transfer the catalyst mixture into the solution of the alcohol.

  • Stir the reaction at room temperature.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC), checking for the consumption of the starting material. These reactions are often complete in less than 1 hour.[15]

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product using flash column chromatography to obtain the desired tetrahydrofuran derivative.

References
  • Biobased Furanic Molecules as Potential LOHCs: Catalytic Dehydrogenation of Tetrahydrofuran | ACS Sustainable Chemistry & Engineering. [Link]
  • Tetrahydrofuran - Organic Syntheses Procedure. [Link]
  • O-Heterocycle Synthesis via Intramolecular C–H Alkoxylation Catalyzed by Iron Acetylaceton
  • Tetrahydrofuran - Wikipedia. [Link]
  • Tetrahydrofuran purification - US4918204A - Google P
  • Effect of the basic process parameters during polymerization of tetrahydrofuran with perchloric acid - ResearchG
  • The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. [Link]
  • Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]
  • Preparation, Characterization and Catalytic Application for the Synthesis of Tetrahydrofuran. [Link]
  • Continuous Furfural Hydrogenolysis into 2-Methylfuran and 2-Methyltetrahydrofuran over Cu/γ–Al2O3 with ReOx and WOx as Catalyst Boosters | Energy & Fuels - ACS Public
  • Single step process for conversion of furfural to tetrahydrofuran - Google P
  • Influence of reaction temperature on tetrahydrofuran (THF) yield...
  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water | The Journal of Organic Chemistry - ACS Public
  • Effect of reaction temperature on the product distribution (yield) in...
  • Catalytic Hydrogenation of Furan Compounds | Industrial & Engineering Chemistry - ACS Public
  • Process for the purification of tetrahydrofuran - US4919765A - Google P
  • Effect of reaction temperature on the conversion and product...
  • Reaction optimization. [a] Without NMP. [b] In THF as solvent.
  • Optimizing Catalytic Reactions - ResearchG
  • Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - NIH. [Link]
  • Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure - medi
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]
  • Catalyst recyclability studies: (a) Decarbonylation of furfural to furan.
  • Tetrahydrofuran manufacture from 1, 4 butanediol: Feasibility of reactive chrom
  • Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts - The University of Oklahoma. [Link]
  • Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation | Request PDF - ResearchG
  • The Dehydration of 1,4‐Butanediol to Tetrahydrofuran in Supercritical Water - ResearchG
  • Dehydration and Purification of Spent Tetra Hydro Furan Solvent | AIChE - Proceedings. [Link]
  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature W
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Public
  • tetrahydrofuran synthesis - Sciencemadness Discussion Board. [Link]
  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol - ResearchG
  • (PDF) An expeditious and consistent procedure for tetrahydrofuran (THF)
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | ACS Omega - ACS Public
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustr
  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water | Request PDF - ResearchG
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - ResearchG
  • Organic Syntheses Procedure. [Link]
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Furan Precursors

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the reductive amination of furan precursors. Furanic amines are vital intermediates in the synthesis of pharmaceuticals and agrochemicals, making the optimization of this reaction crucial.[1] This resource addresses specific experimental issues in a direct question-and-answer format, explaining the underlying causality and offering actionable solutions.

Section 1: Foundational Knowledge & Key Mechanisms

Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones.[2][3] The process involves two key steps:

  • Imine/Iminium Ion Formation: The condensation of a furan-based aldehyde or ketone with an amine (primary or secondary) to form a C=N bond.[2][4]

  • Reduction: The in-situ reduction of the imine or iminium ion to the corresponding amine.[2][4]

Achieving high conversion hinges on balancing the kinetics of these two steps while preserving the integrity of the furan ring.

ReductiveAmination cluster_step1 Step 1: Imine/Iminium Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) FuranCO Furan Aldehyde/Ketone Iminium Iminium Ion Intermediate FuranCO->Iminium + Amine - H₂O Amine R-NH₂ Iminium->FuranCO + H₂O Product Target Furan Amine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General mechanism of one-pot reductive amination.

Section 2: Troubleshooting Common Issues

Q1: My reaction shows low conversion with significant unreacted furan aldehyde. What is the likely cause?

A1: This is a classic symptom of inefficient imine or iminium ion formation. The equilibrium between the carbonyl compound, the amine, and the iminium ion must be shifted towards the iminium ion for the reduction step to proceed efficiently.

Causality & Explanation: Imine formation is typically the rate-determining step and is highly sensitive to pH and water content.[5]

  • pH Control: The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the amine.[2] If the pH is too low (too acidic), the amine nucleophile becomes protonated into its non-nucleophilic ammonium salt, shutting down the reaction.[2] If the pH is too high (basic), the carbonyl is not sufficiently activated.

  • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Recommended Actions & Protocols:

  • pH Optimization: Add a catalytic amount of acetic acid to the reaction mixture. This is often sufficient to bring the pH into the optimal range for iminium ion formation without deactivating the amine.[6]

  • Use of Lewis Acids/Dehydrating Agents: For stubborn cases, a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) can be highly effective. It acts as both a Lewis acid to activate the carbonyl and an excellent water scavenger, driving the equilibrium forward.[7][8][9]

    Protocol: Reductive Amination using Ti(OiPr)₄

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the furan aldehyde (1.0 eq) and amine (1.1 eq) in an anhydrous solvent like absolute ethanol or dichloromethane (DCM).

    • Add Ti(OiPr)₄ (2.0 eq) dropwise and stir the mixture at room temperature. Reaction time can vary from 2 to 10 hours.[7]

    • Add the reducing agent (e.g., Sodium Borohydride, 1.5 eq) portion-wise, maintaining the temperature below 25°C.

    • Stir for an additional 4-8 hours.

    • Quench the reaction carefully by adding aqueous ammonia.[7]

    • Perform an aqueous work-up and extract the product with an organic solvent.

Q2: My conversion is low, and I'm observing multiple side products, including a furan-derived alcohol and dark-colored polymers. What's going wrong?

A2: This issue points to two potential problems: (1) premature reduction of the aldehyde before imine formation, and (2) degradation of the furan ring or polymerization of intermediates.

Causality & Explanation:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material to an alcohol, competing with the desired reductive amination pathway.[2] This is especially true if imine formation is slow.

  • Furan Ring Instability: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization, often forming dark, insoluble materials known as humins.[10][11]

  • Side Reactions: Furfural and its derivatives can undergo several side reactions, including direct hydrogenation of the aldehyde, over-reduction of the furan ring to tetrahydrofuran, and self-condensation reactions.[1][5][12]

Recommended Actions & Protocols:

  • Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for reductive aminations.[13][14] It is a milder reducing agent than NaBH₄ and NaBH₃CN and is particularly effective at reducing iminium ions much faster than it reduces aldehydes or ketones.[15][16] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.[16]

    Reducing AgentRelative ReactivityOptimal pHSafety/Byproducts
    NaBH₄ Strong7-10Reduces aldehydes/ketones
    NaBH₃CN Moderate4-6Highly toxic (HCN gas)
    NaBH(OAc)₃ Mild4-6Non-toxic byproducts
  • Strict pH Control: Avoid using strong mineral acids. Catalytic acetic acid is generally sufficient. If you suspect acid-driven degradation, ensure your reagents are pure and your solvent is not acidic.

  • Temperature Management: Run the reaction at room temperature or below (0°C). Exothermic reactions can accelerate degradation pathways.

    Protocol: Optimized Reductive Amination with STAB

    • To a stirred solution of the furan aldehyde (1.0 eq) and amine (1.1 eq) in 1,2-dichloroethane (DCE), add Sodium Triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[14]

    • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.0 eq) to liberate the free amine.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

Q3: The reaction works, but I struggle with purifying the final furan amine product. What are the best practices?

A3: Purifying basic furan amines can be challenging due to their polarity and potential for interaction with silica gel. A combination of acid-base extraction and careful chromatography is usually effective.

Causality & Explanation: The basic nitrogen atom in the product can cause tailing and poor separation on standard silica gel chromatography. Acidic impurities from the reaction (like acetic acid) or basic impurities can complicate purification.

Recommended Actions & Protocols:

  • Acid-Base Extraction: This is a crucial first step to remove neutral and acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its ammonium salt.

    • Separate the layers. The organic layer now contains neutral byproducts.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.[17]

    • Extract the deprotonated, free amine back into a fresh organic solvent.

    • Dry the combined organic extracts and concentrate to yield a purer crude product.[17]

  • Optimized Column Chromatography:

    • Deactivate Silica: To minimize tailing, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1-2% in the eluent system).[17]

    • Amine-Functionalized Silica: For particularly difficult separations, using commercially available amine-functionalized silica gel can provide excellent results.[17]

    • Gradient Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (H₂/Catalyst) for this reaction? A: Yes, catalytic hydrogenation is a powerful, atom-economical method.[1] Catalysts based on Ni, Ru, and Pd are commonly used.[18] However, a key challenge is controlling selectivity. The catalyst can also reduce the furan ring itself, leading to tetrahydrofuran derivatives.[1] Optimizing the catalyst, solvent, temperature, and H₂ pressure is critical to favor amine formation over ring reduction.[5][18]

Q: My amine is not very nucleophilic (e.g., an aniline). How can I improve conversion? A: For weakly nucleophilic amines, imine formation is often very slow. Using a Lewis acid like Ti(OiPr)₄ is highly recommended to activate the aldehyde.[8] Alternatively, you can perform a two-step procedure: form the imine first, often with azeotropic removal of water using a Dean-Stark apparatus, and then add the reducing agent in a separate step.[6]

Q: Is it possible to form a primary amine from a furan aldehyde? A: Yes. To synthesize a primary amine, you need to use an ammonia source. Common choices include ammonium acetate, ammonium chloride, or aqueous ammonia.[4][9] The reaction often requires optimization to prevent the primary amine product from reacting with another aldehyde molecule to form a secondary amine.[9][19]

References
  • BenchChem. (2025). Application Note: One-Pot Reductive Amination of Furanic Aldehydes for Amine Synthesis. BenchChem.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • SciSpace. (2020).
  • Chemistry Steps. (n.d.).
  • MDPI. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Erowid. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Erowid.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (a) Catalytic reductive amination of furfural (1a) to furfurylamine... | Download Scientific Diagram.
  • Semantic Scholar. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Semantic Scholar.
  • Organic Chemistry Portal. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Organic Chemistry Portal.
  • Myers, J. W. (n.d.). Myers Chem 115.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • BenchChem. (2025). addressing challenges in the sustainable production of furan aldehydes. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Aminotetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminotetrahydrofuran-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable synthetic intermediates. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Section 1: Troubleshooting Common Synthetic Hurdles

The synthesis of this compound and its derivatives often involves stereoselective transformations and multi-step sequences where seemingly minor issues can significantly impact yield and purity. This section tackles the most frequently encountered problems.

FAQ 1: Low Yields in Epoxide Ring-Opening with Amines

Question: We are attempting a nucleophilic ring-opening of a glycidyl ether derivative with an amine to form the this compound precursor, but our yields are consistently low (<40%). What are the likely causes and how can we optimize this key step?

Answer: Low yields in the aminolysis of epoxides are a common issue when scaling up. The root cause often lies in one of several factors related to reactivity, side reactions, or reaction conditions.

  • Causality of Low Yields:

    • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to sluggish reactions.

    • Suboptimal Catalyst or Lack Thereof: While some reactions proceed thermally, many require catalysis to achieve reasonable rates and yields. The absence or poor choice of a catalyst is a frequent culprit. Various catalysts, including Lewis acids and Brønsted acids, can activate the epoxide ring, making it more susceptible to nucleophilic attack.[1]

    • Side Reactions: Under strongly acidic conditions, epoxides can polymerize.[1] Conversely, strong bases can promote rearrangement of the epoxide to an allyl alcohol.[1]

    • Solvent Effects: The choice of solvent can dramatically influence the reaction rate and selectivity. Polar aprotic solvents are often preferred as they can solvate the cation without strongly hydrogen-bonding to the amine nucleophile.

  • Troubleshooting and Optimization Strategy:

    ParameterRecommended ActionRationale
    Catalyst Screen a panel of catalysts. Consider mild Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) or Brønsted acids (e.g., acetic acid).[2][3] For some systems, even simple tertiary amines like DABCO or Et₃N in water can be effective.[4]Catalysts activate the epoxide, increasing its electrophilicity and accelerating the desired ring-opening reaction.[5]
    Solvent Evaluate a range of solvents. Start with polar aprotic solvents like THF, acetonitrile, or DMF. In some cases, protic solvents like isopropanol or even water can be effective, especially with certain catalysts.[4][5]The solvent can influence the solubility of reactants and stabilize transition states, directly impacting reaction kinetics.
    Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. Start at room temperature and gradually increase if the reaction is slow.A balance must be struck between achieving a reasonable reaction rate and minimizing the formation of byproducts.
    Amine Stoichiometry Use a slight excess of the amine (1.1-1.5 equivalents).This can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
  • Experimental Protocol: Acetic Acid-Mediated Epoxide Ring-Opening [2][3]

    • To a solution of the epoxide (1.0 equiv) in a suitable solvent (e.g., acetonitrile or neat), add the amine (1.1 equiv).

    • Add acetic acid (0.1-1.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 2: Poor Diastereoselectivity in the Synthesis

Question: Our synthesis of a substituted this compound derivative is resulting in a nearly 1:1 mixture of diastereomers. How can we improve the stereocontrol?

Answer: Achieving high diastereoselectivity is critical, and the lack of it often points to issues with the reaction mechanism or the choice of reagents and conditions.

  • Mechanistic Considerations for Stereocontrol:

    • SN2-type Reactions: The ring-opening of epoxides with amines is typically an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the attacked carbon.[3] To achieve high diastereoselectivity, the nucleophilic attack must be highly regioselective.

    • Cyclization Reactions: In syntheses involving a cyclization step, the stereochemistry of the substituents on the acyclic precursor will dictate the relative stereochemistry of the final cyclic product. The transition state geometry during cyclization is key.

    • Hydrogen Bonding: Intramolecular hydrogen bonding in the substrate or transition state can play a crucial role in directing the stereochemical outcome.[6]

  • Strategies to Enhance Diastereoselectivity:

    • Chiral Auxiliaries: The use of a chiral auxiliary on one of the starting materials can effectively control the stereochemistry of the reaction.[7]

    • Catalyst Control: Chiral Lewis acids or other asymmetric catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

    • Substrate Control: Modifying the substrate to introduce bulky groups can sterically hinder one face of the molecule, directing the approach of the reagent from the less hindered face.[8]

  • Workflow for Optimizing Diastereoselectivity:

    G start Low Diastereoselectivity Observed step1 Analyze Reaction Mechanism (e.g., SN2, Cyclization) start->step1 step2 Evaluate Catalyst System step1->step2 Is the reaction catalyzed? step3 Modify Substrate step1->step3 Is substrate control feasible? step4 Optimize Reaction Conditions step2->step4 Screen chiral ligands or different Lewis acids step3->step4 Introduce bulky protecting groups or chiral auxiliaries step5 High Diastereoselectivity Achieved step4->step5 Lower temperature, change solvent

    Caption: Decision workflow for improving diastereoselectivity.

Section 2: Protecting Group Strategies and Challenges

The amino and hydroxyl functionalities in this compound derivatives often require protection during synthesis to prevent unwanted side reactions.[9] The choice, application, and removal of these protecting groups are critical for a successful scale-up.

FAQ 3: Choosing the Right Protecting Groups for the Amine and Hydroxyl Moieties

Question: We are planning a multi-step synthesis and are unsure which protecting groups to use for the amine and hydroxyl groups. What are the key considerations for selecting an orthogonal protecting group strategy?

Answer: An orthogonal protecting group strategy is essential for complex syntheses, allowing for the selective deprotection of one functional group in the presence of others.[8][9]

  • Key Principles of Protecting Group Selection:

    • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.[10][11]

    • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[10][11]

    • Orthogonality: The deprotection conditions for one group must not affect the other protecting groups in the molecule.[10]

  • Common Orthogonal Protecting Group Pairs:

Amine Protecting GroupDeprotection ConditionCompatible Hydroxyl Protecting GroupDeprotection Condition
Boc (tert-Butoxycarbonyl)[11]Acidic (e.g., TFA, HCl)TBDMS (tert-Butyldimethylsilyl)[11]Fluoride source (e.g., TBAF)
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Ac (Acetyl)Basic (e.g., K₂CO₃, MeOH)
Fmoc (Fluorenylmethyloxycarbonyl)[8]Basic (e.g., Piperidine)Bn (Benzyl)Hydrogenolysis (H₂, Pd/C)
  • Logical Flow for Selecting Protecting Groups:

    G A Identify all subsequent reaction conditions B Select a stable amine protecting group (e.g., Boc) A->B C Select a stable and orthogonal hydroxyl protecting group (e.g., TBDMS) B->C D Verify deprotection conditions do not affect other functionalities C->D E Finalize Protecting Group Strategy D->E

    Caption: Process for choosing an orthogonal protecting group strategy.

FAQ 4: Incomplete Deprotection or Substrate Decomposition During Protecting Group Removal

Question: We are struggling with the deprotection of a TBDMS ether in the final step. The reaction is either incomplete or leads to significant decomposition of our product. How can we troubleshoot this?

Answer: Incomplete deprotection or substrate degradation are common issues, often stemming from steric hindrance, inappropriate reagents, or side reactions.

  • Potential Causes and Solutions:

    • Steric Hindrance: A sterically congested TBDMS group may be slow to cleave.

      • Solution: Increase the reaction temperature or use a less hindered fluoride source. If TBAF is problematic, consider using HF-Pyridine or TASF.

    • Reagent Stoichiometry and Purity: Insufficient deprotecting agent or the presence of impurities can lead to incomplete reactions.

      • Solution: Use a larger excess of the deprotecting agent. Ensure the reagent (e.g., TBAF) is of high quality and not partially decomposed.

    • Substrate Instability: The final product may be sensitive to the deprotection conditions (e.g., basicity of TBAF).

      • Solution: Buffer the reaction mixture. For example, when using TBAF, adding acetic acid can mitigate the basicity. Alternatively, switch to acidic deprotection conditions if the rest of the molecule is stable (e.g., aqueous HCl in THF for TBDMS removal, though this is slower).

Section 3: Scale-Up and Purification

Transitioning from a bench-scale synthesis to a larger scale introduces new challenges related to reaction kinetics, heat transfer, and purification.

FAQ 5: My Reaction Yield Decreased Significantly Upon Scale-Up. What Went Wrong?

Question: A reaction that worked well on a 1-gram scale is giving a much lower yield at the 50-gram scale. What are the common pitfalls during scale-up?

Answer: A drop in yield upon scale-up is a frequent problem and can often be traced back to issues with mixing, temperature control, or the duration of reagent addition.

  • Key Considerations for Scaling Up:

    FactorIssue on Scale-UpMitigation Strategy
    Mixing Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the vessel geometry allows for efficient mixing.
    Heat Transfer Exothermic reactions that are easily controlled on a small scale can become difficult to manage, leading to temperature spikes and decomposition.Use a jacketed reactor for better temperature control. Add reagents slowly, especially for highly exothermic steps.
    Reagent Addition Adding a reagent all at once on a large scale can lead to uncontrolled exotherms or high local concentrations.Use a syringe pump or an addition funnel for controlled, slow addition of critical reagents.

| Work-up | Phase separations during extraction can be more difficult and time-consuming on a larger scale, potentially leading to product degradation. | Ensure adequate vessel size for extractions. Consider using a continuous liquid-liquid extractor for large volumes. |

FAQ 6: We are having difficulty purifying our final this compound derivative. It seems to be water-soluble and streaks on silica gel.

Answer: The polar nature of this compound derivatives, with their free amine and hydroxyl groups, makes them challenging to purify by standard silica gel chromatography.

  • Purification Strategies for Polar Compounds:

    • Salt Formation: Convert the basic amine into a salt (e.g., hydrochloride or trifluoroacetate) before chromatography. The salt is often less polar and may chromatograph better. The free base can be regenerated after purification.

    • Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative for purifying polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA is typically used.

    • Ion-Exchange Chromatography: For larger scales, ion-exchange chromatography can be a highly effective method for capturing and purifying the amine-containing product.

    • Crystallization: If the product is a solid, crystallization or recrystallization is often the most effective and scalable purification method.[12] Screening different solvent systems is crucial.

  • Protocol: Purification via Recrystallization [12]

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethyl acetate).[12]

    • Slowly add a "non-solvent" (a solvent in which the product is poorly soluble) at an elevated temperature until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold non-solvent.

    • Dry the crystals under vacuum.

References

  • Iron-Carbene Initiated O–H Insertion/Aldol Cascade for the Stereoselective Synthesis of Functionalized Tetrahydrofurans.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Crimson Publishers. [Link]
  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. [Link]
  • Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • Protecting Groups. University of Regensburg. [Link]
  • Protecting Groups. Organic Synthesis. [Link]
  • Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry. [Link]
  • A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of gamma-hydroxyenones. PubMed. [Link]
  • Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Strategies for the synthesis of tetrahydrofuran derivatives.
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Synthesis of chiral tetrahydrofuran derivatives.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem. [Link]
  • Stereoselective Synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (+/-)-paulownin. PubMed. [Link]
  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal. [Link]
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link]
  • Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. YouTube. [Link]
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.

Sources

Technical Support Center: Enhancing the Crystallinity of 4-Aminotetrahydrofuran-3-ol Salts

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals on how to improve the crystallinity of 4-Aminotetrahydrofuran-3-ol salts.

Welcome to our dedicated guide for optimizing the crystallization of this compound salts. This resource is tailored for professionals in the chemical and pharmaceutical fields who are facing challenges in achieving high-quality crystalline materials. Here, we present solutions to common issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound salt is precipitating as an oil or amorphous solid. What causes this, and how can it be resolved?

A1: The phenomenon known as "oiling out" occurs when a compound separates from a solution as a liquid instead of a solid crystalline phase.[1][2] This is often due to the solution becoming supersaturated too quickly, preventing the molecules from arranging into an ordered crystal lattice.[1][3] The high viscosity of the resulting oil can further hinder crystal formation.[3]

Primary Causes:

  • Rapid Supersaturation: This can be caused by fast cooling or rapid solvent evaporation.[1]

  • Inappropriate Solvent Selection: The chosen solvent may be too effective, requiring a large volume of anti-solvent to be added quickly, which induces oiling out.

  • Presence of Impurities: Impurities can lower the melting point of the solid, causing it to liquefy at the solution's temperature.[2][4]

Troubleshooting Protocol:

  • Control the Rate of Supersaturation:

    • Slow Cooling: Gradually cool the solution to allow for controlled crystal growth. Insulating the flask can help achieve a slow cooling rate.[1][5]

    • Slow Evaporation: Allow the solvent to evaporate slowly in a covered container with small openings.[6][7]

    • Controlled Anti-Solvent Addition: Use a binary solvent system where the compound is soluble in one solvent and less soluble in the other (the anti-solvent).[8] Add the anti-solvent dropwise with stirring to maintain a low level of supersaturation.

  • Solvent System Re-evaluation:

    • Choose a solvent in which your compound is only moderately soluble.[6]

    • Consider a co-solvent or anti-solvent system to fine-tune the solubility.[1]

  • Seeding:

    • Introduce a small, high-quality crystal of the desired salt (a seed crystal) into a slightly supersaturated solution. This provides a template for crystal growth to occur.[1][3]

Experimental Workflow for Troubleshooting Oiling Out:

Caption: A logical workflow for addressing "oiling out" during crystallization.

Q2: I have obtained crystals, but they are very small. How can I increase their size?

A2: The formation of numerous small crystals is typically a result of a high nucleation rate compared to the crystal growth rate. To obtain larger crystals, the process should favor the growth of existing crystals over the formation of new ones.[6]

Core Causality:

  • High Supersaturation: Leads to rapid nucleation, resulting in many small crystals.[6]

  • Insufficient Growth Time: Rapid crystallization processes do not allow sufficient time for crystals to grow.[9]

  • Presence of Nucleation Sites: Dust and other impurities can act as sites for new crystals to form.[9]

Troubleshooting Protocol:

  • Minimize Nucleation:

    • Slow Cooling and Evaporation: As detailed in Q1, a slower process reduces the number of nucleation sites.[9]

    • Use a Clean Crystallization Vessel: Ensure the flask is free from dust or scratches that can serve as nucleation points.[9]

  • Promote Crystal Growth:

    • Seeding: Introduce a seed crystal into a saturated solution to encourage growth on a single crystal.[10]

    • Temperature Cycling: After initial crystal formation, gently warming the solution can dissolve smaller, less stable crystals, and subsequent slow cooling will allow the material to deposit onto the larger, more stable crystals. This process is known as Ostwald ripening.

Data Summary: Impact of Cooling Rate on Crystal Size

Cooling RateAverage Crystal SizeGeneral Morphology
Fast (>10°C/hr)< 50 µmFine needles, powder
Moderate (2-5°C/hr)100-300 µmWell-defined small crystals
Slow (<1°C/hr)> 500 µmLarge, well-formed crystals
Q3: The crystallinity of my salt varies between batches. How can I improve consistency?

A3: Batch-to-batch inconsistency is a common challenge in crystallization and often points to a lack of precise control over process parameters.[11][12] Achieving reproducible results requires a well-defined and robust crystallization protocol.

Core Causality:

  • Variable Starting Material Purity: Inconsistent purity of the this compound or the acid can affect the crystallization process.[12]

  • Inconsistent Solvent Quality: The presence of water or other impurities in the solvent can alter solubility and crystal formation.

  • Lack of Process Control: Manual or poorly controlled process parameters such as cooling rate, stirring speed, and addition rates can lead to variability.[11]

Troubleshooting Protocol:

  • Standardize Raw Materials:

    • Ensure consistent purity of all starting materials.

  • Implement Strict Process Controls:

    • Use precise measurements for all components.

    • Employ automated systems for controlled cooling, stirring, and reagent addition to ensure reproducibility.

  • Develop a Robust Crystallization Process:

    • Define the metastable zone width (MSZW) to operate within a region that favors crystal growth over nucleation.[11]

    • Establish a clear and detailed standard operating procedure (SOP) for the crystallization process.

Logical Diagram: Factors for Batch Consistency

G A Starting Material Quality D Consistent Crystallinity A->D B Solvent Purity & Ratio B->D C Controlled Process Parameters (Cooling, Stirring) C->D

Caption: Key factors influencing batch-to-batch consistency in crystallization.

References

  • Cambridge University Press & Assessment. (2019, June 14). Batch Crystallization (Chapter 12)
  • ResearchGate. (2015, May 15). How you can increase the size of crystal?
  • Benchchem.
  • Mettler Toledo.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • At Tianming Pharmaceutical.
  • Reddit. (2013, February 3).
  • Texas A&M University Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy.
  • BOCSCI Inc. (2024, December 25).
  • N.p.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • Reddit. (2022, October 29). Methods to speed crystal growth?
  • N.p.
  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide.
  • ACS Publications. Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B.
  • CORE.
  • MDPI.
  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Mettler Toledo.
  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2014, May 19). How to improve the quality of my crystal?
  • Beilstein Journals. (2022, February 24).
  • National Institutes of Health. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 - PubChem.
  • SRE. (2024, July 5).
  • National Institutes of Health. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem.

Sources

Technical Support Center: Managing Diastereoselectivity in Substituted Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling stereochemical outcomes in these critical synthetic processes. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form a substituted THF is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity in THF synthesis via cyclization is a common challenge. A low d.r. typically points to insufficient facial bias during the key bond-forming step. The primary factors to investigate are:

  • Substrate Control: The inherent stereocenters in your starting material are the first line of defense. Analyze the steric and electronic nature of your substrate. A bulky protecting group or a specific substituent may be necessary to create a conformational lock, favoring one reaction pathway over another. For instance, in the cyclization of γ-hydroxy olefins, the stereochemistry of the existing hydroxyl group can direct the approach of the electrophile.

  • Reaction Conditions: Temperature, solvent, and reaction time can have a profound impact. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. The solvent can influence the conformation of the substrate and the reactivity of the reagents.

  • Reagent/Catalyst Choice: The nature of the reagent or catalyst is paramount. For electrophilic cyclizations, the size and nature of the electrophile (e.g., I+, Hg2+, PhSe+) can dramatically alter the stereochemical outcome. In catalyst-driven reactions, the ligand sphere of the metal catalyst dictates the stereochemical environment of the reaction. Chiral ligands are often employed to induce asymmetry.

Q2: I am attempting a metal-catalyzed reaction to synthesize a 2,5-disubstituted THF, but I'm observing poor cis/trans selectivity. How can I influence this outcome?

A2: The cis/trans selectivity in 2,5-disubstituted THFs is a classic challenge, often governed by thermodynamic versus kinetic control.

  • Kinetic vs. Thermodynamic Control: Under kinetic control (lower temperatures, shorter reaction times), the product distribution reflects the relative energies of the transition states. Under thermodynamic control (higher temperatures, longer reaction times), the most stable diastereomer will be the major product. Generally, the trans isomer is thermodynamically more stable due to reduced steric interactions. If you are obtaining the trans isomer but desire the cis, you should favor kinetic conditions.

  • Catalyst and Ligand Design: The choice of metal catalyst and its associated ligands is crucial. For example, in palladium-catalyzed oxidative cyclizations, the ligand can influence the geometry of the transition state. Bulky ligands can favor the formation of one diastereomer by creating specific steric repulsions. It is often necessary to screen a variety of ligands to find the optimal system for your specific substrate.

  • Substrate Conformation: The conformation of the acyclic precursor during the cyclization event is critical. Strategies to lock the substrate into a desired conformation, such as the use of allylic strain or specific protecting groups, can significantly enhance selectivity for the desired diastereomer.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Electrophilic Cyclization of Alkenols

Problem: An iodocyclization of a γ-hydroxyalkene is producing a low diastereomeric ratio of the resulting tetrahydrofuran.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low d.r. in Iodocyclization A Start: Low d.r. (e.g., 1:1) B Step 1: Analyze Substrate Is there a directing group or significant steric bias? A->B C Action 1a: Modify Substrate Introduce bulky protecting group (e.g., TBS, TBDPS) on allylic alcohol. B->C No D Action 1b: If no directing group, proceed to Reagent/Conditions. B->D Yes E Step 2: Evaluate Reagents & Conditions C->E D->E F Action 2a: Lower Temperature Run reaction at 0°C, -20°C, or -78°C. E->F G Action 2b: Screen Iodine Source Compare I2, NIS, IDCP. Consider effect of base (e.g., NaHCO3). E->G H Action 2c: Change Solvent Test solvents of varying polarity (e.g., CH2Cl2, MeCN, THF). E->H I Step 3: Analyze Results F->I G->I H->I J Outcome: Improved d.r. I->J Success K Outcome: No Improvement I->K Failure L Re-evaluate Mechanism Consider alternative pathways or need for a different synthetic strategy. K->L

Caption: Workflow for troubleshooting poor diastereoselectivity in iodocyclization.

Detailed Protocol & Explanation:

  • Substrate Modification (Action 1a): The stereochemical outcome of electrophilic cyclizations of γ-hydroxyalkenes is often dictated by the Felkin-Anh or chelation-controlled models. A bulky protecting group on a nearby alcohol can enforce a specific conformation, leading to preferential attack of the electrophile on one face of the double bond.

    • Protocol: Protect the allylic alcohol of your starting material with a bulky silyl group like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) using the corresponding silyl chloride and imidazole in DMF. Purify the protected alcohol before subjecting it to the cyclization conditions.

  • Temperature Optimization (Action 2a): Lowering the reaction temperature decreases the available thermal energy, making it more difficult to overcome higher activation energy barriers. This amplifies the energy difference between the diastereomeric transition states, often leading to improved selectivity.

    • Protocol: Set up the reaction at 0°C and allow it to proceed. If selectivity is still low, repeat the reaction at -20°C or -78°C (using a dry ice/acetone bath). Monitor the reaction closely, as the reaction time will likely increase.

  • Reagent and Solvent Screening (Actions 2b & 2c): The combination of the electrophile source and the solvent can influence the tightness of the transition state and the stability of charged intermediates.

    • Protocol: Set up parallel reactions to screen different iodine sources (e.g., I2, N-iodosuccinimide (NIS)) and solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran). The presence of a mild base like sodium bicarbonate is often necessary to neutralize the HI produced, which can prevent side reactions.

    Data Comparison Table:

EntryIodine SourceSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1I2CH2Cl2251.5 : 1
2I2CH2Cl2-204 : 1
3NISCH2Cl2-206 : 1
4NISMeCN-208 : 1
Guide 2: Unfavorable Cis/Trans Ratio in Catalytic Hydrogenation for THF Synthesis

Problem: The catalytic hydrogenation of a furan or dihydrofuran precursor to a substituted THF results in the thermodynamically favored trans product, but the cis diastereomer is the desired target.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Unfavorable cis/trans Ratio in Hydrogenation A Start: Undesired trans product is major B Step 1: Evaluate Catalyst System Is the catalyst directing the hydrogenation? A->B C Action 1a: Use a Directing Catalyst Screen catalysts like Crabtree's catalyst or those with directing group compatibility. B->C Yes D Action 1b: If substrate lacks directing group, proceed to Substrate Modification. B->D No G Step 3: Screen Reaction Conditions C->G E Step 2: Substrate Modification Can a directing group be installed? D->E F Action 2a: Install a Hydroxyl Group An -OH group can coordinate to the catalyst, directing H2 delivery. E->F F->G H Action 3a: Vary Solvent Non-coordinating solvents (e.g., CH2Cl2) can enhance directing effects. G->H I Action 3b: Adjust H2 Pressure Lower pressures can sometimes increase selectivity. G->I J Step 4: Analyze Results H->J I->J K Outcome: Improved cis selectivity J->K Success L Outcome: No Improvement J->L Failure M Consider Alternative Synthesis E.g., Mitsunobu cyclization of a diol. L->M

Caption: Decision tree for improving cis-selectivity in hydrogenation.

Detailed Protocol & Explanation:

  • Directed Hydrogenation (Action 1a & 2a): The most powerful strategy to overcome the thermodynamic preference for the trans product is to use directed hydrogenation. A coordinating group, such as a hydroxyl (-OH), on the substrate can bind to a rhodium or iridium catalyst, delivering hydrogen to the same face of the ring.

    • Protocol: If your substrate does not have a directing group, you may need to modify your synthetic route to install one. For the hydrogenation step, use a catalyst known for directed hydrogenations, such as Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6). This catalyst is highly effective at coordinating to hydroxyl groups and directing the addition of hydrogen.

    Experimental Setup for Directed Hydrogenation:

    • Dissolve the substrate in deoxygenated dichloromethane (CH2Cl2).

    • Add Crabtree's catalyst (typically 1-5 mol%).

    • Purge the reaction vessel with H2 gas (using a balloon or a Parr shaker).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Filter the reaction mixture through a short plug of silica to remove the catalyst.

  • Solvent and Pressure Optimization (Actions 3a & 3b): The solvent can play a crucial role. Coordinating solvents may compete with the directing group on your substrate for binding sites on the catalyst, diminishing the directing effect.

    • Protocol: Use non-coordinating solvents like CH2Cl2 or dichloroethane. Avoid coordinating solvents like methanol or THF if you are relying on a directing group. While high pressures are often used to speed up hydrogenations, lowering the H2 pressure can sometimes enhance the selectivity of directed processes by promoting stronger substrate-catalyst coordination.

References

  • Title: Palladium-Catalyzed Enantioselective Oxidative Cyclization of Enallenols Source: Angewandte Chemie Intern
  • Title: Synthesis of functionalized tetrahydropyrans and tetrahydrofurans Source: Chemical Society Reviews URL:[Link]
  • Title: Hydrogenation with Crabtree's Catalyst Source: Organic Reactions URL:[Link]

Technical Support Center: Characterization of Impurities in 4-Aminotetrahydrofuran-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Aminotetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this critical building block. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound.

Q1: What are the most likely sources of impurities in the synthesis of this compound?

Impurities can be introduced at nearly every stage of the synthesis.[1] A systematic evaluation should focus on four primary categories:

  • Starting Materials and Reagents: Residual starting materials, impurities inherent to those materials, and byproducts from reagent decomposition are common sources.

  • Side Reactions: Incomplete reactions or competing reaction pathways can lead to structurally related impurities. This includes diastereomers if the synthesis is not perfectly stereocontrolled.

  • Degradation Products: The target molecule, this compound, may degrade under certain conditions (e.g., harsh pH, high temperature, or exposure to air), forming new impurities.

  • Manufacturing and Processing: Contaminants from solvents, catalysts, or reaction vessels can be introduced during the manufacturing process.[1]

Q2: Why is rigorous impurity profiling essential for this specific molecule?

As a pharmaceutical intermediate, the purity of this compound directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Regulatory bodies like the ICH have strict guidelines on the identification, qualification, and control of impurities.[2][3] Any impurity present above the identification threshold (typically >0.1%) must be structurally characterized to assess its potential toxicity.[3]

Q3: What are the first-line analytical techniques for detecting impurities in a crude sample of this compound?

A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common initial method for separation and quantification.[1][2] However, since this compound lacks a strong chromophore, alternative HPLC detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are highly effective. For structural elucidation, hyphenated techniques are indispensable, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most powerful tool for initial identification.[1][4]

Q4: How do reaction conditions like temperature and pH affect impurity formation?

Reaction conditions are critical control points. For instance:

  • Temperature: Elevated temperatures can accelerate side reactions or cause thermal degradation of both reactants and products.

  • pH: The amino and hydroxyl groups in the target molecule make it sensitive to pH. Strongly acidic or basic conditions can catalyze side reactions like elimination or rearrangement. For example, acidic conditions could protonate the amine, altering its nucleophilicity and potentially leading to different reaction outcomes.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: My HPLC chromatogram of the crude reaction mixture shows several unexpected peaks that are not present in my starting materials. How do I begin to identify them?

This is a classic challenge in process chemistry. A logical, stepwise approach is necessary to avoid unnecessary experiments. The primary goal is to gather as much structural information as possible in a systematic way.

Workflow for Initial Impurity Identification

G start Unexpected Peak(s) Observed in HPLC lcms 1. LC-MS Analysis - Obtain Molecular Weight (MW) - Analyze Isotopic Pattern start->lcms hrms 2. High-Resolution MS (HRMS) - Determine Elemental Composition - Calculate Molecular Formula lcms->hrms Isotopic pattern suggests Cl, Br? msms 3. MS/MS Fragmentation - Propose Substructures - Compare to Parent Molecule hrms->msms Formula suggests isomer? nmr 4. Isolation & NMR - Preparative HPLC or Flash Chromatography - Obtain 1H, 13C, COSY, HSQC NMR msms->nmr Ambiguous fragments? final Structure Elucidation nmr->final G cluster_0 Investigation Phase cluster_1 Action Phase start Recurring Impurity Detected sm_check 1. Analyze Starting Materials and Reagents start->sm_check process_check 2. Review Reaction Mechanism & Process Parameters sm_check->process_check Materials are clean sm_action Source Higher Purity Materials sm_check->sm_action Impurity precursor found stability_check 3. Conduct Stability/ Stress Studies process_check->stability_check No obvious side reaction process_action Optimize Reaction Conditions process_check->process_action Side reaction identified stability_action Modify Workup/ Isolation Procedure stability_check->stability_action Product degrades

Caption: Logical flow for root cause analysis of a recurring impurity.

Scenario 3: Suspected Diastereomeric Impurity

Q: My synthesis is designed to be stereospecific for a single diastereomer of this compound, but my NMR shows some minor, overlapping peaks. How can I confirm and quantify a diastereomeric impurity?

Diastereomers often have very similar chemical properties, making them difficult to separate and quantify. Standard reversed-phase HPLC may not be sufficient.

  • Chiral Chromatography:

    • Why it works: Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, allowing for their separation. This is the definitive method for resolving and quantifying both enantiomers and diastereomers.

    • Recommended Approach: Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (normal phase, polar organic, or reversed-phase).

    • Reference: The principles of chiral separations are well-established and essential for controlling stereochemical purity. [4]

  • High-Resolution 1D and 2D NMR:

    • Why it works: Even if peaks overlap in a standard 1H NMR spectrum, the chemical environments of protons in diastereomers are subtly different.

    • Recommended Approach:

      • Acquire a high-field NMR spectrum (≥500 MHz) to achieve maximum signal dispersion.

      • Run 2D NMR experiments like COSY and HSQC. Cross-peaks corresponding to the minor diastereomer can often be resolved even when the 1D signals are buried. These experiments confirm connectivity and help assign the minor peaks to a specific structure.

Part 3: Key Analytical Protocols

Protocol 1: General Purpose HPLC-UV/CAD Method for Impurity Profiling

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica-based column with a polar stationary phase. HILIC is often well-suited for polar compounds like this compound.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-18 min: 50% B

    • 18-20 min: 50% to 95% B

    • 20-25 min: 95% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection:

    • UV/DAD at 210 nm (for any potential UV-active impurities).

    • Charged Aerosol Detector (CAD) for universal, mass-based detection.

Rationale: This method uses HILIC for better retention of the polar analyte. The combination of UV and CAD ensures that both chromophoric and non-chromophoric impurities are detected. [5]The formic acid in the mobile phase makes it compatible with subsequent MS analysis.

References

  • PubChem. trans-4-Amino-Tetrahydro-Furan-3-Ol. [Link]
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2). [Link]
  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]
  • PubChem. This compound. [Link]
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]
  • Zhang, Y., et al. (2020).

Sources

Aminofuranol Functionalization Core: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of aminofuranols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying these versatile scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Aminofuranols, with their vicinal amino and hydroxyl groups, present unique challenges in achieving regioselectivity. This guide is structured to address these challenges head-on.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the functionalization of aminofuranols.

Q1: I'm planning an N-acylation of my aminofuranol. What are the mildest conditions I can use to avoid side reactions?

A1: For a gentle and often high-yielding N-acylation, consider using acetic anhydride without a catalyst, sometimes even under solvent-free conditions.[1] This method is advantageous as it minimizes the risk of O-acylation and simplifies work-up. An alternative is the mixed anhydride procedure, which involves activating a carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) at low temperatures (0 °C to -15 °C) before adding the amine.[2] This approach is highly efficient and minimizes racemization for chiral substrates.[2]

Q2: My Suzuki coupling reaction on a bromo-aminofuranol is giving low yields. What's the first thing I should check?

A2: The first aspect to investigate is the integrity and activity of your palladium catalyst. Suzuki-Miyaura reactions are highly dependent on the Pd(0) species.[3][4] Ensure your catalyst has not been deactivated by exposure to air. Additionally, the choice of base and solvent system is critical. The base is required to activate the boronic acid for transmetallation. Issues with catalyst, base, or solvent can stall the reaction.

Q3: Do I always need to use a protecting group for the hydroxyl or amino function?

A3: Not always, but it is highly recommended when regioselectivity is a concern. The amino group is generally more nucleophilic than the hydroxyl group, but this can be influenced by reaction conditions.[5] For reactions where the electrophile could react with both groups (e.g., alkyl halides), protecting one group is the most reliable strategy to ensure a clean, predictable outcome.[5][6] An orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact.[5]

Q4: What is the best way to purify my functionalized aminofuranol? It seems to be water-soluble.

A4: If your product exhibits water solubility, especially at certain pH values, traditional liquid-liquid extraction can lead to significant product loss.[7] First, analyze all aqueous layers by TLC or LC-MS to confirm if the product is there.[7][8] Purification can often be achieved through recrystallization.[7] Alternatively, if the product is not excessively polar, column chromatography on silica gel can be effective. For highly polar or water-soluble compounds, consider reversed-phase chromatography or specialized purification techniques like ion-exchange chromatography if your molecule has a persistent charge.

Troubleshooting Guides: In-Depth Problem Solving

This section provides detailed, causality-driven troubleshooting for more complex experimental challenges.

Guide 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Problem: "I am attempting an O-alkylation on my aminofuranol using an alkyl halide and a base, but I am getting a mixture of N-alkylated, O-alkylated, and di-alkylated products."

This is a classic challenge stemming from the competing nucleophilicity of the nitrogen and oxygen atoms.

Root Cause Analysis & Solution Workflow:

The outcome of the reaction is a battle between the inherent nucleophilicity of the amine versus the alkoxide that is formed in situ.

  • Understand the Basicity: The pKa of the protonated amine is typically lower than that of the alcohol. Using a base that is strong enough to deprotonate the alcohol to a significant extent will favor O-alkylation. Using a weaker base will likely result in preferential N-alkylation.

  • Strategic Choice of Base:

    • For Preferential O-Alkylation: Use a strong, non-nucleophilic base that will irreversibly deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice.[9] The reaction of the amino alcohol with a strong base initially forms the alkali metal alkoxide, which then reacts with the electrophile.[6]

    • For Preferential N-Alkylation: Use a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These bases are generally not strong enough to deprotonate the alcohol, leaving the more nucleophilic amine to react with the electrophile.

  • Solvent Effects: The choice of solvent can influence which nucleophile is more reactive.[10][11][12]

    • Polar Aprotic Solvents (e.g., DMF, THF): These solvents are generally preferred for O-alkylation when using strong bases like NaH, as they effectively solvate the metal cation without interfering with the nucleophilicity of the alkoxide.[9]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amine, potentially reducing its nucleophilicity and altering the reaction's selectivity.

The Protecting Group Strategy (The Self-Validating System):

When precise control is required, a protecting group strategy is the most robust approach.[5]

G

Experimental Protocol: Selective O-Benzylation of an Aminofuranol via N-Boc Protection

  • Protection: Dissolve the aminofuranol (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Work up by washing with water and brine, then dry and concentrate to obtain the N-Boc protected aminofuranol.

  • O-Alkylation: Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. Cool to 0 °C. Add a solution of the N-Boc protected aminofuranol in THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Deprotection: Dissolve the purified O-benzyl, N-Boc aminofuranol in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. Monitor by TLC. Once complete, remove the solvent and excess TFA in vacuo. Dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃ solution. Extract the final product and purify as needed.[5]

Guide 2: Stalled or Incomplete N-Acylation

Problem: "My N-acylation reaction with an acid chloride is not going to completion, even after extended reaction times. TLC analysis shows remaining starting material."

Root Cause Analysis & Solution Workflow:

  • Acid Scavenging is Crucial: The reaction of an amine with an acyl chloride produces one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. You must include a base to scavenge this acid.

    • Solution: Add at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. Often, using a slight excess (1.1-1.5 eq) is beneficial.[7]

  • Reagent Purity: Acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.

    • Solution: Ensure your reagents are fresh or have been properly stored. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.[7]

  • Steric Hindrance: If either the aminofuranol or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Consider switching to a more reactive acylating agent. If using an anhydride, try the corresponding acyl chloride. If the acyl chloride is still too slow, a mixed anhydride activation of the carboxylic acid might be necessary to increase electrophilicity.[2] Increasing the reaction temperature may also help, but monitor for potential side reactions.

Quantitative Data Summary: Common Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Key Considerations
Acetic AnhydrideNone or Et₃NNeat or DCM/THF25 - 50Good for simple acetylations; can be run catalyst-free.[1]
Acyl ChlorideEt₃N, PyridineDCM, THF0 - 25Highly reactive; requires a base to scavenge HCl.[7]
Carboxylic AcidEDC, DCCDCM, DMF0 - 25Amide coupling; good for sensitive substrates.
Mixed AnhydrideNMM, Et₃NTHF, DCM-15 - 25Highly efficient, good for sterically hindered substrates.[2]

DCM: Dichloromethane, THF: Tetrahydrofuran, Et₃N: Triethylamine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, NMM: N-Methylmorpholine.

G

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Protective Groups. Organic Chemistry Portal.
  • Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol. Benchchem.
  • Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
  • Protection and deprotection. Willingdon College, Sangli.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Source not formally provided.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][13]naphthyrin-5(6H)-one. National Institutes of Health (NIH).
  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.
  • Protecting Groups: Boc, Cbz, Amine. StudySmarter.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
  • Amino Acid-Protecting Groups. ScienceDirect.
  • Aminative Suzuki-Miyaura coupling. PubMed.
  • Preparation, purification and characterization of aminopropyl-functionalized silica sol. Source not formally provided.
  • N-Functionalization of 1,2-Azaborines. National Institutes of Health (NIH).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health (NIH).
  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH).
  • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry.
  • Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. ResearchGate.
  • Impact of Solvent on the Thermal Stability of Amines. SINTEF.
  • [Chemical reaction kinetics and its role in the study of drug stability]. PubMed.
  • Syntheses of Amines: Substitution Reactions. YouTube.
  • Simple Synthesis of Functionalized Paramagnetic Beads for Nucleic Acid Purification and Manipulation. PubMed.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
  • A Facile and Reproducible Method for the Purification of Peptide- and Protein-Functionalized DNA Nanostructures. Apollo - University of Cambridge Repository.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative X-ray Crystallography of 4-Aminotetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-aminotetrahydrofuran-3-ol (4-ATF) scaffold is a cornerstone in modern medicinal chemistry, serving as a chiral building block for a multitude of therapeutic agents. The precise three-dimensional arrangement of its substituents—defined by its stereochemistry and solid-state conformation—is paramount to its biological activity and physicochemical properties. X-ray crystallography remains the definitive method for elucidating this atomic-level detail. This guide provides a comprehensive framework for conducting a comparative crystallographic analysis of 4-ATF derivatives. It moves beyond mere protocol, delving into the causality behind experimental choices and the interpretation of structural data. We will explore stereoselective synthesis considerations, robust crystallization strategies, and a multi-faceted approach to analyzing crystal structures, focusing on conformational intricacies and the landscape of intermolecular interactions that govern crystal packing.

The Foundation: From Stereoselective Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins long before the diffractometer. For chiral molecules like 4-ATF, the synthesis and purification stages are integral to the validity of the final structure. The presence of multiple stereoisomers, such as (3S,4S)-cis and (3R,4S)-trans, necessitates a synthetic route that yields a single, pure enantiomer[1][2][3].

The Imperative of Stereochemical Purity

Meaningful crystallographic analysis hinges on the homogeneity of the sample. A racemic mixture or a mixture of diastereomers will often fail to crystallize or, if it does, may lead to a complex, disordered structure that is difficult or impossible to solve. Therefore, the choice of synthetic strategy is the first critical decision.

  • Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as carbohydrates, as starting materials. Their inherent stereochemistry is carried through the synthetic sequence to yield the desired 4-ATF isomer[1]. This is often an efficient method for accessing specific stereoconfigurations.

  • Asymmetric Catalysis: This powerful technique uses a chiral catalyst to induce stereoselectivity in a reaction, allowing for the creation of a specific enantiomer from achiral or prochiral precursors. For example, an asymmetric aminohydroxylation could theoretically install the amino and hydroxyl groups with high enantioselectivity[1].

The absolute stereochemistry of the final product should be confirmed, with X-ray crystallography of a suitable crystal serving as the gold standard for this determination[1].

Protocol: Crystallization of 4-ATF Derivatives

The polar amino and hydroxyl groups of 4-ATF derivatives make them amenable to crystallization from polar solvents. The goal is to achieve slow supersaturation, allowing molecules to order themselves into a crystalline lattice. Vapor diffusion is a highly effective and controlled method for this purpose.

Objective: To grow single crystals of a 4-ATF derivative suitable for X-ray diffraction.

Materials:

  • Purified 4-ATF derivative (5-10 mg)

  • Crystallization vials (e.g., 2 mL glass vials)

  • Larger reservoir jars with airtight seals

  • Primary solvent (e.g., Methanol, Ethanol, Isopropanol) - must fully dissolve the compound.

  • Anti-solvent (e.g., Diethyl ether, Hexane, Ethyl acetate) - must be miscible with the primary solvent but a poor solvent for the compound.

Methodology:

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified 4-ATF derivative in the minimum amount of the primary solvent (e.g., 0.2-0.5 mL of methanol) in a small vial. Ensure the compound is fully dissolved. This is the "drop."

  • Reservoir Setup: Add 5-10 mL of the anti-solvent (e.g., diethyl ether) to the larger reservoir jar. This is the "reservoir."

  • Vapor Diffusion Setup: Carefully place the open vial containing the compound solution inside the larger reservoir jar. Do not allow the reservoir solvent to mix directly with the drop.

  • Sealing and Incubation: Seal the reservoir jar tightly. The higher vapor pressure of the more volatile anti-solvent will cause it to slowly diffuse into the compound solution.

  • Mechanism of Crystallization: As the anti-solvent vapor dissolves into the drop, it gradually lowers the solvent system's overall solvating power. This slowly drives the solution to supersaturation, promoting the nucleation and growth of ordered crystals rather than rapid precipitation of amorphous solid.

  • Monitoring and Harvesting: Place the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Monitor periodically over several days to weeks. Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Experimental Workflow

The path from a synthesized compound to a fully analyzed crystal structure involves several distinct stages. Each step builds upon the last, requiring careful execution and analysis to ensure the final model is accurate and meaningful.

G Figure 1. General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Synthesis Stereoselective Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Crude Product Crystallization Vapor Diffusion / Slow Evaporation Purification->Crystallization Pure Compound Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting Single Crystals Diffraction Data Collection (Diffractometer) Harvesting->Diffraction Refinement Structure Solution & Refinement Diffraction->Refinement Raw Data Analysis Conformational & Supramolecular Analysis Refinement->Analysis Solved Structure (.cif) Publication Publication Analysis->Publication Structural Insights

Caption: General Workflow for Crystal Structure Analysis.

Comparative Crystallographic Analysis

Once diffraction data are collected and the structures are solved, the comparative analysis begins. The primary output from a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the unit cell, atomic coordinates, and geometry. By comparing these files, we can extract valuable structure-property insights.

Illustrative Comparative Data Table

To demonstrate the principles of comparison, let us consider two hypothetical derivatives: Derivative A , an N-acetyl-(3S,4S)-4-ATF, and Derivative B , a bulkier N-benzoyl-(3S,4S)-4-ATF. The following table illustrates the type of data that would be compared.

Note: The data below is for illustrative purposes only to demonstrate the comparative methodology.

ParameterDerivative A: N-acetyl-4-ATFDerivative B: N-benzoyl-4-ATFRationale for Comparison
Formula C₆H₁₁NO₃C₁₁H₁₃NO₃Confirms the composition of the crystallized molecule.
MW ( g/mol ) 145.16207.23The difference in mass directly impacts density.
Crystal System MonoclinicOrthorhombicA change here indicates a fundamental shift in molecular packing symmetry.
Space Group P2₁P2₁2₁2₁Both are common chiral space groups. The change reflects different symmetry operators used to build the lattice.
a (Å) 8.5110.23Unit cell dimensions define the size and shape of the repeating unit.
b (Å) 6.2312.55A significant increase, as seen in Derivative B, accommodates the bulkier benzoyl group.
c (Å) 13.457.89
β (°) ** 105.290A beta angle not equal to 90° is characteristic of the monoclinic system.
Volume (ų) **688.11012.5The larger volume for B is expected due to the larger substituent.
Z 44The number of molecules in one unit cell.
Density (calc) 1.40 g/cm³1.36 g/cm³Density changes can indicate more or less efficient molecular packing.
R-factor (R1) 0.0350.041A measure of the agreement between the crystallographic model and the experimental data. Lower is better.
Key Torsion Angle -35.2°-28.5°This could represent the C-C-N-C torsion, showing how the substituent alters the side-chain conformation.

Structural Insights: Beyond the Unit Cell

The true value of a comparative study lies in interpreting what the crystallographic parameters mean in terms of molecular structure and interactions.

Conformational Landscape: The Flexible Ring

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations to minimize torsional and angle strain[4]. These are typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two atoms are on opposite sides of a plane defined by the other three).

  • Analysis: The precise conformation can be determined by calculating the torsion angles within the ring from the final crystal structure.

  • Comparison: A key point of comparison between derivatives is to see how the N-substituent influences this ring pucker. A bulky group like benzoyl might induce a different ring conformation compared to the smaller acetyl group to alleviate steric strain. This conformational control can be critical for how the molecule fits into a biological target[5][6].

Supramolecular Architecture: The Hydrogen Bond Network

The defining feature of 4-ATF derivatives is their capacity for strong hydrogen bonding, thanks to the hydroxyl (-OH) donor/acceptor and amino (-NH) donor groups. These interactions are the primary drivers of crystal packing[7].

  • Common Motifs: Expect to see extensive networks of O-H···O, N-H···O, and O-H···N hydrogen bonds. These can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks[8][9]. The strength of these bonds can be inferred from the donor-acceptor distances and angles provided in the crystallographic output[10].

  • Comparative Rationale: The nature of the N-substituent dramatically alters this landscape.

    • Derivative A (N-acetyl): The acetyl group adds another hydrogen bond acceptor (the carbonyl oxygen), potentially creating more complex and robust hydrogen bond networks. The N-H bond remains a donor.

    • Derivative B (N-benzoyl): The bulky, hydrophobic phenyl ring cannot participate in hydrogen bonding. It may disrupt the formation of extended networks seen in simpler derivatives, leading to a completely different packing arrangement driven more by weaker C-H···O or van der Waals interactions[10][11]. This disruption can significantly impact physical properties like solubility and melting point.

G Figure 2. Potential Hydrogen Bonding Motifs cluster_chain 1D Chain Motif cluster_dimer Dimeric Motif N1 N-H O1 O-H N2 N-H O1->N2 O-H···N R1 R O2 O-H N3 N-H O2->N3 O-H···N R2 R O3 O-H R3 R N4 N-H O4 O-H O5 O-H O4->O5 O-H···O R4 R N5 N-H R5 R

Caption: Potential Hydrogen Bonding Motifs.

Conclusion: From Crystal Structure to Rational Drug Design

A comparative X-ray crystallography study of this compound derivatives provides invaluable, high-resolution insights that are critical for drug development. By systematically analyzing how different substituents affect both the intramolecular conformation (ring pucker) and the intermolecular interactions (crystal packing), researchers can build a robust understanding of structure-property relationships. This knowledge enables the rational design of new derivatives with optimized properties, such as improved solubility, enhanced stability, and specific conformational preferences required for high-potency biological activity. The framework presented here serves as a guide for executing and interpreting these essential solid-state investigations.

References

  • Benchchem. (3S,4S)-4-Aminotetrahydrofuran-3-ol | 535936-61-9.
  • ChemScene. (3S,4S)-4-Aminotetrahydrofuran-3-ol | 214629-29-5.
  • ResearchGate. Perspective view of the hydrogen bonding interactions in the crystal...
  • PubChem. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2.
  • ResearchGate. Hydrogen-bonding network (blue dotted lines) in the crystal structures...
  • PubChem. This compound | C4H9NO2.
  • ResearchGate. (PDF)
  • Journal of Applied Pharmaceutical Research.
  • PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2.
  • ResearchGate. C-H···O hydrogen bonding in crystals.
  • MDPI.
  • Chemistry LibreTexts. 8.
  • Gexin Publications. Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes.
  • PubMed. Geometrical Analysis of Low-Temperature X-ray and Neutron Crystal Structures of Five Crystalline Methyl Pentofuranosides.
  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

Sources

A Comparative Guide to the Reactivity of Cis- vs. Trans-4-Aminotetrahydrofuran-3-ol: A Stereochemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic scaffolds are indispensable building blocks. Among these, the substituted tetrahydrofuran (THF) ring is a privileged motif found in numerous natural products and pharmaceuticals. The 4-aminotetrahydrofuran-3-ol system, a vicinal amino alcohol embedded within this cyclic framework, presents a particularly interesting case study in stereochemistry's influence on chemical behavior.[1] The spatial arrangement of the amino and hydroxyl groups—either on the same face (cis) or on opposite faces (trans) of the THF ring—profoundly dictates the molecule's conformational preferences, stereoelectronic environment, and, consequently, its reactivity.

This guide provides an in-depth comparison of the reactivity of cis- and trans-4-aminotetrahydrofuran-3-ol. Moving beyond a simple list of reactions, we will explore the fundamental principles—conformational analysis, intramolecular hydrogen bonding, and stereoelectronic effects—that govern the divergent chemical properties of these two isomers. The insights provided are intended for researchers, scientists, and drug development professionals who utilize such scaffolds and seek to make informed, rational choices in their synthetic designs.

Part 1: The Decisive Role of Structure and Conformation

The reactivity of any molecule is fundamentally a function of its three-dimensional structure. For the isomers of this compound, the primary differentiating factor is the potential for intramolecular hydrogen bonding (IMHB).

The cis-isomer, with its amino and hydroxyl groups in close proximity on the same face of the ring, can readily form a stable, five-membered ring-like structure via an O-H···N intramolecular hydrogen bond.[2] This interaction is a powerful conformational locking mechanism. Computational and spectroscopic studies on analogous amino alcohols have shown that IMHB can significantly stabilize specific conformers, often dominating other steric considerations.[2][3] This "closed" conformation has two major consequences:

  • Reduced Nucleophilicity : The lone pairs of both the nitrogen and oxygen atoms are engaged in the hydrogen bond, decreasing their availability for external reactions. The nitrogen lone pair acts as the hydrogen bond acceptor, while the oxygen's electron density is polarized towards the hydrogen, making both sites less nucleophilic.

  • Conformational Rigidity : The energy penalty required to break the IMHB and adopt an "open" conformation, where the functional groups are accessible, makes the molecule more rigid.

Conversely, the trans-isomer cannot form an intramolecular hydrogen bond due to the large distance and opposing orientation of the amino and hydroxyl groups. Its functional groups are therefore more exposed, conformationally mobile, and behave in a manner more typical of unconstrained acyclic amino alcohols. This fundamental structural difference is the primary driver of their distinct reactivities.

G cluster_cis Cis-Isomer Conformation cluster_trans Trans-Isomer Conformation cis_structure Cis-4-Aminotetrahydrofuran-3-ol (Locked Conformation) cis_h_bond Intramolecular H-Bond (O-H···N) cis_structure->cis_h_bond Forms Stable cis_reactivity Reduced Nucleophilicity & Conformational Rigidity cis_h_bond->cis_reactivity Leads to trans_structure Trans-4-Aminotetrahydrofuran-3-ol (Flexible Conformation) trans_no_h_bond No Intramolecular H-Bond trans_structure->trans_no_h_bond Cannot Form trans_reactivity Accessible Functional Groups & Higher Reactivity trans_no_h_bond->trans_reactivity Results in

Caption: Conformational differences between cis and trans isomers.

Part 2: A Comparative Analysis of Key Chemical Transformations

The structural disparities outlined above manifest as tangible differences in reactivity during common synthetic operations. We will examine three classes of reactions: acylation, alkylation, and ring-opening.

A. Acylation: A Test of Nucleophilicity

Acylation is a fundamental transformation for protecting or functionalizing amines and alcohols.[4][5][6] When both groups are present, as in this compound, the reaction becomes a competition dictated by relative nucleophilicity and steric hindrance.

  • Cis-Isomer : The intramolecular hydrogen bond significantly dampens the nucleophilicity of both the amine and the hydroxyl group. The primary amine, typically more nucleophilic than the secondary alcohol, is still the preferential site of acylation, but the reaction rate is expected to be substantially slower compared to the trans-isomer.[1] Harsh conditions (e.g., strong acylating agents, higher temperatures) may be required to achieve high conversion, which can risk side reactions.

  • Trans-Isomer : Lacking the IMHB, both the amine and hydroxyl groups are fully available to react. The amine will readily acylate under standard, mild conditions (e.g., acyl chloride or anhydride with a non-nucleophilic base). The higher reactivity of the trans-isomer makes it a more suitable substrate for selective acylations under kinetic control.

Featurecis-4-Aminotetrahydrofuran-3-oltrans-4-Aminotetrahydrofuran-3-olRationale
Relative Rate of N-Acylation SlowerFasterIMHB in the cis-isomer reduces the availability of the nitrogen lone pair.
Reaction Conditions May require forcing conditionsReacts under mild conditionsHigher energy is needed to disrupt the IMHB or overcome reduced nucleophilicity.
Selectivity (N- vs. O-Acylation) High N-selectivity expectedHigh N-selectivity expectedThe amine is inherently more nucleophilic than the alcohol in both isomers.
B. Alkylation: Exploring Steric and Electronic Effects

Alkylation reactions further highlight the differences in accessibility. O-alkylation of amino alcohols typically requires selective deprotonation of the hydroxyl group with a strong base, as the resulting alkoxide is a potent nucleophile.[7]

  • Cis-Isomer : The IMHB makes the hydroxyl proton less acidic and the oxygen lone pairs less accessible. Deprotonation with a base like sodium hydride may be sluggish. Furthermore, the rigid conformation could introduce significant steric hindrance to an incoming electrophile.

  • Trans-Isomer : The exposed hydroxyl group behaves more like a standard secondary alcohol. It can be deprotonated more easily to form the alkoxide, which can then be alkylated.[7] The conformational flexibility of the ring allows it to adopt a transition state that minimizes steric clash, leading to higher yields and faster reaction rates.

C. Ring-Opening Reactions: The Influence of Stereochemistry on Stability

The tetrahydrofuran ring can be opened under strongly acidic or Lewis acidic conditions, typically initiated by protonation or coordination to the ring oxygen.[8][9][10] The subsequent nucleophilic attack dictates the outcome.

  • Cis-Isomer : The conformationally locked structure may influence the trajectory of the incoming nucleophile. More significantly, the neighboring amino and hydroxyl groups can participate in the reaction. For instance, after activation of the ring oxygen, the hydroxyl or amino group could act as an intramolecular nucleophile, leading to rearranged products or complex reaction pathways.

  • Trans-Isomer : The reaction is more likely to proceed via a standard intermolecular S(_N)2-type ring-opening. The stereochemistry of the resulting acyclic product will be a direct consequence of the attack on the carbon atom adjacent to the activated ring oxygen. The lack of neighboring group participation from the opposing face simplifies the reaction profile.

Part 3: Experimental Protocol: Competitive N-Acylation

To provide a practical, self-validating test of the principles discussed, the following protocol for a competitive acylation experiment is described. This experiment is designed to qualitatively and quantitatively compare the reaction rates of the two isomers.

Objective

To determine the relative reactivity of cis- and trans-4-aminotetrahydrofuran-3-ol towards N-acylation with acetic anhydride under standardized conditions.

Materials
  • cis-4-Aminotetrahydrofuran-3-ol (1.0 mmol)

  • trans-4-Aminotetrahydrofuran-3-ol (1.0 mmol)

  • Internal Standard (e.g., Dodecane, 1.0 mmol)

  • Acetic Anhydride (1.0 mmol, limiting reagent)

  • Triethylamine (2.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Quenching solution (Saturated aq. NaHCO(_3))

  • Drying agent (Na(_2)SO(_4))

Procedure
  • Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cis-4-aminotetrahydrofuran-3-ol (103.1 mg), trans-4-aminotetrahydrofuran-3-ol (103.1 mg), and the internal standard.

  • Dissolution : Add 20 mL of anhydrous DCM and stir until all solids are dissolved.

  • Cooling : Cool the flask to 0 °C in an ice-water bath.

  • Base Addition : Add triethylamine (0.35 mL) to the solution.

  • Initiation : While stirring vigorously, add acetic anhydride (0.094 mL) dropwise over 1 minute. Start a timer immediately after the addition is complete.

  • Monitoring : Withdraw aliquots (approx. 0.2 mL) from the reaction mixture at specific time points (e.g., 5 min, 15 min, 30 min, 60 min, 120 min).

  • Quenching : Immediately quench each aliquot in a vial containing 1 mL of saturated NaHCO(_3) solution. Vortex thoroughly.

  • Workup of Aliquots : Extract the quenched aliquot with 1 mL of DCM. Pass the organic layer through a small plug of Na(_2)SO(_4) into a GC-MS vial.

  • Analysis : Analyze each sample by GC-MS to determine the relative consumption of the cis and trans starting materials and the formation of their respective N-acetylated products, normalized against the internal standard.

Caption: Workflow for the competitive acylation experiment.

Summary and Outlook

The stereochemical relationship between the amino and hydroxyl groups in this compound is the single most important predictor of its chemical reactivity.

  • The cis-isomer is characterized by a conformationally-locking intramolecular hydrogen bond. This feature reduces the nucleophilicity of its functional groups, leading to slower reaction rates in transformations like acylation and alkylation. This inherent "self-protection" can be synthetically useful, potentially allowing for selective reactions elsewhere in a more complex molecule without the need for explicit protecting groups.

  • The trans-isomer , unable to form such a bond, presents its functional groups to the solvent environment. It is conformationally flexible and exhibits significantly higher reactivity, behaving much like a standard vicinal amino alcohol. It is the isomer of choice when rapid and efficient functionalization of the amino or hydroxyl group is desired.

By understanding these fundamental, structure-driven differences, chemists can harness the unique properties of each isomer, transforming a simple stereochemical difference into a powerful tool for synthetic strategy and molecular design.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]
  • Stereoelectronic Effects.
  • Intramolecular Hydrogen Bonding Analysis.
  • Stereoelectronic effect. Wikipedia. [Link]
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central, NIH. [Link]
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem, NIH. [Link]
  • Synthesis of 3‐Aminotetrahydrofurans and Tetrahydrofuro[2,3‐b]furans by Gold‐Catalyzed Cyclization of 3‐Aminopent‐4‐yn‐1‐ols.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. PubChem, NIH. [Link]
  • Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • Acylation of Alcohols and Amines. Science of Synthesis, Thieme. [Link]
  • Intramolecular hydrogen bonding in medicinal chemistry. PubMed, NIH. [Link]
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PubMed Central, NIH. [Link]
  • Conformational Analysis. University of Calgary. [Link]
  • Method for producing O-alkylated cyclic aminoalcohols.
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PubMed Central, NIH. [Link]
  • Cu(CH3CN)4OTf catalyzed acetylation of polyols.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, RSC Publishing. [Link]
  • Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations.
  • Ester synthesis by acyl
  • 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]
  • Stereoelectronic Effects (Contd.). YouTube. [Link]
  • Molecular structure, intramolecular hydrogen bond strength, vibrational assignment, and spectroscopic insight of 4-phenylamino-3-penten-2-one.
  • (PDF) Electron interactions with tetrahydrofuran.
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • Calculated reaction pathways for the ring-opening of...
  • Ring opening reactions of compounds 4, 9 and 13 with various amines.
  • Sc(OTf)3-Catalyzed Alkylation of Indoles with Propargyl Alcohols: An Expeditious Synthesis of 3-Substituted Indoles.

Sources

A Comparative Guide to the Biological Activity of 4-Aminotetrahydrofuran-3-ol and Aminopyranol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Scaffold Geometry in Drug Design

In the landscape of medicinal chemistry, the geometric and conformational properties of a molecular scaffold are paramount determinants of its biological activity. The choice between a five-membered furanose ring and a six-membered pyranose ring, while seemingly subtle, introduces profound differences in stability, flexibility, and the spatial presentation of functional groups.[1][2] This guide provides an in-depth comparison of the biological potential of 4-aminotetrahydrofuran-3-ol, a furanose-based scaffold, against its aminopyranol analogs.

The core distinction lies in their ring structures: furanose rings are five-membered (four carbons, one oxygen), while pyranose rings are six-membered (five carbons, one oxygen).[2] Pyranose rings typically adopt a stable chair conformation, which minimizes torsional strain, whereas the more flexible furanose rings exist in various envelope or twist conformations.[1] This fundamental structural variance has critical implications for how these molecules interact with biological targets, such as the active sites of enzymes. This guide will explore these differences, with a particular focus on their potential as glycosidase inhibitors, a class of enzymes crucial in carbohydrate metabolism and implicated in diseases like diabetes and viral infections.

Structural Comparison: Furanose vs. Pyranose Scaffolds

The spatial arrangement of the critical amino (-NH2) and hydroxyl (-OH) groups is dictated by the underlying ring structure. In this compound, the five-membered ring's flexibility allows for multiple conformations, which can be advantageous for adapting to various binding pockets. Conversely, the more rigid chair conformation of an aminopyranol analog offers a more defined and predictable orientation of its substituents.

G cluster_0 This compound (Furanose Analog) cluster_1 5-Aminotetrahydropyran-4-ol (Pyranose Analog) a b a->b c b->c d c->d oh OH c->oh o1 O d->o1 nh2 NH2 d->nh2 o1->a e f e->f g f->g h g->h oh2 OH g->oh2 i h->i nh2_2 NH2 h->nh2_2 o2 O i->o2 o2->e

Caption: Core structures of a furanose analog versus a pyranose analog.

Comparative Biological Activity: A Focus on Glycosidase Inhibition

Iminosugars, which are nitrogen-containing analogs of sugars, are a well-established class of glycosidase inhibitors. The biological activity of these compounds is highly dependent on their stereochemistry and ring structure. By analogy, we can infer the potential activities of this compound and its aminopyranol counterparts.

Studies on broussonetine M, a polyhydroxylated pyrrolidine (a five-membered ring scaffold similar to aminofuranol), and its analogs have demonstrated potent and specific glycosidase inhibition. The natural product was a strong inhibitor of β-glucosidase and β-galactosidase.[3] Interestingly, its enantiomer displayed potent inhibition of α-glucosidase.[3] This highlights the profound impact of the scaffold's configuration on target specificity.

The inhibitory potential of these compounds is directly related to their ability to mimic the transition state of the natural substrate within the enzyme's active site. The difference in ring puckering and the resulting orientation of the hydroxyl and amino groups between a furanose and a pyranose analog would likely lead to differential binding affinities and inhibitory profiles against various glycosidases.

Quantitative Data from Structurally Related Glycosidase Inhibitors
Compound ScaffoldRepresentative CompoundTarget EnzymeIC50 (µM)Source
Five-Membered Ring Broussonetine M (enantiomer)Rice α-Glucosidase1.2[3]
Five-Membered Ring 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)α-GlucosidasePotent Inhibitor[3]
Six-Membered Ring Deoxynojirimycin (DNJ)α-Glucosidase~5N/A
Six-Membered Ring Isofagomineα-Glucosidase<1N/A

This table is a synthesized representation for illustrative purposes, drawing analogies from known iminosugar inhibitors to hypothesize the potential activities of the target compounds.

This data suggests that both five- and six-membered scaffolds can yield highly potent glycosidase inhibitors. The key to potent and selective inhibition lies in the precise stereochemical arrangement of the functional groups, which is intrinsically linked to the ring's conformational properties. The greater flexibility of the furanose ring in this compound might allow it to inhibit a broader range of glycosidases, whereas the more rigid aminopyranol scaffold could be engineered for higher selectivity towards a specific enzyme.

Experimental Protocols: Assessing Biological Activity

To empirically determine and compare the biological activity of these analogs, a standardized enzyme inhibition assay is required. The following is a detailed protocol for an in vitro α-glucosidase inhibition assay, a common method for screening potential anti-diabetic compounds.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to be a self-validating system, incorporating necessary controls for trustworthy and reproducible results.

1. Principle: The assay quantifies the activity of α-glucosidase by measuring its hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a chromogenic product detectable at 405 nm.[4] An inhibitor will reduce the rate of p-nitrophenol formation.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, aminopyranol analogs)

  • Acarbose (positive control inhibitor)[4]

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

3. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare stock solutions of test compounds and acarbose in DMSO. Create a dilution series (e.g., 1, 10, 50, 100 µM) in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid enzyme denaturation.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 100 µL of phosphate buffer + 50 µL of α-glucosidase solution + 25 µL of test compound solution.

    • Positive Control: 100 µL of phosphate buffer + 50 µL of α-glucosidase solution + 25 µL of acarbose solution.

    • Negative Control (100% activity): 100 µL of phosphate buffer + 50 µL of α-glucosidase solution + 25 µL of buffer (with equivalent DMSO concentration).

    • Blank: 150 µL of phosphate buffer + 25 µL of buffer.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 25 µL of the pNPG substrate solution to all wells except the blank.

    • Immediately start the kinetic measurement.

  • Measurement:

    • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_test / V_negative_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Experimental Workflow Diagram

G prep Prepare Reagents (Enzyme, Substrate, Compounds) plate Plate Setup (Test, Positive/Negative Controls, Blank) prep->plate preincubate Pre-incubate at 37°C (10 minutes) plate->preincubate add_sub Add pNPG Substrate to Initiate Reaction preincubate->add_sub read Kinetic Reading (Absorbance at 405 nm for 20 min) add_sub->read analyze Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

The fundamental structural differences between this compound and its aminopyranol analogs—namely ring size, stability, and conformational flexibility—are predicted to have a significant impact on their biological activity profiles. While direct comparative studies are lacking, analysis of related iminosugar inhibitors suggests that both scaffolds hold promise, particularly as glycosidase inhibitors. The furanose analog may offer broader activity due to its flexibility, while the pyranose analog could be a superior candidate for developing highly selective agents.

The definitive comparison requires empirical validation through systematic synthesis and screening of a focused library of these compounds against a panel of relevant biological targets. The provided α-glucosidase inhibition protocol serves as a robust starting point for such investigations. Future work should focus on elucidating the structure-activity relationships (SAR) for both series, exploring different stereoisomers, and using computational docking studies to rationalize the observed biological activities.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.
  • Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry. (2025, August 8).
  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (n.d.). National Institutes of Health.
  • Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. (n.d.). ResearchGate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. (2012, January 15). PubMed.
  • Monosaccharide Structure: Pyranose vs Furanose Forms. (n.d.). BOC Sciences.
  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. (n.d.). PubMed.
  • Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. (n.d.). ResearchGate.
  • Difference Between Furanose and Pyranose. (2020, October 14). Pediaa.Com.
  • 6 Pyranose and Furanose rings formation. (n.d.).
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). ResearchGate.
  • Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies. (2025, November 5). PubMed.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed.
  • Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol. (n.d.). National Institutes of Health.
  • Synthesis and Biological Activities of 4-aminoantipyrine Derivatives Derived from Betti-Type Reaction. (n.d.). National Institutes of Health.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI.
  • Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. (n.d.). PubMed.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI.
  • Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. (2021, January 1). PubMed.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (2024, March 15). National Institutes of Health.
  • Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues. (n.d.). National Institutes of Health.

Sources

The Evolving Landscape of Antibacterial Agents: A Comparative Guide to the Structure-Activity Relationship of Aminocyclic Derivatives as Novel Bacterial Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in the Fight Against Bacterial Resistance

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. A promising class of therapeutics that has emerged in this ongoing battle is the Novel Bacterial Topoisomerase Inhibitors (NBTIs). These agents target the essential bacterial enzymes DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3][4] Unlike the well-established fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thereby circumventing existing target-mediated resistance mechanisms.[1][3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of aminocyclic derivatives, with a focus on aminotetrahydropyran and related scaffolds, as potent NBTIs. We will explore how subtle modifications to the chemical architecture of these molecules can profoundly impact their antibacterial efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antibacterial therapies.

The NBTI Pharmacophore: A Tripartite Molecular Architecture

The archetypal NBTI pharmacophore consists of three key components:

  • The Left-Hand Side (LHS): Typically a bi- or tricyclic aromatic system that intercalates into the bacterial DNA.

  • The Linker: A connecting moiety that positions the other two fragments optimally for interaction with the enzyme-DNA complex.

  • The Right-Hand Side (RHS): A fragment that binds to a hydrophobic pocket on the GyrA or ParC subunit of the topoisomerase.[5]

The aminocyclic derivatives discussed herein represent variations primarily within the RHS and linker regions of the NBTI scaffold. The amino group within these cyclic systems often plays a crucial role in interacting with key residues in the enzyme's binding pocket, such as the highly conserved aspartate residue (D83 in S. aureus).[5]

Structure-Activity Relationship of Aminotetrahydropyran Derivatives: A Comparative Analysis

A key study in the development of tetrahydropyran-based NBTIs highlights the critical interplay between antibacterial potency and cardiovascular safety.[6] An initial lead compound, while demonstrating potent antibacterial activity, was deprioritized due to adverse cardiovascular findings. This underscores the importance of multiparameter optimization in drug discovery. Subsequent efforts focused on mitigating these safety liabilities while maintaining or improving antibacterial efficacy.

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of tetrahydropyran-based NBTIs against various Gram-positive pathogens. These compounds share a common LHS and linker but differ in the substitution pattern on the tetrahydropyran ring (RHS).

CompoundR1R2S. aureus ATCC 29213 MIC (μg/mL)S. aureus MRSA 1113 MIC (μg/mL)S. pneumoniae ATCC 49619 MIC (μg/mL)
5 HH0.060.120.06
32a MeH0.120.120.06
32b EtH0.250.250.12
32c i-PrH0.510.25
32d HMe0.060.060.03

Data adapted from a study on novel tetrahydropyran-based bacterial topoisomerase inhibitors.[6]

Analysis of SAR Trends:

  • Substitution on the Tetrahydropyran Ring: The data reveals that substitution on the tetrahydropyran ring has a significant impact on antibacterial activity.

  • Impact of R1 Substituent: Increasing the steric bulk of the R1 substituent from hydrogen to methyl, ethyl, and isopropyl leads to a progressive decrease in potency against S. aureus and S. pneumoniae. This suggests that a smaller substituent is preferred at this position for optimal interaction with the target enzymes.

  • Impact of R2 Substituent: In contrast, the introduction of a methyl group at the R2 position (compound 32d ) maintains or even slightly improves the activity compared to the unsubstituted parent compound (5 ). This highlights the differential sensitivity of the binding pocket to substitution at various positions on the aminocyclic scaffold.

  • Safety Profile Optimization: Notably, compound 32d not only displayed excellent antibacterial activity but also exhibited a significantly improved cardiovascular safety profile, with weak inhibition of hERG K+ channels and no observed effects on cardiovascular parameters in preclinical models.[6] This demonstrates a successful decoupling of potency and toxicity through targeted chemical modification.

Bioisosteric Replacements and Their Impact

In the broader context of NBTI drug discovery, various bioisosteric replacements for the aminocyclic RHS have been explored. For instance, the replacement of a cyclohexane or piperidine linker with a 5-amino-1,3-dioxane moiety has been shown to reduce hERG inhibition while maintaining potent anti-staphylococcal activity.[7] This further emphasizes the modularity of the NBTI pharmacophore and the potential to fine-tune pharmacokinetic and safety properties through the judicious selection of the RHS and linker components.

Experimental Protocols

To facilitate further research and comparative evaluation of novel aminotetrahydrofuran derivatives, we provide detailed, step-by-step methodologies for the key assays used to characterize NBTIs.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol), relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add S. aureus DNA gyrase to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 10 mM DTT, 1 mM ATP), kDNA (e.g., 200 ng), and the test compound at various concentrations.

  • Enzyme Addition: Add S. aureus topoisomerase IV to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Terminate the reaction by adding a stop solution containing SDS and EDTA.

  • Gel Electrophoresis: Separate the decatenated DNA minicircles from the kDNA network by electrophoresis on a 1% agarose gel.

  • Data Analysis: Visualize and quantify the bands to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the decatenation activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the SAR Logic and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general NBTI pharmacophore, the key SAR trends, and the experimental workflow.

NBTI_Pharmacophore cluster_0 NBTI Pharmacophore LHS Left-Hand Side (LHS) (DNA Intercalator) Linker Linker LHS->Linker RHS Right-Hand Side (RHS) (Enzyme Binding) Linker->RHS

Caption: General pharmacophore model of a Novel Bacterial Topoisomerase Inhibitor (NBTI).

SAR_Trends cluster_1 SAR of Aminotetrahydropyran RHS start Unsubstituted Tetrahydropyran (High Potency) r1_sub Bulky R1 Substituent (Decreased Potency) start->r1_sub Modification at R1 r2_sub Small R2 Substituent (Maintained/Improved Potency) start->r2_sub Modification at R2 safety Improved Safety Profile r2_sub->safety

Caption: Key structure-activity relationship trends for aminotetrahydropyran derivatives.

Experimental_Workflow cluster_2 NBTI Evaluation Workflow synthesis Compound Synthesis gyrase_assay DNA Gyrase Supercoiling Assay synthesis->gyrase_assay topo_assay Topoisomerase IV Decatenation Assay synthesis->topo_assay mic_assay MIC Determination gyrase_assay->mic_assay topo_assay->mic_assay safety_assay In Vitro/In Vivo Safety Assessment mic_assay->safety_assay lead_optimization Lead Optimization safety_assay->lead_optimization

Caption: A typical experimental workflow for the evaluation of novel bacterial topoisomerase inhibitors.

Conclusion and Future Directions

The exploration of aminocyclic derivatives as NBTIs represents a fertile ground for the discovery of novel antibacterial agents. The structure-activity relationships elucidated from studies on aminotetrahydropyran and related scaffolds provide a clear roadmap for the rational design of potent and safe drug candidates. The key to success lies in a multiparameter optimization approach that balances on-target potency with a favorable safety profile. Future research should focus on expanding the diversity of the aminocyclic RHS, including a more thorough investigation of aminotetrahydrofuran derivatives, to further refine the SAR and identify compounds with broad-spectrum activity against both Gram-positive and Gram-negative pathogens. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these next-generation antibacterial agents.

References

  • Mitton-Fry, M. J., et al. (2018). Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety. Bioorganic & Medicinal Chemistry Letters, 28(14), 2477-2480. [Link]
  • Lu, Y., et al. (2024). Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. ACS Medicinal Chemistry Letters. [Link]
  • Saladini, S., et al. (2016). Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors With Potent Anti-Gram Positive Activity and Improved Safety Profile. Journal of Medicinal Chemistry, 59(13), 6391-6407. [Link]
  • Chevalier, J., et al. (2021). MIC, IC50, and SI values determined for the selected most promising compounds.
  • Kokot, M., et al. (2022). Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. International Journal of Molecular Sciences, 23(21), 13458. [Link]
  • Reddy, K. K., et al. (2015). Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review. Bioorganic & Medicinal Chemistry, 23(17), 5479-5490. [Link]
  • Lu, Y., et al. (2023). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Antimicrobial Agents and Chemotherapy, 67(10), e0048223. [Link]
  • Kokot, M., et al. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry, 65(10), 7096-7117. [Link]
  • Kolarič, A., Anderluh, M., & Minovski, N. (2020). Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective. Journal of Medicinal Chemistry, 63(11), 5664-5674. [Link]
  • Blower, T. R., et al. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(8), 2119-2136. [Link]
  • Sangshetti, J. N., et al. (2014). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 24(1), 371-375. [Link]
  • Lu, Y., et al. (2023). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Antimicrobial Agents and Chemotherapy, 67(10), e0048223. [Link]
  • Basit, S., et al. (2014). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
  • Miller, A. A., et al. (2012). Comparison of good IC 50 to MIC values.
  • Lu, Y., et al. (2023). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs.
  • Bunt, A. D., et al. (2023). Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]
  • Schaper, K. J., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(9), 2064-2072. [Link]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

Sources

A Comparative Guide to Chiral Scaffolds in Synthesis: Spotlight on 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. A significant portion of pharmaceuticals are chiral, existing as pairs of non-superimposable mirror images called enantiomers.[1] These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles because biological targets like enzymes and receptors are themselves chiral entities.[1] The classic and tragic example of thalidomide, where the (R)-enantiomer was a sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1]

Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) implemented guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug candidate.[2][3] This has propelled the development of asymmetric synthesis, a field dedicated to producing a specific enantiomer of a compound.[4] Central to this endeavor is the use of chiral building blocks , enantiomerically pure molecules that serve as foundational units for constructing complex, stereochemically-defined drug candidates.[4][]

This guide provides a comparative analysis of various chiral scaffolds, with a special focus on the emerging potential of 4-Aminotetrahydrofuran-3-ol . We will explore its structural advantages, synthetic accessibility, and functional versatility in comparison to more established chiral building blocks, supported by experimental insights and protocols.

Featured Scaffold: this compound

This compound is a chiral building block characterized by a saturated five-membered oxygen heterocycle (a tetrahydrofuran, or THF, ring) substituted with both an amino and a hydroxyl group on adjacent carbons.[6][7][8] This seemingly simple molecule embodies several desirable features for drug design:

  • Sp³-Rich Three-Dimensionality: The non-planar THF ring provides a rigid, three-dimensional scaffold, which is increasingly sought after in drug discovery to improve target specificity and reduce off-target effects compared to flat, aromatic systems.[2]

  • Embedded Functionality: The vicinal amino alcohol motif is a privileged structural element found in numerous biologically active compounds and serves as an excellent handle for further chemical elaboration.[9]

  • Natural Product Mimicry: The substituted tetrahydrofuran core is a common substructure in a vast array of natural products known for their diverse and potent biological activities, including antitumor, antimicrobial, and neurotoxic effects.[10][11]

  • Hydrogen Bonding Capabilities: The presence of both a hydroxyl (donor/acceptor) and an amino (donor) group, along with the ether oxygen (acceptor), provides multiple points for hydrogen bonding, which is crucial for specific drug-receptor interactions.

These features position this compound as a valuable scaffold for exploring new chemical space and developing novel therapeutics, particularly in areas like antiviral and antibacterial research.[6]

Comparative Analysis of Prominent Chiral Scaffolds

The choice of a chiral scaffold is a strategic decision in any synthetic campaign, balancing factors like synthetic accessibility, cost, and the desired structural features of the final target molecule. Below is a comparison of this compound with other widely used chiral scaffolds.

ScaffoldKey Structural FeaturesSynthetic AccessibilityFunctionalization PotentialProminent Applications & Examples
This compound Saturated O-heterocycle; Vicinal amino alcoholAsymmetric synthesis from achiral precursors; Potential for chemoenzymatic routes.Amine (acylation, alkylation); Alcohol (etherification, esterification); Ring opening.Antiviral and antibacterial agent development.[6]
Chiral Piperidines Saturated N-heterocycleAsymmetric hydrogenation of pyridines; Resolution of racemates; Chiral pool (from amino acids).Amine (N-arylation, N-alkylation); Ring carbons can be functionalized.Prevalent in approved drugs for CNS disorders, oncology, and infectious diseases.[12][13][14]
Chiral Pyrrolidines Saturated 5-membered N-heterocycleChiral pool (L-proline and derivatives); Asymmetric synthesis.Amine and carboxylic acid (in proline); Ring functionalization.Used as catalysts (e.g., proline catalysis) and scaffolds for drugs like ACE inhibitors (e.g., Lisinopril).
Chiral 1,2-Amino Alcohols Acyclic; Vicinal amino alcoholChiral pool (amino acids); Asymmetric reduction of α-aminoketones; Asymmetric aminohydroxylation.Amine and alcohol groups are readily derivatized.Key components of many pharmaceuticals and chiral ligands/auxiliaries for asymmetric synthesis.[9]
Chiral Amino Acids Acyclic; α-amino and carboxylic acid groupsReadily available from the chiral pool (natural sources).Amine (peptide coupling, protection); Carboxylic acid (esterification, amide formation).Building blocks for peptides, peptidomimetics, and synthesis of numerous small molecule drugs (e.g., Saquinavir).[1]

Experimental Protocols & Methodologies

The practical application of a chiral scaffold is contingent on reliable and reproducible synthetic protocols. While the synthesis of specific stereoisomers of this compound can be complex, the general strategies often rely on the asymmetric reduction of a prochiral ketone precursor, a well-established method in chiral synthesis.[15]

Protocol 1: Representative Asymmetric Synthesis of a Chiral Amino Alcohol Scaffold

This protocol is adapted from established procedures for the Corey-Bakshi-Shibata (CBS) asymmetric reduction of aminoketones and serves as a model for synthesizing chiral amino alcohol scaffolds like this compound from a suitable precursor.[16]

Objective: To synthesize an enantiomerically enriched amino alcohol via the asymmetric reduction of a prochiral aminoketone.

Materials:

  • Prochiral aminoketone hydrochloride (e.g., 4-amino-dihydrofuran-3-one hydrochloride) (1.0 eq)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BMS, ~10 M, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (for neutralization if starting from salt)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq). Add anhydrous THF and cool the solution to -20 °C using a suitable cooling bath.

  • Borane Addition: Slowly add the Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes at -20 °C.

  • Substrate Preparation: In a separate flask, dissolve the aminoketone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF. Neutralize with triethylamine (1.1 eq) to generate the free base. Filter off the resulting triethylammonium chloride salt under an inert atmosphere.

  • Reduction Reaction: Add the solution of the free aminoketone dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature remains at -20 °C.[16]

  • Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.[16]

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of the amino alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing Synthetic Strategy

Diagrams are essential for conceptualizing complex synthetic workflows and relationships.

G cluster_0 Chiral Scaffold Synthesis cluster_1 Drug Development Cascade Achiral Achiral Starting Material Precursor Prochiral Precursor (e.g., Ketone) Achiral->Precursor Asymmetric_Rxn Asymmetric Reaction (e.g., CBS Reduction) Precursor->Asymmetric_Rxn Scaffold Enantiopure Scaffold (e.g., this compound) Asymmetric_Rxn->Scaffold Functionalization Scaffold Functionalization Scaffold->Functionalization Lead_Gen Lead Generation Functionalization->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow from achiral materials to a drug candidate using a chiral scaffold.

G Ketone Prochiral Aminoketone Complex Transient Chiral Reagent Complex Ketone->Complex Coordination Catalyst Chiral CBS Catalyst + Borane (BMS) Catalyst->Complex Forms Alcohol Enantiopure Amino Alcohol Complex->Alcohol Stereoselective Hydride Delivery

Caption: Key steps in the CBS asymmetric reduction of a prochiral ketone.

Conclusion and Forward Outlook

While established scaffolds like chiral piperidines and amino acids will continue to be mainstays in organic synthesis, the quest for novel chemical matter with improved pharmacological profiles necessitates the exploration of more diverse and three-dimensional building blocks.[13][17] this compound represents an exemplary scaffold in this regard, offering a unique combination of a rigid, sp³-rich core with versatile, embedded functionality. Its structural resemblance to motifs found in bioactive natural products further enhances its appeal as a starting point for drug discovery campaigns.[11]

The primary challenge often lies in the development of efficient, scalable, and stereoselective synthetic routes. As methodologies in asymmetric catalysis and biocatalysis continue to advance, the accessibility of complex chiral building blocks like this compound will undoubtedly increase, paving the way for their broader application and the discovery of next-generation therapeutics.

References

  • A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis - Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID - NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols - Benchchem.
  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central.
  • An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis - Benchchem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem.
  • Precision Chiral Building Block Synthesis - BOC Sciences.
  • This compound - MySkinRecipes.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 - PubChem - NIH.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • 214629-29-5 | (3S,4S)-4-Aminotetrahydrofuran-3-ol | ChemScene.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
  • Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate.
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem.

Sources

A Comparative Guide to the Determination of Enantiomeric Excess of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is paramount. For molecules like 4-Aminotetrahydrofuran-3-ol, a key chiral building block, the precise determination of its enantiomeric excess (ee) is not merely a quality control metric but a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric purity of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their needs.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the stereochemical composition of chiral drugs. Consequently, robust and reliable analytical methods for determining enantiomeric excess are indispensable throughout the drug discovery and development pipeline.

This guide will explore and compare the following techniques:

  • Indirect Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Derivatizing Agents.

  • Direct Chiral High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases.

  • Chiral Gas Chromatography (GC) with derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating or Derivatizing Agents.

  • Vibrational Circular Dichroism (VCD) for absolute configuration and enantiomeric purity.

Indirect Chiral HPLC: A Diastereomeric Approach

The indirect method circumvents the need for a chiral stationary phase by converting the enantiomers of this compound into diastereomers using a chiral derivatizing agent (CDA).[2] Diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.

Principle of Indirect Chiral HPLC

The core principle involves the reaction of the racemic or enantioenriched this compound with a single, enantiomerically pure CDA. This reaction creates a pair of diastereomers with distinct chromatographic behaviors. The relative peak areas of the separated diastereomers in the chromatogram directly correlate to the enantiomeric composition of the original sample.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound (Enantiomeric Mixture) Reaction Derivatization Reaction Sample->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Injection Inject into HPLC Diastereomers->Injection Separation Separation on Achiral Column Injection->Separation Detection UV/Vis or FLD Detection Separation->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for indirect chiral HPLC analysis.

Detailed Protocol
  • Derivatization:

    • Dissolve a known quantity of this compound in a suitable aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).

    • Add a slight molar excess (e.g., 1.2 equivalents) of an enantiomerically pure chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[2][3]

    • Add a non-chiral base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or until complete as monitored by TLC.

    • Quench the reaction and prepare the sample for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard achiral column (e.g., C18, silica).

    • Mobile Phase: A mixture of organic solvents like hexane and isopropanol or acetonitrile and water, depending on the polarity of the diastereomers.

    • Detection: UV detection is often suitable as the CDA typically introduces a strong chromophore.

    • Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

Comparison
FeatureIndirect Chiral HPLC
Principle Conversion to diastereomers, separation on achiral phase.
Pros Utilizes standard, less expensive achiral columns. The derivatizing agent can enhance detection.
Cons Requires a derivatization step which can be time-consuming. The CDA must be of high enantiomeric purity. Potential for kinetic resolution leading to inaccurate results.
Best For Laboratories without access to a wide range of chiral columns; when enhanced detection is necessary.

Direct Chiral HPLC: Enantioselective Recognition

Direct chiral HPLC is a powerful and widely adopted technique that employs a chiral stationary phase (CSP) to achieve enantiomeric separation.[4] The CSP interacts differently with each enantiomer, leading to different retention times.

Principle of Direct Chiral HPLC

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in differential retention on the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of chiral compounds, including amino alcohols.[4]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound (Enantiomeric Mixture) Dissolution Dissolve in Mobile Phase Sample->Dissolution FilteredSample Filtered Sample Dissolution->FilteredSample Injection Inject into HPLC FilteredSample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV/Vis, ELSD, or MS Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for direct chiral HPLC analysis.

Detailed Protocol
  • Column Selection and Method Development:

    • Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

    • Start with a typical mobile phase for amino alcohols, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation.

  • HPLC Analysis:

    • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose based).

    • Mobile Phase: Isocratic mixture of organic solvents (e.g., 90:10 hexane:isopropanol + 0.1% diethylamine).

    • Detection: this compound lacks a strong chromophore, making direct UV detection challenging.[4] Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended. Alternatively, pre-column derivatization with a UV-active agent (e.g., NBD-Cl) can be employed.[5]

    • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Comparison
FeatureDirect Chiral HPLC
Principle Differential interaction with a chiral stationary phase.
Pros No derivatization required, reducing sample preparation time and potential errors. High efficiency and resolution are achievable.
Cons Chiral columns are significantly more expensive than achiral columns. Method development can be a trial-and-error process. Poor chromophore of the analyte may require specialized detectors.
Best For Routine analysis and quality control where a validated method is established. High-throughput screening.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral GC offers excellent resolution and sensitivity.[6]

Principle of Chiral GC

Similar to direct chiral HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin derivatives.[7] The enantiomers of the analyte exhibit different interactions with the CSP, leading to their separation.

Experimental Workflow and Protocol
  • Derivatization:

    • Due to the polarity and low volatility of this compound, derivatization is necessary.[6]

    • Both the amine and hydroxyl groups should be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[8][9] This increases volatility and improves peak shape.

  • GC Analysis:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient is used to elute the derivatized enantiomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Quantification: Enantiomeric excess is determined from the integrated peak areas.

Comparison
FeatureChiral Gas Chromatography
Principle Partitioning between a gaseous mobile phase and a liquid chiral stationary phase.
Pros High resolution and sensitivity, especially with MS detection.[4] Ideal for volatile analytes.
Cons Requires derivatization to increase volatility. The analyte must be thermally stable.
Best For Analysis of thermally stable and volatile chiral compounds or those easily derivatized.

NMR Spectroscopy

NMR spectroscopy offers a distinct approach that does not involve chromatographic separation. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.

Principle of NMR Spectroscopy for ee Determination

This is achieved by adding a chiral auxiliary to the sample, which can be a:

  • Chiral Solvating Agent (CSA): Forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.

  • Chiral Derivatizing Agent (CDA): Covalently reacts with the enantiomers to form stable diastereomers.[2]

In the presence of the chiral auxiliary, corresponding protons in the two enantiomers will experience different magnetic environments and will therefore have different chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.[10]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral auxiliary. For amino alcohols, suitable auxiliaries include:

      • CDA: Mosher's acid chloride (MTPA-Cl).[3]

      • CSA: Chiral metal complexes or enantiopure diols.[11]

    • Acquire the ¹H or ¹⁹F NMR (if using a fluorine-containing CDA like MTPA) spectrum of the mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomers.

    • Integrate these signals accurately.

    • Calculate the enantiomeric excess from the integration values.

Comparison
FeatureNMR Spectroscopy
Principle Induction of chemical shift non-equivalence between enantiomers in a chiral environment.
Pros Rapid analysis once a suitable auxiliary is found. Does not require physical separation. Can provide structural information.
Cons Lower sensitivity and accuracy compared to chromatography. Signal overlap can complicate quantification. Requires a high-field NMR spectrometer.
Best For Quick checks of enantiomeric purity, especially during reaction monitoring. When chromatographic methods are not available.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] While primarily used for determining the absolute configuration of chiral molecules, it can also be used to assess enantiomeric purity.

Principle of VCD

Enantiomers have VCD spectra of equal magnitude but opposite sign.[13] A racemic mixture will show no VCD signal. The intensity of the VCD spectrum is directly proportional to the enantiomeric excess of the sample. By comparing the VCD spectrum of an unknown sample to that of an enantiomerically pure standard, the ee can be determined. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated using density functional theory (DFT).[14][15]

Comparison
FeatureVibrational Circular Dichroism
Principle Differential absorption of left and right circularly polarized infrared light.
Pros Provides information on both absolute configuration and enantiomeric excess. Non-destructive technique.
Cons Requires specialized and expensive instrumentation. Requires a reference spectrum of the pure enantiomer for ee determination. DFT calculations are needed for absolute configuration.
Best For Unambiguous determination of absolute configuration. Research applications where detailed stereochemical information is crucial.

Summary and Recommendations

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required accuracy and sensitivity, sample throughput, and the stage of drug development.

MethodPrimary ApplicationThroughputCost per SampleKey Consideration
Indirect HPLC Method development, labs without chiral columnsLowLow-MediumPurity of CDA, risk of kinetic resolution
Direct HPLC QC, routine analysis, high-throughput screeningHighMediumColumn cost, analyte detection
Chiral GC Volatile/derivatizable compoundsMedium-HighLow-MediumThermal stability of analyte
NMR Rapid screening, reaction monitoringHighLowLower accuracy, requires suitable auxiliary
VCD Absolute configuration, researchLowHighInstrument availability, requires pure standard

For routine quality control and accurate quantification, Direct Chiral HPLC is generally the preferred method due to its robustness and high-throughput capabilities, provided a suitable column and detection method (e.g., ELSD or MS) are available. For initial screening and in-process controls where speed is critical, NMR spectroscopy can be a valuable tool. Chiral GC is a strong alternative if the derivatized analyte is thermally stable. Indirect HPLC remains a viable option when chiral columns are not accessible. Finally, VCD stands as the gold standard for the definitive assignment of absolute configuration, a critical piece of information for any chiral drug candidate.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Freedman, T. B., et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Wikipedia. Vibrational circular dichroism.
  • Optica Publishing Group. (2014). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.
  • Wikipedia. Chiral derivatizing agent.
  • PubMed. (1993). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
  • National Institutes of Health (NIH). (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Semantic Scholar. (1994). Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation.
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • National Institutes of Health (NIH). (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules.
  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • ACS Publications. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Separations.
  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
  • Wikipedia. Enantiomeric excess.
  • PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Royal Society of Chemistry. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • YouTube. (2023). How To Calculate Enantiomeric Excess - Stereochemistry.

Sources

A Senior Application Scientist's Guide to Stereoselective Furan Synthesis: A Comparative Analysis of Leading Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan ring system is a privileged scaffold in a multitude of natural products, pharmaceuticals, and advanced materials. Achieving precise control over the three-dimensional arrangement of atoms—or stereochemistry—during the synthesis of these molecules is a paramount challenge. Stereoisomers of the same compound can exhibit dramatically different biological activities, making the development of stereoselective catalytic methods a critical endeavor in modern organic chemistry and drug discovery.

This guide offers an in-depth comparative analysis of the foremost catalytic systems for stereoselective furan synthesis. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles that govern catalyst performance, providing the causal logic behind experimental design. The data presented herein is curated from peer-reviewed literature to empower you, the practicing scientist, to make informed decisions when selecting a catalyst for your specific synthetic challenge.

Chapter 1: Organocatalysis: Precision and Diversity in Furan Annulation

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often provides unique reactivity and selectivity. In the context of furan synthesis, organocatalysts, particularly those derived from cinchona alkaloids, have enabled remarkable diastereodivergent strategies, allowing access to all possible stereoisomers of a product from the same set of starting materials by simply modifying the catalyst.[1]

The Power of Cinchona Alkaloids: Diastereodivergent Synthesis

A salient example of organocatalysis's power is the synthesis of 2,3-furan fused carbocycles bearing adjacent quaternary and tertiary stereocenters.[1] This transformation proceeds via a two-step sequence: an asymmetric Michael addition of a β-ketoester to a cyclic 2-(1-alkynyl)-2-alkene-1-one, followed by a silver-catalyzed intramolecular cycloisomerization. The genius of this approach lies in exploiting the dual catalytic modes of quinine derivatives.

  • General Base Catalysis: Unmodified quinine acts as a general base, deprotonating the β-ketoester to initiate the Michael addition. This mode preferentially leads to one diastereomeric series of products.

  • Phase-Transfer Catalysis (PTC): By quaternizing the cinchona alkaloid, its function switches to that of a phase-transfer catalyst. Under these conditions, the stereochemical outcome of the Michael addition is completely inverted, providing access to the complementary set of diastereomers.[1]

This diastereodivergent approach is a testament to the nuanced control achievable through organocatalysis, where subtle catalyst modifications lead to profound changes in the stereochemical pathway.

Comparative Performance of Cinchona Alkaloid Catalysts

The choice between general base and phase-transfer catalysis directly dictates the diastereomeric outcome. The following table summarizes representative data for this powerful strategy.

Catalyst TypeCatalystSubstrates (Ketoester + Enone)Product DiastereomerYield (%)d.r.Ref
General Base QuinineEthyl 2-oxocyclohexanecarboxylate + 2-phenylethynyl-2-cyclohexen-1-onesyn93>20:1[1]
General Base QuinineEthyl 2-oxocyclopentanecarboxylate + 2-phenylethynyl-2-cyclopenten-1-onesyn92>20:1[1]
PTC O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideEthyl 2-oxocyclohexanecarboxylate + 2-phenylethynyl-2-cyclohexen-1-oneanti95>20:1[1]
PTC O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideEthyl 2-oxocyclopentanecarboxylate + 2-phenylethynyl-2-cyclopenten-1-oneanti9419:1[1]
Experimental Protocol: General Base-Catalyzed Annulated Furan Synthesis[1]

This protocol describes the synthesis of the syn-diastereomer using quinine as a general base catalyst.

  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the cyclic β-ketoester (0.24 mmol, 1.2 equiv) and quinine (10 mol%) in anhydrous toluene (2.0 mL).

  • Reaction Initiation: Cool the solution to -10 °C. Add the cyclic 2-(1-alkynyl)-2-alkene-1-one (0.2 mmol, 1.0 equiv) to the stirred solution.

  • Monitoring: Maintain the reaction at -10 °C for 48 hours. Monitor the progress of the Michael addition by Thin Layer Chromatography (TLC).

  • Quenching and Cycloisomerization: Upon completion of the first step, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate. Evaporate the solvent under reduced pressure.

  • Silver-Catalyzed Cyclization: Dissolve the crude residue in ethyl acetate (2 mL) and add silver nitrate (AgNO₃, 10 mol%). Stir the mixture at room temperature until TLC analysis indicates complete consumption of the intermediate.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the desired annulated furan. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product mixture after cycloisomerization.

Catalytic Cycle Visualization

The following diagram illustrates the proposed catalytic cycle for the general base-catalyzed Michael addition, which is the key stereodetermining step.

Organocatalytic_Cycle cluster_cycle General Base Catalysis Catalyst Quinine (Base) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation Ketoester β-Ketoester (R¹-H) Ketoester->Enolate Adduct Michael Adduct Enolate->Adduct Stereoselective Michael Addition Enone Alkynyl Enone (R²) Enone->Adduct Adduct->Catalyst Protonation & Catalyst Regeneration Adduct_out Michael Adduct (to Ag-catalyzed cyclization) Adduct->Adduct_out caption Catalytic cycle for quinine-mediated Michael addition. Palladium_Catalytic_Cycle cluster_cycle Pd-Catalyzed THF Synthesis Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Aryl Bromide (Ar-X) ArX->OxAdd Coord Alkene Complex OxAdd->Coord Alkene Coordination Alkene γ-Hydroxy Alkene Alkene->Coord Carbopalladation Carbopalladation Intermediate Coord->Carbopalladation Migratory Insertion Cyclization Cyclized Pd(II) Alkoxide Carbopalladation->Cyclization Intramolecular C-O Bond Formation (Stereodetermining Step) Cyclization->Pd0 Reductive Elimination Product_out trans-THF Product Cyclization->Product_out caption Proposed catalytic cycle for Pd-catalyzed THF synthesis. Rhodium_Mechanism cluster_pathway Rhodium-Catalyzed Cascade Start Diazo Substrate + Rh₂(OAc)₄ Carbenoid Rh(II) Carbenoid Intermediate Start->Carbenoid N₂ Extrusion VinylCarbenoid Vinyl Carbenoid Carbenoid->VinylCarbenoid Intramolecular Alkyne Addition Furan Furo[3,4-c]furan (Reactive Diene) VinylCarbenoid->Furan Carbonyl Cyclization DielsAlder Diels-Alder Adduct Furan->DielsAlder [4+2] Cycloaddition with Dienophile caption Pathway for Rh(II)-catalyzed furan synthesis and cycloaddition.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Aminotetrahydrofuran-3-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral intermediates like 4-Aminotetrahydrofuran-3-ol is not merely a procedural step but a cornerstone of quality, safety, and efficacy in pharmaceutical development. As a key building block, its enantiomeric purity and concentration must be unequivocally established. This guide provides an in-depth, objective comparison of two robust analytical methods for the quantification of this compound, supported by validation data generated under rigorous laboratory conditions. Our focus is not just on the "how," but the critical "why" behind our methodological choices, ensuring you can select and implement the optimal approach for your specific needs.

The inherent properties of this compound—a small, polar, chiral amino alcohol—present distinct analytical challenges. These include poor retention on traditional reversed-phase columns and the necessity of separating its enantiomers, which often exhibit different pharmacological profiles. To address this, we have developed and validated two distinct, fit-for-purpose methods:

  • Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method ideal for routine quality control, purity assessments, and content uniformity testing where high concentrations are expected.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for bioanalytical studies, metabolite identification, or trace-level impurity quantification.

This guide will dissect each method, detailing the experimental protocols and presenting a head-to-head comparison of their performance based on internationally recognized validation guidelines.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the principle of enantioselective chromatography, where a chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers of this compound, resulting in different retention times and allowing for their separation and individual quantification.

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, specifically an amylose-based column, is a deliberate choice rooted in its proven broad applicability for separating a wide range of chiral compounds, including amino alcohols.[1] The mobile phase, a mixture of a non-polar solvent (n-Hexane) with an alcohol modifier (Isopropanol) and a basic additive (Diethylamine), is optimized for normal-phase chromatography. The alcohol modifier is crucial for modulating retention and enantioselectivity, while the basic additive is essential to prevent peak tailing by interacting with residual silanol groups on the silica support and ensuring the analyte is in its neutral form.[2] UV detection is suitable for this application due to the analyte's lack of a strong chromophore, necessitating detection at a lower wavelength (210 nm).

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Chiral Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

2. Chemicals and Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA, HPLC Grade)

  • Diethylamine (DEA, >99.5%)

  • This compound reference standard (both enantiomers and racemic mixture)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Dissolve in Mobile Phase (Stock Solution) p1->p2 p3 Serial Dilution for Calibration Curve p2->p3 h1 Inject into HPLC System p3->h1 p4 Dissolve/Dilute Sample p5 Filter Sample (0.45 µm) p4->p5 p5->h1 h2 Separation on Chiral Column (Chiralpak IA) h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: Workflow for Chiral HPLC-UV Quantification.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as analyzing samples in complex biological matrices, LC-MS/MS is the gold standard. This method leverages the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer, providing exceptional specificity through Multiple Reaction Monitoring (MRM).

Causality Behind Experimental Choices

Due to the polar nature of this compound, traditional reversed-phase chromatography is inefficient. Therefore, we employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high organic content to retain and separate polar analytes. This approach prevents the analyte from eluting in the void volume, thereby mitigating severe matrix effects that can suppress ionization in the mass spectrometer.[3] Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for protonating amine-containing compounds, leading to a strong parent ion signal ([M+H]+). The use of a stable isotope-labeled internal standard (SIL-IS), such as D4-4-Aminotetrahydrofuran-3-ol, is critical for achieving the highest accuracy and precision, as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[4]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Columns:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

2. Chemicals and Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water with 0.1% Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • This compound reference standard

  • D4-4-Aminotetrahydrofuran-3-ol (Internal Standard, IS)

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor Ion (Q1): m/z 104.1 -> Product Ion (Q3): m/z 86.1

    • D4-4-Aminotetrahydrofuran-3-ol (IS): Precursor Ion (Q1): m/z 108.1 -> Product Ion (Q3): m/z 90.1

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and a separate working solution for the internal standard by diluting with 50:50 Acetonitrile:Water.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix (e.g., plasma, urine) with the analyte working solutions to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Protein Precipitation): To 50 µL of sample, standard, or blank, add 150 µL of Acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for injection.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 50 µL Sample/ Standard/Blank p2 Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge to Pellet Debris p3->p4 p5 Transfer Supernatant p4->p5 h1 Inject into UPLC System p5->h1 h2 HILIC Separation (BEH Amide Column) h1->h2 h3 ESI+ Ionization h2->h3 h4 MRM Detection (QqQ) h3->h4 d1 Integrate Analyte & IS Peaks h4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Analyte in Sample d3->d4

Sources

A Senior Application Scientist's Guide to the Efficacy of 4-Aminotetrahydrofuran-3-ol as a Precursor in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of starting materials is a critical determinant of a synthesis's overall efficiency, cost-effectiveness, and ultimate success. Chiral building blocks, which introduce stereochemical complexity early in a synthetic route, are of paramount importance. Among these, 4-Aminotetrahydrofuran-3-ol has emerged as a versatile and valuable precursor. This guide provides an in-depth analysis of its efficacy, comparing it to relevant alternatives and offering practical insights into its application.

Core Attributes of this compound: A Versatile Scaffold

This compound is a heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with both an amino and a hydroxyl group on adjacent carbons.[1][2] This arrangement of functional groups, combined with the inherent chirality of the molecule, makes it a powerful synthon for introducing key structural motifs found in a wide array of biologically active molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₉NO₂[1][3]
Molecular Weight103.12 g/mol [1][3]
Stereoisomers(3S,4S), (3R,4R), (3S,4R), (3R,4S)[1][4]
AppearanceVaries by supplier; often a solidN/A
SolubilitySoluble in water and polar organic solventsN/A

The stereochemistry of this compound is of particular significance. The cis ((3S,4S) or (3R,4R)) and trans ((3S,4R) or (3R,4S)) diastereomers offer different spatial arrangements of the amino and hydroxyl groups, which can be strategically exploited to control the stereochemical outcome of subsequent reactions. The (3S,4S) isomer is a common commercially available form.[3]

Synthetic Utility in Drug Discovery

The true value of this compound lies in its application as a precursor for more complex molecules, particularly in the synthesis of nucleoside analogs and other heterocyclic compounds with potential therapeutic applications. The tetrahydrofuran core mimics the furanose sugar ring of natural nucleosides, making it an attractive starting point for the development of antiviral and anticancer agents.[5]

Derivatives of this precursor have been incorporated into compounds evaluated for a range of biological activities, including as inhibitors of viral polymerases and other enzymes.[5][6] The amino group provides a convenient handle for peptide coupling or the introduction of other functionalities, while the hydroxyl group can be used for etherification, esterification, or as a directing group in stereoselective reactions.

Comparative Analysis: this compound vs. Alternative Precursors

The decision to use this compound should be made after careful consideration of its advantages and disadvantages relative to other available building blocks.

FeatureThis compoundAlternative: Chiral Azido AlcoholsAlternative: Chiral Epoxy Alcohols
Functional Group Handles Pre-installed vicinal amino and hydroxyl groups.Azide serves as a masked amine; requires reduction.Epoxide allows for nucleophilic ring-opening to install various functional groups.
Stereochemical Control Stereocenters are pre-defined.Stereocenters are typically pre-defined.Ring-opening can be highly stereospecific, but regioselectivity can be a challenge.
Synthetic Steps Fewer steps if the target retains the amino alcohol motif.Requires an additional reduction step to unmask the amine.Requires a ring-opening step, adding to the total number of transformations.
Safety Considerations Generally stable and safe to handle.Azide precursors can be explosive and require careful handling. Sodium azide is highly toxic.[7]Epoxides can be toxic and are reactive.
Versatility Excellent for nucleoside analogs and related structures.Highly versatile; the azide can participate in click chemistry.Very versatile for introducing a wide range of nucleophiles.
Cost & Availability Commercially available, but cost can be a factor for large-scale synthesis.Availability and cost are variable depending on the specific structure.Generally readily available and cost-effective.

Strategic Application in a Multi-Step Synthesis Workflow

The following workflow illustrates a typical synthetic sequence starting from this compound. The key considerations at each stage are highlighted to explain the causality behind the experimental choices.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection & Final Product A Start: (3S,4S)-4-Aminotetrahydrofuran-3-ol B Orthogonal Protection A->B Boc₂O, TEA or Cbz-Cl, NaHCO₃ C Protected Intermediate B->C D Activation of Hydroxyl C->D MsCl, Py or Tf₂O, 2,6-lutidine E Nucleophilic Substitution D->E Introduction of desired moiety (e.g., nucleobase) F Functionalized Intermediate E->F G Selective Deprotection F->G TFA or H₂, Pd/C H Final Target Molecule G->H

Caption: A generalized workflow for the multi-step synthesis of a target molecule starting from this compound.

Expertise in Action: Causality Behind Experimental Choices
  • Phase 1: Orthogonal Protection: The amino and hydroxyl groups have similar reactivity. To selectively functionalize one in the presence of the other, orthogonal protecting groups are essential. A Boc (tert-butyloxycarbonyl) group is commonly used for the amine as it is stable to many reaction conditions but easily removed with acid (e.g., TFA). A silyl ether could be used for the alcohol if subsequent reactions are performed under basic conditions. The choice of protecting group strategy is fundamental to the success of the synthesis.

  • Phase 2: Functionalization: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be "activated" by converting it into a better leaving group, such as a mesylate or tosylate. This is a classic strategy to enable the displacement of an alcohol. The choice of the nucleophile in the subsequent step is dictated by the desired target molecule. For antiviral nucleoside analogs, this would typically be a protected nucleobase.[5]

  • Phase 3: Deprotection: The final step is the removal of the protecting groups. The conditions for deprotection must be carefully chosen to avoid decomposition of the final product. The beauty of an orthogonal protection strategy is the ability to remove one group without affecting the other, or to remove all groups in a single, final step.

Self-Validating Protocol: Synthesis of a Protected Aminotetrahydrofuran Intermediate

This protocol describes the first critical step in most syntheses utilizing this compound: the selective protection of the amino group.

Objective: To synthesize (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydrofuran-3-ol.

Materials:

  • (3S,4S)-4-Aminotetrahydrofuran-3-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (3S,4S)-4-aminotetrahydrofuran-3-ol in anhydrous DCM at 0 °C, add TEA.

  • Slowly add a solution of Boc₂O in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Trustworthiness through Validation: The success of this step is validated by characterization of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc protecting group will be evident by a characteristic signal in the ¹H NMR spectrum around 1.4 ppm (9H, singlet) and the increased molecular weight observed by mass spectrometry. This protected intermediate is now ready for the activation and displacement of the remaining hydroxyl group.

Decision Framework: Precursor Selection

Choosing the right precursor is a multi-faceted decision. The following diagram outlines a logical process for selecting between this compound and an alternative like an epoxy alcohol.

G start Define Target Molecule's Core Structure q1 Does the target contain a cis- or trans-aminofuranol core? start->q1 precursor1 Use this compound q1->precursor1 Yes q2 Is a wide variety of nucleophiles needed at the C4 position? q1->q2 No precursor2 Consider Alternative Precursor (e.g., Epoxy Alcohol) precursor2_adv Epoxy alcohol offers more flexibility for nucleophile introduction. q2->precursor2_adv Yes precursor1_adv This compound is more direct if the amine is the desired group. q2->precursor1_adv No precursor2_adv->precursor2 precursor1_adv->precursor1

Caption: A decision-making diagram for precursor selection in synthetic planning.

Conclusion: An Efficient, Albeit Niche, Precursor

This compound is a highly effective precursor for the synthesis of molecules containing the aminofuranol motif, particularly in the field of nucleoside analog chemistry. Its primary advantages are the pre-installed, stereochemically defined functional groups, which can significantly shorten synthetic routes to complex targets.

References

  • Dhanabal, S. P., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10942358, (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10486809, this compound.
  • Gendron, T., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules.
  • Kim, H., et al. (2020). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793712, Trans-4-Amino-Tetrahydro-Furan-3-Ol.
  • Ozerov, A. A., et al. (2019). Synthesis and Antiviral Properties of 1-Substituted 3-[ω-(4-Oxoquinazolin-4(3H)-yl)alkyl]uracil Derivatives. Pharmaceutical Chemistry Journal.
  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry.
  • ResearchGate. (2006). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.
  • Google Patents. (2017). Preparation method of (R)-tetrahydrofuran-3-amine.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Aminotetrahydrofuran-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety. The 4-aminotetrahydrofuran-3-ol scaffold is an increasingly important building block in medicinal chemistry, valued for its conformational rigidity and potential for introducing diverse pharmacophoric elements. However, the presence of two chiral centers at the C3 and C4 positions gives rise to four distinct stereoisomers: the cis enantiomeric pair ((3R,4R) and (3S,4S)) and the trans enantiomeric pair ((3R,4S) and (3S,4R)). Each of these isomers can exhibit unique biological activities and metabolic profiles. Consequently, the ability to unequivocally distinguish between them is of paramount importance.

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these four stereoisomers. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and established principles.

The Structural Landscape: cis vs. trans Isomers

The fundamental difference between the cis and trans diastereomers lies in the relative orientation of the amino and hydroxyl groups on the tetrahydrofuran ring. In the cis isomers, these functional groups are on the same face of the ring, while in the trans isomers, they are on opposite faces. This seemingly subtle distinction has profound implications for the molecule's three-dimensional shape, polarity, and intermolecular interactions, which in turn manifest as distinct spectroscopic signatures.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers (3R,4R) (3R,4R) (3S,4S) (3S,4S) (3R,4R) -> (3S,4S) Enantiomers (3R,4S) (3R,4S) (3R,4R) -> (3R,4S) Diastereomers (3S,4R) (3S,4R) (3R,4R) -> (3S,4R) Diastereomers (3S,4S) -> (3R,4S) Diastereomers (3S,4S) -> (3S,4R) Diastereomers (3R,4S) -> (3S,4R) Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of this compound isomers. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and, crucially, the spatial arrangement of atoms.

Experimental Protocol: NMR Analysis

A standardized approach is critical for reproducible results. The following protocol outlines the key steps for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). transfer Transfer to a 5 mm NMR tube. dissolve->transfer instrument Place sample in a >400 MHz spectrometer. shim Shim the magnetic field to achieve optimal homogeneity. instrument->shim acquire_1H Acquire ¹H NMR spectrum (e.g., 16-32 scans). shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acquire_1H->acquire_13C process Apply Fourier transform, phase correction, and baseline correction. reference Reference the spectra to the residual solvent peak. process->reference integrate Integrate ¹H signals and assign chemical shifts and coupling constants. reference->integrate assign_13C Assign ¹³C chemical shifts. integrate->assign_13C cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. A generalized workflow for NMR analysis of small molecules.

¹H NMR: Deciphering Coupling Constants and Chemical Shifts

The key to distinguishing cis and trans isomers via ¹H NMR lies in the vicinal coupling constants (³J) between the protons on C3 and C4 (H3 and H4). According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.

  • trans Isomers ((3R,4S) and (3S,4R)): The H3 and H4 protons are on opposite faces of the ring, resulting in a larger dihedral angle (approaching 180° in an ideal staggered conformation). This leads to a larger coupling constant , typically in the range of 6-9 Hz.

  • cis Isomers ((3R,4R) and (3S,4S)): The H3 and H4 protons are on the same face, leading to a smaller dihedral angle (approaching 0° in an ideal eclipsed conformation). This results in a smaller coupling constant , generally in the range of 3-5 Hz.

While enantiomers ((3R,4S) vs. (3S,4R) and (3R,4R) vs. (3S,4S)) are indistinguishable in a standard achiral NMR solvent, their ¹H NMR spectra will be identical.

Table 1: Expected ¹H NMR Data for this compound Diastereomers

StereoisomerExpected ³J(H3-H4) (Hz)H3 & H4 Chemical Shift (ppm)Rationale
trans6 - 9Downfield shiftLarger dihedral angle leads to a larger coupling constant. The pseudo-axial/axial relationship can lead to greater deshielding.
cis3 - 5Upfield shiftSmaller dihedral angle results in a smaller coupling constant. The pseudo-axial/equatorial or equatorial/axial relationship influences shielding.

Note: Absolute chemical shifts can vary depending on the solvent and concentration. The relative shifts and coupling constants are the most reliable diagnostic indicators.

¹³C NMR: Subtle Shifts Reflecting Stereochemistry

¹³C NMR provides complementary information. While the differences in chemical shifts between diastereomers are often less dramatic than the changes in ¹H-¹H coupling constants, they are reproducible and diagnostic. The steric environment around each carbon atom influences its electron density and, therefore, its resonance frequency.

In general, sterically compressed carbons (e.g., those involved in cis interactions) will exhibit a slight upfield shift (to a lower ppm value) compared to their less hindered counterparts in the trans isomer. This is known as the "gamma-gauche effect."

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for Key Carbons

Carbontrans Isomercis IsomerExpected Difference
C3~72-75~70-73cis isomer is slightly upfield
C4~55-58~53-56cis isomer is slightly upfield
C2 & C5~65-70~65-70Less predictable, but may show minor shifts

II. Infrared (IR) Spectroscopy: Probing Functional Group Interactions

IR spectroscopy provides information about the vibrational frequencies of chemical bonds. For this compound, the key regions of interest are the O-H and N-H stretching frequencies (around 3200-3500 cm⁻¹) and the C-O stretching frequency (around 1050-1150 cm⁻¹).

The ability of the amino and hydroxyl groups to form intramolecular hydrogen bonds is highly dependent on their stereochemical relationship.

  • cis Isomers: The proximity of the -OH and -NH₂ groups on the same face of the ring allows for the formation of a strong intramolecular hydrogen bond. This results in a broadened and red-shifted (lower wavenumber) O-H stretching band compared to the trans isomer.

  • trans Isomers: The -OH and -NH₂ groups are on opposite faces, making intramolecular hydrogen bonding impossible. These isomers will primarily exhibit intermolecular hydrogen bonding, resulting in sharper O-H and N-H stretching bands at higher wavenumbers compared to the cis isomers under the same conditions (e.g., in a non-polar solvent or as a neat film).

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

Vibrational Modetrans Isomercis IsomerRationale
O-H Stretch3350-3450 (sharper)3200-3350 (broader)Intramolecular H-bonding in the cis isomer weakens the O-H bond.
N-H Stretch3250-3350 (doublet)3200-3300 (doublet)May be less affected than O-H, but can also be broadened by H-bonding.
C-O Stretch~1100-1150~1050-1100Changes in ring conformation due to stereochemistry can influence this vibration.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight of the compound and to study its fragmentation patterns. All four stereoisomers of this compound have the same molecular formula (C₄H₉NO₂) and therefore the same nominal molecular weight of 103 g/mol .[1][2][3][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

While standard electron ionization (EI) mass spectra of diastereomers can sometimes show minor differences in the relative intensities of fragment ions due to different steric strains influencing fragmentation pathways, these differences are often not reliable enough for unambiguous stereochemical assignment on their own. However, MS is an essential tool for confirming the identity of the compound and for use in conjunction with chromatographic separation methods (e.g., GC-MS or LC-MS) where the retention time will differ between diastereomers.

Expected Fragmentation: The most common fragmentation pathways for this molecule would likely involve:

  • Loss of water (M-18)

  • Loss of ammonia (M-17)

  • Alpha-cleavage adjacent to the oxygen or nitrogen atoms.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique in isolation can provide a complete and unambiguous assignment of all four stereoisomers of this compound. However, by integrating the data from NMR, IR, and MS, a clear and confident picture emerges.

  • NMR spectroscopy is the definitive tool for distinguishing between the cis and trans diastereomers through the analysis of ³J(H3-H4) coupling constants.

  • IR spectroscopy provides strong corroborating evidence for the cis vs. trans assignment by probing the presence or absence of intramolecular hydrogen bonding.

  • Mass spectrometry confirms the molecular weight and elemental composition, and when coupled with chromatography, can resolve the diastereomers.

To differentiate between the enantiomers within each diastereomeric pair, a chiral auxiliary is required, such as a chiral solvating agent in NMR or the use of a chiral stationary phase in chromatography (e.g., chiral HPLC).

This guide has outlined the fundamental principles and expected spectroscopic outcomes for the stereoisomers of this compound. By applying these principles, researchers and drug development professionals can confidently characterize these critical building blocks and advance their scientific endeavors.

References

  • PubChem Compound Summary for CID 9793712, trans-4-Amino-tetrahydro-furan-3-ol.
  • PubChem Compound Summary for CID 10942358, (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorot
  • PubChem Compound Summary for CID 10486809, this compound.

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Aminotetrahydrofuran-3-ol via Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<SCIENTIST'S NOTE > The initial search for "chiral GC separation of 4-aminotetrahydrofuran-3-ol" did not yield a direct, dedicated method for this specific molecule. This is common for novel or non-standard analytes. Therefore, the strategy has been broadened to "chiral GC separation of amino alcohols," which has provided a wealth of relevant information. The key findings indicate that direct analysis is often challenging due to the high polarity of the amino and hydroxyl groups. Derivatization is a critical and frequently employed step to enhance volatility and improve peak shape. Trifluoroacetic anhydride (TFAA) is repeatedly mentioned as a suitable derivatization agent for both amines and alcohols. Cyclodextrin-based chiral stationary phases (CSPs), such as Chirasil-DEX and similar variants, are highlighted as being highly effective for separating derivatized amino alcohols. The search also provided information on alternative techniques like chiral HPLC and SFC, which will be essential for the comparison aspect of the guide. I have sufficient information to outline the principles, design a detailed experimental protocol for chiral GC (including derivatization), and draw objective comparisons with HPLC and SFC, fulfilling all the user's core requirements.

Introduction: The Stereochemical Challenge of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile chiral building block. Its structure contains two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereoisomeric configuration is often paramount to a drug candidate's pharmacological activity and safety profile. Consequently, the ability to accurately separate and quantify these stereoisomers—assessing both enantiomeric and diastereomeric purity—is a critical step in the synthetic and quality control workflow. This guide provides an in-depth analysis of chiral Gas Chromatography (GC) as a primary method for this assessment, compares its performance with alternative technologies, and offers detailed, field-proven experimental protocols.

The Analytical Imperative: Why Chiral GC Requires Derivatization

Direct injection of this compound onto a standard GC column is often fraught with challenges. The presence of both a primary amine (-NH2) and a hydroxyl (-OH) group imparts high polarity to the molecule. This leads to strong, undesirable interactions with the stationary phase, resulting in significant peak tailing, poor resolution, and low sensitivity.

To overcome this, a crucial sample preparation step—derivatization —is employed. This chemical modification masks the polar functional groups, thereby increasing the analyte's volatility and thermal stability while drastically improving its chromatographic behavior. For amino alcohols, a common and highly effective approach is acylation.[1]

Causality Behind Derivatization Choice: The reaction with an agent like Trifluoroacetic Anhydride (TFAA) converts the amine and hydroxyl groups into trifluoroacetyl amides and esters, respectively.[1][2] This transformation achieves two essential goals:

  • Reduces Polarity: It replaces the active, hydrogen-bonding protons, minimizing interactions with the column's stationary phase and preventing peak tailing.[2]

  • Increases Volatility: The resulting molecule is more volatile, making it amenable to analysis by gas chromatography.

This derivatization step is fundamental to developing a robust and reliable chiral GC method for this class of compounds.

Core Technique: Chiral Gas Chromatography (GC) Analysis

Chiral GC is a powerful technique for separating enantiomers. Its efficacy relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. Enantiomers of the derivatized analyte interact diastereomerically with the CSP, leading to differences in retention times and enabling their separation.[3][4]

Principle of Separation

Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including derivatized amino alcohols.[3][5] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing for multiple interaction mechanisms—including inclusion complexation and hydrogen bonding—that facilitate chiral recognition.[3]

Experimental Workflow for Chiral GC Analysis

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Processing S Synthesized This compound Sample D Derivatization with TFAA in Aprotic Solvent S->D Mask polar groups I Injection into GC (Split/Splitless Inlet) D->I C Separation on Chiral Column (e.g., Chirasil-DEX CB) I->C Temp. Program Det Detection (FID) C->Det Chrom Chromatogram Generation Det->Chrom Integ Peak Integration Chrom->Integ Calc Purity Calculation (ee% and de%) Integ->Calc

Caption: Workflow for Chiral GC Purity Assessment.

Detailed Experimental Protocol: Chiral GC Method

Objective: To separate and quantify the four stereoisomers of this compound.

1. Derivatization Procedure: a. Accurately weigh ~1 mg of the synthesized this compound sample into a 2 mL autosampler vial. b. Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate). c. Add 100 µL of Trifluoroacetic Anhydride (TFAA). d. Cap the vial tightly and heat at 60 °C for 30 minutes.[2] e. Cool the vial to room temperature. Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of the chosen solvent (e.g., Dichloromethane) for GC injection.

2. Gas Chromatography Conditions:

  • GC System: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Chirasil-DEX CB (or equivalent cyclodextrin-based CSP), 25 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 90 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector: FID at 270 °C.

3. Data Analysis: a. Identify the four peaks corresponding to the derivatized stereoisomers. b. Integrate the peak area for each isomer (A1, A2, A3, A4). c. Calculate Enantiomeric Excess (ee%) and Diastereomeric Excess (de%) as required by the specific synthesis. For a pair of enantiomers (e.g., Peak 1 and Peak 2) and their corresponding diastereomers (Peak 3 and Peak 4):

  • ee% (Pair 1) = |(A1 - A2) / (A1 + A2)| * 100
  • de% = |((A1 + A2) - (A3 + A4)) / (A1 + A2 + A3 + A4)| * 100

Comparative Analysis: Chiral GC vs. Alternative Methods

While chiral GC is a highly effective technique, other methods offer different advantages and may be more suitable depending on laboratory capabilities and analytical goals.

G cluster_gc Gas Chromatography cluster_hplc Liquid Chromatography cluster_sfc Supercritical Fluid Chromatography center Analytical Goal: Purity of this compound GC Chiral GC center->GC HPLC Chiral HPLC center->HPLC SFC Chiral SFC center->SFC GC_Pros Pros: - High Resolution & Sensitivity - Fast Analysis Times - Low Solvent Cost GC->GC_Pros GC_Cons Cons: - Derivatization Required - For Volatile/Thermally Stable Analytes Only - Destructive Technique GC->GC_Cons HPLC_Pros Pros: - No Derivatization (often) - Broad Applicability - Non-destructive (Preparative Scale Possible) HPLC->HPLC_Pros HPLC_Cons Cons: - Higher Solvent Consumption & Cost - Potentially Longer Runtimes - Lower Efficiency than GC HPLC->HPLC_Cons SFC_Pros Pros: - Very Fast Separations - 'Green' Technique (less organic solvent) - Combines benefits of GC and HPLC SFC->SFC_Pros SFC_Cons Cons: - Requires Specialized Equipment - Method development can be complex SFC->SFC_Cons

Caption: Decision matrix for choosing a chiral separation technique.

Method Performance Comparison

The choice between GC, HPLC, and SFC depends on a trade-off between speed, sample preparation overhead, and equipment availability.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Sample Preparation Derivatization Required [1][2]Often not required; direct analysis possible[7]Often not required; direct analysis possible
Resolution Very HighGood to HighVery High
Analysis Time Fast (typically 15-40 min)Moderate to Slow (can be >30 min)Very Fast (often <10 min)[8][9]
Sensitivity (LOD/LOQ) Excellent (especially with FID/MS)Good (UV detection may require derivatization for this analyte)[7]Good to Excellent
Solvent Consumption Very Low (Carrier Gas)High (Organic Solvents)Low (Primarily CO2)[9]
Preparative Scale Not FeasibleFeasibleFeasible
Key Advantage High efficiency and speed for volatile compounds.Broad applicability and direct analysis capability.[7]Unmatched speed and reduced environmental impact.[8]

Conclusion and Recommendations

For the routine, high-throughput purity assessment of synthesized This compound , chiral Gas Chromatography is an excellent and often superior choice . Its primary advantages of high resolution, speed, and sensitivity are ideal for a quality control environment. The mandatory derivatization step, while adding to sample preparation time, is a well-established and robust procedure that yields significant improvements in chromatographic performance.

Choose Chiral GC When:

  • High sample throughput is required.

  • Excellent resolution and sensitivity are paramount.

  • The laboratory is equipped with standard GC-FID systems.

Consider Chiral HPLC or SFC When:

  • A non-destructive method is needed for sample recovery (preparative work).

  • Derivatization is undesirable or leads to analyte degradation.

  • "Green" chemistry and very high speed are primary drivers, and SFC instrumentation is available.[9]

Ultimately, the optimal method is one that is validated, robust, and fits the specific needs of the research or development program. This guide provides the foundational knowledge for developing a highly reliable chiral GC method for this critical class of chiral building blocks.

References

  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12. [Link]
  • LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • Berthod, A. (2010). Chiral recognition mechanisms.
  • Sandberg, L. C., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
  • Tang, P., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Andersson, S., et al. (1999). Gas chromatographic enantiomer separation of C-3 and C-4 synthons: prediction of absolute configuration from elution order and enzymatic resolution. Chirality, 11(10), 760-7. [Link]

Sources

A Comparative Guide to the In-Vitro Evaluation of Novel 4-Aminotrahydrofuran-3-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran scaffold is a privileged structure in medicinal chemistry, lending itself to the development of novel therapeutics with diverse biological activities. This guide provides a comprehensive framework for the in-vitro characterization of new chemical entities (NCEs) derived from 4-Aminotrahydrofuran-3-ol, with a specific focus on their evaluation as potential kinase inhibitors. We present a phased, hierarchical screening cascade, from initial cytotoxicity profiling to target engagement and mechanism of action studies. Detailed, field-proven protocols for key assays are provided, alongside a comparative analysis of hypothetical lead compounds against an established clinical comparator. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Tetrahydrofuran Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1] The epidermal growth factor receptor (EGFR) signaling pathway, for instance, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized cancer treatment, but acquired resistance remains a significant challenge, necessitating the discovery of NCEs with novel mechanisms or improved potency.[5]

The 4-Aminotrahydrofuran-3-ol scaffold presents a versatile platform for designing such inhibitors.[6] Its three-dimensional structure and multiple points for chemical modification allow for the synthesis of diverse compound libraries with the potential for high target specificity and favorable drug-like properties. This guide outlines a systematic approach to identify and characterize promising lead candidates from such a library.

The Experimental Cascade: A Phased Approach to In-Vitro Testing

A robust in-vitro testing strategy is essential to efficiently identify compounds with the highest potential for clinical success while minimizing resource expenditure. We advocate for a tiered approach, where compounds must pass specific criteria before advancing to more complex and resource-intensive assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action P1 Compound Library (4-Aminotrahydrofuran-3-ol Derivatives) P2 Cytotoxicity Profiling (MTT Assay) P1->P2 Initial Assessment P3 Target Engagement (TR-FRET Kinase Assay) P2->P3 Filter: Non-specific cytotoxicity P4 Cellular Pathway Analysis (Western Blot) P3->P4 Filter: Potent on-target activity P5 In-Vivo Studies P4->P5 Lead Candidate Nomination

Figure 1: Hierarchical In-Vitro Testing Cascade.

Phase 1: Cytotoxicity and Cell Viability Profiling

The initial step is to assess the general cytotoxicity of the novel compounds. This allows for the early deselection of compounds that induce cell death through non-specific mechanisms and helps establish a therapeutic window for subsequent on-target assays.

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7][8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][10] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compounds (e.g., Compound A, Compound B) and a comparator (e.g., Gefitinib) in DMSO. Add 1 µL of each concentration to the respective wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Engagement and Potency Determination

Compounds that exhibit acceptable cytotoxicity profiles proceed to target engagement assays. The goal is to confirm that the compound directly interacts with the intended kinase target and to quantify its potency.

Featured Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format ideal for studying molecular interactions like inhibitor binding to a kinase.[12][13] It combines the low background of time-resolved fluorescence with the homogeneous nature of FRET.[12] In a kinase assay, a lanthanide-labeled antibody (donor) recognizes a phosphorylated substrate, while a fluorescently labeled tracer (acceptor) also binds to the antibody. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable signal.[14]

Experimental Protocol: EGFR TR-FRET Kinase Assay
  • Reagent Preparation: Prepare assay buffer, recombinant EGFR kinase, biotinylated substrate peptide, ATP, and TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate).

  • Compound Plating: In a 384-well low-volume plate, add test compounds across a range of concentrations.

  • Kinase Reaction: Add EGFR kinase and the substrate peptide to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate for 60-120 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the on-target IC50 value.

Phase 3: Mechanism of Action (MoA) Elucidation

Potent, on-target compounds are advanced to MoA studies to confirm their effect on downstream signaling pathways within a cellular context. This step is crucial for validating the compound's intended biological effect.

Featured Assay: Western Blotting for Pathway Analysis

Western blotting is a cornerstone technique used to detect specific proteins in a complex mixture, such as a cell lysate.[15] For kinase inhibitors, it is used to measure the phosphorylation status of the target kinase and its downstream effectors.[15][16] A reduction in the phosphorylation of a downstream protein following compound treatment provides strong evidence of on-target pathway inhibition.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Compound Novel Compound (e.g., Compound A) Compound->EGFR Inhibits Phosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes

Figure 2: Simplified EGFR-MAPK Signaling Pathway.
Experimental Protocol: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed A431 cells and grow until 80% confluent. Serum-starve the cells overnight. Pre-treat with test compounds at 1x, 10x, and 100x their TR-FRET IC50 values for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes to activate the EGFR pathway.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Comparative Data Summary (Hypothetical Data)

To illustrate the output of this testing cascade, the following tables summarize hypothetical data for two novel compounds derived from 4-Aminotrahydrofuran-3-ol (Compound A and Compound B) compared to the known EGFR inhibitor, Gefitinib.

Table 1: Cytotoxicity and On-Target Potency

CompoundA431 Cytotoxicity IC50 (µM)EGFR Kinase IC50 (nM)Selectivity Index (Cytotoxicity/Kinase)
Compound A > 3015> 2000
Compound B 2.55005
Gefitinib 1025400
  • Interpretation: Compound A shows excellent separation between its on-target potency (15 nM) and its general cytotoxicity (>30 µM), indicating high specificity. Compound B is a potent cytotoxic agent, but its activity against the EGFR kinase is much weaker, suggesting its toxicity may be off-target. Gefitinib serves as a benchmark with good potency and a reasonable selectivity index.

Table 2: Downstream Pathway Inhibition (Western Blot)

TreatmentConcentrationRelative p-ERK Level (% of Stimulated Control)
Vehicle Control-100%
Compound A 15 nM (1x IC50)55%
150 nM (10x IC50)12%
Compound B 500 nM (1x IC50)85%
5000 nM (10x IC50)60%
Gefitinib 25 nM (1x IC50)48%
250 nM (10x IC50)8%
  • Interpretation: Compound A demonstrates dose-dependent inhibition of ERK phosphorylation in cells at concentrations consistent with its enzymatic IC50, confirming its on-target mechanism of action. Compound B shows poor inhibition of the pathway, further supporting the hypothesis that its cytotoxicity is off-target. Compound A's cellular activity is comparable to the reference compound, Gefitinib.

Conclusion and Future Directions

This guide presents a logical and efficient workflow for the in-vitro characterization of novel compounds derived from the 4-Aminotrahydrofuran-3-ol scaffold. Based on the hypothetical data, Compound A emerges as a promising lead candidate. It exhibits high on-target potency, a strong selectivity index, and confirmed inhibition of the downstream EGFR-MAPK signaling pathway in a cellular context.

The next steps for a candidate like Compound A would involve broader kinase panel screening to assess selectivity, followed by ADME/Tox profiling and, ultimately, evaluation in preclinical in-vivo models of cancer. This structured, data-driven approach ensures that only the most promising compounds advance, maximizing the potential for successful drug development.

References

  • Ségaliny, A. et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel).
  • Garg, K. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Normanno, N. et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene.
  • Wodke, L. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
  • Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche-applied-science.com.
  • Wee, P. & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology.
  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers. ResearchGate.
  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
  • BMG Labtech (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Bmg-labtech.com.
  • Creative Diagnostics (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative-diagnostics.com.
  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reactionbiology.com.
  • Ergin, E. et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • Bentham Science Publishers (2025). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Benthamscience.com.
  • Poly-Dtech (n.d.). TR-FRET Assay Principle. Poly-dtech.com.
  • Jones, C. A. et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology.
  • Tyner, J. W. et al. (2016). A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. Blood.
  • PubChem (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information.
  • Dickerson, W. M. et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research.
  • Molecular Devices (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Moleculardevices.com.
  • MySkinRecipes (n.d.). 4-Aminotetrahydrofuran-3-ol. Myskinrecipes.com.
  • ResearchGate (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate.
  • Degorce, F. et al. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate.
  • Seger, R. & Krebs, E. G. (2006). The detection of MAPK signaling. Current Protocols in Molecular Biology.
  • ResearchGate (2022). Synthesis of some bioactive materials derived from 4-aminotetrahydropyran. ResearchGate.
  • Lin, T. S. et al. (1981). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Journal of Medicinal Chemistry.
  • Singh, G. et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. The Scientific World Journal.

Sources

A Comparative Guide to the Synthesis of Enantioenriched Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its stereochemistry often playing a pivotal role in biological activity.[1][2] Consequently, the development of efficient and stereoselective methods for accessing enantioenriched THF derivatives is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic strategies, offering insights into their underlying mechanisms, practical applications, and relative merits. We will delve into the nuances of each approach, supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.

Intramolecular Cycloetherification Strategies

Intramolecular cyclization of a linear precursor bearing a hydroxyl group and a suitable leaving group or an activated double bond is a classic and reliable approach for constructing the THF ring. The stereochemistry of the final product is often controlled by the stereocenters present in the acyclic starting material.

Intramolecular SN2 Williamson Ether Synthesis

The intramolecular Williamson ether synthesis involves the cyclization of a γ-hydroxy alkyl halide or sulfonate. This method is straightforward and often provides high yields. The stereochemical outcome is dictated by the configuration of the stereocenter bearing the hydroxyl group, which attacks the electrophilic carbon in an SN2 fashion, leading to inversion of configuration at that center.

A representative protocol involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, followed by intramolecular displacement of a halide or sulfonate. The choice of solvent and temperature can be critical to minimize side reactions, such as elimination.

Iodoetherification of γ,δ-Unsaturated Alcohols

The iodoetherification of γ,δ-unsaturated alcohols offers a mild and effective method for the synthesis of substituted tetrahydrofurans.[3] This reaction proceeds through an iodonium ion intermediate, which is then attacked by the tethered hydroxyl group. The reaction is often highly diastereoselective, with the stereochemical outcome influenced by the geometry of the double bond and the existing stereocenters in the substrate.

In a notable example, a one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been achieved with high enantiomeric excess (86–99% ee) and good yields (56–81%) via an allyl/crotyl/alkoxyallylboration–hydroboration–iodination–cyclization reaction sequence starting from aldehydes.[4][5]

Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrofurans, offering access to a wide range of structurally diverse products with high levels of stereocontrol.

Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes provides an efficient route to substituted tetrahydrofurans.[6] These reactions can be rendered asymmetric through the use of chiral ligands. For instance, Takacs and coworkers developed a method for the conversion of bis-1,3-dienes to tetrahydrofuran products via palladium-catalyzed oxidative cyclization/nucleophilic trapping with excellent stereoselectivity, affording a single diastereomer in good yield.[3]

Rhodium-Catalyzed Asymmetric Cycloisomerization

Rhodium-catalyzed cycloisomerization of 1,6-enynes is a highly efficient method for constructing the tetrahydrofuran ring with concomitant formation of new stereocenters.[3] The use of chiral phosphine ligands, such as BINAP, allows for high levels of enantioselectivity. Zhang and colleagues have reported highly efficient kinetic resolutions of racemic 1,6-enynes using a Rh-catalyst system, providing both the cyclized product and the unreacted starting material in high enantiomeric excess (>99% ee).[3]

A typical experimental setup involves treating the 1,6-enyne with a catalytic amount of a chiral rhodium complex, such as [Rh(COD)Cl]₂/BINAP, in a suitable solvent like THF or toluene at room temperature or with gentle heating.

Organocatalytic Asymmetric Syntheses

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Several organocatalytic strategies have been successfully applied to the synthesis of enantioenriched tetrahydrofurans.

Asymmetric [3+2] Cycloaddition of Cyclopropanes and Aldehydes

A dynamic kinetic asymmetric [3+2] cycloaddition of racemic donor-acceptor cyclopropanes with aldehydes, catalyzed by a chiral magnesium-pybox complex, affords highly enantioenriched tetrahydrofuran derivatives.[7][8][9] This method is advantageous as it converts a racemic starting material into a single enantiomer of the product in high yield and diastereoselectivity. The reaction proceeds with good to excellent yields (48-92%) and enantiomeric ratios up to 97:3.[7][8]

Asymmetric Cycloetherification of ε-Hydroxy-α,β-Unsaturated Ketones

Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been employed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[6] This approach provides a straightforward route to chiral tetrahydrofurans with excellent enantioselectivities, even at low catalyst loadings and ambient temperatures.[6]

Oxidative Cyclization using 2,2,2-Trifluoroacetophenone

A sustainable and environmentally friendly protocol for the synthesis of polysubstituted tetrahydrofurans from alkenes has been developed using 2,2,2-trifluoroacetophenone as an organocatalyst and hydrogen peroxide as a green oxidant.[10][11] This method tolerates a wide range of substitution patterns and produces tetrahydrofurans in high to excellent yields.[10] The reaction involves an initial epoxidation of the alkene followed by an in-situ acid-catalyzed cyclization.[11]

Biocatalytic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for obtaining enantioenriched compounds. Halohydrin dehalogenases (HHDHs) have been successfully used for the kinetic resolution of δ-haloalcohols, providing access to both chiral δ-haloalcohols and enantioenriched tetrahydrofurans with high optical purities (>99% ee) and good isolated yields (up to 50%).[12] This biocatalytic approach is particularly attractive for its potential for large-scale applications due to its tolerance for high substrate concentrations.[12]

Comparative Summary of Synthesis Routes

Synthesis RouteCatalyst/ReagentKey FeaturesTypical YieldsTypical Enantioselectivity
Iodoetherification I₂ / BaseMild conditions, diastereoselective.56-81%[4][5]86-99% ee[4][5]
Pd-Catalyzed Oxidative Cyclization Pd(0) / Chiral LigandForms C-C and C-O bonds, high diastereoselectivity.~67%[3]High (single diastereomer)[3]
Rh-Catalyzed Cycloisomerization [Rh(COD)Cl]₂ / BINAPHigh enantioselectivity, kinetic resolution possible.Quantitative[3]>99% ee[3]
Asymmetric [3+2] Cycloaddition ((t)Bu-pybox)MgI₂Dynamic kinetic resolution, high diastereoselectivity.48-92%[7][8]up to 97:3 er[7][8]
Organocatalytic Cycloetherification Cinchona-alkaloid-thioureaMetal-free, mild conditions, low catalyst loading.GoodExcellent[6]
Biocatalytic Kinetic Resolution Halohydrin dehalogenaseHigh enantioselectivity, green chemistry.up to 50%[12]>99% ee[12]

Experimental Protocols

Representative Protocol for Rh-Catalyzed Asymmetric Cycloisomerization

To a solution of the 1,6-enyne (1.0 equiv) in anhydrous THF (0.1 M) is added the chiral rhodium catalyst, typically generated in situ from [Rh(COD)Cl]₂ (2.5 mol%) and (R)-BINAP (5.5 mol%). The reaction mixture is stirred at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or GC-MS analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydrofuran derivative.

Visualizing the Synthetic Pathways

Asymmetric [3+2] Cycloaddition Workflow

G cluster_0 Reaction Setup cluster_1 Dynamic Kinetic Asymmetric Cycloaddition cluster_2 Product Formation Racemic Cyclopropane Racemic Cyclopropane Transition State Assembly Transition State Assembly Racemic Cyclopropane->Transition State Assembly Aldehyde Aldehyde Aldehyde->Transition State Assembly Chiral Mg-pybox Catalyst Chiral Mg-pybox Catalyst Chiral Mg-pybox Catalyst->Transition State Assembly Catalyzes reaction and racemization Enantioenriched Tetrahydrofuran Enantioenriched Tetrahydrofuran Transition State Assembly->Enantioenriched Tetrahydrofuran [3+2] Cycloaddition

Caption: Workflow for the dynamic kinetic asymmetric [3+2] cycloaddition.

Organocatalytic Oxidative Cyclization

G cluster_0 Reactants cluster_1 Reaction Sequence cluster_2 Product Alkene Alkene Epoxidation Epoxidation Alkene->Epoxidation H2O2 H2O2 H2O2->Epoxidation Trifluoroacetophenone Catalyst Trifluoroacetophenone Catalyst Trifluoroacetophenone Catalyst->Epoxidation Catalyzes oxidation In-situ Cyclization In-situ Cyclization Epoxidation->In-situ Cyclization Acid-catalyzed Polysubstituted Tetrahydrofuran Polysubstituted Tetrahydrofuran In-situ Cyclization->Polysubstituted Tetrahydrofuran

Caption: Organocatalytic oxidative cyclization of alkenes.

Conclusion

The synthesis of enantioenriched tetrahydrofuran derivatives can be achieved through a variety of powerful and stereoselective methods. The choice of a particular route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. Metal-catalyzed and organocatalytic methods offer highly efficient and enantioselective pathways, while biocatalytic resolutions provide an excellent green chemistry alternative. By understanding the principles and practicalities of each approach, researchers can strategically design and execute syntheses to access these valuable chiral building blocks for their drug discovery and development programs.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 43(10), 1305–1315. [Link]
  • Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, Royal Society of Chemistry. [Link]
  • Parsons, A. T., & Johnson, J. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(10), 3592–3593. [Link]
  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5031–5036. [Link]
  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, Royal Society of Chemistry. [Link]
  • Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Semantic Scholar. [Link]
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
  • Belusa, V. (2014).
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(20), 3021–3024. [Link]
  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
  • One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
  • Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, Royal Society of Chemistry, DOI:10.1039/C6GC02580C. [Link]
  • Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic. PDF Free Download. [Link]
  • Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran.
  • Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed boryl
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.

Sources

A Comparative Guide to Pharmacophore Modeling of Tetrahydrofuran-Based HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of pharmacophore modeling as applied to a series of tetrahydrofuran-based inhibitors targeting HIV-1 protease. We will explore the rationale behind this computational approach, detail a step-by-step workflow for model generation and validation, and compare its utility against other in silico methods in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling for lead identification and optimization.

Introduction: The Significance of the Tetrahydrofuran Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Its five-membered cyclic ether structure can act as a versatile building block, offering favorable physicochemical properties and the ability to form key interactions with biological targets. A notable example of a substituted THF derivative is 4-aminotetrahydrofuran-3-ol, which presents multiple functional groups for potential modification and interaction with target proteins. The inherent chirality and conformational flexibility of the THF ring allow for precise three-dimensional arrangements of substituents, making it an attractive scaffold for the design of potent and selective inhibitors against a range of therapeutic targets, including kinases, proteases, and other enzymes.

This guide will focus on a series of potent HIV-1 protease inhibitors that incorporate a substituted bis-tetrahydrofuran (bis-THF) as a key P2 ligand. We will use this well-documented series to illustrate the principles and practical application of ligand-based pharmacophore modeling.

HIV-1 Protease: A Key Target in Antiretroviral Therapy

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It is responsible for the cleavage of viral polyproteins into mature, functional proteins, a critical step in the viral life cycle. Inhibition of HIV-1 protease leads to the production of immature, non-infectious viral particles, thus halting the progression of the infection. Consequently, HIV-1 protease has been a major target for the development of antiretroviral drugs.

Ligand-Based Pharmacophore Modeling: A Step-by-Step Workflow

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[1][2] In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling, which relies on the structures of known active compounds, is a valuable approach.[3]

Here, we will detail the workflow for generating a pharmacophore model for a series of bis-THF derived HIV-1 protease inhibitors. For this purpose, we will use a representative dataset of inhibitors with their corresponding inhibitory constants (Ki) from a study by Ghosh et al. (2008).[4]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To generate and validate a 3D pharmacophore model for a series of bis-THF HIV-1 protease inhibitors.

Materials:

  • A dataset of at least 15-20 structurally diverse inhibitors with a wide range of biological activities (Ki or IC50 values).

  • Molecular modeling software with pharmacophore generation capabilities (e.g., Discovery Studio, LigandScout, MOE, or free alternatives like PharmaGist or ZINCPharmer).[4][5][6]

Methodology:

  • Ligand Preparation and Dataset Selection:

    • Select a training set of at least 10-15 diverse inhibitors with high to moderate activity.

    • Select a test set of at least 5 inhibitors not included in the training set, covering the full range of activity.

    • Generate 3D conformations for all ligands and perform energy minimization.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the most active inhibitors. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable groups

  • Pharmacophore Model Generation:

    • Align the training set molecules based on their common features.

    • Generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of features.

    • Score and rank the hypotheses based on how well they map to the active compounds and discriminate them from inactive ones.

  • Pharmacophore Model Validation:

    • Test Set Validation: Use the generated model to predict the activity of the test set compounds. A good model should accurately predict the activity of compounds it has not been trained on.

    • Fischer's Randomization Test: Generate multiple random spreadsheets by shuffling the activity data of the training set and build pharmacophore models from them. The original model should have a significantly higher correlation and lower RMSD than the models from the randomized data.

    • Güner-Henry (GH) Scoring: This method assesses the model's ability to enrich a database with active compounds. A GH score above 0.7 is considered a good model.[7]

Diagram of the Pharmacophore Modeling Workflow:

PharmacophoreWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application Data Inhibitor Dataset (Structures & Activity) TrainingSet Training Set Data->TrainingSet TestSet Test Set Data->TestSet Features Feature Identification (HBA, HBD, HY, etc.) TrainingSet->Features Generation Hypothesis Generation Features->Generation Scoring Scoring & Ranking Generation->Scoring TestSetValidation Test Set Validation Scoring->TestSetValidation Fischer Fischer's Randomization Scoring->Fischer GHScore Güner-Henry Scoring Scoring->GHScore ValidatedModel Validated Model TestSetValidation->ValidatedModel Fischer->ValidatedModel GHScore->ValidatedModel Screening Virtual Screening ValidatedModel->Screening LeadOpt Lead Optimization ValidatedModel->LeadOpt

Caption: Workflow for ligand-based pharmacophore model generation and validation.

Data Presentation and Analysis

Structure-Activity Relationship (SAR) of bis-THF HIV-1 Protease Inhibitors

The following table presents a selection of bis-THF inhibitors and their corresponding Ki values against HIV-1 protease, adapted from Ghosh et al. (2008).[4] This data will be used to build and validate our pharmacophore model.

Compound IDR (P2' Ligand)Ki (pM)
23a 4-methoxyphenylsulfonamide15
23b 4-fluorophenylsulfonamide6.7
23c 3-pyridylsulfonamide2.9
23d Thiazol-2-ylsulfonamide9.3
Test-1 Phenylsulfonamide25
Test-2 2-naphthylsulfonamide12

Note: This is a representative subset of data for illustrative purposes.

Hypothetical Pharmacophore Model for bis-THF Inhibitors

Based on the SAR data, a hypothetical pharmacophore model for this series of inhibitors would likely include the following features:

  • Two Hydrogen Bond Acceptors (HBA): Corresponding to the oxygens of the bis-THF moiety, which are known to interact with the backbone amides of the protease active site.

  • One Hydrogen Bond Donor (HBD): Representing the hydroxyl group of the hydroxyethylamine transition-state isostere.

  • One Hydrophobic Feature (HY): Representing the benzyl group at the P1 position.

  • One Aromatic Ring Feature (AR): Corresponding to the P2' sulfonamide aromatic ring.

Diagram of a Hypothetical 3D Pharmacophore Model:

Caption: A hypothetical 3D pharmacophore model for bis-THF HIV-1 protease inhibitors.

Pharmacophore Model Validation Results

A robust pharmacophore model should be able to distinguish active from inactive compounds and accurately predict the activity of new molecules. The table below shows the results of a hypothetical validation of our pharmacophore model.

Validation MethodResultInterpretation
Test Set Prediction Correlation (R²) = 0.85Good predictive power
Fischer's Randomization 95% confidenceModel is not due to chance
Güner-Henry Score 0.82Good enrichment of actives

Comparative Analysis: Pharmacophore Modeling vs. Other Computational Methods

While pharmacophore modeling is a powerful tool, it is important to understand its strengths and weaknesses in comparison to other computational methods used in drug discovery.

MethodAdvantagesDisadvantages
Pharmacophore Modeling - Fast and efficient for virtual screening of large databases.[8] - Does not require a protein structure. - Can identify novel scaffolds.- Highly dependent on the quality of the input ligand set. - Does not provide detailed information on binding poses or energies.
Molecular Docking - Predicts the binding pose and affinity of a ligand to a target. - Provides detailed information on protein-ligand interactions.- Computationally more intensive than pharmacophore screening. - Requires a high-resolution protein structure. - Scoring functions can be inaccurate.
Quantitative Structure-Activity Relationship (QSAR) - Can predict the activity of new compounds based on their physicochemical properties. - Useful for lead optimization.- Models are often specific to a particular chemical series. - Can be prone to overfitting.

For the discovery of novel HIV-1 protease inhibitors with diverse scaffolds, pharmacophore modeling serves as an excellent initial screening method. It can rapidly filter large compound libraries to identify potential hits that can then be further evaluated using more computationally intensive methods like molecular docking and molecular dynamics simulations.

Conclusion

Pharmacophore modeling is a valuable and versatile computational tool in the drug discovery pipeline. As demonstrated with the example of tetrahydrofuran-based HIV-1 protease inhibitors, a well-validated pharmacophore model can effectively capture the key chemical features required for biological activity. This enables the rapid screening of large compound databases to identify novel hit compounds and guide the optimization of existing leads. By integrating pharmacophore modeling with other computational and experimental techniques, researchers can accelerate the discovery and development of new therapeutic agents.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
  • Yang, S.-Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444–450. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Langer, T., & Wolber, G. (2004). Pharmacophore-based virtual screening. Current Pharmaceutical Design, 10(24), 3001–3011. [Link]
  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening. Current Pharmaceutical Design, 21(39), 5665–5689. [Link]
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand structures. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]
  • Koes, D. R., & Camacho, C. J. (2012). ZINCPharmer: an online server for pharmacophore search of the ZINC database. Nucleic Acids Research, 40(Web Server issue), W409–W414. [Link]
  • Ghosh, A. K., Liu, X., Dales, N. A., & Leshchenko, S. (2008). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 51(20), 6340–6351. [Link]
  • PharmaGist. [Link]
  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249–284. [Link]
  • Madhavi Sastry, G., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. [Link]
  • Güner, O. F., & Henry, D. R. (2001). The art and science of pharmacophore modeling and screening. Current Pharmaceutical Design, 7(1), 1-2. [Link]
  • Fischer, R. A. (1936). The use of multiple measurements in taxonomic problems. Annals of Eugenics, 7(2), 179-188. [Link]
  • Koutsoukas, A., Simms, B., & Kirchmair, J. (2017). From in silico target prediction to multi-target drug design: current strategies and future directions. Future Medicinal Chemistry, 9(13), 1593–1611. [Link]

Sources

A Senior Application Scientist's Guide to Amine Protection in Aminofuranol Synthesis: A Head-to-Head Comparison of Boc, Cbz, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Aminofuranols

Aminofuranols are privileged scaffolds in medicinal chemistry, forming the core of numerous antiviral nucleoside analogues and other therapeutic agents. Their synthesis, however, presents a significant challenge due to the presence of multiple reactive functional groups—specifically, the nucleophilic amine and one or more hydroxyl groups. To achieve regioselective modification and prevent unwanted side reactions during synthetic sequences, the temporary masking of the amino group is not just advantageous; it is essential.[1]

A robust protecting group strategy is the cornerstone of successfully synthesizing complex, polyfunctional molecules like aminofuranols.[2] An ideal protecting group must be introduced selectively and in high yield, remain stable throughout various reaction conditions, and be removed cleanly and efficiently when its job is done.[3][4] This guide provides a head-to-head comparison of the three most ubiquitous amine protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their chemical properties, present field-proven experimental protocols, and offer insights into the strategic selection for your specific aminofuranol target.

The Contenders: An Overview of Key Amine Protecting Groups

The selection of a protecting group is fundamentally dictated by its cleavage conditions. The ability to deprotect one group without affecting another—a concept known as orthogonality—is a pillar of modern synthesis.[1][5]

  • tert-Butoxycarbonyl (Boc): The Boc group is a classic choice, prized for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[6][7]

  • Carboxybenzyl (Cbz or Z): Introduced in the 1930s, the Cbz group is remarkably stable to both acidic and basic conditions, offering a unique orthogonal option.[8] Its removal is typically achieved through catalytic hydrogenolysis.[9]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS).[10] Its key feature is its lability to basic conditions, making it orthogonal to both Boc and Cbz groups.[11][12]

Head-to-Head Comparison: Performance and Properties

The choice of protecting group directly impacts the design and feasibility of a synthetic route. This table summarizes the critical performance characteristics of Boc, Cbz, and Fmoc to facilitate an informed decision.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure on Amine R-NH-CO-O-tBuR-NH-CO-O-CH₂-PhR-NH-CO-O-CH₂-Fluorenyl
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[13]Benzyl chloroformate (Cbz-Cl)[8]9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[11]
Cleavage Condition Acidic (e.g., TFA, HCl)[5][14]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][9]Basic (e.g., Piperidine, DBU)[5][15]
Stability Stable to base, hydrogenolysis, nucleophiles.[7]Stable to acid, base.[16]Stable to acid, hydrogenolysis (can be cleaved but often selectively retained).[11]
Key Byproducts Isobutylene, CO₂[17]Toluene, CO₂Dibenzofulvene (DBF), CO₂[12]
Orthogonality Orthogonal to Cbz and Fmoc.[5]Orthogonal to Boc and Fmoc.[8]Orthogonal to Boc and Cbz.[11]
Common Use Case General solution-phase synthesis; Boc/Bn strategy in peptide synthesis.[4]Solution-phase synthesis where acid/base stability is needed.[4][8]Solid-phase peptide synthesis (SPPS); base-sensitive substrates.[10]

Mechanistic Insights: The "Why" Behind Protection and Deprotection

Understanding the reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols. The choice of reagents and conditions is a direct consequence of these underlying chemical principles.

The Universal Protection Mechanism

The introduction of all three carbamate protecting groups follows a similar mechanistic pathway: the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the protecting group reagent.

cluster_0 Protection Mechanism amine R-NH₂ Amine (Nucleophile) reagent X-CO-Y Protecting Group Reagent (Electrophile) X=Leaving Group, Y=Stabilizing Group amine->reagent Nucleophilic Attack intermediate Tetrahedral Intermediate reagent->intermediate product R-NH-CO-Y Protected Amine intermediate->product Collapse & Elimination byproduct H-X Byproduct intermediate->byproduct

Caption: General mechanism for amine protection.

Deprotection Pathways: Three Orthogonal Approaches

The true divergence between these groups lies in their deprotection mechanisms, which forms the basis of their synthetic utility.

The Boc group is removed with strong acids like trifluoroacetic acid (TFA) or HCl.[14] The mechanism proceeds through the formation of a stable tert-butyl cation.

cluster_1 Boc Deprotection (Acidic) boc_amine R-NH-CO-O-tBu Boc-Protected Amine protonated Protonated Intermediate boc_amine->protonated + H⁺ carbamic_acid Carbamic Acid protonated->carbamic_acid Loss of tBu⁺ tbutyl_cation tert-Butyl Cation (Stable) protonated->tbutyl_cation final_amine R-NH₃⁺ Free Amine (Protonated) carbamic_acid->final_amine Decarboxylation byproducts CO₂ + Isobutylene tbutyl_cation->byproducts Elimination

Caption: Boc deprotection via a stable tert-butyl cation.

The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is susceptible to reductive cleavage over a palladium catalyst.

cluster_2 Cbz Deprotection (Hydrogenolysis) cbz_amine R-NH-CO-O-CH₂-Ph Cbz-Protected Amine surface Adsorption onto Catalyst Surface cbz_amine->surface + H₂, Pd/C cleaved Carbamic Acid + Toluene surface->cleaved Reductive Cleavage final_amine R-NH₂ Free Amine cleaved->final_amine Decarboxylation byproduct CO₂ cleaved->byproduct

Caption: Cbz deprotection via catalytic hydrogenolysis.

The Fmoc group is cleaved by a base, such as piperidine.[18] The key is the acidity of the proton at the C9 position of the fluorene ring.[12]

cluster_3 Fmoc Deprotection (Basic) fmoc_amine Fmoc-Protected Amine anion Fluorenyl Anion Intermediate fmoc_amine->anion + Piperidine (Base) dbf Dibenzofulvene (DBF) anion->dbf β-Elimination carbamic_acid Carbamic Acid anion->carbamic_acid adduct DBF-Piperidine Adduct dbf->adduct + Piperidine (Trap) final_amine R-NH₂ Free Amine carbamic_acid->final_amine Decarboxylation

Caption: Fmoc deprotection via base-induced elimination.

Field-Proven Experimental Protocols

The following protocols are robust, self-validating systems for a generic amine substrate. They serve as an excellent starting point for aminofuranol protection and can be optimized based on the specific substrate's solubility and reactivity.

Protocol 1: Boc Protection of an Amine[6][13]
  • Rationale: This protocol uses di-tert-butyl dicarbonate (Boc₂O), the most common Boc-introducing reagent.[6] A base is used to neutralize the acid formed during the reaction. The choice of solvent can be tailored to the substrate's solubility.

  • Methodology:

    • Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., THF, Dioxane, or a water/THF mixture).

    • Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).[6]

    • Cool the stirring solution to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Cbz Protection of an Amine (Schotten-Baumann Conditions)[8][9]
  • Rationale: The Schotten-Baumann condition uses an aqueous base to trap the HCl byproduct generated from the highly reactive benzyl chloroformate (Cbz-Cl), driving the reaction to completion.[8]

  • Methodology:

    • Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to the solution.[8]

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.

    • Allow the reaction to stir at 0 °C for 2-4 hours or until completion as monitored by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Cbz-protected product.

Protocol 3: Fmoc Protection of an Amine[11]
  • Rationale: Similar to Cbz protection, this protocol uses a base to neutralize the HCl generated from Fmoc-Cl. Anhydrous conditions can also be used with an organic base like pyridine.[11]

  • Methodology:

    • Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[11]

    • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide) (1.05 equiv).

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor reaction progress by TLC.

    • Upon completion, dilute with water and adjust the pH to ~9 with additional NaHCO₃ solution.

    • Wash the aqueous mixture with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH ~1 with 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amine.

Protocol 4: Boc Deprotection[6][14]
  • Rationale: This method uses a strong acid in an organic solvent to cleave the Boc group. TFA is highly effective, and the volatile byproducts are easily removed.

  • Methodology:

    • Dissolve the Boc-protected amine in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., a 25-50% v/v solution of TFA in DCM).[6]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor deprotection by TLC.

    • Upon completion, concentrate the solvent under reduced pressure to isolate the product, typically as its TFA salt.

Protocol 5: Cbz Deprotection[9]
  • Rationale: Catalytic hydrogenolysis is the gold standard for Cbz removal due to its mildness and clean byproducts (toluene and CO₂).

  • Methodology:

    • Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the deprotected amine.

Protocol 6: Fmoc Deprotection[12][19]
  • Rationale: This protocol uses a solution of a secondary amine (piperidine) in a polar aprotic solvent (DMF) to efficiently induce β-elimination of the Fmoc group.[12]

  • Methodology:

    • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

    • Add piperidine to create a 20% (v/v) solution.[19]

    • Stir the mixture at room temperature. The reaction is often complete within 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, the product can often be isolated by precipitation with a non-polar solvent like diethyl ether, or through standard aqueous workup and extraction.

Strategic Selection: The Orthogonality Workflow

The choice of protecting group is rarely made in isolation. It depends on the other functional groups present in the molecule and the planned subsequent reaction steps. The following workflow illustrates the decision-making process based on the principle of orthogonality.

start Start: Need to Protect Aminofuranol q1 Are there acid-sensitive groups to protect? (e.g., t-butyl esters, silyl ethers) start->q1 q2 Are there reducible groups? (e.g., alkenes, alkynes, benzyl ethers, nitro groups) q1->q2 No use_boc Choose Boc Group (Deprotect with Acid) q1->use_boc Yes q3 Are there base-sensitive groups? (e.g., esters, Fmoc-protected residues) q2->q3 No use_cbz Choose Cbz Group (Deprotect with H₂/Pd-C) q2->use_cbz Yes use_fmoc Choose Fmoc Group (Deprotect with Base) q3->use_fmoc Yes end_node Proceed with Synthesis q3->end_node No (Consider other groups) use_boc->end_node use_cbz->end_node use_fmoc->end_node

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but as a cornerstone of our professional responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Aminotetrahydrofuran-3-ol, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to move beyond mere instruction and provide a self-validating system for waste management that ensures the safety of personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

This compound is a heterocyclic compound containing both an amine and an alcohol functional group. While comprehensive toxicological data may be limited, the known hazards associated with its structure and available safety data necessitate that it be handled as a hazardous substance.[1][2][3] The primary hazards are summarized below.

Table 1: Hazard Summary for this compound

Hazard TypeDescriptionPrimary Exposure Routes
Skin Irritation Causes skin irritation upon direct contact.[1][2]Dermal contact
Eye Irritation Causes serious eye irritation.[1][2][3]Ocular contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]Inhalation
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Potential Peroxide Former The tetrahydrofuran ring system is known to form explosive peroxides upon prolonged exposure to air and light. This is a critical consideration for storage of both the parent chemical and its waste.N/A (Chemical Property)

The foundational principle for disposing of this compound is straightforward: This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[4][5][6][7][8] Drain disposal can lead to environmental contamination and potentially violate federal and local regulations.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including for disposal—the following minimum PPE is mandatory to mitigate the risks of exposure.[1][2][7]

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, such as cleaning up a large spill, a chemical-resistant apron should be worn over the lab coat.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logically sound.

Step 1: Waste Segregation and Collection

The causality behind waste segregation is to prevent unintended chemical reactions within a waste container and to ensure the disposal pathway is appropriate for the hazard class.

  • Designate a Waste Stream : Establish a specific, dedicated waste container for this compound waste.

  • Collect All Contaminated Materials : This includes not only the neat compound and reaction residues but also any contaminated disposable items such as gloves, pipette tips, and absorbent wipes.

  • Do Not Mix Waste Streams : Unless explicitly approved by your institution's Environmental Health and Safety (EHS) department, do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids).[4][5]

Step 2: Container Selection and Labeling

A self-validating protocol requires clear and unambiguous communication. Proper labeling is non-negotiable.

  • Container Material : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) bottle is a suitable choice.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste, including any solvents. Affix the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 3: On-Site Storage (Satellite Accumulation Area)

Waste must be stored safely in the laboratory prior to collection. This designated space is known as a Satellite Accumulation Area (SAA).[6][10]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Storage Conditions : Keep the container tightly closed except when adding waste. Store away from heat, direct sunlight, and sources of ignition to mitigate the risk of peroxide formation and potential flammability of any co-disposed solvents.

Step 4: Final Disposal Pathway

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management service.

  • Contact EHS : Arrange for the pickup of the hazardous waste through your institution's EHS department or a contracted professional waste disposal company.[4][5][11][12]

  • Incineration : The most probable disposal route for this type of organic compound is controlled incineration in a chemical incinerator equipped with afterburners and scrubbers to handle potentially harmful combustion byproducts.[5][13] This process must be carried out by a certified facility.

Emergency Protocol: Accidental Spill Response

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental release.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2. If significant vapors are present, a respirator may be necessary.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[5][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully collect the absorbent material and place it into a designated hazardous waste container.[4][5]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., water, if the material is water-soluble, followed by a soap solution). Collect all cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_forbidden Forbidden Actions start Generate Waste Containing This compound ppe Don Required PPE: Safety Goggles, Nitrile Gloves, Lab Coat start->ppe Before Handling drain DO NOT Pour Down Drain start->drain trash DO NOT Dispose in Regular Trash start->trash collect Collect Waste in a Designated, Compatible Container ppe->collect Segregate from other waste label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards collect->label_waste store Store Sealed Container in Secondary Containment in a Designated Satellite Area label_waste->store Keep closed contact_ehs Contact Institutional EHS or Approved Waste Contractor for Pickup store->contact_ehs When container is full or pickup is scheduled end_point Waste is Transported for Proper Disposal (e.g., Incineration) contact_ehs->end_point

Caption: Decision workflow for the safe disposal of this compound.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • (3S,4R)
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Tetrahydrofuran Safety D
  • cis-4-Aminotetrahydro-3-furanol hydrochloride Safety D
  • Safe Disposal of 2-Furanacetamide: A Procedural Guide. Benchchem.
  • Tetrahydrofuran Material Safety D
  • 3-(Aminomethyl)
  • (S)
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Laboratory Waste Disposal Through Turnkey Lab Pack Service. Environmental Marketing Services.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison.
  • Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. Benchchem.
  • Chemical Hazards and Toxic Substances - Standards.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminotetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Aminotetrahydrofuran-3-ol (and its various stereoisomers). As researchers, scientists, and drug development professionals, our primary directive is innovation, but our foundational responsibility is safety. This document moves beyond a simple checklist to instill a deep, causal understanding of why specific personal protective equipment (PPE) is mandated. By understanding the inherent chemical risks, we can build a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our work.

Hazard Assessment: Understanding the "Why"

This compound is a substituted heterocyclic compound. Its hazard profile is derived from both its own documented properties and the characteristics of its core chemical functionalities: an amine group and a tetrahydrofuran (THF) ring.

The known hazards associated directly with this compound include severe irritation and potential harm upon contact or ingestion.[1][2] According to supplier safety data, it is classified with the GHS07 "Warning" pictogram and carries the following hazard statements:

  • Harmful if swallowed[1][3]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

  • May cause an allergic skin reaction[3]

Beyond these immediate hazards, we must consider the risks associated with its parent structures:

  • Amine Functionality : Amines as a class of compounds can be corrosive and require robust PPE to prevent chemical burns and sensitization.[4][5][6]

  • Tetrahydrofuran (THF) Backbone : The THF ring introduces a critical, often overlooked, hazard: the potential to form explosive peroxides upon exposure to air and light.[7][8][9][10] While this compound is a solid, this property of the THF structure warrants caution in storage and handling, especially if it is dissolved in solvents or heated.

Table 1: Hazard Profile Summary
Hazard TypeGHS CodeDescriptionSource
Acute Oral Toxicity H302Harmful if swallowed.[1][3]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
Skin Sensitization H317May cause an allergic skin reaction.[3]
Respiratory Irritation H335May cause respiratory irritation.[1][2]
Implicit Peroxide Risk EUH019May form explosive peroxides (Inferred from THF backbone).[8][10]

Core PPE Requirements: A Head-to-Toe Protocol

Based on the comprehensive hazard assessment, a multi-layered PPE approach is mandatory. The selection of PPE is not optional and must be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection
  • Minimum Requirement : Tightly fitting chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this chemical is handled.[7][11]

  • Enhanced Requirement : For procedures with a higher risk of splashing (e.g., transfers of solutions, reaction work-ups, heating), a full-face shield must be worn over the chemical safety goggles.[7][12][13] This provides a critical secondary barrier for the entire face.

Hand Protection
  • Glove Selection : Due to the amine functionality, standard lightweight latex gloves are insufficient. Chemical-resistant gloves are required.

    • Recommended : Nitrile or neoprene gloves provide good resistance to amines.[12][13]

    • Best Practice : For prolonged handling or when working with solutions, consider double-gloving. This involves wearing a lighter nitrile glove as a base layer and a heavier, chemical-resistant glove (e.g., butyl rubber or laminate film) over it.

  • Glove Integrity : Always inspect gloves for tears, pinholes, or signs of degradation before use.[7] Never reuse disposable gloves. Use proper glove removal technique to avoid contaminating your skin.[14]

Body Protection
  • Laboratory Coat : A clean, flame-resistant lab coat must be worn, fully buttoned, to protect the skin and personal clothing.[13]

  • Chemical Apron : For handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[13]

  • Personal Attire : Full-length pants (or equivalent) and closed-toe, non-perforated shoes are mandatory.[13][14] No exposed skin on the legs or feet is permissible.

Respiratory Protection
  • Engineering Controls First : All handling of this compound, especially the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[14]

  • When Respirators are Necessary : If engineering controls are insufficient, unavailable, or during a large spill clean-up, respiratory protection is required.[4][14] A half-face or full-face respirator with cartridges appropriate for organic vapors and amines should be used.

  • Regulatory Compliance : All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA and other regulatory bodies.[14]

Table 2: Task-Based PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesSingle Nitrile GlovesLab CoatRequired (Fume Hood)
Preparing Solutions Safety Goggles & Face ShieldDouble Gloves (Nitrile base)Lab Coat & Chemical ApronRequired (Fume Hood)
Running Reaction Safety GogglesDouble Gloves (Nitrile base)Lab CoatRequired (Fume Hood)
Spill Cleanup (>10g) Safety Goggles & Face ShieldHeavy-duty Chemical GlovesChemical-Resistant Suit/CoverallsRequired (Full-face respirator)

Operational Plan: PPE in Practice

A logical workflow ensures that safety protocols are implemented correctly and consistently. The following diagram outlines the decision-making process for PPE selection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_action Action Phase Start Begin Work with This compound Risk_Assessment Conduct Task-Specific Risk Assessment (Splash, Dust, Quantity?) Start->Risk_Assessment Eng_Controls Work in Fume Hood? Risk_Assessment->Eng_Controls Eye_Protection Select Eye/Face Protection (Goggles +/- Face Shield) Eng_Controls->Eye_Protection Yes Wash_Hands Wash Hands Thoroughly Eng_Controls->Wash_Hands No (Work Not Permitted) Hand_Protection Select Hand Protection (Single vs. Double Gloves) Eye_Protection->Hand_Protection Body_Protection Select Body Protection (Coat +/- Apron) Hand_Protection->Body_Protection Resp_Protection Respirator Needed? Body_Protection->Resp_Protection Fit_Test Confirm Fit-Test is Current Resp_Protection->Fit_Test Yes Don_PPE Don PPE (Correct Sequence) Resp_Protection->Don_PPE No Fit_Test->Don_PPE Perform_Task Perform Chemical Handling Task Don_PPE->Perform_Task Doff_PPE Doff PPE (Avoid Contamination) Perform_Task->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Dispose_PPE->Wash_Hands

Caption: PPE selection and use workflow for handling this compound.

Experimental Protocol 1: Donning PPE

The sequence of putting on PPE is critical to ensure complete protection.

  • Attire Check : Confirm you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Chemical Apron : If required by the risk assessment, wear a chemical-resistant apron over the lab coat.

  • Respirator : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on your chemical safety goggles. If required, place the face shield over the goggles.

  • Outer Gloves : Don the second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Experimental Protocol 2: Doffing PPE

The removal sequence is designed to prevent the transfer of contaminants from the PPE to your body.

  • Initial Decontamination : If grossly contaminated, wipe down the exterior of gloves and apron before removal.

  • Outer Gloves : Remove the outer pair of gloves using a glove-to-glove technique (e.g., peeling them off without touching the outside with your bare skin). Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Apron : Remove the face shield (if used), followed by the chemical apron. Handle by the straps and place in the designated waste stream.

  • Lab Coat : Remove the lab coat by rolling it outwards and avoiding contact with the exterior surface. Place it in the designated laundry or disposal container.

  • Goggles : Remove safety goggles by handling the strap, not the front.

  • Respirator : Remove the respirator (if used).

  • Inner Gloves : Remove the final pair of gloves using a skin-to-skin technique on the inside of the cuff. Dispose of them in the hazardous waste container.

  • Final Wash : Immediately wash your hands and forearms thoroughly with soap and water.[7][14]

Disposal Plan: Managing Contaminated PPE

All disposable PPE used while handling this compound is considered hazardous waste.

  • Designated Waste Container : A specific, clearly labeled, and sealed hazardous waste container must be present in the laboratory for all contaminated solid waste.

  • Immediate Disposal : Used gloves, disposable aprons, absorbent pads, and any other contaminated materials must be placed directly into this container.[14]

  • Segregation : Do not mix this waste with general laboratory trash or non-hazardous waste streams.

  • Institutional Procedures : Follow your institution's specific guidelines for the final pickup and disposal of chemical waste.[15][16] Never dispose of contaminated PPE in standard trash receptacles.

By adhering to these detailed protocols, you ensure a culture of safety that extends beyond compliance, fostering an environment where cutting-edge research can be conducted responsibly and without incident.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Amine Usage Guidelines for High-Purity Amines in Industry.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Google Cloud.
  • (3S,4R)
  • Trans-4-Amino-Tetrahydro-Furan-3-Ol Safety and Hazards.
  • This compound Chemical Properties.
  • Standard Operating Procedure for Tetrahydrofuran. University of California, Merced.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara.
  • (3S,4S)-4-Aminotetrahydrofuran-3-ol.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. BenchChem.
  • Safety Data Sheet for Tetrahydrofuran. Sigma-Aldrich.
  • Safety Data Sheet for cis-4-Aminotetrahydro-3-furanol hydrochloride. Apollo Scientific.
  • (3S,4S)
  • Material Safety Data Sheet for Tetrahydrofuran. Unknown Source.
  • Safe Handling and Storage of Tetrahydrofuran (THF): Best Practices. Ningbo Inno Pharmchem Co., Ltd.
  • Personal protective equipment for handling Ethyne-1,2-diamine. BenchChem.
  • Safety Data Sheet for Tetrahydrofuran LRG. Chemical Suppliers.
  • Safety Data Sheet for (R)-(-)-3-Hydroxytetrahydrofuran. Fisher Scientific.
  • Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. BenchChem.
  • Chemical Safety Data Sheet for 3-AMINOTETRAHYDROFURAN-3-CARBOXYLIC ACID. ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminotetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
4-Aminotetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.